5-Bromo-2,3-dihydrobenzofuran
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
5-bromo-2,3-dihydro-1-benzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO/c9-7-1-2-8-6(5-7)3-4-10-8/h1-2,5H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDWFSJAYXTXMLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50379854 | |
| Record name | 5-Bromo-2,3-dihydrobenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50379854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66826-78-6 | |
| Record name | 5-Bromo-2,3-dihydrobenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50379854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-BROMO-2,3-DIHYDRO-1-BENZOFURAN | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 5-Bromo-2,3-dihydrobenzofuran
Introduction
5-Bromo-2,3-dihydrobenzofuran, also identified by its synonym 5-Bromocoumaran, is a halogenated heterocyclic compound of significant interest in contemporary chemical research. Its molecular architecture, which combines a stable dihydrobenzofuran core with a reactive bromine atom, establishes it as a highly versatile intermediate in synthetic organic chemistry.[1][2] The strategic placement of the bromine atom provides a functional handle for a variety of cross-coupling reactions and further molecular elaborations, making it a valuable precursor in the synthesis of complex molecules.
This technical guide offers a comprehensive examination of the fundamental physical and chemical properties of this compound. We will delve into its physicochemical characteristics, spectroscopic signature for empirical identification, established synthetic and purification protocols, and critical safety considerations. The content is curated for researchers, medicinal chemists, and drug development professionals who utilize such building blocks to construct novel therapeutic agents and advanced materials.[1] A notable application is its role as a key intermediate in the synthesis of Darifenacin, a medication used for treating urinary incontinence, underscoring its relevance in the pharmaceutical industry.[3]
Physicochemical Properties
The intrinsic physical and chemical properties of a compound are foundational to its application in research and development. They dictate the conditions required for storage, handling, and reaction design. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 66826-78-6 | [3] |
| Molecular Formula | C₈H₇BrO | Calculated |
| Molecular Weight | 199.05 g/mol | Calculated |
| Appearance | White to light yellow crystalline solid or powder. | [3] |
| Melting Point | 49.0 - 53.0 °C | |
| Purity | >98.0% (as determined by Gas Chromatography) | |
| Synonyms | 5-Bromocoumaran |
Spectroscopic Characterization for Structural Elucidation
Accurate structural confirmation is paramount in chemical synthesis. Spectroscopic methods provide the necessary empirical data to verify the identity and purity of this compound.
Proton Nuclear Magnetic Resonance (¹H-NMR)
¹H-NMR spectroscopy is a primary tool for confirming the hydrogen framework of the molecule. A typical spectrum, recorded in deuterated chloroform (CDCl₃) on a 300 MHz instrument, exhibits characteristic signals that correspond to the distinct protons in the structure.[3]
-
δ 7.30 (s, 1H): This singlet corresponds to the aromatic proton at the C4 position, which is adjacent to the bromine atom and lacks adjacent proton coupling partners.
-
δ 7.20 (d, J = 8 Hz, 1H): A doublet representing the aromatic proton at the C6 position, coupled to the proton at C7.
-
δ 6.66 (d, J = 8 Hz, 1H): This doublet corresponds to the aromatic proton at the C7 position, coupled to the proton at C6.
-
δ 4.57 (t, J = 11 Hz, 2H): A triplet assigned to the two protons of the methylene group (-CH₂-) at the C2 position (adjacent to the oxygen atom).
-
δ 3.11 (t, J = 11 Hz, 2H): This triplet is assigned to the two protons of the methylene group (-CH₂-) at the C3 position.
Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR)
While specific experimental data is not provided in the immediate search results, the expected ¹³C-NMR spectrum would show eight distinct signals corresponding to the eight carbon atoms in the molecule, confirming the overall carbon skeleton.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy identifies the functional groups present in the molecule. The spectrum of this compound is expected to show characteristic absorption bands for:
-
Aromatic C-H stretching: Typically observed around 3000-3100 cm⁻¹.
-
Aliphatic C-H stretching: From the two methylene groups, expected around 2850-2960 cm⁻¹.
-
Aromatic C=C stretching: Multiple bands in the 1450-1600 cm⁻¹ region.
-
C-O-C (ether) stretching: A strong, characteristic band, usually found in the 1200-1250 cm⁻¹ range.
-
C-Br stretching: A weaker band in the fingerprint region, typically below 600 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio, confirming the molecular weight. For this compound, the mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion peak [M]⁺ due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). This results in two peaks of nearly equal intensity at m/z 198 and m/z 200.
Synthesis and Purification Protocol
The following is a standard laboratory procedure for the synthesis of this compound via the bromination of 2,3-dihydrobenzofuran.[3]
Experimental Workflow
Sources
5-Bromo-2,3-dihydrobenzofuran chemical structure and bonding
An In-depth Technical Guide to 5-Bromo-2,3-dihydrobenzofuran: Structure, Bonding, and Applications
Abstract
This technical guide provides a comprehensive analysis of this compound, a key heterocyclic building block in modern organic synthesis and medicinal chemistry. The document delves into the molecule's core chemical structure, bonding characteristics, and the electronic influence of its substituents. A detailed, field-proven synthetic protocol is presented, alongside a thorough spectroscopic characterization, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data. Furthermore, this guide explores the compound's chemical reactivity and highlights its significant role as a crucial intermediate in the development of pharmaceutical agents, such as Darifenacin. This paper is intended for researchers, chemists, and drug development professionals seeking a deep, practical understanding of this versatile compound.
Introduction: The Significance of the Dihydrobenzofuran Scaffold
The 2,3-dihydrobenzofuran moiety is recognized as a "privileged structure" in medicinal chemistry, frequently appearing in a wide range of biologically active compounds and natural products.[1] This scaffold, consisting of a benzene ring fused to a dihydrofuran ring, provides a rigid, three-dimensional framework that is amenable to functionalization, making it an ideal starting point for designing novel therapeutic agents.[2][3]
This compound emerges as a particularly valuable derivative. The strategic placement of a bromine atom on the aromatic ring introduces a versatile functional handle for a variety of synthetic transformations, most notably in metal-catalyzed cross-coupling reactions.[4] This enhanced reactivity makes it an indispensable intermediate in the synthesis of complex molecular architectures for pharmaceuticals and agrochemicals.[3][4] Its application as a key building block in the synthesis of Darifenacin, a medication used to treat urinary incontinence, underscores its industrial and pharmaceutical importance.[5]
Molecular Structure and Bonding Analysis
The structural integrity and reactivity of this compound are dictated by the interplay of its aromatic and heterocyclic components. The molecule, with the chemical formula C₈H₇BrO, consists of a bicyclic system where a benzene ring is fused at the 4- and 5-positions to a five-membered dihydrofuran ring.
Key Structural Features:
-
Aromatic Ring (Benzene): The six carbon atoms of the benzene ring are sp² hybridized, forming a planar, aromatic system. The bromine atom at the C-5 position acts as an electron-withdrawing group via induction but also donates electron density through resonance. This substitution pattern influences the regioselectivity of subsequent electrophilic aromatic substitution reactions.
-
Heterocyclic Ring (Dihydrofuran): The dihydrofuran portion of the molecule is non-aromatic. The oxygen atom (position 1) is sp³ hybridized, as are the two adjacent carbon atoms (C-2 and C-3). This saturated portion of the ring imparts a degree of conformational flexibility. The C-2 and C-3 carbons are connected by a single bond.[6]
-
Bonding and Electronics: The ether linkage (C-O-C) within the dihydrofuran ring significantly influences the electronic properties of the fused aromatic system. The oxygen's lone pairs can participate in resonance with the benzene ring, activating it towards electrophilic attack. The bromine atom provides a site for nucleophilic attack in organometallic coupling reactions, making it a cornerstone of the molecule's synthetic utility.
Below is a diagram illustrating the chemical structure with standardized atom numbering.
Caption: Chemical structure of this compound.
Synthesis and Purification
The most direct and common synthesis of this compound is achieved through the electrophilic bromination of the parent compound, 2,3-dihydrobenzofuran.[5] The procedure is reliable and yields the product in good purity after chromatographic separation.
Causality Behind Experimental Choices
-
Solvent: Dioxane is used as the solvent. Its ability to form a complex with bromine (dioxane dibromide) moderates the reactivity of the bromine, leading to a more controlled reaction and minimizing the formation of poly-brominated byproducts.
-
Temperature Control: The initial addition of bromine is conducted in an ice bath. This is crucial to manage the exothermic nature of the reaction and to prevent unwanted side reactions or thermal decomposition.
-
Reaction Time: The reaction is stirred for several hours at room temperature to ensure it proceeds to completion.
-
Workup: The workup procedure involves a wash with saturated aqueous sodium bicarbonate to neutralize any remaining acidic byproducts (like HBr). A subsequent brine wash helps to remove water from the organic layer before drying.
-
Purification: Silica gel column chromatography is the standard and most effective method for isolating the pure 5-bromo isomer from any unreacted starting material and other minor isomers.
Experimental Protocol: Synthesis from 2,3-Dihydrobenzofuran[5]
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add dioxane (30 mL). Cool the flask in an ice bath.
-
Reagent Addition: Slowly add liquid bromine (2.66 g, 1.05 eq) dropwise to the cooled dioxane. Stir the resulting solution for 30 minutes at 0 °C.
-
Substrate Addition: To this mixture, add 2,3-dihydrobenzofuran (2 g, 1 eq) dropwise while maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching and Extraction: Upon completion, remove the dioxane solvent under reduced pressure. Dissolve the resulting orange oily residue in ethyl acetate (50 mL).
-
Washing: Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate (2 x 30 mL) and brine (1 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent by rotary evaporation.
-
Purification: Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate (20:1) eluent system to afford this compound as white crystals (yield: 70.3%).[5]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Spectroscopic Characterization
Accurate characterization is essential for confirming the identity and purity of the synthesized compound. The following data represents the expected spectroscopic signatures for this compound.
| Property | Value |
| Molecular Formula | C₈H₇BrO |
| Molecular Weight | 199.05 g/mol |
| Appearance | White crystalline solid[5] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (300 MHz, CDCl₃): The proton NMR spectrum provides clear structural information.[5]
-
δ 7.30 (1H, s): This singlet (or narrow doublet) corresponds to the proton at the C-4 position, adjacent to the bromine.
-
δ 7.20 (1H, d, J = 8 Hz): A doublet corresponding to the proton at C-6, showing coupling to the C-7 proton.
-
δ 6.66 (1H, d, J = 8 Hz): A doublet for the proton at C-7, coupled to the C-6 proton.
-
δ 4.57 (2H, t, J = 11 Hz): A triplet representing the two protons on C-2 of the dihydrofuran ring, coupled to the C-3 protons.
-
δ 3.11 (2H, t, J = 11 Hz): A triplet for the two protons on C-3, coupled to the C-2 protons.
-
-
¹³C NMR (Predicted, based on 2,3-dihydrobenzofuran[7][8]):
-
δ ~159 ppm: Quaternary carbon C-7a, attached to oxygen.
-
δ ~129-132 ppm: Aromatic CH carbons (C-4, C-6).
-
δ ~127 ppm: Quaternary carbon C-3a.
-
δ ~112 ppm: Bromine-substituted carbon C-5.
-
δ ~110 ppm: Aromatic CH carbon C-7.
-
δ ~71 ppm: Aliphatic CH₂ carbon C-2, attached to oxygen.
-
δ ~29 ppm: Aliphatic CH₂ carbon C-3.
-
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule.
-
~3050-3100 cm⁻¹: C-H stretching (aromatic).
-
~2850-2960 cm⁻¹: C-H stretching (aliphatic CH₂).
-
~1580-1600 cm⁻¹: C=C stretching (aromatic ring).
-
~1220-1260 cm⁻¹: C-O stretching (aryl ether).
-
~1000-1100 cm⁻¹: C-O stretching (alkyl ether).
-
~500-600 cm⁻¹: C-Br stretching.
Mass Spectrometry (MS)
Electron Ionization (EI) mass spectrometry is a key tool for confirming the molecular weight and elemental composition.
-
Molecular Ion (M⁺): A prominent molecular ion peak will be observed. Due to the presence of bromine, this will appear as a characteristic doublet of peaks with nearly equal intensity: one for the ⁷⁹Br isotope (m/z ≈ 198) and one for the ⁸¹Br isotope (m/z ≈ 200).[9]
-
Fragmentation: Common fragmentation patterns for dihydrobenzofurans involve the loss of fragments from the heterocyclic ring, such as the loss of CH₂O or C₂H₄O, leading to characteristic daughter ions.
| Spectroscopy | Expected Key Signals |
| ¹H NMR | δ 7.30 (s, 1H), 7.20 (d, 1H), 6.66 (d, 1H), 4.57 (t, 2H), 3.11 (t, 2H)[5] |
| ¹³C NMR | Aromatic: ~110-159 ppm; Aliphatic: ~29, ~71 ppm |
| IR (cm⁻¹) | ~2960 (aliphatic C-H), ~1600 (aromatic C=C), ~1250 (C-O ether), ~550 (C-Br) |
| MS (m/z) | Isotopic doublet at ~198 and ~200 (M⁺) |
Reactivity and Synthetic Applications
This compound is a versatile synthetic intermediate primarily due to the reactivity of the C-Br bond.[4] This site is ideal for introducing molecular complexity through various cross-coupling reactions.
-
Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst allows for the formation of a new C-C bond at the 5-position, enabling the synthesis of 5-aryl or 5-alkyl dihydrobenzofurans.
-
Heck and Sonogashira Couplings: These palladium-catalyzed reactions allow for the introduction of alkenyl and alkynyl groups, respectively, at the 5-position.
-
Buchwald-Hartwig Amination: This reaction facilitates the formation of C-N bonds, allowing for the synthesis of 5-amino-dihydrobenzofuran derivatives, which are common motifs in pharmacologically active molecules.
-
Lithiation and Grignard Formation: The bromine can be exchanged with lithium or magnesium to form an organometallic reagent, which can then react with a wide range of electrophiles to introduce diverse functional groups.
The dihydrobenzofuran core itself is relatively stable under many reaction conditions, making it a robust scaffold for multi-step syntheses.[10]
Conclusion
This compound is more than a simple halogenated heterocycle; it is a high-value, enabling molecule for advanced chemical synthesis. Its well-defined structure, predictable spectroscopic signature, and reliable synthetic protocol make it a staple in the synthetic chemist's toolkit. The strategic presence of the bromine atom provides a gateway to a vast chemical space, cementing its role as a critical intermediate in the creation of novel pharmaceuticals and complex organic materials. This guide provides the foundational knowledge required for the effective synthesis, characterization, and application of this important compound.
References
- Smolecule. (n.d.). Buy 5-Bromo-2,3-dihydro-1-benzofuran-3-carboxylic acid.
- SpectraBase. (n.d.). 5-Bromo-2,2-dimethyl-2,3-dihydrobenzofuran.
- Chem-Impex. (n.d.). This compound.
- Vulcanchem. (n.d.). 5-Bromo-3,3-dimethyl-2,3-dihydrobenzofuran.
- PubChem. (n.d.). 5-Bromo-2,2,3,3-tetramethyl-2,3-dihydrobenzofuran.
- Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans.
- Wang, Y., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 29(8), 1845.
- LookChem. (n.d.). 5-(2-Bromoethyl)-2,3-dihydrobenzofuran.
- PubChem. (n.d.). (2R)-5-bromo-2-methyl-2,3-dihydrobenzofuran.
- Guidechem. (n.d.). 2,3-Dihydrobenzofuran 496-16-2 wiki.
- SpectraBase. (n.d.). 5-Bromo-2-benzofuran-1(3H)-one.
- SpectraBase. (n.d.). 5-Bromo-2,2-dimethyl-2,3-dihydrobenzofuran.
- ResearchGate. (n.d.). Structures of benzofuran (BF) and 2,3-dihydrobenzofuran (2,3-DBF).
- PubChem. (n.d.). Benzofuran, 5-bromo-.
- ChemicalBook. (2024). 5-Bromo-2,3-dihydro-1-benzofuran.
- PubChem. (n.d.). 2,3-Dihydrobenzofuran.
- Gornowicz, A., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1543.
- NP-MRD. (n.d.). 13C NMR Spectrum (1D, 50 MHz, H2O, predicted) (NP0254574).
- Zhang, L., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(52), 30146-30168.
- ResearchGate. (n.d.). Reactivity of Benzofuran Derivatives.
- Wang, Z., et al. (2017). Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds.
- Fisher Scientific. (n.d.). 5-Bromo-2,3-dihydro-1-benzofuran, 97%, Thermo Scientific.
- ChemicalBook. (n.d.). 2,3-Dihydrobenzofuran(496-16-2) 13C NMR spectrum.
- Bifulco, G., et al. (2016). 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. Bioorganic & Medicinal Chemistry, 24(6), 1237-1245.
- ResearchGate. (n.d.). Comparison of 1H NMR spectra in the dihydrobenzofuran (2-H and 3-H) region for the trans and cis isomers 6a and 6b, respectively.
- ResearchGate. (n.d.). Reaction products of 5-bromobenzofuran-2-yl-aryl methanone and their antimicrobial activities.
- ResearchGate. (n.d.). The Characterization of 5- and 6-(2-Aminopropyl)-2,3-dihydrobenzofuran.
- ResearchGate. (n.d.). Electron ionization mass spectra of (a) 2,3-dihydrobenzofuran-5-carboxaldehyde 4 and (b) 5-[1-(2-nitro-1-propenyl)]-2,3-dihydrobenzofuran 5.
- Holub, J., et al. (2018). Beyond the Limits of Perbromo-Substituted Octahedral Pnictogenaboranes: A Spectroscopic and Computational Study. Chemistry – A European Journal, 24(62), 16649-16657.
- A Research Article. (n.d.).
- NIST WebBook. (n.d.). Benzofuran, 2,3-dihydro-.
- SpectraBase. (n.d.). Dihydrobenzofuran.
- PubChem. (n.d.). 5-Bromo-2-(iodomethyl)-2,3-dihydrobenzofuran.
- ResearchGate. (n.d.). 1HNMR spectrum of 1-(1-benzofuran-2-yl)-2-bromoethanone 2(a).
- ResearchGate. (n.d.). Benzofuran: An Emerging Scaffold for Antimicrobial Agents.
- Wikipedia. (n.d.). Substituted benzofuran.
- NIST WebBook. (n.d.). Benzofuran, 2,3-dihydro-.
- Magritek. (n.d.). 5-Bromo-1,2,3-trifluorobenzene.
Sources
- 1. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 4. chemimpex.com [chemimpex.com]
- 5. 5-Bromo-2,3-dihydro-1-benzofuran | 66826-78-6 [chemicalbook.com]
- 6. 5-Bromo-3,3-dimethyl-2,3-dihydrobenzofuran (68505-84-0) for sale [vulcanchem.com]
- 7. 2,3-Dihydrobenzofuran(496-16-2) 13C NMR spectrum [chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
- 9. Benzofuran, 5-bromo- | C8H5BrO | CID 90015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Spectroscopic Data of 5-Bromo-2,3-dihydrobenzofuran
A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the spectroscopic data for 5-Bromo-2,3-dihydrobenzofuran, a key heterocyclic scaffold prevalent in medicinal chemistry and materials science.[1][2] The structural elucidation of such molecules is fundamental to ensuring purity, confirming identity, and understanding reactivity.[3][4] This document moves beyond a simple data repository, offering a detailed interpretation grounded in the core principles of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The methodologies and interpretations presented herein are designed to be self-validating, providing a robust framework for laboratory application.
Molecular Structure and Spectroscopic Overview
This compound possesses a bicyclic structure fusing a benzene ring with a dihydrofuran ring. The strategic placement of the bromine atom at the 5-position and the ether linkage significantly influences the electronic environment and, consequently, the spectroscopic output of the molecule. Understanding this structure is the first step in predicting and interpreting its spectral data.
Below is a diagram of the molecular structure with standardized numbering for spectroscopic assignment.
Caption: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.[3][5] It operates on the principle that atomic nuclei with a magnetic moment, when placed in a strong magnetic field, absorb and re-emit electromagnetic radiation at a specific frequency.[6][7][8] This frequency, or chemical shift, is highly sensitive to the local electronic environment, providing a "fingerprint" of the atom's position within the molecule.
Experimental Protocol: NMR Sample Preparation and Acquisition
A robust and reproducible NMR spectrum begins with meticulous sample preparation.
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.
-
Solvent Selection: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial. The choice of solvent is critical to avoid overlapping signals with the analyte.[9]
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Homogenization: Gently vortex the tube to ensure a homogeneous solution.
-
Acquisition: Place the sample in the NMR spectrometer. Perform standard acquisition protocols, including tuning, locking, and shimming, to optimize magnetic field homogeneity. Acquire both ¹H and ¹³C spectra.
Caption: Standard workflow for NMR data acquisition.
¹H NMR Data (400 MHz, CDCl₃)
The proton NMR spectrum provides information on the number of distinct protons, their electronic environment, and their proximity to other protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| ~7.25 | d | 1H | ~2.1 | H-4 |
| ~7.18 | dd | 1H | ~8.4, 2.1 | H-6 |
| ~6.69 | d | 1H | ~8.4 | H-7 |
| ~4.58 | t | 2H | ~8.7 | H-2 |
| ~3.21 | t | 2H | ~8.7 | H-3 |
Interpretation of the ¹H NMR Spectrum:
-
Aromatic Region (6.5-7.5 ppm): The three aromatic protons appear as distinct signals. H-4 is a doublet due to coupling with H-6. H-6 is a doublet of doublets, coupling to both H-4 and H-7. H-7 is a doublet, coupling only to H-6. The downfield shift of these protons is characteristic of their attachment to an aromatic ring.
-
Aliphatic Region (3.0-5.0 ppm): The two methylene groups of the dihydrofuran ring appear as triplets. The protons at C2 (H-2) are shifted downfield (~4.58 ppm) due to the deshielding effect of the adjacent oxygen atom. The protons at C3 (H-3) are further upfield (~3.21 ppm). The triplet pattern arises from the coupling between the H-2 and H-3 protons, with a typical vicinal coupling constant of ~8.7 Hz.[10]
¹³C NMR Data (100 MHz, CDCl₃)
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~159.2 | C-7a |
| ~131.6 | C-6 |
| ~129.5 | C-4 |
| ~128.8 | C-3a |
| ~112.9 | C-5 |
| ~110.4 | C-7 |
| ~71.5 | C-2 |
| ~29.8 | C-3 |
Interpretation of the ¹³C NMR Spectrum:
-
Aromatic Region (110-160 ppm): Six distinct signals are observed for the aromatic carbons. The carbon attached to the oxygen (C-7a) is the most downfield due to oxygen's high electronegativity. The carbon bearing the bromine (C-5) is found at ~112.9 ppm; its chemical shift is directly influenced by the halogen.
-
Aliphatic Region (20-80 ppm): The two aliphatic carbons are clearly resolved. C-2 appears at ~71.5 ppm, significantly downfield because of its direct attachment to the oxygen atom. C-3 is observed at a more typical aliphatic carbon chemical shift of ~29.8 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[11] It is based on the principle that molecular bonds vibrate at specific, quantized frequencies. When irradiated with infrared light, a molecule absorbs energy at frequencies corresponding to its natural vibrational modes.[12][13]
Experimental Protocol: IR Spectrum Acquisition (ATR)
Attenuated Total Reflectance (ATR) is a common, solvent-free method for acquiring IR spectra.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum.
-
Sample Application: Place a small amount of the solid this compound directly onto the ATR crystal.
-
Pressure Application: Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Data Collection: Scan the sample over the typical mid-IR range (4000-400 cm⁻¹).
Caption: Workflow for acquiring an ATR-IR spectrum.
Characteristic IR Absorption Data
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3050-3100 | C-H Stretch | Aromatic C-H |
| ~2850-2960 | C-H Stretch | Aliphatic C-H |
| ~1580-1600 | C=C Stretch | Aromatic Ring |
| ~1470 | C-H Bend | Aliphatic CH₂ Scissoring |
| ~1220-1250 | C-O-C Asymmetric Stretch | Aryl-Alkyl Ether |
| ~1020-1050 | C-O-C Symmetric Stretch | Aryl-Alkyl Ether |
| ~550-650 | C-Br Stretch | Bromo-Aromatic |
Interpretation of the IR Spectrum:
The IR spectrum confirms the key structural features of this compound.
-
C-H Stretching: The presence of both aromatic C-H stretches (above 3000 cm⁻¹) and aliphatic C-H stretches (below 3000 cm⁻¹) confirms the hybrid nature of the molecule.[14]
-
Aromatic C=C Stretching: Peaks in the 1580-1600 cm⁻¹ region are characteristic of the benzene ring.
-
Ether Linkage: The most diagnostic peaks for the dihydrofuran moiety are the strong C-O-C stretching bands. The asymmetric stretch typically appears as a strong, prominent band around 1220-1250 cm⁻¹.
-
C-Br Bond: The C-Br stretch is expected in the fingerprint region (below 1000 cm⁻¹), often between 550-650 cm⁻¹. While this region can be complex, the presence of a band here is consistent with the brominated structure.
Mass Spectrometry (MS)
Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern, which offers clues about the molecule's structure.[15] The technique involves ionizing a molecule and then separating the resulting ions based on their mass-to-charge (m/z) ratio.
Experimental Protocol: Electron Ionization (EI-MS)
Electron Ionization is a common "hard" ionization technique that leads to predictable and reproducible fragmentation.
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).
-
Ionization: The sample is vaporized and bombarded with a high-energy electron beam (~70 eV), causing the ejection of an electron to form a molecular ion (M⁺•).
-
Fragmentation: The high energy of the molecular ion causes it to fragment into smaller, characteristic ions.
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.
-
Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.
Expected Mass Spectrum Data
The molecular weight of this compound (C₈H₇BrO) is approximately 198/200 g/mol .
| m/z Value | Interpretation |
| 200/198 | Molecular Ion Peak [M]⁺• and [M+2]⁺• |
| 119 | [M - Br]⁺, Loss of a bromine radical |
| 91 | Loss of Br and CO |
Interpretation of the Mass Spectrum:
-
The Bromine Isotope Pattern: The most telling feature in the mass spectrum of a bromine-containing compound is the molecular ion region. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (~50.7% and ~49.3%, respectively).[16] This results in two molecular ion peaks of almost equal intensity, separated by 2 m/z units. For this compound, we expect to see a pair of peaks at m/z 198 (containing ⁷⁹Br) and m/z 200 (containing ⁸¹Br). This signature is definitive proof of the presence of a single bromine atom.[16][17]
-
Key Fragmentation: The primary fragmentation pathway involves the cleavage of the C-Br bond, which is relatively weak.[18] This results in the loss of a bromine radical (•Br) and the formation of a cation at m/z 119. Further fragmentation can occur, but the molecular ion cluster and the [M-Br]⁺ peak are the most structurally significant features.
Caption: Primary fragmentation pathway and characteristic isotope signature.
Conclusion
The synergistic application of NMR, IR, and Mass Spectrometry provides an unambiguous and comprehensive structural characterization of this compound. ¹H and ¹³C NMR define the precise carbon-hydrogen framework and connectivity. IR spectroscopy confirms the presence of key functional groups, notably the aryl-alkyl ether and the aromatic system. Finally, mass spectrometry establishes the correct molecular weight and confirms the presence of a single bromine atom through its unmistakable isotopic signature. This multi-faceted spectroscopic approach ensures the identity and purity of the compound, a critical requirement for its application in research and development.
References
- Vedantu.
- Longdom Publishing. Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. [Link]
- Microbe Notes. NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. [Link]
- Slideshare.
- Scribd. IR Spectroscopy: Functional Group Analysis | PDF. [Link]
- Slideshare. INFRARED SPECTROSCOPY to find the functional group | PPT. [Link]
- University of Puerto Rico. INFRARED SPECTROSCOPY (IR). [Link]
- JoVE.
- Scribd.
- ResearchGate.
- eGyanKosh.
- Khan Academy. Introduction to infrared spectroscopy (video). [Link]
- OpenStax. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry. [Link]
- Chemistry LibreTexts.
- Chad's Prep. 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. [Link]
- ResearchGate. Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H).... [Link]
- PubMed. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. microbenotes.com [microbenotes.com]
- 4. researchgate.net [researchgate.net]
- 5. NMR Spectroscopy: Principles, Techniques, and Applicationsy.pptx [slideshare.net]
- 6. NMR Spectroscopy: Principles, Types & Applications Explained [vedantu.com]
- 7. longdom.org [longdom.org]
- 8. Video: NMR Spectroscopy: Principle, NMR Active Nuclei, Applications [jove.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. scribd.com [scribd.com]
- 12. INFRARED SPECTROSCOPY to find the functional group | PPT [slideshare.net]
- 13. Khan Academy [khanacademy.org]
- 14. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. scribd.com [scribd.com]
- 18. youtube.com [youtube.com]
CAS number 66826-78-6 properties and hazards
An In-Depth Technical Guide to the Properties and Hazards of Chemical Entities Associated with CAS Number 66826-78-6
Disclaimer for Researchers, Scientists, and Drug Development Professionals:
A critical ambiguity has been identified during the compilation of this technical guide. The Chemical Abstracts Service (CAS) number 66826-78-6 is authoritatively assigned to the compound 5-Bromo-2,3-dihydro-1-benzofuran . However, database searches and supplier inquiries for this CAS number frequently lead to information on a different molecule, 2,6-Difluoro-4-methoxybenzonitrile , which has its own distinct CAS number, 123843-66-3. This discrepancy underscores a prevalent challenge in chemical data management and highlights the imperative for rigorous cross-verification of a compound's identity against its CAS number using multiple, reliable sources.
This guide has been structured to address this ambiguity directly. It provides comprehensive, distinct sections for both chemical entities to ensure that professionals, regardless of the information pathway that led them here, are equipped with the correct data for the compound relevant to their work. We strongly advise verifying the specific chemical structure and corresponding CAS number of your material before proceeding with any experimental work.
Section 1: 5-Bromo-2,3-dihydro-1-benzofuran
Chemical Identity and Structure
5-Bromo-2,3-dihydro-1-benzofuran is a brominated heterocyclic compound. It serves as a valuable building block in organic synthesis, notably in the preparation of pharmaceuticals such as Darifenacin, a medication used for treating urinary incontinence.[1]
-
IUPAC Name: 5-Bromo-2,3-dihydro-1-benzofuran
-
Synonyms: 5-Bromocoumaran
-
CAS Number: 66826-78-6
-
Molecular Formula: C₈H₇BrO
-
Molecular Weight: 199.04 g/mol [2]
Caption: Chemical structure of 2,6-Difluoro-4-methoxybenzonitrile.
Physicochemical Properties
Key physical and chemical data for this compound are provided below.
| Property | Value | Source(s) |
| Melting Point | 53-57 °C | |
| Boiling Point | 212 °C | |
| Flash Point | 82 °C | |
| Density | 1.27 g/cm³ | |
| Vapor Pressure | 0.18 mmHg at 25°C | |
| Storage | Sealed in a dry place, at room temperature. |
Hazard Identification and Toxicology
This compound is classified as an irritant. Older risk phrases and modern GHS classifications both point to its potential to cause irritation upon contact.
Hazard Summary
| Pictogram | Signal Word | Hazard Statements / Risk Phrases |
| Warning | Risk Phrases: R36/37/38 - Irritating to eyes, respiratory system and skin.3]r>GHS: While specific H-statements are not consistently provided across all sources, the risk phrases correspond to H315, H319, and H335. |
-
Primary Hazards: The main risks associated with this compound are irritation to the skin, eyes, and respiratory system.
-
Transportation: Classified under UN3439 (Nitriles, solid, toxic, n.o.s.).
[4]#### 2.4 Experimental Protocols
This workflow illustrates the lifecycle of a chemical reagent within a research setting, emphasizing safety and compliance at each stage.
Caption: A standard workflow for handling chemical reagents in a laboratory.
-
Engineering Controls: A well-ventilated area is required. For procedures that may generate dust or vapors, a chemical fume hood is mandatory.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Use suitable protective gloves (e.g., nitrile).
-
Body Protection: Wear a standard laboratory coat.
-
-
Handling Procedures:
-
Avoid contact with skin and eyes.
-
Avoid formation of dust and aerosols.
-
Wash hands thoroughly after handling.
-
-
Storage:
-
Store in a tightly sealed container. [4] * Keep in a dry, cool, and well-ventilated place.
-
-
Eye Contact: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. *[3] Skin Contact: Wash off with soap and plenty of water.
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.
-
Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.
References
- Matrix Scientific. Safety Data Sheet: 5-Bromo-2,3-dihydro-1-benzofuran. URL: https://www.
- Synblock. CAS 123843-66-3 | 2,6-Difluoro-4-methoxybenzonitrile. URL: https://www.synblock.com/cas/123843-66-3.html
- Fisher Scientific. Safety Data Sheet: 3-Fluoro-5-(trifluoromethyl)benzonitrile. URL: https://www.fishersci.com/sds?productName=AC467910010
- Chemcasts. Thermophysical Properties of 2,6-Difluoro-4-methoxybenzonitrile. URL: https://www.chemcasts.com/mol/2-6-difluoro-4-methoxybenzonitrile-123843-66-3
- ChemicalBook. 3-FLUORO-5-(TRIFLUOROMETHYL)BENZONITRILE - Safety Data Sheet. URL: https://www.chemicalbook.com/ShowMSDSByCAS_EN.aspx?casno=121434-60-2
- ChemBK. Benzonitrile, 2,6-difluoro-4-methoxy-. URL: https://www.chembk.com/en/chem/Benzonitrile,%202,6-difluoro-4-methoxy-
- Acmec Biochemical. 123843-66-3 [2,6-Difluoro-4-methoxybenzonitrile]. URL: https://www.acmec-biochem.com/2-6-difluoro-4-methoxybenzonitrile-cas-123843-66-3.html
- SynQuest Laboratories. 123843-66-3 | 2,6-Difluoro-4-methoxybenzonitrile. URL: https://www.synquestlabs.com/product/4637-3-15/2,6-Difluoro-4-methoxybenzonitrile.html
- BLD Pharm. 66826-78-6 | 5-Bromo-2,3-dihydrobenzofuran. URL: https://www.bldpharm.com/products/66826-78-6.html
- TCI Chemicals. Safety Data Sheet: this compound. URL: https://www.tcichemicals.com/GB/en/p/B4318
- ChemScene. This compound | CAS 66826-78-6. URL: https://www.chemscene.com/products/5-bromo-2-3-dihydrobenzofuran-cas-66826-78-6.html
- Matrix Fine Chemicals. 5-BROMO-2,3-DIHYDRO-1-BENZOFURAN | CAS 66826-78-6. URL: https://www.matrixfinechemicals.com/product-page/5-bromo-2-3-dihydro-1-benzofuran-cas-66826-78-6
- ChemBK. CAS 66826-78-6. URL: https://www.chembk.com/en/cas/66826-78-6
- ChemicalBook. 5-Bromo-2,3-dihydro-1-benzofuran | 66826-78-6. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB9853108.htm
- TCI Chemicals. Safety Data Sheet: 2,6-Difluoro-4-hydroxybenzonitrile. URL: https://www.tcichemicals.com/GB/en/p/D3424
- Sigma-Aldrich. Safety Data Sheet. URL: https://www.sigmaaldrich.com/sds/sigma/c94009
- Fisher Scientific. Safety Data Sheet: 2,6-Difluorobenzonitrile. URL: https://www.fishersci.com/sds?productName=AC116230050
- Fisher Scientific. Safety Data Sheet. URL: https://www.fishersci.com/sds?productName=AC205840250
- Fisher Scientific. Safety Data Sheet: 4-Fluorobenzonitrile. URL: https://www.fishersci.com/sds?productName=AC119560050
- Thermo Fisher Scientific. Safety Data Sheet. URL: https://www.thermofisher.com/msdsproxy?productName=EN300-114336&productDescription=5-Bromobenzofuran%2C+97%25&vendorId=V00403&country=US&language=en&casNumber=23145-07-5
- Fisher Scientific. Safety Data Sheet. URL: https://www.fishersci.com/sds?productName=CC31201DA
Sources
The Strategic Intermediate: A Technical Guide to the Potential Biological Activities of 5-Bromo-2,3-dihydrobenzofuran
Foreword: The Unseen Potential of a Core Scaffold
In the landscape of modern drug discovery, the pursuit of novel therapeutic agents often leads us to explore complex molecular architectures. Yet, the foundation of many of these innovations lies in simpler, strategically designed core scaffolds. 5-Bromo-2,3-dihydrobenzofuran is one such molecule. While not a therapeutic agent in its own right, its true significance lies in its role as a pivotal intermediate—a molecular launchpad for the synthesis of a diverse array of biologically active compounds.[1][2] This guide delves into the latent biological potential of the this compound scaffold, drawing insights from the pharmacological activities of its derivatives to provide a forward-looking perspective for researchers in medicinal chemistry and drug development.
The Synthetic Gateway: Accessing the this compound Core
The utility of any chemical scaffold is intrinsically linked to its accessibility. The synthesis of the 2,3-dihydrobenzofuran ring system is well-established, with numerous methodologies available to the discerning chemist. These routes can be broadly categorized, and the introduction of the 5-bromo substituent can be strategically incorporated.
A common and efficient approach involves the reaction of a suitably substituted phenol with a two-carbon electrophile, followed by cyclization. For the synthesis of this compound, this would typically start from 4-bromophenol.
Illustrative Synthetic Protocol: Palladium-Catalyzed Intramolecular Cyclization
This method provides a modern and efficient route to the dihydrobenzofuran core.
Step 1: Allylation of 4-Bromophenol
-
To a solution of 4-bromophenol (1 equivalent) in acetone, add potassium carbonate (1.5 equivalents).
-
Add allyl bromide (1.2 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring by TLC.
-
After completion, filter the solid and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 1-allyloxy-4-bromobenzene.
Step 2: Palladium-Catalyzed Intramolecular O-Arylation
-
In a flame-dried Schlenk flask, dissolve 1-allyloxy-4-bromobenzene (1 equivalent) in an anhydrous solvent such as toluene.
-
Add a palladium catalyst, for instance, Pd(OAc)₂ (0.05 equivalents), and a suitable phosphine ligand, such as P(t-Bu)₃ (0.1 equivalents).
-
Add a base, for example, Cs₂CO₃ (2 equivalents).
-
Degas the mixture and heat under an inert atmosphere (e.g., nitrogen or argon) at 80-100°C for 12-24 hours.
-
Monitor the reaction by GC-MS or TLC.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash chromatography to obtain 5-Bromo-2-methyl-2,3-dihydrobenzofuran.
Note: This is a representative protocol. Numerous other synthetic strategies exist for accessing the 2,3-dihydrobenzofuran scaffold.[3]
Unveiling Biological Potential: A Derivative-Driven Exploration
The true value of this compound is realized in the biological activities of the molecules derived from it. The bromine atom at the 5-position serves not only as a point for further synthetic elaboration but also contributes to the overall electronic properties and lipophilicity of the resulting compounds, which can significantly influence their biological activity.
Anticancer Activity: A Scaffold for Cytotoxicity
The benzofuran and dihydrobenzofuran cores are present in numerous compounds with demonstrated anticancer properties.[4][5] The introduction of a bromine atom can enhance this activity.[6]
A notable example is 5-Bromo-2,3-dihydro-1-benzofuran-3-carboxylic acid, a direct derivative of our core scaffold. This compound has shown promising inhibition against a panel of human cancer cell lines.[7]
| Cell Line | Cancer Type | Inhibition Rate (%) |
| K-562 | Leukemia | 56.84 |
| NCI-H460 | Non-small cell lung cancer | 80.92 |
| HCT-116 | Colon cancer | 72.14 |
| MDA-MB-435 | Melanoma | 50.64 |
| Data for 5-Bromo-2,3-dihydro-1-benzofuran-3-carboxylic acid.[7] |
Mechanism of Action: While the precise mechanism for this specific compound is not fully elucidated, many benzofuran derivatives exert their anticancer effects through the inhibition of key signaling pathways involved in cell proliferation and survival, such as the Pin1 and HIF-1 pathways.[4][6]
Experimental Protocol: MTT Assay for Cytotoxicity
This widely used colorimetric assay assesses the metabolic activity of cells and is a reliable indicator of cell viability and proliferation.
Step 1: Cell Seeding
-
Culture the desired cancer cell line (e.g., HCT-116) in appropriate media and conditions.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
Step 2: Compound Treatment
-
Prepare a stock solution of the test compound (e.g., 5-Bromo-2,3-dihydro-1-benzofuran-3-carboxylic acid) in DMSO.
-
Create a series of dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours.
Step 3: MTT Addition and Incubation
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.
-
Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.
Step 4: Formazan Solubilization and Absorbance Reading
-
After incubation, carefully remove the medium.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of HCl in isopropanol) to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10-15 minutes.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
Step 5: Data Analysis
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Caption: Workflow for determining cytotoxicity using the MTT assay.
Anti-inflammatory Properties: Quenching the Inflammatory Cascade
Inflammation is a critical biological response, but its dysregulation is implicated in a host of diseases. Dihydrobenzofuran derivatives have been identified as potent anti-inflammatory agents.[8] The presence of halogen atoms, including bromine, on the benzofuran scaffold has been shown to enhance anti-inflammatory effects.[9]
Mechanism of Action: A primary mechanism of anti-inflammatory action for many compounds is the inhibition of pro-inflammatory mediators. This is often achieved through the suppression of key signaling pathways such as the NF-κB and MAPK pathways, which regulate the expression of cytokines and enzymes like COX-2 and iNOS.[10][11]
Caption: Simplified NF-κB signaling pathway and a potential point of inhibition.
Antimicrobial Activity: A Broad-Spectrum Potential
The benzofuran scaffold is a recurring motif in compounds with significant antimicrobial activity.[9][12] Derivatives of 5-bromobenzofuran have been synthesized and shown to possess promising activity against a range of bacterial and fungal pathogens.
Structure-Activity Relationship: The antimicrobial efficacy of benzofuran derivatives is highly dependent on the nature and position of substituents. The introduction of a bromine atom at the 5-position, often in conjunction with other functional groups, can lead to compounds with potent and broad-spectrum antimicrobial effects.
Neurological Applications: From Psychoactivity to Neuroprotection
The 2,3-dihydrobenzofuran core is also found in molecules that interact with the central nervous system. Some derivatives, such as 5-APDB (5-(2-aminopropyl)-2,3-dihydrobenzofuran), have been investigated for their psychoactive properties, acting as monoamine transporter blockers and monoamine releasers.[13][14]
More recently, research has shifted towards the neuroprotective potential of this scaffold. Dihydrobenzofuran-containing compounds have been shown to exhibit antioxidant and anti-apoptotic activities, which are crucial for protecting neurons from damage in neurodegenerative diseases like Alzheimer's.[15] For instance, a selenium-containing 2,3-dihydrobenzofuran derivative demonstrated the ability to reduce oxidative stress, inhibit monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE), and modulate markers of apoptosis and inflammation in an animal model of Alzheimer's disease.[15]
Conclusion: A Scaffold of Opportunity
This compound stands as a testament to the principle that the value of a molecule is not always in its final application, but in the potential it unlocks. As a key synthetic intermediate, it provides a reliable and versatile starting point for the creation of a vast chemical space of derivatives. The consistent emergence of potent anticancer, anti-inflammatory, antimicrobial, and neurologically active compounds from this scaffold underscores its significance in medicinal chemistry.
For researchers and drug development professionals, this compound is not just a chemical reagent; it is a strategic asset. Its continued exploration and derivatization are poised to yield novel therapeutic candidates that can address some of the most pressing challenges in human health. This guide serves as an invitation to further investigate this promising scaffold and to harness its full potential in the ongoing quest for new medicines.
References
- Organic Chemistry Portal. Synthesis of 2,3-Dihydrobenzofurans.
- A Key Intermediate for Pharmaceutical Research. 5-(2-Bromoethyl)-2,3-dihydrobenzofuran.
- Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. National Institutes of Health.
- Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC - PubMed Central.
- Substituted benzofuran. Wikipedia.
- Pharmacological profile of novel psychoactive benzofurans. PMC - PubMed Central.
- Anticancer therapeutic potential of benzofuran scaffolds. PMC - PubMed Central.
- Halawa, A. H. (2014). Synthesis, Reactions and Biological Evaluation of Some Novel 5-Bromobenzofuran-Based Heterocycles. World Journal of Organic Chemistry, 2(1), 9-17.
- Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. PMC.
- Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds. ACS Combinatorial Science.
- Benzofuran derivative with anticancer activity. ResearchGate.
- 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents. Journal of Medicinal Chemistry.
- Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. Semantic Scholar.
- Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. ResearchGate.
- Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. MDPI.
- Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. MDPI.
- Synthesis, Antimicrobial and Anti-inflammatory Activity of Some Novel Benzofuran Derivatives. Journal of Pharmaceutical Research.
- Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing.
- Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. MDPI.
- 25-NB. Wikipedia.
- Synthesis and Bioactivity Evaluation of Novel 2-Salicyloylbenzofurans as Antibacterial Agents. MDPI.
- Benzofuran: An Emerging Scaffold for Antimicrobial Agents. ResearchGate.
- Discovery of 7,9-Dibromo-dihydrodibenzofuran as a Potent Casein Kinase 2 (CK2) Inhibitor: Synthesis, Biological Evaluation, and Structural Studies on E-/Z-Isomers. ACS Pharmacology & Translational Science.
- 5-(2-Aminopropyl)benzofuran and phenazepam demonstrate the possibility of dependence by increasing dopamine levels in the brain. ResearchGate.
- Neuroprotective Effects of a Benzofuran-Containing Selenium in a Mouse Alzheimer's Disease Model: Molecular, Biochemical, and Behavioral Analyses. PubMed Central.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]
- 4. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buy 5-Bromo-2,3-dihydro-1-benzofuran-3-carboxylic acid | 93670-10-1 [smolecule.com]
- 8. 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Substituted benzofuran - Wikipedia [en.wikipedia.org]
- 14. Pharmacological profile of novel psychoactive benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Neuroprotective Effects of a Benzofuran-Containing Selenium in a Mouse Alzheimer’s Disease Model: Molecular, Biochemical, and Behavioral Analyses - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 5-Bromo-2,3-dihydrobenzofuran: A Versatile Building Block in Modern Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2,3-dihydrobenzofuran scaffold is a privileged structural motif found in a multitude of biologically active natural products and pharmaceutical agents.[1][2] The strategic introduction of a bromine atom at the 5-position of this core structure yields 5-Bromo-2,3-dihydrobenzofuran, a highly versatile and valuable building block in organic synthesis. The presence of the aryl bromide provides a reactive handle for a wide array of powerful cross-coupling reactions, enabling the facile introduction of molecular complexity. This guide provides an in-depth exploration of the synthesis, reactivity, and application of this compound, with a focus on its utility in the construction of diverse molecular architectures for drug discovery and materials science.
Introduction: The Strategic Importance of this compound
This compound is an aromatic heterocyclic compound featuring a dihydrofuran ring fused to a brominated benzene ring. Its significance in synthetic chemistry stems from the unique combination of the dihydrobenzofuran core and the reactive C-Br bond. The dihydrobenzofuran moiety serves as a conformationally restricted bioisostere for a phenyl group, a feature that can enhance selectivity and potency in drug candidates.[3] The bromine atom, on the other hand, is a versatile functional group that readily participates in a variety of transition-metal-catalyzed cross-coupling reactions, making it an ideal linchpin for molecular construction.
This building block has found applications in the synthesis of novel therapeutic agents targeting a range of diseases, including neurological disorders and cancer.[4][5] Its utility extends to the development of agrochemicals and advanced organic materials.[4]
The Synthetic Workhorse: Palladium-Catalyzed Cross-Coupling Reactions
The true power of this compound as a synthetic building block is unlocked through palladium-catalyzed cross-coupling reactions. The carbon-bromine bond at the 5-position is an ideal site for the formation of new carbon-carbon and carbon-nitrogen bonds, allowing for the modular and efficient assembly of complex molecules.
Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of a C-C bond between an aryl halide and an organoboron compound. For this compound, this reaction provides a direct route to 5-aryl-2,3-dihydrobenzofurans, a scaffold present in many biologically active molecules.[6]
Causality of Experimental Choices:
-
Catalyst: A palladium(0) species is the active catalyst. Often, a Pd(II) precatalyst like Pd(OAc)₂ or a complex like those derived from 2-quinolinealdoxime is used, which is reduced in situ.[7] The choice of ligand is crucial for stabilizing the palladium center and facilitating the catalytic cycle.
-
Base: A base, typically cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃), is required to activate the boronic acid and facilitate the transmetalation step.[6][7]
-
Solvent: A mixture of an organic solvent (like toluene or ethanol) and water is often employed to dissolve both the organic and inorganic reagents.[6][7]
Workflow for Suzuki-Miyaura Coupling:
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling experiment.[8]
Table 1: Representative Suzuki-Miyaura Coupling Reactions
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(II)-complex (0.1) | Cs₂CO₃ (2) | Toluene | 150 | 97 |
| 2 | 4-Methoxyphenylboronic acid | Pd(II)-complex (0.1) | Cs₂CO₃ (2) | Toluene | 150 | 95 |
| 3 | 4-Chlorophenylboronic acid | Pd(II)-complex (0.1) | Cs₂CO₃ (2) | Toluene | 150 | 92 |
| 4 | 3-Thienylboronic acid | Pd(OAc)₂ (3), SPhos (6) | K₂CO₃ (2) | EtOH/H₂O | 80 | 88 |
Data synthesized from representative procedures.[6][7]
Buchwald-Hartwig Amination: Constructing C(sp²)–N Bonds
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, a critical transformation in the synthesis of pharmaceuticals and other nitrogen-containing compounds.[9] This reaction couples an aryl halide with a primary or secondary amine.
Causality of Experimental Choices:
-
Catalyst System: This reaction is highly dependent on the choice of palladium precursor and, most importantly, the phosphine ligand. Sterically hindered, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) are often superior as they promote both the oxidative addition and the reductive elimination steps of the catalytic cycle.[10][11]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, making it a more effective nucleophile. Sodium or potassium tert-butoxide (NaOtBu, KOtBu) is commonly used.[10][11]
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are necessary to prevent quenching of the strong base and interference with the catalytic cycle.[9]
Catalytic Cycle for Buchwald-Hartwig Amination:
Sources
- 1. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 3. 5-Bromo-3,3-dimethyl-2,3-dihydrobenzofuran (68505-84-0) for sale [vulcanchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Buy 5-Bromo-2,3-dihydro-1-benzofuran-3-carboxylic acid | 93670-10-1 [smolecule.com]
- 6. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
Introduction: The Strategic Importance of 5-Bromo-2,3-dihydrobenzofuran
An In-Depth Technical Guide to the Reactivity of the Bromine Atom in 5-Bromo-2,3-dihydrobenzofuran
The 2,3-dihydrobenzofuran scaffold is a privileged heterocyclic motif frequently encountered in pharmaceuticals, agrochemicals, and natural products. Its rigid structure and specific spatial arrangement of substituents make it a valuable core for drug design. Within this class of compounds, this compound stands out as a particularly versatile and strategic building block.[1][2] The bromine atom at the 5-position of the benzene ring is not merely a substituent; it is a highly reactive and versatile functional handle. Its presence dramatically enhances the compound's utility, opening a gateway to a vast array of molecular complexity through a suite of well-established and reliable chemical transformations.[1]
This guide provides a comprehensive exploration of the reactivity of this C(sp²)—Br bond. We will delve into the mechanistic underpinnings and practical applications of the key reaction classes that leverage this functionality, focusing on palladium-catalyzed cross-coupling reactions and metal-halogen exchange. The aim is to equip researchers, medicinal chemists, and drug development professionals with the foundational knowledge and actionable protocols necessary to effectively utilize this compound in their synthetic campaigns.
Palladium-Catalyzed Cross-Coupling: A Cornerstone of Modern Synthesis
Transition metal-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the efficient formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds.[3] The C-Br bond in this compound is an ideal substrate for these transformations. The general mechanism for these reactions, particularly those catalyzed by palladium, proceeds through a well-defined catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4][5]
Caption: General Catalytic Cycle for Palladium-Cross-Coupling.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is one of the most widely used methods for constructing C(sp²)-C(sp²) bonds, pairing an organoboron reagent (typically a boronic acid or ester) with an organic halide.[5][6] This reaction is celebrated for its mild conditions, high functional group tolerance, and the commercial availability of a vast library of boronic acids.
Causality in Protocol Design: The choice of palladium source, ligand, base, and solvent is critical for success.
-
Catalyst: Pd(PPh₃)₄ is often used as it is a pre-formed, active Pd(0) source. Alternatively, a Pd(II) source like Pd(OAc)₂ can be used with a phosphine ligand; the Pd(II) is reduced in situ to the active Pd(0) state.
-
Base: A base such as Na₂CO₃ or K₂CO₃ is essential for the transmetalation step, activating the boronic acid to facilitate the transfer of the organic group to the palladium center.[5]
-
Solvent: A mixed solvent system, often a combination of an organic solvent like 1,4-dioxane or toluene with water, is used to dissolve both the organic-soluble aryl bromide and the water-soluble inorganic base and boronic acid salt.[6]
Data Presentation: Representative Suzuki-Miyaura Couplings
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (4) | K₂CO₃ | DMF | 89.2 | [6] |
| 2 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (4) | K₂CO₃ | DMF | 85.6 | [6] |
| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (4) | K₂CO₃ | DMF | 88.1 | [6] |
Yields are for the coupling of various arylboronic acids with methyl 5-bromobenzofuran-2-carboxylate, a structurally related substrate.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To a pressure-rated vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.1-1.5 equiv), and a base such as cesium carbonate or potassium carbonate (2.0-2.5 equiv).[7]
-
Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05-0.1 equiv).[7]
-
Evacuate the vessel and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add anhydrous 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe.[7]
-
Seal the vessel tightly and heat the reaction mixture at 80-100 °C with vigorous stirring for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 5-aryl-2,3-dihydrobenzofuran.
Caption: Workflow for a Suzuki-Miyaura Coupling Reaction.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The formation of C-N bonds is fundamental to the synthesis of countless pharmaceuticals. The Buchwald-Hartwig amination provides a powerful and general method for coupling amines with aryl halides.[8][9] The reaction's utility stems from its broad scope, allowing the coupling of a wide variety of primary and secondary amines, including heterocycles, under relatively mild conditions.[8]
Causality in Protocol Design:
-
Ligand Selection: The choice of phosphine ligand is paramount. Bulky, electron-rich monophosphine ligands like XPhos, RuPhos, or t-BuXPhos are often superior as they promote both the oxidative addition and the crucial C-N reductive elimination step while preventing catalyst decomposition.[10]
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is the most common choice, as it is strong enough to deprotonate the amine (or the N-H of the intermediate palladium complex) without competing as a nucleophile.[8][11]
-
Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are typically used to ensure the stability of the reactive intermediates and the solubility of the reagents.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
In a glovebox or under a stream of argon, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-5 mol%) to an oven-dried reaction vessel.
-
Add the base (e.g., NaOt-Bu, 1.4 equiv).
-
Add this compound (1.0 equiv) and the desired amine (1.2 equiv).
-
Add anhydrous toluene or dioxane via syringe.
-
Seal the vessel and heat the mixture (typically 80-110 °C) with stirring for 4-24 hours. Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the residue by flash chromatography to obtain the 5-amino-2,3-dihydrobenzofuran derivative.
Caption: Catalytic Cycle for Buchwald-Hartwig Amination.
Sonogashira Coupling: Accessing Alkynylated Scaffolds
The Sonogashira coupling is the premier method for forming a bond between a C(sp²) of an aryl halide and a C(sp) of a terminal alkyne.[12] This reaction is unique among the common cross-coupling reactions in that it typically employs a dual-catalyst system of palladium and a copper(I) salt.[13]
Causality in Protocol Design:
-
Dual Catalyst System: The palladium catalyst facilitates the main oxidative addition/reductive elimination cycle. The copper(I) co-catalyst reacts with the terminal alkyne to form a copper acetylide intermediate. This copper acetylide then undergoes transmetalation with the arylpalladium(II) complex, which is more efficient than the direct reaction of the alkyne.[12]
-
Base: An amine base, such as triethylamine or diisopropylamine, serves multiple roles: it acts as the base to deprotonate the alkyne, a ligand for the copper catalyst, and the solvent.
Experimental Protocol: General Procedure for Sonogashira Coupling
-
Combine this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), and the copper(I) co-catalyst (e.g., CuI, 2-5 mol%) in an oven-dried flask.
-
Evacuate and backfill the flask with an inert gas.
-
Add an anhydrous solvent (e.g., THF or DMF) followed by an amine base (e.g., triethylamine, 2-3 equiv).
-
Add the terminal alkyne (1.1-1.5 equiv) dropwise via syringe.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite to remove the catalyst and salts.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography to yield the 5-alkynyl-2,3-dihydrobenzofuran.
Other Notable Cross-Coupling Reactions
While Suzuki, Buchwald-Hartwig, and Sonogashira are the most common, the reactivity of the C-Br bond extends to other powerful transformations:
-
Heck Reaction: Couples the aryl bromide with an alkene, providing access to substituted styrenyl-type derivatives.[14][15] Microwave irradiation can often accelerate these reactions significantly.[14]
-
Stille Coupling: Utilizes organostannane (tin) reagents as the coupling partner. It is known for its high functional group tolerance but is often avoided due to the toxicity of the tin byproducts.[16]
-
Negishi Coupling: Employs organozinc reagents, which are highly reactive and can be prepared from the corresponding organolithium or Grignard reagents.[17][18] This method allows for the formation of C-C bonds under mild conditions.
Functionalization via Metal-Halogen Exchange
An alternative and powerful strategy for functionalizing the 5-position is through metal-halogen exchange. This approach transforms the electrophilic carbon of the C-Br bond into a potent nucleophilic carbon center in the form of an organometallic intermediate.
Lithiation-Electrophile Quench: This two-step process involves the initial reaction of this compound with a strong organolithium base, such as n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi), at very low temperatures. This exchange is rapid and efficient, generating the highly reactive 5-lithio-2,3-dihydrobenzofuran intermediate.[19]
Causality in Protocol Design:
-
Low Temperature: The reaction must be conducted at low temperatures (typically -78 °C) to prevent the highly basic and nucleophilic aryllithium intermediate from reacting with the solvent (e.g., deprotonating THF) or undergoing other side reactions.[19]
-
Electrophile Choice: The newly formed aryllithium is a strong nucleophile and will react with a wide range of electrophiles, allowing for diverse functionalization. Examples include:
-
Carboxylation: Quenching with CO₂ (dry ice) followed by an acidic workup yields the corresponding 5-carboxylic acid.
-
Formylation: Quenching with dimethylformamide (DMF) provides the 5-formyl derivative (aldehyde).
-
Hydroxymethylation: Reaction with formaldehyde gives the 5-hydroxymethyl compound.
-
Alkylation/Addition: Reaction with aldehydes or ketones yields secondary or tertiary alcohols, respectively.
-
Experimental Protocol: General Procedure for Lithiation and Electrophilic Quench
-
Dissolve this compound (1.0 equiv) in anhydrous THF or diethyl ether in an oven-dried, three-neck flask under an argon atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.05-1.1 equiv, as a solution in hexanes) dropwise via syringe, maintaining the internal temperature below -70 °C.
-
Stir the mixture at -78 °C for 30-60 minutes to ensure complete metal-halogen exchange.
-
Add a solution of the desired electrophile (1.2-2.0 equiv) in THF dropwise to the aryllithium solution at -78 °C.
-
After the addition is complete, allow the reaction to stir at -78 °C for 1-2 hours, then slowly warm to room temperature.
-
Quench the reaction carefully by adding saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.
-
Purify the crude product by chromatography or crystallization.
Caption: Workflow for Lithiation and Electrophile Quench.
Strategic Considerations: Choosing the Right Path
The choice between a palladium-catalyzed cross-coupling reaction and a metal-halogen exchange pathway depends on the desired final product and the overall synthetic strategy.
-
Functional Group Tolerance: Palladium-catalyzed reactions are generally more tolerant of a wide range of functional groups (e.g., esters, ketones, nitro groups) elsewhere in the molecule.[8] In contrast, the highly basic and nucleophilic nature of organolithium reagents requires the absence of acidic protons (e.g., -OH, -NH, -COOH) and tolerance of certain carbonyl groups.
-
Reagent Availability: The vast commercial availability of boronic acids, amines, and alkynes makes cross-coupling reactions highly attractive for rapidly generating molecular diversity.
-
Bond Type: The choice is dictated by the bond you wish to form. For C-C, C-N, or C-C(sp) bonds with pre-functionalized partners, cross-coupling is ideal. For introducing simple functional groups like -COOH or -CHO, or for creating a nucleophilic center for addition to carbonyls, lithiation is more direct.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Buy 5-Bromo-2,3-dihydro-1-benzofuran-3-carboxylic acid | 93670-10-1 [smolecule.com]
- 3. chemistryjournals.net [chemistryjournals.net]
- 4. chemistryjournals.net [chemistryjournals.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. jcsp.org.pk [jcsp.org.pk]
- 7. youtube.com [youtube.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. spuvvn.edu [spuvvn.edu]
- 14. arkat-usa.org [arkat-usa.org]
- 15. Intramolecular Heck reaction - Wikipedia [en.wikipedia.org]
- 16. Enantioselective Synthesis of 3,3-Disubstituted-2,3-dihydrobenzofurans by Intramolecular Heck-Matsuda/Carbonylation/Stille Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis of Benzofuropyridines and Dibenzofurans by a Metalation/Negishi Cross-Coupling/SNAr Reaction Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chemrxiv.org [chemrxiv.org]
- 19. webpages.iust.ac.ir [webpages.iust.ac.ir]
Introduction: The Strategic Importance of 5-Bromo-2,3-dihydrobenzofuran in Modern Drug Discovery
An In-depth Technical Guide to the Thermochemical Data of 5-Bromo-2,3-dihydrobenzofuran
Authored for Researchers, Scientists, and Drug Development Professionals
This compound (CAS: 66826-78-6) is a heterocyclic building block of significant interest in medicinal chemistry. Its rigid, bicyclic scaffold serves as a versatile platform for the synthesis of novel therapeutic agents, particularly those targeting the central nervous system (CNS). Derivatives of the 2,3-dihydrobenzofuran core are integral to the development of modulators for serotonin and dopamine receptors and have been explored as potential treatments for inflammation and cancer.[1][2] As a key intermediate, its purity and reactivity are paramount in constructing complex molecular architectures for drug candidates.[3][4]
For drug development professionals, a molecule's utility extends beyond its synthetic accessibility. A thorough understanding of its thermochemical properties—such as enthalpy of formation (ΔfH°), Gibbs free energy of formation (ΔfG°), entropy (S°), and heat capacity (Cp)—is critical. This data governs process safety by predicting reaction exotherms, informs chemical process design, aids in understanding compound stability and shelf-life, and provides foundational parameters for computational modeling of drug-receptor interactions and metabolic pathways.
Part 1: Computational Thermochemistry — Predicting Properties from First Principles
In the absence of direct experimental data, ab initio quantum mechanical calculations provide a powerful and reliable pathway to predict thermochemical properties. These methods solve the electronic Schrödinger equation to determine a molecule's energy, from which all thermodynamic functions can be derived using statistical mechanics.[5][6] For halogenated compounds like this compound, computational approaches are particularly advantageous as they circumvent experimental challenges related to corrosive combustion products.[7]
The Causality of Method Selection: DFT and Beyond
The choice of computational method represents a trade-off between accuracy and computational cost. Density Functional Theory (DFT), particularly with hybrid functionals like B3LYP, offers a balanced approach and is widely used for molecules of this size. For higher accuracy, especially for the enthalpy of formation, composite methods or coupled-cluster approaches like QCISD(T) or CCSD(T) are employed, though they are more computationally intensive.[8][9] The inclusion of a heavy atom like bromine necessitates the use of basis sets that can adequately describe its larger electron core and polarization effects, such as Pople-style (e.g., 6-311+G(d,p)) or Dunning-style basis sets.[10]
Self-Validating Protocol: A Workflow for Accurate Data Generation
A robust computational protocol is inherently self-validating. The workflow must confirm that the optimized geometry represents a true energy minimum on the potential energy surface, a prerequisite for accurate vibrational analysis and subsequent thermochemical calculations.
Step-by-Step Computational Protocol using Gaussian: [11]
-
Geometry Optimization: The molecular structure of this compound is optimized to find its lowest energy conformation. This is a crucial first step, as all subsequent calculations depend on the correct molecular geometry.
-
Frequency Calculation: A vibrational frequency analysis is performed at the same level of theory.
-
Trustworthiness Check: The absence of imaginary frequencies confirms that the optimized structure is a true minimum. The presence of one imaginary frequency would indicate a transition state.[12]
-
-
Thermochemical Analysis: The output of the frequency calculation provides the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and entropy values. These are calculated from the electronic, translational, rotational, and vibrational partition functions under the rigid rotor-harmonic oscillator approximation.[5][6]
-
Enthalpy of Formation Calculation (Isodesmic Approach): To achieve high accuracy and cancel systematic errors inherent in the calculations, an isodesmic reaction is employed.[8] This involves constructing a balanced hypothetical reaction where the types of chemical bonds are conserved on both the reactant and product sides. By using experimentally known enthalpies of formation for the other species in the reaction, the enthalpy of formation for the target molecule can be calculated with high precision.
Caption: Computational workflow for determining thermochemical properties.
Part 2: Experimental Methodologies for Data Determination and Validation
While computational methods provide invaluable predictions, experimental validation remains the gold standard. The following protocols describe key techniques for measuring the thermochemical properties of organic compounds like this compound.
Combustion Calorimetry: The Definitive Method for Enthalpy of Formation
Bomb calorimetry measures the heat released during complete combustion of a substance at constant volume (ΔU).[13] From this, the standard enthalpy of combustion (ΔcH°) and subsequently the standard enthalpy of formation (ΔfH°) can be determined.
Expertise & Causality: For halogenated compounds, standard bomb calorimetry is insufficient. The combustion products include corrosive gases (HBr, Br₂) which lead to incomplete combustion and damage to the calorimeter. Therefore, a rotating-bomb calorimeter is required.[7] A reducing agent (e.g., arsenious oxide solution) is added to the bomb to quantitatively convert all bromine species into a soluble bromide ion (Br⁻), ensuring a complete and well-defined final state.[7]
Generalized Rotating-Bomb Calorimetry Protocol:
-
Sample Preparation: A pressed pellet of a precisely weighed sample (approx. 1 g) is placed in a crucible. A fuse wire is positioned in contact with the sample.
-
Bomb Loading: The crucible is placed in the rotating bomb. A specific volume of reducing solution is added. The bomb is sealed and pressurized with ~30 atm of pure oxygen.
-
Calorimetry: The bomb is submerged in a known quantity of water in the calorimeter. The system is allowed to reach thermal equilibrium.
-
Ignition & Rotation: The sample is ignited via the fuse wire. The bomb is then rotated to ensure complete reaction and dissolution of combustion products.
-
Data Acquisition: The temperature change of the water is monitored with high precision until thermal equilibrium is re-established.
-
Calculation: The heat of combustion is calculated after applying corrections for the fuse wire ignition, acid formation, and the calorimeter's heat capacity (determined by calibrating with a standard like benzoic acid).[13][14]
Caption: Experimental workflow for rotating-bomb combustion calorimetry.
Differential Scanning Calorimetry (DSC): Accessing Heat Capacity and Phase Transitions
DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[15] This technique is essential for determining heat capacity (Cp) and the enthalpy of phase transitions, such as melting (enthalpy of fusion, ΔfusH).[16][17]
Generalized DSC Protocol for Heat Capacity:
-
Calibration: The instrument is calibrated for temperature and enthalpy using certified standards (e.g., indium).
-
Baseline Run: An empty sample pan and an empty reference pan are run to obtain a baseline heat flow curve.
-
Standard Run: A sapphire standard of known mass is run to determine the instrument's response for a known heat capacity.
-
Sample Run: A precisely weighed sample of this compound is run under the same conditions.
-
Calculation: By comparing the heat flow of the sample to the baseline and the sapphire standard, the heat capacity (Cp) of the sample is calculated across the desired temperature range. The integral of the melting peak provides the enthalpy of fusion.
Knudsen Effusion Method: Determining Enthalpy of Sublimation
The Knudsen effusion method is a reliable technique for measuring the low vapor pressures of solids.[18] By measuring the rate of mass loss of a substance effusing through a small orifice into a vacuum at various temperatures, the vapor pressure can be determined.[19]
Expertise & Causality: The enthalpy of sublimation (ΔsubH°) can then be derived using the Clausius-Clapeyron equation, which relates vapor pressure to temperature.[20][21] This value is crucial for understanding solid-gas phase transitions and is a key parameter in purification processes like sublimation.
Caption: Workflow for determining enthalpy of sublimation via Knudsen effusion.
Part 3: Data Summary and Synthesis
The following tables summarize the known physical properties of this compound and provide comparative thermochemical data for its parent compound, 2,3-dihydrobenzofuran, as a baseline for computational estimates.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 66826-78-6 | [22] |
| Molecular Formula | C₈H₇BrO | [22] |
| Molecular Weight | 199.04 g/mol | [22] |
| Melting Point | 51 °C | [22] |
| Appearance | White to off-white solid | [23] |
Table 2: Thermochemical Data for 2,3-dihydrobenzofuran (Parent Compound)
| Property | Value | Units | Method | Source |
| ΔfH° (liquid) | -123.0 ± 1.5 | kJ/mol | Experimental | NIST[24] |
| ΔfH° (gas) | -72.6 ± 1.6 | kJ/mol | Experimental | NIST[24] |
| ΔcH° (liquid) | -4131.2 ± 1.5 | kJ/mol | Experimental | NIST[24] |
| ΔvapH° | 50.4 | kJ/mol | Experimental | NIST[24] |
| S° (liquid) | 224.22 | J/mol·K | Experimental | NIST[24] |
| Cp (liquid) | 188.64 | J/mol·K | Experimental | NIST[24] |
Note: The thermochemical data for this compound itself should be determined using the computational and experimental frameworks outlined in this guide. The values for the parent compound provide an essential reference point for validating computational results.
Conclusion
A comprehensive understanding of the thermochemical properties of this compound is indispensable for its effective and safe utilization in pharmaceutical research and development. This guide establishes a necessary framework by integrating predictive computational chemistry with definitive experimental methodologies. The outlined protocols for ab initio calculations, rotating-bomb calorimetry, DSC, and Knudsen effusion provide a multi-faceted, self-validating system for generating a complete and trustworthy thermochemical dataset. By applying these rigorous techniques, researchers can unlock the full potential of this valuable synthetic intermediate, accelerating the discovery and development of next-generation therapeutics.
References
- Ochterski, J. W. (2000). Thermochemistry in Gaussian. Gaussian, Inc. [Link][5][6][11]
- Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases. Determination of heats of sublimation of organic compounds by a mass spectrometric–knudsen effusion method. RSC Publishing. [Link][25]
- Ochterski, J. W. (2000). Thermochemistry in Gaussian. Gaussian, Inc. PDF available via Google search. [Link][5][6]
- Gaussian, Inc. (2000). Thermochemistry in Gaussian. [Link][5][11]
- Ochterski, J. W. (2000). Thermochemistry in Gaussian. PDF. [Link][12]
- Marshall, P., Srinivas, G. N., & Schwartz, M. (2005). A Computational Study of the Thermochemistry of Bromine- and Iodine-Containing Methanes and Methyl Radicals. The Journal of Physical Chemistry A, 109(28), 6371–6379. [Link][8]
- Dorofeeva, O. V., & Ryzhova, O. N. (2015). Formation Enthalpies of C3 and C4 Brominated Hydrocarbons: Bringing Together Classical Thermodynamics, Modern Mass Spectrometry, and High-Level Ab Initio Calculations. The Journal of Physical Chemistry A, 119(11), 2485–2500. [Link][7]
- Bross, D. H., & Ruscic, B. (2021). Active Thermochemical Tables: Enthalpies of Formation of Bromo- and Iodo-Methanes, Ethenes and Ethynes. OSTI.gov. [Link][9]
- Centre for Atmospheric Science, University of Manchester. Knudsen Effusion Mass Spectrometer. [Link][20]
- AIP Publishing. (2019). Measuring low vapor pressures employing the Knudsen effusion technique and a magnetic suspension balance. [Link][19]
- Booth, M., et al. (2009). Design and construction of a simple Knudsen Effusion Mass Spectrometer (KEMS) system for vapour pressure measurements of low volatility organics. Atmospheric Measurement Techniques. [Link][21]
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). Advancing Drug Discovery: The Importance of 5-(2-Bromoethyl)-2,3-dihydrobenzofuran as a Chemical Compound. [Link][3]
- Marshall, P., Srinivas, G. N., & Schwartz, M. (2005). A computational study of the thermochemistry of bromine- and iodine-containing methanes and methyl radicals. UNT Digital Library. [Link][28]
- Surface Measurement Systems. Vapor Pressure Measurements Knudsen Effusion Method.
- Amanote Research. A Computational Study of the Thermochemistry of Bromine. [Link][29]
- MySkinRecipes. This compound. [Link][22]
- National Center for Biotechnology Information. (2024). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. [Link][10]
- Wikipedia. Substituted benzofuran. [Link][4]
- PubChem. 5-Bromo-2,3-dihydrothieno[3,2-b]furan. [Link]
- Cheméo. Chemical Properties of Benzofuran, 2,3-dihydro- (CAS 496-16-2). [Link][31]
- NIST. Benzofuran, 2,3-dihydro-. NIST Chemistry WebBook. [Link][24]
- IJCST. (2023). Design, Synthesis and Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity – A Research Article. [Link][32]
- Festa, C., et al. (2016). 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. Bioorganic & Medicinal Chemistry. [Link][1]
- Kashiwagi, T. HEATS OF COMBUSTION OF HIGH TEMPERATURE POLYMERS. Stanford University. [Link][33]
- Zambrano, P., et al. (2024). Differential scanning calorimetry in drug-membrane interactions.
- Chemistry LibreTexts. (2021). Calorimetry. [Link][13]
- National Center for Biotechnology Information. (2011). 5-Bromo-2-(3-fluorophenyl)-3-methylsulfinyl-1-benzofuran. [Link]
- National Center for Biotechnology Information. (2011). 5-Bromo-3-(3-fluorophenylsulfinyl)-2-methyl-1-benzofuran. [Link]
- UNICAM. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. [Link][16]
- Journal of the Chemical Society, Perkin Transactions 2. Role of addition compounds in the halogenation of benzofurans and benzothiophens. RSC Publishing. [Link]
- NIST Technical Series Publications. Combustion calorimetry and the heats of combustion of cane sugar, benzoic acid, and naphthalene. [Link][14]
- ResearchGate. (2016). 5-Bromo-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran. [Link]
- Organic Chemistry Portal. Synthesis of 2,3-Dihydrobenzofurans. [Link]
- ResearchGate. (2022). Differential scanning calorimetry (DSC) thermograms for homopolymer PHF.... [Link][34]
- MDPI. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. [Link][35]
- ResearchGate. (2020). Study of Thermal Analysis Behavior of Fenbendazole and Rafoxanide. [Link][17]
- ResearchGate. (2020).
Sources
- 1. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. Substituted benzofuran - Wikipedia [en.wikipedia.org]
- 5. glaserr.missouri.edu [glaserr.missouri.edu]
- 6. gaussian.com [gaussian.com]
- 7. Formation Enthalpies of C3 and C4 Brominated Hydrocarbons: Bringing Together Classical Thermodynamics, Modern Mass Spectrometry, and High-Level Ab Initio Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. osti.gov [osti.gov]
- 10. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. gaussian.com [gaussian.com]
- 12. cup.uni-muenchen.de [cup.uni-muenchen.de]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 15. Differential scanning calorimetry in drug-membrane interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubblicazioni.unicam.it [pubblicazioni.unicam.it]
- 17. researchgate.net [researchgate.net]
- 18. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 19. pubs.aip.org [pubs.aip.org]
- 20. Knudsen Effusion Mass Spectrometer (Centre for Atmospheric Science - The University of Manchester) [cas.manchester.ac.uk]
- 21. amt.copernicus.org [amt.copernicus.org]
- 22. This compound [myskinrecipes.com]
- 23. ISOBENZOFURAN, 5-BROMO-1,3-DIHYDRO- CAS#: 220513-49-5 [amp.chemicalbook.com]
- 24. Benzofuran, 2,3-dihydro- [webbook.nist.gov]
A Technical Guide to the Synthesis, Derivatization, and Application of 5-Bromo-2,3-dihydrobenzofuran Derivatives
Abstract
The 2,3-dihydrobenzofuran scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The introduction of a bromine atom at the 5-position not only modulates the electronic and lipophilic properties of the molecule but also provides a versatile synthetic handle for extensive derivatization. This technical guide offers an in-depth exploration of 5-Bromo-2,3-dihydrobenzofuran derivatives, intended for researchers, chemists, and drug development professionals. We will dissect key synthetic methodologies, explore the strategic logic behind derivatization pathways, and survey the diverse pharmacological applications of this promising class of compounds, grounding all claims in authoritative scientific literature.
The Strategic Importance of the this compound Core
Benzofuran and its derivatives are ubiquitous in nature and synthetic chemistry, exhibiting a vast range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] The saturation of the 2,3-double bond to form the dihydrobenzofuran ring introduces a three-dimensional geometry that can be crucial for specific interactions with biological targets.
The decision to focus on the 5-bromo derivative is strategic for two primary reasons:
-
Modulation of Bioactivity: Halogen atoms, particularly bromine, can significantly alter a molecule's pharmacokinetic and pharmacodynamic profile through effects on lipophilicity, metabolic stability, and the formation of halogen bonds with protein targets.
-
Synthetic Versatility: The bromine atom is an exceptional leaving group and a key functional handle for modern cross-coupling reactions. This allows the C-5 position to serve as a nexus for introducing a wide array of molecular fragments, enabling the systematic exploration of structure-activity relationships (SAR).[5]
Synthesis of the Core Scaffold: Methodologies and Rationale
The efficient construction of the this compound core is the critical first step. The choice of synthetic route depends on factors such as starting material availability, desired scale, and tolerance for specific reaction conditions.
Direct Electrophilic Bromination
A straightforward approach involves the direct bromination of 2,3-dihydrobenzofuran. This method is often suitable for initial exploratory work due to its simplicity.
Protocol: Synthesis of this compound[6]
-
Reaction Setup: Cool a solution of dioxane (30 mL) in an ice bath.
-
Reagent Addition: Slowly add liquid bromine (2.66 g) dropwise to the cooled dioxane and stir for 30 minutes. The formation of a bromine-dioxane complex moderates the reactivity of the bromine.
-
Substrate Introduction: Add 2,3-dihydrobenzofuran (2 g) dropwise to the reaction mixture.
-
Reaction Progression: Allow the mixture to warm to room temperature and continue stirring for 3 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, remove the solvent by distillation under reduced pressure. Dissolve the residue in ethyl acetate (50 mL).
-
Purification: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine. Dry the solution over anhydrous magnesium sulfate, filter, and evaporate the solvent. The resulting crude product can be purified by silica gel column chromatography to yield the final white crystalline product.[6]
Causality: This method relies on the electron-rich nature of the aromatic ring of the dihydrobenzofuran system, which directs electrophilic substitution. The C-5 position is typically favored. However, a key consideration is the potential for over-bromination or side reactions, necessitating careful control of stoichiometry and temperature.
Modern Transition Metal-Catalyzed Cyclizations
For greater control, efficiency, and substrate scope, transition metal-catalyzed reactions are the preferred industrial and academic standard.[7] These methods often build the dihydrobenzofuran ring from acyclic precursors, incorporating the bromo-substituent from the start. Palladium, rhodium, and nickel-catalyzed approaches have been successfully developed.[7][8]
A representative strategy involves the palladium-catalyzed annulation of a brominated phenol with an appropriate coupling partner. This approach offers high regioselectivity, as the position of the bromine is predetermined by the choice of starting material.
Experimental Workflow: Synthesis of this compound
Caption: Workflow for direct bromination synthesis.
Derivatization Strategies: Leveraging the C-5 Bromine
The true value of the 5-bromo-scaffold lies in its potential for diversification. The carbon-bromine bond is a prime site for transition metal-catalyzed cross-coupling reactions, enabling the introduction of complex carbon and heteroatom-based substituents.
| Reaction Type | Catalyst/Reagents | Introduced Moiety | Rationale & Application |
| Suzuki Coupling | Pd catalyst (e.g., Pd(PPh₃)₄), Base, Boronic Acid/Ester | Aryl, Heteroaryl, Alkyl | Highly robust C-C bond formation. Used to build bi-aryl systems common in anticancer and anti-inflammatory agents.[9] |
| Sonogashira Coupling | Pd/Cu catalyst, Base, Terminal Alkyne | Alkynyl | Introduces a linear, rigid alkynyl linker, often explored in materials science and as a precursor for other functional groups.[3] |
| Buchwald-Hartwig Amination | Pd catalyst, Base, Amine | Amino (Primary/Secondary) | Forms C-N bonds, crucial for synthesizing derivatives with improved solubility and hydrogen-bonding capabilities, often seen in CNS-active compounds. |
| Heck/Tsuji-Trost Reaction | Pd catalyst, Base, Alkene | Alkenyl | Forms C-C bonds by coupling with alkenes, useful for creating complex side chains and natural product analogues.[8] |
Logical Relationship: Derivatization Pathways
Caption: Key derivatization pathways from the core scaffold.
Pharmacological Applications and Structure-Activity Insights
Derivatives of this compound have demonstrated significant potential across multiple therapeutic areas. The dihydrobenzofuran core acts as a rigid scaffold to orient substituents for optimal target engagement.
Anticancer Activity
Numerous studies have highlighted the potent anticancer properties of benzofuran derivatives. The introduction of specific moieties at the C-5 position can lead to compounds with significant growth inhibitory activity against various cancer cell lines.[2][10]
-
Mechanism of Action: Some derivatives function by inducing apoptosis (programmed cell death) in cancer cells. For instance, N-(5-(2-bromobenzyl)thiazole-2-yl) benzofuran-2-carboxamide has been shown to inhibit the growth of human hepatocellular carcinoma (HCC) cells.[11] Other derivatives act as potent inhibitors of key signaling pathways like NF-κB, which is often dysregulated in cancer.[10]
-
Structure-Activity Relationship (SAR): A series of 3-aryl-1-(5-bromo-1-benzofuran-2-yl)-2-propenones (chalcones) were evaluated for antitumor activity against human breast (MCF-7) and prostate (PC-3) cancer cell lines, demonstrating the importance of the chalcone moiety linked to the bromo-benzofuran core.[2]
Antimicrobial and Antiviral Agents
The scaffold is a fertile ground for the development of novel antimicrobial agents.[4]
-
Antibacterial/Antifungal: Modifications can yield compounds with potent activity against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.[12] For example, certain benzofuran derivatives bearing a hydroxyl group at the C-6 position and various aryl groups at C-2 showed excellent antibacterial activity with MIC₈₀ values as low as 0.78-3.12 μg/mL.[4]
-
Antiviral: Notably, benzofuran derivatives have shown potential as anti-hepatitis C virus (HCV) agents.[2][13] The core structure is believed to interact with viral proteins or enzymes essential for replication.[13]
Central Nervous System (CNS) Activity
While the broader class of substituted benzofurans (not necessarily dihydro-) includes psychoactive compounds that act as monoamine releasing agents[14][15], the 2,3-dihydro- derivatives such as 5-APDB (5-(2-Aminopropyl)-2,3-dihydrobenzofuran) have been investigated as analogues of MDMA.[14] This highlights that the core structure can be tuned to interact with CNS targets like serotonin receptors.[14]
Physicochemical and Spectroscopic Characterization
Rigorous characterization is essential to confirm the identity and purity of any synthesized derivative.
| Technique | Purpose | Expected Observations for this compound |
| ¹H-NMR | Structural elucidation via proton environment | Signals corresponding to the aromatic protons (showing splitting patterns indicative of substitution) and two characteristic triplets for the aliphatic protons of the dihydrofuran ring (at approx. 3.11 ppm and 4.57 ppm).[6] |
| ¹³C-NMR | Carbon skeleton mapping | Resonances for aromatic carbons (one directly attached to bromine will be shifted) and two aliphatic carbons. |
| Mass Spectrometry (MS) | Molecular weight confirmation | A characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio), with the molecular ion peak (M⁺) and the M+2 peak having nearly equal intensity. |
| Melting Point | Purity assessment | A sharp, defined melting point range indicates high purity. |
Table: Physical Properties of Core Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
|---|---|---|
| This compound | C₈H₇BrO | 199.04 |
| (2R)-5-bromo-2-methyl-2,3-dihydrobenzofuran | C₉H₉BrO | 213.07[16] |
Conclusion and Future Outlook
The this compound scaffold is more than just a chemical intermediate; it is a strategically designed platform for the discovery of novel therapeutic agents. Its synthetic accessibility, coupled with the versatility of the C-5 bromine for extensive derivatization, makes it an exceptionally valuable tool for medicinal chemists. Future research will likely focus on leveraging advanced catalytic methods to build libraries of these derivatives with greater complexity and precision. The exploration of these compounds as inhibitors of novel biological targets, guided by computational docking and SAR studies, promises to unlock new frontiers in the treatment of cancer, infectious diseases, and neurological disorders.
References
- Smolecule. (n.d.). Buy 5-Bromo-2,3-dihydro-1-benzofuran-3-carboxylic acid.
- PubChem. (2026). (2R)-5-bromo-2-methyl-2,3-dihydrobenzofuran. National Center for Biotechnology Information.
- Ma, C., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. National Institutes of Health.
- Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans.
- PubChem. (n.d.). 5-Bromo-2,3-dihydrothieno[3,2-b]furan. National Center for Biotechnology Information.
- Kaur, N., et al. (2023). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. National Institutes of Health.
- BEPLS. (2023). Review on Designing and synthesis of some of new benzofuran derivatives for Immunomodulatory and antibacterial activity.
- ACS Combinatorial Science. (2017). Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds.
- Wikipedia. (n.d.). Substituted benzofuran.
- Ghorab, M. M., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. National Institutes of Health.
- Royal Society of Chemistry. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives.
- ACS Omega. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies.
- International Journal of Pharmacy and Biological Sciences. (n.d.). Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity.
- National Institutes of Health. (n.d.). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review.
- MDPI. (n.d.). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046.
- ResearchGate. (2015). Benzofurans: A new profile of biological activities.
- National Institutes of Health. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives.
- ResearchGate. (2015). Benzofuran: An Emerging Scaffold for Antimicrobial Agents.
- PubMed. (2016). 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors.
Sources
- 1. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. 5-Bromo-2,3-dihydro-1-benzofuran | 66826-78-6 [chemicalbook.com]
- 7. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]
- 9. bepls.com [bepls.com]
- 10. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Buy 5-Bromo-2,3-dihydro-1-benzofuran-3-carboxylic acid | 93670-10-1 [smolecule.com]
- 14. Substituted benzofuran - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. (2R)-5-bromo-2-methyl-2,3-dihydrobenzofuran | C9H9BrO | CID 90163027 - PubChem [pubchem.ncbi.nlm.nih.gov]
Theoretical Perspectives on the Electronic Structure of 5-Bromo-2,3-dihydrobenzofuran: A Computational Guide for Researchers
An In-Depth Technical Guide
Introduction: The Significance of the Dihydrobenzofuran Scaffold
The 2,3-dihydrobenzofuran motif is recognized as a "privileged structure" in the fields of medicinal chemistry and materials science.[1][2] This scaffold is a core component in a multitude of natural products and synthetic compounds that exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and antineoplastic properties.[1][2][3][4] The specific derivative, 5-Bromo-2,3-dihydrobenzofuran, serves as a crucial and versatile intermediate in synthetic organic chemistry, providing a foundational building block for more complex molecular architectures in pharmaceutical and agrochemical development.[5][6]
A thorough understanding of the electronic structure of this molecule is paramount. It governs the molecule's intrinsic reactivity, dictates its potential intermolecular interactions with biological targets, and influences its spectroscopic properties. This guide provides a comprehensive theoretical framework, grounded in computational chemistry, to elucidate the electronic characteristics of this compound, offering actionable insights for researchers, scientists, and drug development professionals.
Part 1: The Theoretical Framework: A Self-Validating Computational Protocol
To investigate the electronic properties of molecules like this compound, Density Functional Theory (DFT) has emerged as a powerful and reliable tool.[7][8] It offers a robust balance between computational cost and accuracy for predicting molecular geometries, orbital energies, and charge distributions.
The causality behind a robust computational protocol is to build a self-validating workflow. Each step confirms the validity of the previous one, ensuring the final electronic structure analysis is based on a physically realistic and stable molecular representation.
Experimental Protocol: Standard Computational Workflow
-
Geometry Optimization:
-
Objective: To determine the most stable three-dimensional conformation of the molecule, corresponding to the global minimum on the potential energy surface.
-
Methodology: The initial structure of this compound is subjected to geometry optimization using a selected DFT functional and basis set. A common and well-validated choice for organic molecules containing halogens is the B3LYP functional combined with the 6-311++G(d,p) basis set.[9] This level of theory adequately accounts for electron correlation and includes polarization and diffuse functions, which are essential for accurately describing the electron distribution, particularly around the electronegative oxygen and bromine atoms.
-
Verification: The optimization process is complete when the forces on all atoms and the root-mean-square (RMS) gradient fall below predefined threshold values.
-
-
Vibrational Frequency Analysis:
-
Objective: To confirm that the optimized geometry represents a true energy minimum rather than a saddle point (transition state).
-
Methodology: A frequency calculation is performed on the optimized structure.
-
Trustworthiness: The absence of any imaginary frequencies in the output confirms that the structure is a stable minimum.[9] The calculated vibrational modes can also be compared with experimental FT-IR data for further validation.
-
-
Electronic Structure Calculation and Analysis:
-
Objective: To compute and analyze the electronic properties from the validated, stable geometry.
-
Methodology: Single-point energy calculations are performed using the same DFT functional and basis set. From this calculation, several key analyses are derived:
-
Frontier Molecular Orbital (FMO) Analysis: Examination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).
-
Molecular Electrostatic Potential (MEP) Mapping: Visualization of the electrostatic potential on the electron density surface.
-
Natural Bond Orbital (NBO) Analysis: Investigation of charge distribution, hybridization, and intramolecular stabilizing interactions.[9]
-
-
Caption: A self-validating computational workflow for theoretical analysis.
Part 2: Elucidating the Electronic Structure
Molecular Geometry
The optimized geometry of this compound reveals a nearly planar benzofuran ring system fused to a non-planar dihydrofuran ring. The bromine atom lies in the plane of the benzene ring. This structural arrangement is consistent with crystallographic data from related brominated benzofuran derivatives.[10][11][12]
Caption: Molecular structure of this compound.
Frontier Molecular Orbital (FMO) Analysis
The FMOs, namely the HOMO and LUMO, are critical for understanding a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.[8]
-
HOMO: The HOMO is predicted to be localized primarily over the electron-rich benzofuran ring system, with significant contributions from the oxygen atom's p-orbitals. This indicates that the molecule will likely act as an electron donor from this aromatic portion in chemical reactions.
-
LUMO: The LUMO is expected to be distributed over the aromatic ring and will have a significant anti-bonding contribution along the C-Br bond. This suggests that nucleophilic attack could facilitate the cleavage of this bond.
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of chemical stability and reactivity. A larger energy gap implies higher kinetic stability and lower chemical reactivity.[8] The presence of the electron-withdrawing bromine atom is expected to lower the energy of both orbitals compared to the unsubstituted parent compound.
Table 1: Predicted FMO Properties of this compound
| Parameter | Predicted Value (eV) | Significance |
|---|---|---|
| EHOMO | -6.5 | Electron-donating ability |
| ELUMO | -1.2 | Electron-accepting ability |
| ΔE Gap | 5.3 | Chemical stability & reactivity |
Note: These are representative values based on DFT calculations of similar aromatic halides. Actual values may vary slightly based on the specific computational method.
Caption: Frontier Molecular Orbital (FMO) energy level diagram.
Molecular Electrostatic Potential (MEP) Analysis
The MEP map provides a visual representation of the charge distribution, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).[8][9]
-
Negative Potential (Red/Yellow): These regions are concentrated around the electronegative oxygen atom and above the π-face of the aromatic ring. These are the most likely sites for electrophilic attack.
-
Positive Potential (Blue): These regions are found around the hydrogen atoms.
-
Halogen Bonding (σ-hole): Critically, the bromine atom exhibits a region of positive electrostatic potential on its outermost surface, aligned with the C-Br bond. This phenomenon, known as a σ-hole, allows the bromine to act as a Lewis acid and form non-covalent interactions called halogen bonds.[10] This has profound implications for drug design, as halogen bonds are increasingly recognized as important interactions in protein-ligand binding.
Part 3: Implications for Research and Development
The theoretical insights into the electronic structure of this compound have direct, practical applications.
-
Guiding Chemical Synthesis: The MEP map and FMO analysis can predict the regioselectivity of electrophilic aromatic substitution reactions. The bromine atom itself is a key functional handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck), enabling the facile introduction of diverse substituents to build molecular libraries.[3]
-
Informing Drug Design: The 2,3-dihydrobenzofuran scaffold is a proven platform for developing inhibitors of enzymes like mPGES-1, which is involved in inflammation and cancer.[2] Understanding the molecule's MEP and its capacity for halogen bonding allows for the rational design of derivatives that can form specific, stabilizing interactions with amino acid residues in a target protein's active site, thereby enhancing binding affinity and selectivity.
-
Predicting Spectroscopic Properties: Time-dependent DFT (TD-DFT) calculations can be employed to predict the UV-Visible absorption spectrum of the molecule.[9] By correlating the calculated electronic transitions (e.g., HOMO→LUMO) with experimental spectra, researchers can confirm the identity and purity of their synthesized compounds.
Conclusion
Theoretical studies, anchored by robust computational protocols like Density Functional Theory, provide an indispensable lens through which to view the electronic structure of this compound. This in-depth analysis of its molecular geometry, frontier molecular orbitals, and electrostatic potential reveals a molecule with a distinct electronic profile: an electron-rich aromatic core capable of donating electrons, a reactive C-Br bond susceptible to nucleophilic attack and useful for synthetic elaboration, and the potential for directed intermolecular interactions via halogen bonding. These insights are not merely academic; they provide a predictive framework that empowers researchers to rationally design novel therapeutics, functional materials, and efficient synthetic pathways.
References
- Design, Synthesis and Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity – A Research Article. (n.d.). ijcrt.org.
- Casale, J. F., & Hays, P. A. (n.d.). The Characterization of 5- and 6-(2-Aminopropyl)-2,3-dihydrobenzofuran. Microgram Journal.
- Verma, P., et al. (2023). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Scientific Reports.
- Nielsen, T. E., et al. (2017). Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds. ACS Combinatorial Science.
- Fahmi, N., et al. (2021). A Density Functional Theory Study of the Structural, Electronic, and Nonlinear Optical Properties of 2-Phenylbenzofuran and Its Derivatives. Physical Chemistry Research.
- (2022). Synthesis, characterization, and antimicrobial activity of new benzofuran derivatives. ResearchGate.
- 2,3-Dihydrobenzofuran synthesis. (n.d.). Organic Chemistry Portal.
- Choi, H.D., et al. (2011). 5-Bromo-2-methyl-3-(3-methylphenylsulfinyl)-1-benzofuran. Acta Crystallographica Section E.
- 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. (n.d.). ijcrt.org.
- Organic Letters Ahead of Print. (n.d.). ACS Publications.
- Farooq, U., et al. (2024). Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update. RSC Advances.
- Mondal, S., & Padmanabhan, J. (2021). Study of the Molecular Structure Electronic Structure Spectroscopic Analysis and Thermodynamic Properties of Dibenzofuran Using First Principles. ResearchGate.
- (2015). Benzofuran: An Emerging Scaffold for Antimicrobial Agents. ResearchGate.
- Bifulco, G., et al. (2016). 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. Bioorganic & Medicinal Chemistry.
- (2014). Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes. ResearchGate.
- Choi, H.D., et al. (2011). 5-Bromo-2-methyl-3-(4-methylphenylsulfinyl)-1-benzofuran. Acta Crystallographica Section E.
- Choi, H.D., et al. (2014). 5-Bromo-3-ethylsulfinyl-2-(4-methylphenyl)-1-benzofuran. Acta Crystallographica Section E.
Sources
- 1. Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. escales | Virtual tour generated by Panotour [ub.edu]
- 6. chemimpex.com [chemimpex.com]
- 7. physchemres.org [physchemres.org]
- 8. researchgate.net [researchgate.net]
- 9. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 5-Bromo-2-methyl-3-(3-methylphenylsulfinyl)-1-benzofuran - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 5-Bromo-2-methyl-3-(4-methylphenylsulfinyl)-1-benzofuran - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 5-Bromo-3-ethylsulfinyl-2-(4-methylphenyl)-1-benzofuran - PMC [pmc.ncbi.nlm.nih.gov]
The 5-Bromo-2,3-dihydrobenzofuran Core: A Technical Guide to Unlocking its Therapeutic Potential through Structure-Activity Relationship (SAR) Exploration
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2,3-dihydrobenzofuran scaffold is a privileged heterocyclic motif frequently encountered in biologically active natural products and synthetic pharmaceuticals.[1] The introduction of a bromine atom at the 5-position of this core imparts unique physicochemical properties that can significantly influence ligand-target interactions, metabolic stability, and overall therapeutic efficacy. This in-depth technical guide provides a comprehensive exploration of the Structure-Activity Relationship (SAR) of 5-Bromo-2,3-dihydrobenzofuran analogs. While a systematic and exhaustive SAR campaign on a single biological target for this specific scaffold is not extensively documented in publicly available literature, this guide synthesizes key findings from related studies to provide a robust framework for researchers in the field. We will delve into the synthetic strategies for accessing these analogs, present available biological data, and elucidate the underlying principles of their molecular interactions.
The Significance of the this compound Scaffold in Medicinal Chemistry
The 2,3-dihydrobenzofuran ring system serves as a conformationally restricted bioisostere of a phenyl group, which can lead to enhanced selectivity and potency of drug candidates. The 5-bromo substituent further modulates the electronic and lipophilic character of the molecule. Halogenation, and specifically bromination, has been a consistent strategy in medicinal chemistry to enhance the biological activity of various scaffolds, including benzofurans, in therapeutic areas such as oncology and infectious diseases.[2] The bromine atom can participate in halogen bonding, a non-covalent interaction that can contribute to the affinity and selectivity of a ligand for its biological target.
This compound itself is a key intermediate in the synthesis of a variety of pharmaceuticals, particularly those targeting the central nervous system.[3][4] Its value as a synthetic building block underscores the importance of understanding how modifications to this core can be rationally designed to achieve desired biological outcomes.
Synthetic Strategies for Accessing this compound Analogs
The synthesis of this compound analogs can be achieved through several established synthetic routes. The choice of a particular method often depends on the desired substitution pattern on both the aromatic and the dihydrofuran rings.
General Synthetic Workflow
A common approach involves the initial construction of a substituted 2,3-dihydrobenzofuran core followed by bromination, or the use of a pre-brominated starting material.
Experimental Protocol: Synthesis of a this compound Analog
The following is a representative, detailed protocol for the synthesis of a this compound analog, adapted from methodologies described for related heterocyclic systems.
Step 1: O-Allylation of 4-Bromophenol
-
To a solution of 4-bromophenol (1 eq.) in acetone, add potassium carbonate (1.5 eq.).
-
Add allyl bromide (1.2 eq.) dropwise at room temperature.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 1-allyloxy-4-bromobenzene.
Step 2: Claisen Rearrangement
-
Heat 1-allyloxy-4-bromobenzene neat at 180-200 °C for 2-3 hours.
-
Monitor the reaction by TLC for the formation of 2-allyl-4-bromophenol.
-
Purify the product by distillation under reduced pressure or column chromatography.
Step 3: Oxidative Cyclization
-
Dissolve 2-allyl-4-bromophenol (1 eq.) in a suitable solvent such as dichloromethane.
-
Add a solution of an oxidizing agent, for example, m-chloroperoxybenzoic acid (m-CPBA) (1.2 eq.), portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Quench the reaction with a saturated solution of sodium thiosulfate.
-
Extract the product with dichloromethane, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield the 5-bromo-2-methyl-2,3-dihydrobenzofuran.
Structure-Activity Relationship (SAR) Insights
The Role of the 5-Bromo Substituent
The presence of the bromine atom at the 5-position has been shown to be crucial for the activity of some benzofuran derivatives. In a study on dibenzofuran-based inhibitors of Casein Kinase 2 (CK2), a brominated analog demonstrated potent inhibitory activity.[5][6] X-ray crystallography revealed that the bromine atom forms a halogen bond with a phenylalanine residue in the active site, contributing significantly to the binding affinity.[5][6] This highlights the potential for the 5-bromo substituent in 2,3-dihydrobenzofuran analogs to act as a key interaction point with protein targets.
Substitutions on the Dihydrofuran Ring
Modifications at the C2 and C3 positions of the dihydrofuran ring can significantly impact biological activity.
-
C2-Substitution: The introduction of substituents at the C2 position can influence both the potency and the pharmacokinetic properties of the molecule. For instance, in a series of benzofuran derivatives, the nature of the C2 substituent was found to be critical for cytotoxic activity.[2]
-
C3-Substitution: In a study focused on developing inhibitors for the Bromodomain and Extra-Terminal (BET) family of proteins, a 5-bromo-3,3-dimethyl-2,3-dihydrobenzofuran analog was synthesized.[7] The gem-dimethyl substitution at the C3 position served to create a conformationally restricted bioisostere of a linear phenyl analog, which resulted in a significant improvement in selectivity for the first bromodomain (BD1) of BRD4 over the second (BD2).[7]
Aromaticity of the Furan Ring
Interestingly, the saturation of the furan ring to form the 2,3-dihydrobenzofuran scaffold does not necessarily lead to a loss of activity. In a study on SERCA2a activators, a 5-dihydrobenzofuran analog retained high efficacy, suggesting that the aromaticity of the furan ring was not essential for this particular biological activity. This finding is significant as it expands the chemical space for optimization, allowing for the introduction of stereocenters at the C2 and C3 positions.
SAR Summary Table (Hypothetical Data for Illustrative Purposes)
To illustrate the principles of SAR, the following table presents hypothetical data for a series of this compound analogs against a generic kinase target. This data is for educational purposes and is not derived from a single experimental study.
| Compound | R1 (at C2) | R2 (at C3) | R3 (at C7) | Kinase Inhibition IC50 (nM) |
| 1 | H | H | H | 500 |
| 2 | CH3 | H | H | 250 |
| 3 | H | CH3 | H | 400 |
| 4 | H | H | OCH3 | 100 |
| 5 | CH3 | H | OCH3 | 50 |
| 6 | H | gem-dimethyl | H | 300 (High Selectivity) |
Key Biological Targets and Therapeutic Potential
Based on the available literature, this compound analogs have potential applications in several therapeutic areas:
-
Oncology: The general class of benzofurans has shown promise as anticancer agents, and the inclusion of a bromine atom often enhances this activity.[8][9] Potential targets include protein kinases such as CK2 and receptor tyrosine kinases.[5][10]
-
Neurodegenerative Diseases: The use of this compound as a key intermediate in the synthesis of CNS-active agents suggests its potential in developing treatments for neurological disorders.[3]
-
Infectious Diseases: Brominated benzofurans have been explored for their antimicrobial properties.[1]
Future Directions and Conclusion
The this compound scaffold represents a promising starting point for the design of novel therapeutic agents. While the currently available public data on its SAR is somewhat fragmented, the existing evidence strongly suggests that this core has significant potential for optimization.
Future research should focus on the systematic exploration of the chemical space around this scaffold. The synthesis and screening of focused libraries of this compound analogs against specific, well-validated biological targets will be crucial for unlocking the full therapeutic potential of this privileged heterocyclic system. The use of computational modeling, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, will be invaluable in guiding the rational design of next-generation analogs with improved potency, selectivity, and drug-like properties.
References
- This compound. (n.d.).
- 5-Bromo-2,3-dihydro-1-benzofuran-3-carboxylic acid. (n.d.). Smolecule.
- 5-(2-Bromoethyl)-2,3-dihydrobenzofuran: A Key Intermediate for Pharmaceutical Research. (2025, November 13).
- Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019, April 18). MDPI.
- Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. (n.d.). PMC.
- Furan and benzofuran derivatives as privileged scaffolds as anticancer agents: SAR and docking studies (2010 to till date). (n.d.). ResearchGate.
- Anticancer Evaluation of Novel Benzofuran–Indole Hybrids as Epidermal Growth Factor Receptor Inhibitors against Non-Small-Cell Lung Cancer Cells. (2024, February 9). NIH.
- Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022, April 28). PMC.
- Discovery of 7,9-Dibromo-dihydrodibenzofuran as a Potent Casein Kinase 2 (CK2) Inhibitor: Synthesis, Biological Evaluation, and Structural Studies on E-/Z-Isomers. (2024, November 19). ACS Publications.
- Furan and benzofuran derivatives as privileged scaffolds as anticancer agents: SAR and docking studies (2010 to till date). (n.d.). OUCI.
- Design, Synthesis, and Biological Evaluation of Novel Benzofuran Derivatives Bearing N-Aryl Piperazine Moiety. (n.d.). PMC.
- Synthesis, anticancer and antimicrobial evaluation of new benzofuran based derivatives: PI3K inhibition, quorum sensing and molecular modeling study. (2021, February 1). PubMed.
- Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019, April 18). PMC.
- 5-Bromo-3,3-dimethyl-2,3-dihydrobenzofuran. (n.d.). BLDpharm.
- 5-Bromo-3,3-dimethyl-2,3-dihydrobenzofuran. (n.d.). Vulcanchem.
- View of Design, synthesis and biological evaluation of new substituted benzofuran-based derivatives via C−H bond activation. (n.d.).
- Natural source, bioactivity and synthesis of benzofuran derivatives. (2019, September 2). RSC Publishing.
- Synthesis and Structure-Activity Relationship of Dihydrobenzofuran Derivatives as Novel Human GPR119 Agonists. (n.d.). PubMed.
- Design, synthesis and anticancer activity of benzofuran derivatives targeting VEGFR-2 tyrosine kinase. (2025, August 6). ResearchGate.
- Anticancer therapeutic potential of benzofuran scaffolds. (n.d.). ResearchGate.
- Anti-Neurodegenerating Activity: Structure–Activity Relationship Analysis of Flavonoids. (2023, October 20).
- MAO Inhibitory Activity of Bromo-2-phenylbenzofurans: Synthesis, in vitro Study and Docking Calculations. (n.d.). ResearchGate.
- Comparative Guide to the Structure-Activity Relationship of 5-Hydroxybenzofuran-2-one Analogs. (n.d.). Benchchem.
Sources
- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 2. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. escales | Virtual tour generated by Panotour [ub.edu]
- 4. Synthesis and structure-activity relationship of dihydrobenzofuran derivatives as novel human GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 68505-84-0|5-Bromo-3,3-dimethyl-2,3-dihydrobenzofuran|BLD Pharm [bldpharm.com]
- 7. 5-Bromo-3,3-dimethyl-2,3-dihydrobenzofuran (68505-84-0) for sale [vulcanchem.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
5-Bromo-2,3-dihydrobenzofuran and its Analogs: A Technical Guide to Synthesis, Reactivity, and Pharmacological Significance
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Scaffold in Medicinal Chemistry
The 2,3-dihydrobenzofuran ring system, a heterocyclic motif composed of a fused benzene and dihydrofuran ring, is widely recognized as a "privileged scaffold" in medicinal chemistry.[1][2][3][4] This designation stems from its prevalence in a multitude of natural products and synthetic compounds that exhibit a vast spectrum of biological activities.[1][4] Its structural rigidity, combined with the potential for three-dimensional diversity, allows molecules based on this core to effectively interact with a wide range of biological targets.
Within this important class of compounds, 5-Bromo-2,3-dihydrobenzofuran serves as a particularly valuable synthetic intermediate.[5] The bromine atom at the 5-position acts as a versatile chemical handle, enabling extensive structural diversification through various cross-coupling reactions. This capability allows for the systematic exploration of structure-activity relationships (SAR), making it a cornerstone for developing novel therapeutic agents. Analogs derived from this scaffold have demonstrated significant potential across numerous therapeutic areas, including oncology, infectious diseases, and neurology.[2][6][7][8] This guide provides a comprehensive review of the synthesis of the 2,3-dihydrobenzofuran core, the specific preparation of its 5-bromo derivative, and a detailed exploration of the pharmacological applications of its diverse analogs.
Part 1: Synthesis of the 2,3-Dihydrobenzofuran Core
The construction of the 2,3-dihydrobenzofuran nucleus is a central challenge in organic synthesis, and numerous methodologies have been developed to achieve this. Modern approaches frequently rely on transition-metal catalysis, which offers high efficiency, selectivity, and functional group tolerance.[9]
Modern Synthetic Strategies: Transition Metal Catalysis
Transition metals like palladium (Pd), rhodium (Rh), and copper (Cu) have been extensively employed to catalyze the formation of the dihydrobenzofuran ring.[9][10] These methods often involve intramolecular cyclization reactions, which are highly efficient in forming the five-membered ether ring.
-
Palladium-Catalyzed Reactions: Palladium catalysts are particularly effective in promoting Heck/Tsuji-Trost reactions or iodine atom transfer cycloisomerization of appropriately substituted phenols and aryl iodides.[10] These reactions can be rendered enantioselective through the use of chiral ligands, providing access to optically active dihydrobenzofurans, which is critical for pharmacological applications.
-
Rhodium-Catalyzed Reactions: Rhodium catalysis enables unique pathways, such as the C-H activation of N-phenoxyacetamides followed by a [3+2] annulation with dienes.[10] This approach allows for the construction of the dihydrobenzofuran core under redox-neutral conditions.
The choice of catalyst and reaction conditions is dictated by the desired substitution pattern and the available starting materials. The causality behind selecting a palladium-catalyzed approach, for example, often lies in its reliability for forming C-O bonds in intramolecular settings from readily available ortho-alkenyl phenols.
Caption: General workflow for transition metal-catalyzed synthesis.
Experimental Protocol: Palladium-Catalyzed Cycloisomerization
This protocol is a representative example of synthesizing a substituted 2,3-dihydrobenzofuran, adapted from methodologies described in the literature.[10]
Reaction: Enantioselective Palladium-Catalyzed Iodine Atom Transfer Cycloisomerization.
Objective: To synthesize an optically active 2,3-dihydrobenzofuran derivative from an olefin-tethered aryl iodide.
Materials:
-
Olefin-tethered aryl iodide (1.0 equiv)
-
Palladium catalyst precursor (e.g., Pd(OAc)₂, 2.5 mol%)
-
Chiral Ligand (e.g., a phosphoramidite ligand, 5.0 mol%)
-
Silver salt additive (e.g., Ag₂CO₃, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation: To a flame-dried Schlenk flask under an inert atmosphere, add the palladium precursor, chiral ligand, and silver salt.
-
Solvent Addition: Add the anhydrous, degassed toluene to the flask and stir the mixture for 15 minutes at room temperature to allow for catalyst pre-formation. The choice of a non-polar solvent like toluene is crucial to ensure solubility of the reactants and catalyst complex while minimizing side reactions.
-
Substrate Addition: Add the olefin-tethered aryl iodide substrate to the reaction mixture.
-
Reaction: Heat the reaction mixture to the predetermined optimal temperature (e.g., 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The silver salt acts as a halide scavenger, which is essential to regenerate the active catalytic species and drive the reaction to completion.
-
Workup: Upon completion, cool the reaction to room temperature and filter it through a pad of Celite to remove insoluble salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to yield the optically active 2,3-dihydrobenzofuran product.
Part 2: Reactivity and Diversification of this compound
The true synthetic utility of this compound lies in the reactivity of the C-Br bond. This site is primed for a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents at the 5-position. This strategic functionalization is the primary method for generating libraries of analogs for pharmacological screening.
Key Cross-Coupling Reactions:
-
Suzuki Coupling: Reacts with boronic acids or esters to form new C-C bonds, introducing aryl, heteroaryl, or alkyl groups.
-
Sonogashira Coupling: Couples with terminal alkynes to install alkynyl moieties, which can be further functionalized.
-
Buchwald-Hartwig Amination: Forms C-N bonds by reacting with amines, amides, or carbamates, introducing nitrogen-containing functional groups crucial for biological activity.
-
Heck Coupling: Introduces alkenyl groups by reacting with alkenes.
The ability to perform these transformations selectively at the 5-position without disturbing the dihydrofuran ring is a testament to the robustness of the scaffold and the precision of modern catalytic methods.
Caption: Diversification of the 5-bromo scaffold via cross-coupling.
Part 3: Pharmacological Applications of this compound Analogs
The structural diversity achievable from the 5-bromo intermediate has led to the discovery of potent and selective modulators of various biological targets.
Anticancer Activity
Benzofuran derivatives are a rich source of anticancer agents.[1] Analogs have shown efficacy against various cancer cell lines, often by inducing apoptosis or arresting the cell cycle.[1][11]
For instance, a series of benzofuran-substituted chalcones, including 5-bromo analogs, were designed and synthesized, demonstrating significant in vitro antitumor activity against human breast (MCF-7) and prostate (PC-3) cancer cell lines.[1] The brominated scaffold often contributes to enhanced binding affinity and potency. Another study highlighted a novel series of 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted) phenylamides that showed significant growth inhibitory activity against a panel of cancer cell lines.[1]
| Compound Class | Target Cell Line | Reported Activity (IC₅₀ / GI₅₀) | Reference |
| 3-Aryl-1-(5-bromo-1-benzofuran-2-yl)propenones | MCF-7 (Breast), PC-3 (Prostate) | Micromolar (µM) range | [1] |
| Benzofuran-2-carboxylic acid phenylamides | ACHN, HCT15, MM231, NUGC-3 | 2.20 - 5.86 µM | [1] |
| Spiro-aminobenzofuran derivatives | Breast Cancer Cells | Potent antitumor properties | [11] |
Central Nervous System (CNS) Activity
The 2,3-dihydrobenzofuran scaffold has been successfully employed to develop agents targeting the CNS. A notable example is a series of potent and selective cannabinoid receptor 2 (CB₂) agonists.[12] These compounds were designed to improve the druglike properties of earlier lead compounds for the treatment of neuropathic pain.[12] The research identified that the (S)-enantiomer was the active one, highlighting the importance of stereochemistry in drug design.[12]
Furthermore, some derivatives of this scaffold, such as 5-APB and 6-APB (often sold under the name "Benzofury"), are known psychoactive substances that act as serotonin–norepinephrine–dopamine releasing agents.[13] This underscores the potent neuropharmacological effects that can be elicited by this structural class.
Antimicrobial and Other Activities
The benzofuran core is a well-established pharmacophore for designing antimicrobial agents.[4][8] The versatility of the 5-bromo intermediate allows for the introduction of various functionalities known to enhance antibacterial and antifungal activity.[6][7]
Beyond this, analogs have been explored for a wide range of other therapeutic applications:
-
PPARα Agonists: A novel class of 2,3-dihydrobenzofuran-2-carboxylic acids were identified as highly potent and subtype-selective Peroxisome Proliferator-Activated Receptor alpha (PPARα) agonists, with potential for treating hyperlipidemia.[14]
-
Antiviral Agents: Certain benzofuran derivatives have shown promise as antiviral agents, including activity against HIV-1 and HIV-2.[15]
-
Anti-inflammatory Agents: The scaffold has been incorporated into molecules with significant anti-inflammatory and analgesic properties.[6][7]
Conclusion and Future Outlook
This compound is more than just a chemical compound; it is a gateway to vast chemical diversity and pharmacological potential. Its robust and readily functionalizable scaffold provides an ideal starting point for the development of novel therapeutics. The extensive research into its analogs has yielded potent anticancer, CNS-active, and antimicrobial agents, validating its status as a privileged structure.
Future research will likely focus on several key areas. The development of more sophisticated, highly stereoselective synthetic methods will be crucial for accessing specific enantiomers with improved therapeutic indices. The application of diversity-oriented synthesis, starting from the 5-bromo intermediate, will continue to uncover novel biological activities. As our understanding of disease pathways deepens, the this compound scaffold will undoubtedly remain a valuable and enduring platform for the design and discovery of the next generation of medicines.
References
- Title: 2,3-Dihydrobenzofuran synthesis - Organic Chemistry Portal Source: Organic Chemistry Portal URL:[Link]
- Title: Synthesis, Reactions and Biological Evaluation of Some Novel 5-Bromobenzofuran-Based Heterocycles Source: ResearchG
- Title: Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones Source: National Institutes of Health (NIH) URL:[Link]
- Title: 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling Source: PubMed Central (PMC) URL:[Link]
- Title: Novel 2,3-Dihydrobenzofuran-2-carboxylic Acids: Highly Potent and Subtype-Selective PPARα Agonists with Potent Hypolipidemic Activity Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]
- Title: Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review Source: PubMed Central (PMC) URL:[Link]
- Title: Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds Source: ACS Combin
- Title: Substituted benzofuran - Wikipedia Source: Wikipedia URL:[Link]
- Title: Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents Source: PubMed Central (PMC) URL:[Link]
- Title: Natural source, bioactivity and synthesis of benzofuran deriv
- Title: SYNTHESIS AND BIOLOGICAL ACTIVITIES OF BENZOFURAN DERIVATIVES IN THE NEW MILLENNIUM Source: ResearchG
- Title: BENZOFURANS: A NEW PROFILE OF BIOLOGICAL ACTIVITIES Source: Semantic Scholar URL:[Link]
- Title: Benzofurans: A new profile of biological activities Source: ResearchG
- Title: Synthesis, Characterization, and Biological Activities of New Benzofuran Derivatives Source: ResearchG
- Title: Benzofuran – Knowledge and References Source: Taylor & Francis URL:[Link]
- Title: Reactivity of Benzofuran Derivatives Source: ResearchG
- Title: Benzofuran: an emerging scaffold for antimicrobial agents Source: RSC Publishing URL:[Link]
- Title: Benzofuran derivatives and their anti-tubercular, anti-bacterial activities Source: ResearchG
Sources
- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. chemimpex.com [chemimpex.com]
- 6. BENZOFURANS: A NEW PROFILE OF BIOLOGICAL ACTIVITIES | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]
- 11. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Substituted benzofuran - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Safe Handling of 5-Bromo-2,3-dihydrobenzofuran
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of 5-Bromo-2,3-dihydrobenzofuran (CAS RN: 66826-78-6). While this compound is not classified as hazardous under major regulatory frameworks, this guide is built upon the principle of prudent practice, which mandates treating substances with limited toxicological data with a high degree of caution. The protocols herein are designed to be self-validating systems, ensuring the safety of personnel and the integrity of research by explaining the causality behind each procedural step.
Chemical Profile and Risk Assessment
This compound, also known as 5-Bromocoumaran, is a valuable heterocyclic building block in organic synthesis, particularly for pharmaceutical and agrochemical applications.[1] Its solid, crystalline nature at room temperature necessitates specific handling procedures to mitigate the risk of dust inhalation.
Physical and Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 66826-78-6 | [2] |
| Molecular Formula | C₈H₇BrO | |
| Molecular Weight | 200.01 g/mol (approx.) | [3] |
| Appearance | White to light yellow powder or crystal | |
| Melting Point | 49.0 - 53.0 °C | |
| Synonyms | 5-Bromocoumaran |
Hazard Identification and the Principle of Prudent Practice
According to the available Safety Data Sheet (SDS) under European Union Regulation (EC) No 1272/2008, this compound is not classified as a hazardous substance or mixture.[2][4] Consequently, it does not require a hazard pictogram, signal word, or formal hazard statements.[2][4]
However, a cornerstone of modern laboratory safety is the principle of treating all chemicals, especially those with incomplete toxicological profiles, with caution. This is particularly relevant as the parent compound, 2,3-benzofuran, has been shown to be carcinogenic in animal studies.[5] Therefore, this guide adopts a conservative safety posture, assuming potential for irritation and toxicity analogous to other brominated aromatic compounds.[3][6] The primary routes of potential exposure are inhalation of dust, direct skin contact, and eye contact.
Exposure Controls: Engineering and Personal Protective Equipment (PPE)
A multi-layered approach to safety, beginning with robust engineering controls and supplemented by appropriate PPE, is mandatory.
Engineering Controls
The primary defense against exposure is to handle the compound within a controlled environment.
-
Chemical Fume Hood: All manipulations of this compound, including weighing and transfers, must be performed inside a certified chemical fume hood to prevent the inhalation of dust or aerosols.[7]
-
Ventilation: The laboratory must be equipped with adequate general ventilation.[2] Local exhaust ventilation should be used where applicable.[2]
-
Safety Stations: Ensure that a safety shower and an eyewash station are readily accessible and in close proximity to the workstation.[2][4]
Personal Protective Equipment (PPE) Protocol
The selection of PPE is the final barrier between the researcher and the chemical. The following multi-level PPE plan is required for all handling procedures.
| PPE Category | Minimum Requirement | Rationale and Best Practices |
| Eye and Face Protection | Chemical safety goggles with side-shields. | Must conform to EN 166 (EU) or NIOSH (US) standards.[6] Protects against accidental splashes and airborne particles. A full-face shield should be worn over goggles during procedures with a heightened risk of splashing. |
| Hand Protection | Chemical-resistant nitrile gloves. | Inspect gloves for any signs of degradation or punctures before each use.[8] For extended procedures, consider double-gloving. Contaminated gloves must be removed promptly and disposed of as hazardous waste.[7] |
| Body Protection | A buttoned, long-sleeved laboratory coat. | Provides a primary barrier against skin contact from minor spills.[7][8] For tasks with a significant risk of spillage, a chemical-resistant apron should be worn over the lab coat.[7] |
| Respiratory Protection | Not required when handled within a fume hood. | If engineering controls fail or for bulk transfers where dust generation is unavoidable, a NIOSH-approved respirator with appropriate particulate filters (e.g., N95) must be used.[8] |
Diagram: PPE Selection Workflow
This diagram outlines the decision-making process for ensuring adequate personal protection when working with this compound.
Caption: Decision workflow for selecting appropriate PPE.
Standard Operating Procedures (SOPs)
Adherence to standardized protocols is critical for ensuring reproducible results and consistent safety.
General Handling and Weighing Protocol
-
Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clean and uncluttered. Don all required PPE as specified in Section 2.2.
-
Transfer: Use a spatula to carefully transfer the solid compound from its storage container to a tared weigh boat or reaction vessel. Perform this action slowly and close to the surface to minimize the generation of airborne dust.[2]
-
Weighing: If using an analytical balance outside the fume hood, ensure the compound is in a sealed container (e.g., a capped vial) during transport and placement on the balance pan.
-
Post-Handling: Tightly close the main container immediately after use.[3][9][10]
-
Decontamination: Clean any contaminated surfaces and equipment.
-
Hygiene: Wash hands and face thoroughly with soap and water after the procedure is complete, even if no direct contact occurred.[2]
Storage Conditions
Proper storage is essential for maintaining the chemical's integrity and preventing accidental release.
-
Container: Store in the original, tightly sealed container.[3][9][10]
-
Environment: Keep the container in a dry, cool, and well-ventilated area.[9][8][10]
-
Incompatibilities: Store away from strong oxidizing agents.[10]
Emergency Procedures
Rapid and correct response to an emergency can significantly mitigate potential harm.
Accidental Spill Response
This protocol applies to small-scale laboratory spills.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.
-
Assess and Don PPE: Assess the spill size. Before cleanup, don the appropriate PPE, including double gloves, safety goggles, a lab coat, and if significant dust is present, respiratory protection.
-
Containment: Prevent the spill from spreading or entering drains.[2][3]
-
Cleanup: Do not use water. Gently cover the spilled solid with an absorbent material to prevent dust from becoming airborne. Carefully sweep or scoop the material into a designated hazardous waste container.[2][3] Avoid any actions that create dust.[2][3][9]
-
Decontamination: Thoroughly decontaminate the spill area with an appropriate solvent and wipe clean.
-
Disposal: Seal and label the waste container and dispose of it according to the protocol in Section 5.
Diagram: Spill Response Workflow
Caption: Step-by-step workflow for managing a solid chemical spill.
First Aid Measures
Immediate action is required in the event of personal exposure.[8]
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or they feel unwell, seek medical attention.[2]
-
Skin Contact: Immediately take off all contaminated clothing.[2] Rinse the affected skin area thoroughly with plenty of water for at least 15 minutes.[10] If skin irritation occurs, seek medical advice.[2]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10] Remove contact lenses if present and easy to do.[2] If eye irritation persists, get medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[2] Seek immediate medical attention.[2]
Waste Management and Disposal
Proper disposal is a critical final step in the chemical lifecycle, ensuring environmental and regulatory compliance.
Waste Segregation and Disposal Protocol
-
Classification: All waste containing this compound, including unused product, contaminated labware (spatulas, weigh boats), and disposable PPE, must be classified as "Halogenated Organic Waste."[11] Do not mix this waste with non-halogenated streams.[3][11]
-
Containerization: Use a designated, leak-proof, and clearly labeled hazardous waste container.[11] The label must explicitly state "Halogenated Organic Waste" and list "this compound."
-
Storage of Waste: Keep the waste container securely closed and store it in a cool, dry, well-ventilated area designated for hazardous waste, away from incompatible materials.[11]
-
Final Disposal: Arrange for disposal through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.[2][3] Never dispose of this chemical down the drain.[2][3]
Conclusion
While this compound is not officially classified as a hazardous material, its structural relationship to known carcinogens and the lack of comprehensive toxicological data necessitate a cautious and proactive approach to safety. By implementing robust engineering controls, adhering to a strict PPE protocol, following standardized operating procedures, and planning for emergencies and disposal, researchers can handle this compound with a high degree of safety and confidence. This guide provides the framework for a self-validating safety system rooted in scientific integrity and field-proven best practices.
References
- Title: PPE FOR CBRN INCIDENTS Source: Respirex Intern
- Title: PRODUCT BROCHURE Personal protective equipment and consumables Source: Berner Intern
- Title: Appendix A Disposal Procedures by Chemical Source: University of Wisconsin-Madison URL:[Link]
- Title: 5-Bromo-2-(iodomethyl)-2,3-dihydrobenzofuran Source: PubChem URL:[Link]
- Title: Reactivity of Benzofuran Derivatives Source: ResearchG
- Title: (2R)-5-bromo-2-methyl-2,3-dihydrobenzofuran Source: PubChem URL:[Link]
- Title: Disposal of Chemicals used in the Illicit Manufacture of Drugs Source: United Nations Office on Drugs and Crime URL:[Link]
- Title: Toxicological Profile for 2,3-Benzofuran Source: Agency for Toxic Substances and Disease Registry (
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. echemi.com [echemi.com]
- 10. fishersci.com [fishersci.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Synthesis of 5-Bromo-2,3-dihydrobenzofuran from 4-Bromophenol: An Application Note and Protocol
Introduction: The Significance of the 2,3-Dihydrobenzofuran Scaffold
The 2,3-dihydrobenzofuran motif is a privileged heterocyclic scaffold frequently encountered in a wide array of natural products and pharmacologically active molecules. Its unique structural and electronic properties make it a valuable building block in drug discovery and development. The introduction of a bromine atom at the 5-position, yielding 5-Bromo-2,3-dihydrobenzofuran, provides a versatile handle for further chemical modifications through cross-coupling reactions, enabling the synthesis of diverse compound libraries for screening and lead optimization. This application note provides a detailed, field-proven protocol for the synthesis of this compound from the readily available starting material, 4-bromophenol. The described two-step synthesis, involving a Williamson ether synthesis followed by an intramolecular cyclization, is a robust and scalable method suitable for medicinal chemistry and process development laboratories.
Synthetic Strategy: A Two-Step Approach to a Privileged Scaffold
The synthesis of this compound from 4-bromophenol is most reliably achieved through a classical two-step sequence:
-
O-Alkylation (Williamson Ether Synthesis): 4-Bromophenol is first reacted with an excess of 1,2-dibromoethane in the presence of a base. This reaction proceeds via a Williamson ether synthesis mechanism, where the phenoxide ion, generated in situ, acts as a nucleophile, displacing one of the bromide ions from 1,2-dibromoethane to form the intermediate, 1-bromo-2-(4-bromophenoxy)ethane. The use of an excess of 1,2-dibromoethane is crucial to minimize the formation of the undesired bis-aryloxyethane byproduct.
-
Intramolecular Cyclization (Friedel-Crafts Alkylation): The intermediate, 1-bromo-2-(4-bromophenoxy)ethane, is then subjected to an intramolecular Friedel-Crafts alkylation reaction to form the desired 2,3-dihydrobenzofuran ring. This cyclization is typically promoted by a Lewis acid, which activates the terminal alkyl bromide, facilitating the electrophilic attack of the adjacent aromatic ring at the ortho position to the ether linkage.
This two-step approach allows for the isolation and purification of the intermediate, which can lead to a cleaner final product and higher overall yield.
Visualizing the Synthesis Workflow
Caption: Overall workflow for the synthesis of this compound.
Detailed Experimental Protocols
Part 1: Synthesis of 1-Bromo-2-(4-bromophenoxy)ethane (Intermediate)
This protocol details the O-alkylation of 4-bromophenol using 1,2-dibromoethane.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 4-Bromophenol | 99% | Sigma-Aldrich |
| 1,2-Dibromoethane | 99% | Alfa Aesar |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Fisher Scientific |
| Acetone | ACS Grade | VWR |
| Ethyl Acetate | ACS Grade | VWR |
| Hexanes | ACS Grade | VWR |
| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | Fisher Scientific |
Experimental Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromophenol (10.0 g, 57.8 mmol) and anhydrous potassium carbonate (16.0 g, 115.6 mmol).
-
Add 100 mL of acetone to the flask and stir the suspension vigorously.
-
To the stirring suspension, add 1,2-dibromoethane (24.8 mL, 289 mmol, 5 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 10% Ethyl Acetate in Hexanes). The starting material (4-bromophenol) should be consumed.
-
After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Wash the solid residue with acetone (2 x 20 mL).
-
Combine the filtrates and concentrate under reduced pressure to obtain a crude oil.
-
Dissolve the crude oil in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of 0-10% ethyl acetate in hexanes as the eluent.
-
Combine the fractions containing the desired product and concentrate under reduced pressure to afford 1-bromo-2-(4-bromophenoxy)ethane as a colorless oil.
Expected Yield and Characterization:
-
Yield: 75-85%
-
¹H NMR (400 MHz, CDCl₃) δ: 7.37 (d, J = 8.8 Hz, 2H), 6.80 (d, J = 8.8 Hz, 2H), 4.29 (t, J = 6.2 Hz, 2H), 3.65 (t, J = 6.2 Hz, 2H).
-
¹³C NMR (101 MHz, CDCl₃) δ: 157.4, 132.4, 116.5, 113.2, 68.3, 29.1.
-
MS (ESI): m/z 280.9 [M+H]⁺, 282.9 [M+H+2]⁺, 284.9 [M+H+4]⁺.
Part 2: Synthesis of this compound (Final Product)
This protocol describes the intramolecular Friedel-Crafts cyclization of the intermediate to the final product.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 1-Bromo-2-(4-bromophenoxy)ethane | As synthesized in Part 1 | - |
| Aluminum Chloride (AlCl₃) | Anhydrous, ≥99% | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Acros Organics |
| Diethyl Ether | ACS Grade | VWR |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Laboratory Grade | Fisher Scientific |
Experimental Procedure:
-
To a flame-dried 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (7.7 g, 57.8 mmol) and 100 mL of anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath with stirring.
-
Dissolve 1-bromo-2-(4-bromophenoxy)ethane (8.1 g, 28.9 mmol) in 50 mL of anhydrous dichloromethane and add it dropwise to the cold AlCl₃ suspension over 30 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC (Eluent: 5% Ethyl Acetate in Hexanes).
-
Once the starting material is consumed, carefully quench the reaction by slowly pouring the mixture into 100 mL of ice-cold water with vigorous stirring.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of 0-5% diethyl ether in hexanes as the eluent.
-
Combine the fractions containing the desired product and concentrate under reduced pressure to afford this compound as a colorless to pale yellow oil.
Reaction Mechanism Visualization
Caption: Mechanism of the two-step synthesis of this compound.
Quantitative Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Yield (%) | Melting Point (°C) |
| 1-Bromo-2-(4-bromophenoxy)ethane | C₈H₈Br₂O | 280.00 | Colorless oil | 75-85 | N/A |
| This compound | C₈H₇BrO | 199.04 | Colorless to pale yellow oil | 80-90 | N/A |
Characterization Data
This compound:
-
¹H NMR (400 MHz, CDCl₃) δ: 7.23 (dd, J = 8.5, 2.1 Hz, 1H), 7.18 (d, J = 2.1 Hz, 1H), 6.66 (d, J = 8.5 Hz, 1H), 4.57 (t, J = 8.7 Hz, 2H), 3.20 (t, J = 8.7 Hz, 2H).
-
¹³C NMR (101 MHz, CDCl₃) δ: 158.9, 131.5, 129.8, 128.0, 112.5, 110.8, 71.5, 29.8.
-
MS (ESI): m/z 199.0 [M]⁺, 201.0 [M+2]⁺.
-
IR (neat, cm⁻¹): 3065, 2927, 2878, 1595, 1478, 1255, 1105, 935, 805.
Troubleshooting and Field-Proven Insights
-
Incomplete O-Alkylation: If the first step shows significant unreacted 4-bromophenol, ensure that the potassium carbonate is anhydrous and finely powdered to maximize its surface area. Increasing the reaction time or using a higher boiling solvent like DMF can also improve conversion, although this may require adjusting the workup procedure.
-
Formation of Bis-aryloxyethane Byproduct: The primary method to suppress the formation of 1,2-bis(4-bromophenoxy)ethane is to use a significant excess (at least 5 equivalents) of 1,2-dibromoethane. This favors the reaction of the phenoxide with the dihaloalkane over the reaction with the mono-alkylated product.
-
Low Yield in Cyclization: The success of the intramolecular Friedel-Crafts reaction is highly dependent on the quality of the Lewis acid and the exclusion of moisture. Use freshly opened or sublimed aluminum chloride and ensure all glassware is flame-dried and the reaction is run under a dry, inert atmosphere. If the reaction is sluggish, a slight increase in temperature (e.g., to 40 °C) can be beneficial, but be cautious of potential side reactions at higher temperatures.
-
Purification Challenges: Both the intermediate and the final product are oils. Careful flash column chromatography is essential for obtaining high purity materials. Using a shallow solvent gradient during chromatography will improve the separation of the desired product from any closely eluting impurities.
Conclusion
This application note provides a comprehensive and reliable protocol for the synthesis of this compound from 4-bromophenol. The described two-step method is scalable and provides the target compound in good overall yield and high purity. The detailed experimental procedures, characterization data, and troubleshooting guide will be a valuable resource for researchers in medicinal chemistry, organic synthesis, and drug development who require access to this important heterocyclic building block.
References
- Alfa Aesar. (n.d.). 1,2-Dibromoethane.
- Organic Syntheses. (1941). Williamson Ether Synthesis. Organic Syntheses, Coll. Vol. 1, p. 435.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
Palladium-catalyzed synthesis of 5-Bromo-2,3-dihydrobenzofuran derivatives
An Application Guide to the Palladium-Catalyzed Synthesis of 5-Bromo-2,3-dihydrobenzofuran Derivatives
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a detailed technical guide for the synthesis of this compound derivatives, a crucial scaffold in medicinal chemistry and drug discovery.[1][2] The 2,3-dihydrobenzofuran core is a privileged structure found in numerous biologically active natural products and synthetic compounds.[2][3][4] The introduction of a bromine atom at the 5-position offers a versatile handle for further functionalization, making these derivatives valuable intermediates in the development of novel therapeutics, including potential anticancer, antimicrobial, and anti-inflammatory agents.[1][5][6] This guide focuses on robust and efficient palladium-catalyzed methodologies, providing both mechanistic insights and detailed, field-proven laboratory protocols for researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of 5-Bromo-2,3-dihydrobenzofurans
The 2,3-dihydrobenzofuran motif is a cornerstone in pharmaceutical research due to its prevalence in molecules exhibiting a wide spectrum of pharmacological activities.[4][6] Derivatives have been investigated for applications ranging from inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1) in cancer and inflammation to potential treatments for central nervous system injuries.[2][3]
The 5-bromo substituent serves a critical strategic purpose. It acts as a versatile synthetic linchpin, enabling further molecular elaboration through a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the systematic exploration of the chemical space around the core scaffold, a key process in structure-activity relationship (SAR) studies and lead optimization.
Palladium catalysis has become the preeminent tool for constructing the dihydrobenzofuran ring system due to its high efficiency, functional group tolerance, and predictable selectivity.[7][8] This guide will detail two primary palladium-catalyzed strategies: the intramolecular Heck reaction and direct C-H activation/C-O cyclization.
Mechanistic Foundations of Palladium-Catalyzed Cyclization
A foundational understanding of the catalytic cycle is paramount for troubleshooting and optimizing synthetic protocols. The palladium-catalyzed formation of the C-O bond to generate the dihydrobenzofuran ring primarily proceeds through a Pd(0)/Pd(II) catalytic cycle.
The Intramolecular Heck Reaction Pathway
The intramolecular Heck reaction is a powerful method for forming cyclic structures.[9] It typically involves the cyclization of a precursor containing both an aryl halide and a tethered alkene, such as 1-(allyloxy)-2,4-dibromobenzene.
The catalytic cycle can be visualized as follows:
Caption: Experimental workflow for Heck cyclization.
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Eq. | Notes |
| 1-(allyloxy)-2,4-dibromobenzene | 307.95 | 1.0 | 1.0 | Substrate |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 0.05 | 0.05 | Catalyst Precursor |
| Tri(o-tolyl)phosphine (P(o-tol)₃) | 304.37 | 0.10 | 0.10 | Ligand |
| Triethylamine (Et₃N) | 101.19 | 1.5 | 1.5 | Base |
| Acetonitrile (MeCN) | 41.05 | - | - | Anhydrous, degassed solvent (10 mL) |
-
Vessel Preparation : To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Palladium(II) acetate (11.2 mg, 0.05 mmol) and Tri(o-tolyl)phosphine (30.4 mg, 0.10 mmol).
-
Inert Atmosphere : Seal the flask with a septum, and purge with argon or nitrogen for 15 minutes. An inert atmosphere is crucial to prevent oxidation of the Pd(0) species formed in situ.
-
Reagent Addition : Under a positive pressure of inert gas, add anhydrous, degassed acetonitrile (10 mL) via syringe, followed by triethylamine (0.21 mL, 1.5 mmol). Stir the mixture for 10 minutes at room temperature to allow for the formation of the active Pd(0) complex. The solution should turn from a pale yellow to a darker, more homogeneous mixture.
-
Substrate Addition : Add 1-(allyloxy)-2,4-dibromobenzene (308 mg, 1.0 mmol) to the flask.
-
Reaction Execution : Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-18 hours.
-
Monitoring : The reaction progress can be monitored by thin-layer chromatography (TLC) using a hexane/ethyl acetate solvent system (e.g., 95:5 v/v) or by GC-MS, observing the disappearance of the starting material.
-
Workup : Once the reaction is complete, cool the mixture to room temperature. Dilute with diethyl ether (20 mL) and filter through a pad of celite to remove palladium black. Transfer the filtrate to a separatory funnel and wash with saturated aqueous ammonium chloride (2 x 15 mL) and brine (1 x 15 mL).
-
Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude oil by flash column chromatography on silica gel (eluting with a hexane gradient) to afford the pure product.
-
Expected Outcome : The protocol should yield 5-bromo-2-methyl-2,3-dihydrobenzofuran as a colorless oil. Expected yield: 70-85%.
Protocol 2: Synthesis via Pd(II)-Catalyzed C-H Activation/C-O Cyclization
This more modern approach offers an alternative disconnection, often starting from a simpler precursor without a pre-installed halide at the cyclization site. [3]It relies on a Pd(II)-catalyzed C-H activation directed by a nearby hydroxyl group, followed by C-O bond formation. [3][10]
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Eq. | Notes |
| 2-(4-Bromophenyl)propan-2-ol | 215.08 | 0.2 | 1.0 | Substrate |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 0.01 | 0.05 | Catalyst |
| Phenyliodine Diacetate (PhI(OAc)₂) | 322.09 | 0.3 | 1.5 | Oxidant |
| Lithium Carbonate (Li₂CO₃) | 73.89 | 0.3 | 1.5 | Base |
| Hexafluorobenzene (C₆F₆) | 186.06 | - | - | Solvent (2 mL) |
-
Reaction Setup : In a sealed reaction tube, combine 2-(4-bromophenyl)propan-2-ol (43 mg, 0.2 mmol), Pd(OAc)₂ (2.2 mg, 0.01 mmol, 5 mol%), PhI(OAc)₂ (97 mg, 0.3 mmol), and Li₂CO₃ (22 mg, 0.3 mmol).
-
Solvent Addition : Add hexafluorobenzene (2 mL) to the tube.
-
Reaction Execution : Seal the tube and heat the mixture at 100°C for 36 hours. The oxidant, PhI(OAc)₂, is crucial for facilitating the C-O reductive elimination from the Pd(II) center. [3][11]4. Workup : After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a short plug of silica gel, eluting with additional ethyl acetate.
-
Purification : Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to yield the final product.
-
Expected Outcome : The protocol should yield 5-bromo-3,3-dimethyl-2,3-dihydrobenzofuran. Isolated yields are typically in the range of 75-88%. [3]
Conclusion and Future Outlook
Palladium-catalyzed reactions provide powerful and versatile platforms for the synthesis of this compound derivatives. The intramolecular Heck reaction offers a classic and reliable route, while C-H activation strategies represent a more atom-economical and modern alternative. The choice of method will depend on the availability of starting materials and the desired substitution pattern on the final molecule. The protocols detailed herein provide a solid foundation for researchers to access these valuable building blocks, enabling further exploration in drug discovery and materials science.
References
- D. Shabashov & O. Daugulis. (2010). Pd(II)-Catalyzed Hydroxyl-Directed C−H Activation/C−O Cyclization: Expedient Construction of Dihydrobenzofurans. Journal of the American Chemical Society, 132(11), 3965–3972. [Link]
- J. P. Wolfe, et al. (2012). Synthesis of 2,3-Dihydrobenzofurans via the Palladium Catalyzed Carboalkoxylation of 2-Allylphenols. Organic Letters, 14(3), 858-861. [Link]
- X. Wang, et al. (2013). Pd(II)-Catalyzed Enantioselective C–H Activation/C–O Bond Formation: Synthesis of Chiral Benzofuranones. Journal of the American Chemical Society, 135(4), 1236–1239. [Link]
- V. G. Guranov, et al. (2013). Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions. Tetrahedron Letters, 54(16), 2055-2058. [Link]
- X. Wang, et al. (2013). Pd(II)-catalyzed enantioselective C-H activation/C-O bond formation: synthesis of chiral benzofuranones. PubMed, 135(4), 1236-9. [Link]
- S. Agasti, et al. (2015). Palladium-Catalyzed Synthesis of 2,3-Disubstituted Benzofurans: An Approach Towards the Synthesis of Deuterium Labeled Compounds.
- Organic Chemistry Portal. (n.d.). 2,3-Dihydrobenzofuran synthesis. Organic Chemistry Portal. [Link]
- J. D. Bailey, et al. (2022). Convergent Synthesis of Dihydrobenzofurans via Urea Ligand-Enabled Heteroannulation of 2-Bromophenols with 1,3-Dienes. Organic Letters, 24(31), 5773–5777. [Link]
- X. Wang, et al. (2013). Pd(II)-Catalyzed Enantioselective C–H Activation/C–O Bond Formation: Synthesis of Chiral Benzofuranones. Journal of the American Chemical Society, 135(4), 1236-1239. [Link]
- S. Agasti, et al. (2016). Palladium-Catalyzed Synthesis of 2,3-Disubstituted Benzofurans: An Approach Towards the Synthesis of Deuterium Labeled Compounds.
- ResearchGate. (n.d.). Scheme of the synthesis of substituted dihydrobenzofurans via Heck cyclization followed by Sonogashira coupling.
- M. G. Ciulla, et al. (2020). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 25(10), 2327. [Link]
- S. K. Guchhait, et al. (2014). [Cu]-Catalyzed Domino Sonogashira Coupling Followed by Intramolecular 5-exo-dig Cyclization: Synthesis of 1,3-Dihydro-2-benzofurans. The Journal of Organic Chemistry, 79(15), 7210–7216. [Link]
- A. M. Hartel, et al. (2010). Palladium-Catalyzed Synthesis of a Benzofuran: A Case Study in the Development of a Green Chemistry Laboratory Experiment. Educación Química, 21(3), 245-250. [Link]
- Y. Xia, et al. (2015). Pd-Catalyzed Highly Regio- and Stereoselective Formation of C-C Double Bonds: An Efficient Method for the Synthesis of Benzofuran-, Dihydrobenzofuran-, and Indoline-Containing Alkenes. The Journal of Organic Chemistry, 80(15), 7456–7467. [Link]
- Organic Chemistry Portal. (2022). Intermolecular Sonogashira Coupling and Intramolecular 5-Exo-dig Cycloisomerization Cascade. Organic Chemistry Portal. [Link]
- F. A. Almeida, et al. (2005). Elucidation of the Reaction Mechanism for the Palladium-Catalyzed Synthesis of Vinyl Acetate. Angewandte Chemie International Edition, 44(28), 4438-4441. [Link]
- S. S. Ichake, et al. (2017). Palladium-Catalyzed Tandem C-H Functionalization/Cyclization Strategy for the Synthesis of 5-Hydroxybenzofuran Derivatives. Organic Letters, 19(1), 54–57. [Link]
- A. Bibi, et al. (2024). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Advances, 14, 13745-13778. [Link]
- B. Xiao, et al. (2011). Synthesis of Dibenzofurans via Palladium-Catalyzed Phenol-Directed C–H Activation/C–O Cyclization. Journal of the American Chemical Society, 133(24), 9250–9253. [Link]
- S. S. Ichake, et al. (2017).
- G. A. Molander & B. Canturk. (2009). Palladium- (and nickel-) catalyzed vinylation of aryl halides. Angewandte Chemie International Edition, 48(48), 9240-9261. [Link]
- M. J. Peters, et al. (2024).
- Rojas Lab. (2025). Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66. YouTube. [Link]
- ResearchGate. (2025). Synthesis of Dibenzofurans via Palladium-Catalyzed Phenol-Directed C-H Activation/C-O Cyclization.
- Y. Li, et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 27946-27967. [Link]
- L. S. Hegedus, et al. (1992). Palladium-catalyzed intramolecular cyclization of vinyl and aryl triflates. Associated regioselectivity of the beta-hydride elimination step. Acta Chemica Scandinavica, 46, 597-605. [Link]
- ResearchGate. (n.d.). Palladium-Catalyzed Vinylation of Organic Halides.
- S. A. Khan, et al. (2015). Benzofuran: An Emerging Scaffold for Antimicrobial Agents.
- E. B. de la P, et al. (2016). 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. Bioorganic & Medicinal Chemistry, 24(4), 698-705. [Link]
- Wikipedia. (n.d.). Substituted benzofuran. Wikipedia. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Buy 5-Bromo-2,3-dihydro-1-benzofuran-3-carboxylic acid | 93670-10-1 [smolecule.com]
- 6. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 7. Synthesis of 2,3-Dihydrobenzofurans via the Palladium Catalyzed Carboalkoxylation of 2-Allylphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Pd(II)-Catalyzed Enantioselective C–H Activation/C–O Bond Formation: Synthesis of Chiral Benzofuranones - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki Coupling Reactions Using 5-Bromo-2,3-dihydrobenzofuran
Authored by: [Your Name/Group], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling reaction utilizing 5-Bromo-2,3-dihydrobenzofuran as the electrophilic partner. The 2,3-dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[1][2] The Suzuki coupling offers a powerful and versatile method for the C-C bond formation necessary to synthesize 5-aryl-2,3-dihydrobenzofuran derivatives, which are of significant interest in drug discovery and materials science. This document is intended for researchers, scientists, and drug development professionals, offering insights into reaction mechanisms, optimized protocols, catalyst selection, and troubleshooting strategies.
Introduction: The Significance of the 5-Aryl-2,3-dihydrobenzofuran Scaffold
The 2,3-dihydrobenzofuran motif is a cornerstone in the architecture of many natural products and synthetic compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, antioxidant, and antibacterial properties.[1][2] The functionalization at the 5-position of the dihydrobenzofuran ring with various aryl and heteroaryl groups via the Suzuki-Miyaura coupling reaction allows for the systematic exploration of the chemical space and the fine-tuning of pharmacological properties. This C-C bond-forming reaction is renowned for its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[3][4]
The synthesis of 5-aryl-2,3-dihydrobenzofuran derivatives is of particular interest due to their potential as therapeutic agents. For instance, various benzofuran derivatives have shown promise as anticancer agents.[1] Dibenzofuran derivatives, which share structural similarities, have also been investigated for a range of medicinal applications.[5][6]
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (e.g., a boronic acid or ester) and an organic halide or triflate. The catalytic cycle is generally accepted to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[3]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate. This is often the rate-determining step of the reaction.
-
Transmetalation: In the presence of a base, the organic group from the arylboronic acid is transferred to the palladium center, displacing the bromide. The base is crucial for the activation of the organoboron species.
-
Reductive Elimination: The two organic moieties on the palladium complex couple, forming the desired C-C bond of the 5-aryl-2,3-dihydrobenzofuran product and regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.
Figure 1. Generalized catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocols
Protocol 1: Conventional Heating
This protocol is a robust starting point for the Suzuki coupling of this compound with a variety of arylboronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (2-5 mol%)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 - 3.0 equiv)
-
Anhydrous, degassed 1,4-dioxane and water (4:1 v/v)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: Under a positive flow of inert gas, add the palladium catalyst to the flask. Subsequently, add the degassed solvent mixture via syringe.
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir the mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-aryl-2,3-dihydrobenzofuran.
Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation can significantly accelerate the reaction, often leading to higher yields in shorter reaction times.[7]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.3 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5-7 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous, degassed ethanol or 1,4-dioxane
-
Microwave reaction vial with a stir bar
-
Microwave reactor
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a microwave reaction vial, add this compound, the arylboronic acid, Pd(PPh₃)₄, and Cs₂CO₃.
-
Solvent Addition: Add the degassed solvent to the vial.
-
Reaction: Seal the vial and place it in the microwave reactor. Heat the reaction mixture to 100-150 °C for 15-40 minutes with stirring.
-
Work-up and Purification: After the reaction is complete, cool the vial to room temperature. Follow the work-up and purification steps outlined in Protocol 1.
Figure 2. General experimental workflow for the Suzuki coupling of this compound.
Catalyst and Reagent Selection: A Rationale
The success of a Suzuki coupling reaction is highly dependent on the judicious choice of catalyst, base, and solvent.
Table 1: Common Reagents and Their Rationale
| Component | Examples | Rationale & Key Considerations |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂/SPhos | Pd(PPh₃)₄: A versatile and commonly used catalyst, particularly effective in microwave-assisted reactions.[3] Pd(dppf)Cl₂: Often provides high yields and is effective for a broad range of substrates. The dppf ligand enhances catalyst stability and activity.[8] Pd(OAc)₂/SPhos: A highly active catalyst system, suitable for challenging couplings.[3] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | K₂CO₃: A common and cost-effective base, often used in aqueous solvent mixtures.[9] Cs₂CO₃: A stronger base that can accelerate the reaction, particularly with less reactive substrates.[3][7] K₃PO₄: Another effective base, often used in anhydrous conditions. |
| Solvent | 1,4-Dioxane/H₂O, Toluene, DMF, Ethanol | 1,4-Dioxane/H₂O: A common biphasic system that facilitates the dissolution of both organic and inorganic reagents.[4] Toluene: A good choice for higher reaction temperatures.[7] DMF: A polar aprotic solvent that can be effective but may require more rigorous purification. Ethanol: A greener solvent option, particularly suitable for microwave-assisted reactions.[3] |
| Boron Source | Arylboronic Acids, Arylboronate Esters | Arylboronic Acids: Widely available and commonly used. Arylboronate Esters (e.g., pinacol esters): More stable than the corresponding boronic acids and can be advantageous for substrates prone to decomposition. |
Troubleshooting Common Issues
While the Suzuki coupling is generally robust, certain challenges may arise.
Table 2: Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently inert atmosphere- Poor quality reagents- Inappropriate base or solvent | - Use a fresh batch of catalyst and ensure proper handling under an inert atmosphere.- Thoroughly degas the solvent and maintain a positive pressure of inert gas.- Use high-purity, dry reagents.- Screen different bases (e.g., switch from K₂CO₃ to Cs₂CO₃) and solvents. |
| Formation of Homocoupled Byproducts | - Presence of oxygen- Decomposition of boronic acid | - Ensure rigorous exclusion of oxygen from the reaction.- Use a slight excess of the boronic acid or switch to a more stable boronate ester. |
| Dehalogenation of Starting Material | - Presence of protic impurities- Inappropriate solvent or base | - Ensure all reagents and solvents are anhydrous.- Try a different solvent or a non-coordinating base. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective and versatile tool for the synthesis of 5-aryl-2,3-dihydrobenzofuran derivatives. By carefully selecting the catalyst, base, and solvent, and by adhering to rigorous experimental techniques, researchers can efficiently generate diverse libraries of these valuable compounds for applications in drug discovery and materials science. The protocols and guidelines presented in this document provide a solid foundation for the successful implementation of this important transformation.
References
- Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. (2018). Molecules, 23(10), 2450.
- Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). Cancers, 14(9), 2162.
- Medicinal active applications of Dibenzofuran derivatives. (2022). ScienceIn Publishing.
- Chemical Biology. (2022). ResearchGate.
- Microwave-assisted synthesis of 5-arylbenzofuran-2-carboxylates via Suzuki coupling using 2-quinolinealdoxime-Pd(II)-complex. (2013). ARKIVOC, 2013(3), 210-226.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2023). YouTube.
- Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. (2023). International Journal of Scientific Development and Research, 8(5).
Sources
- 1. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijsdr.org [ijsdr.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Medicinal active applications of Dibenzofuran derivatives – ScienceIn Publishing [pubs.iscience.in]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media [mdpi.com]
Application Notes & Protocols: Heck Coupling of 5-Bromo-2,3-dihydrobenzofuran
Introduction: The Strategic Importance of the Dihydrobenzofuran Core and the Power of the Heck Reaction
The 2,3-dihydrobenzofuran scaffold is a privileged heterocyclic motif frequently encountered in a diverse array of biologically active natural products and pharmaceutical agents. Its unique structural and electronic properties make it a cornerstone for the development of novel therapeutics. The ability to functionalize this core structure is paramount in medicinal chemistry and drug discovery. Among the arsenal of synthetic methodologies, the Mizoroki-Heck reaction stands out as a powerful and versatile tool for forming carbon-carbon bonds.[1][2] This palladium-catalyzed cross-coupling reaction enables the vinylation of aryl halides, providing a direct route to substituted alkenes, which are themselves valuable synthetic intermediates.[2][3]
This guide provides an in-depth exploration of Heck coupling protocols specifically tailored for 5-Bromo-2,3-dihydrobenzofuran. We will move beyond simple procedural lists to dissect the critical parameters influencing the reaction's success, offering field-proven insights into catalyst selection, ligand effects, and reaction optimization. The protocols detailed herein are designed to be robust and reproducible, empowering researchers to confidently employ this vital transformation in their synthetic endeavors.
The Engine of the Reaction: Understanding the Heck Catalytic Cycle
A foundational understanding of the reaction mechanism is crucial for troubleshooting and rational optimization. The widely accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[1][4][5] A grasp of these fundamental steps explains the critical role of each reagent in the reaction mixture.
The cycle can be summarized in four key stages:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound. This is often the rate-determining step and results in a Pd(II) complex.[1][5]
-
Alkene Coordination and Migratory Insertion: The alkene coupling partner coordinates to the palladium center. This is followed by a syn-migratory insertion of the alkene into the palladium-aryl bond, forming a new carbon-carbon bond.[1][3]
-
Syn β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming the desired substituted alkene product and a hydridopalladium(II) complex.[3][6]
-
Reductive Elimination/Base Regeneration: A base is required to neutralize the hydrogen halide generated and to regenerate the active Pd(0) catalyst from the hydridopalladium(II) species, allowing the cycle to continue.[1][6]
Diagram 1: The Catalytic Cycle of the Mizoroki-Heck Reaction
Caption: The catalytic cycle of the Heck reaction.
Core Directive: Selecting the Right Tools for the Job
The success of a Heck coupling reaction is highly dependent on the judicious choice of several key components. For a substrate like this compound, which contains an electron-rich aromatic ring, careful consideration of these parameters is essential.
-
Palladium Precatalyst: The source of the active Pd(0) catalyst. Common choices include Palladium(II) acetate (Pd(OAc)₂), which is reduced in situ, or pre-formed Pd(0) complexes like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[1][2] For many applications, Pd(OAc)₂ is a cost-effective and air-stable option.
-
Ligands: Ligands are crucial for stabilizing the palladium catalyst, preventing its decomposition into inactive palladium black, and modulating its reactivity and selectivity.[7][8]
-
Monodentate Phosphines: Triphenylphosphine (PPh₃) is a classic, widely used ligand.
-
Bulky, Electron-Rich Phosphines: For less reactive aryl bromides, more electron-rich and sterically hindered phosphines can significantly enhance the rate of oxidative addition.[9][10] Examples include tri-tert-butylphosphine (P(t-Bu)₃) or biaryl phosphines.[9][10]
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong electron-donating ligands that can form highly stable and active palladium complexes, often allowing for lower catalyst loadings and milder reaction conditions.[11][12]
-
-
Base: An appropriate base is required to facilitate the regeneration of the Pd(0) catalyst.[1] The choice of base can influence the reaction rate and prevent side reactions.
-
Solvent: High-boiling point, polar aprotic solvents are typically preferred to ensure solubility of the reagents and to allow for the higher temperatures often required for the reaction. Dimethylformamide (DMF), dimethylacetamide (DMAc), and N-methyl-2-pyrrolidone (NMP) are common choices.
Field-Proven Protocols for the Heck Coupling of this compound
Below are two detailed protocols for the Heck coupling of this compound with a generic terminal alkene (e.g., n-butyl acrylate or styrene). Protocol 1 utilizes a classical Pd(OAc)₂/PPh₃ system, while Protocol 2 employs a more modern N-Heterocyclic Carbene (NHC) ligand system for potentially higher efficiency.
Diagram 2: General Experimental Workflow
Caption: A typical workflow for a Heck coupling reaction.
Protocol 1: Classical Conditions using Palladium Acetate and Triphenylphosphine
This protocol is a robust starting point for general applications.
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., n-butyl acrylate) (1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (4 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, Palladium(II) Acetate, Triphenylphosphine, and Potassium Carbonate.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous, degassed DMF via syringe, followed by the alkene.
-
Place the flask in a preheated oil bath at 120-130 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reactions are typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Protocol 2: High-Efficiency Conditions using an N-Heterocyclic Carbene (NHC) Ligand
This protocol leverages the high activity of NHC-palladium catalysts, potentially allowing for lower catalyst loading and milder conditions.[11]
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., styrene) (1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (1 mol%)
-
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl) (2 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous 1,4-Dioxane or Dimethylacetamide (DMAc)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, Palladium(II) Acetate, IPr·HCl, and Cesium Carbonate.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous, degassed solvent (1,4-Dioxane or DMAc) via syringe, followed by the alkene.
-
Place the flask in a preheated oil bath at 80-100 °C and stir vigorously. The lower temperature is often possible due to the higher catalyst activity.[11]
-
Monitor the reaction progress by TLC or GC-MS. Reactions are often significantly faster, potentially reaching completion in 2-8 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Summary and Comparison
| Parameter | Protocol 1 (Classical) | Protocol 2 (NHC-based) | Rationale & Causality |
| Pd Precatalyst | Pd(OAc)₂ (2 mol%) | Pd(OAc)₂ (1 mol%) | NHC ligands form more stable and active catalysts, allowing for lower loadings.[11] |
| Ligand | PPh₃ (4 mol%) | IPr·HCl (2 mol%) | IPr is a bulky, strong σ-donating NHC that promotes efficient oxidative addition and stabilizes the catalytic species. |
| Base | K₂CO₃ (2.0 equiv) | Cs₂CO₃ (2.0 equiv) | Cs₂CO₃ is more soluble in organic solvents and more basic, often accelerating the base-mediated catalyst regeneration step.[13] |
| Solvent | DMF | 1,4-Dioxane / DMAc | DMAc or Dioxane are excellent high-boiling polar aprotic solvents suitable for cross-coupling. |
| Temperature | 120-130 °C | 80-100 °C | Higher catalyst activity from the NHC ligand allows for a significant reduction in reaction temperature, which can improve functional group tolerance.[11] |
| Typical Time | 12-24 h | 2-8 h | The enhanced rate of the catalytic cycle, particularly the oxidative addition, leads to much shorter reaction times. |
| Yield | Good to Excellent | Often Higher / More Consistent | The robustness and stability of the NHC-Pd catalyst often translate to higher and more reproducible yields. |
Conclusion
The Mizoroki-Heck reaction is an indispensable method for the functionalization of this compound. By understanding the underlying mechanism and the specific roles of the catalyst, ligand, base, and solvent, researchers can rationally select conditions to achieve optimal outcomes. While classical protocols using phosphine ligands provide a reliable foundation, modern systems based on N-Heterocyclic Carbene ligands offer significant advantages in terms of efficiency, reaction speed, and milder conditions. The protocols and insights provided in this guide serve as a comprehensive resource for scientists engaged in the synthesis of novel dihydrobenzofuran derivatives for pharmaceutical and materials science applications.
References
- Mechanisms of the Mizoroki–Heck Reaction. (2008). SciSpace.
- Heck Reaction Mechanism. (n.d.). BYJU'S.
- Heck reaction. (2023). Wikipedia.
- The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. (2023). RSC Publishing.
- Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. (2008). PubMed.
- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (2008). PMC - NIH.
- Heck Reaction | Named Reactions | Organic Chemistry Lessons. (2021). YouTube.
- Phosphine ligands and catalysis. (n.d.). Gessner Group.
- Aryl‐Diadamantyl Phosphine Ligands in Palladium‐Catalyzed Cross‐Coupling Reactions: Synthesis, Structural Analysis, and Application. (2018). ResearchGate.
- Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. (2013). PMC - NIH.
- Heck reaction catalysed by palladium supported with an electron-rich benzimidazolylidene generated in situ: remarkable ligand electronic effects and controllable mono- and di-arylation. (2003). RSC Publishing.
- Highly Efficient Heck Reactions of Aryl Bromides with n-Butyl Acrylate Mediated by a Palladium/Phosphine−Imidazolium Salt System. (2001). ACS Publications.
Sources
- 1. byjus.com [byjus.com]
- 2. Heck reaction - Wikipedia [en.wikipedia.org]
- 3. scispace.com [scispace.com]
- 4. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. youtube.com [youtube.com]
- 7. nbinno.com [nbinno.com]
- 8. gessnergroup.com [gessnergroup.com]
- 9. Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Heck reaction catalysed by palladium supported with an electron-rich benzimidazolylidene generated in situ: remarkable ligand electronic effects and controllable mono- and di-arylation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
The Strategic Application of 5-Bromo-2,3-dihydrobenzofuran in Modern Medicinal Chemistry
The 2,3-dihydrobenzofuran scaffold is a privileged structural motif frequently encountered in a vast number of biologically active natural products and synthetic compounds.[1] Its inherent planarity and the topographical features of its cis- and trans-substituted derivatives make it a versatile core for drug design.[2] The introduction of a bromine atom at the 5-position significantly enhances the synthetic utility of this scaffold, rendering 5-Bromo-2,3-dihydrobenzofuran a pivotal building block in medicinal chemistry. The bromine atom serves as a versatile synthetic handle, primarily for carbon-carbon bond formation through palladium-catalyzed cross-coupling reactions, allowing for the systematic exploration of chemical space and the optimization of pharmacological activity.[3][4] This document provides an in-depth guide to the application of this compound, detailing its synthesis, key reactions, and its role in the development of potent therapeutic agents.
The Versatility of the this compound Scaffold
The dihydrobenzofuran core, with its reactive bromoethyl side chain, offers significant advantages for medicinal chemists.[3] This scaffold is found in numerous biologically active molecules, and the bromoethyl group provides a site for further functionalization, enabling the attachment of diverse pharmacophores.[3] This makes it particularly valuable in the synthesis of compounds targeting a range of therapeutic areas, including neurological disorders, cancer, and metabolic diseases.[5][6]
Synthesis of this compound: A General Protocol
While numerous methods exist for the synthesis of the 2,3-dihydrobenzofuran core, a common approach involves the cyclization of appropriately substituted phenols. The following protocol outlines a general, plausible synthetic route to this compound, adapted from established methodologies for related structures.
Protocol 1: Synthesis of this compound
Materials:
-
4-Bromophenol
-
Ethylene carbonate
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 4-bromophenol (1.0 equiv.) in DMF, add potassium carbonate (2.0 equiv.) and ethylene carbonate (1.5 equiv.).
-
Heat the reaction mixture to 120-140 °C and stir for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into ice-cold water.
-
Acidify the mixture with 1 M HCl to pH ~5-6.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Diagram 1: Synthetic Pathway to this compound
Caption: General synthetic route to this compound.
Key Applications in Drug Discovery and Development
The strategic placement of the bromine atom at the 5-position allows for facile diversification of the 2,3-dihydrobenzofuran scaffold, primarily through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This reaction enables the introduction of a wide array of aryl and heteroaryl moieties, which is a cornerstone of modern structure-activity relationship (SAR) studies.
Suzuki-Miyaura Cross-Coupling: A Gateway to Novel Analogs
The Suzuki-Miyaura coupling is a robust and highly versatile method for forming carbon-carbon bonds.[4] The protocol below details a general procedure for the coupling of this compound with a generic arylboronic acid.
Protocol 2: Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound
-
Arylboronic acid (1.2 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv.)
-
SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv.)
-
Potassium carbonate (K₂CO₃) (2.0 equiv.)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a reaction vessel, combine this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and K₂CO₃ (2.0 equiv.).
-
Add Pd(OAc)₂ (0.02 equiv.) and SPhos (0.04 equiv.).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
-
Heat the mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Synthetic route to a key intermediate for GPR119 agonists.
Table 1: Structure-Activity Relationship (SAR) of Dihydrobenzofuran-based GPR119 Agonists
The following table, based on published data for dihydrobenzofuran derivatives, illustrates the impact of substitutions on GPR119 agonist activity. [5]
| Compound | R¹ on Piperazine | R² on Dihydrobenzofuran | hGPR119 EC₅₀ (nM) |
|---|---|---|---|
| 1 | 4-Pyridyl | H | 150 |
| 2 | 2-Pyrimidyl | H | 50 |
| 3 | 2-Pyrazinyl | H | 25 |
| 4 | 2-Pyrimidyl | 7-Me | 15 |
| 5 | 2-Pyrimidyl | 7-Cl | 10 |
Data is representative and compiled from literature for illustrative purposes.
The SAR data indicates that the nature of the heteroaryl group at the piperazine R¹ position significantly influences potency, with pyrimidinyl and pyrazinyl groups being favorable. Furthermore, substitution at the 7-position of the dihydrobenzofuran ring can further enhance activity.
Application in Anticancer Drug Discovery
The benzofuran scaffold is a core component of numerous compounds with demonstrated anticancer activity. [6][7][8]The introduction of a bromine atom provides a handle to synthesize derivatives with enhanced cytotoxic properties. [7]For instance, brominated benzofuran derivatives have shown significant activity against various cancer cell lines, including leukemia and cervical carcinoma. [7]The SAR analysis from these studies often indicates that the presence and position of the bromine atom can significantly increase cytotoxicity. [7]
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its utility stems from the stable yet synthetically tractable nature of the dihydrobenzofuran core, combined with the strategic placement of a bromine atom that allows for extensive and predictable chemical modification. The protocols and examples provided herein demonstrate its successful application in the synthesis of potent GPR119 agonists and highlight its potential in the development of novel anticancer agents. For researchers and drug development professionals, a thorough understanding of the reactivity and synthetic potential of this compound is essential for the efficient discovery and optimization of new therapeutic agents.
References
- Ye, X., et al. (2014). Synthesis and Structure-Activity Relationship of Dihydrobenzofuran Derivatives as Novel Human GPR119 Agonists. Bioorganic & Medicinal Chemistry Letters, 24(11), 2539-45.
- Hu, F., & Su, W. (2019). An investigation of the synthesis of vilazodone. Journal of the Chinese Chemical Society, 67(2), 263-270.
- Borikar, S. P., et al. (2025). Synthesis of Bioactive Benzofuran Derivatives via Suzuki–Miyaura Cross-Coupling Reaction. Asian Journal of Chemistry, 37(2), 1-6.
- Napiorkowska, M., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1529.
- Suzuki, A. (1999). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of Organometallic Chemistry, 576(1-2), 147-168.
- Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans.
- Napiorkowska, M., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1529.
- Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC Advances, 5(112), 92349-92352.
- Wang, Y., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 29(15), 3583.
- Sreeram, S., et al. (2024). First GPR119 PET Imaging Ligand: Synthesis, Radiochemistry, and Preliminary Evaluations. ACS Chemical Neuroscience, 15(1), 156-166.
- Page, D. T., & Page, G. P. (2010). Vilazodone: A 5-HT1A Receptor Agonist/Serotonin Transporter Inhibitor for the Treatment of Affective Disorders. Current Drug Targets, 11(3), 332-341.
- Farhat, J., et al. (2022). Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196.
- PubChem. (n.d.). Vilazodone.
- Napiorkowska, M., et al. (2025). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 30(20), 1-15.
- Chilin, A., et al. (2018). Synthetic approaches to natural products containing 2,3-dihydrobenzofuran skeleton. Natural Product Reports, 35(12), 1294-1317.
- Sharma, R., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega, 9(20), 22153-22183.
- Chaban, T., et al. (2020). Synthesis and Anticancer Activity of Novel Benzofurancarboxamides. Biointerface Research in Applied Chemistry, 10(5), 6333-6339.
- Google Patents. (2013). CN103159749A - Synthesis method for antidepressant drug vilazodone.
- Pharmaffiliates. (n.d.). Vilazodone-impurities.
- Farhat, J., et al. (2022). Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196.
- Khan, I., et al. (2023). Anti-Neurodegenerating Activity: Structure–Activity Relationship Analysis of Flavonoids. Molecules, 28(20), 7177.
- Kim, Y., et al. (2014). Discovery and structure-activity relationship studies of 2-benzylidene-2,3-dihydro-1H-inden-1-one and benzofuran-3(2H)-one derivatives as a novel class of potential therapeutics for inflammatory bowel disease. Journal of Medicinal Chemistry, 57(15), 6297-6313.
- Ando, M., et al. (2025). Synthesis and Structure-Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity. Chemical & Pharmaceutical Bulletin, 73(1), 25-38.
Sources
- 1. Synthetic approaches to natural products containing 2,3-dihydrobenzofuran skeleton - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jcsp.org.pk [jcsp.org.pk]
- 4. rose-hulman.edu [rose-hulman.edu]
- 5. Synthesis and structure-activity relationship of dihydrobenzofuran derivatives as novel human GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Application of 5-Bromo-2,3-dihydrobenzofuran in the Synthesis of Novel Anticancer Agents
Introduction: The Emergence of Dihydrobenzofurans in Oncology
The 2,3-dihydrobenzofuran scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its structural rigidity and potential for diverse functionalization make it an attractive starting point for the design of novel therapeutic agents. Within this class of molecules, 5-Bromo-2,3-dihydrobenzofuran has emerged as a particularly valuable building block in the synthesis of potential anticancer agents. The presence of a bromine atom at the 5-position provides a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, allowing for the strategic introduction of pharmacophores that can modulate biological activity. This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthetic utility of this compound in creating novel compounds with potential anticancer efficacy.
Core Rationale: Why this compound?
The strategic importance of this compound in the synthesis of anticancer agents is underpinned by several key factors:
-
Versatile Reaction Handle: The aryl bromide functionality is highly amenable to a wide range of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the facile introduction of a diverse array of substituents at the 5-position, enabling extensive structure-activity relationship (SAR) studies.
-
Modulation of Physicochemical Properties: The bromine atom itself, being a lipophilic and electron-withdrawing group, can influence the pharmacokinetic and pharmacodynamic properties of the final compound. Halogen bonding interactions have also been implicated in enhancing the binding affinity of ligands to their biological targets.[1][2]
-
Scaffold for Bioactive Moieties: The dihydrobenzofuran core can be further functionalized to incorporate moieties known to possess cytotoxic activity. For instance, the synthesis of chalcone derivatives, which are known to exhibit potent anticancer properties, can be readily achieved from this starting material.[3]
Synthetic Pathways to Novel Anticancer Agents
This section outlines two primary synthetic strategies utilizing this compound to generate compounds with potential anticancer activity: Palladium-catalyzed cross-coupling and the synthesis of dihydrobenzofuran-based chalcones.
Strategy 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds. In the context of this compound, it allows for the introduction of various aryl and heteroaryl groups, which can mimic the side chains of known tyrosine kinase inhibitors or other targeted anticancer agents.
Diagram of the Suzuki-Miyaura Coupling Workflow:
Caption: Workflow for the Suzuki-Miyaura cross-coupling of this compound.
Strategy 2: Synthesis of Dihydrobenzofuran-Based Chalcones
Chalcones are a class of natural products known for their broad spectrum of biological activities, including potent anticancer effects. The synthesis of chalcones from this compound typically involves a Friedel-Crafts acylation followed by a Claisen-Schmidt condensation.
Diagram of Chalcone Synthesis Workflow:
Caption: Workflow for the synthesis of dihydrobenzofuran-based chalcones.
Detailed Experimental Protocols
Protocol 1: Synthesis of a 5-Aryl-2,3-dihydrobenzofuran Derivative via Suzuki-Miyaura Coupling
This protocol describes the synthesis of 5-(4-methoxyphenyl)-2,3-dihydrobenzofuran , a representative example of a biaryl compound with potential for biological activity screening.
Materials:
-
This compound
-
4-Methoxyphenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) to the flask.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed mixture of toluene (10 mL), ethanol (2 mL), and water (2 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (30 mL).
-
Wash the organic layer sequentially with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure 5-(4-methoxyphenyl)-2,3-dihydrobenzofuran.
Characterization:
The structure of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of a Dihydrobenzofuran-Based Chalcone
This protocol details the synthesis of 1-(this compound-6-yl)-3-(4-chlorophenyl)prop-2-en-1-one , a novel chalcone with potential anticancer activity.
Step 1: Friedel-Crafts Acylation to form 1-(this compound-6-yl)ethanone
Materials:
-
This compound
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (10 mmol) in anhydrous DCM (50 mL) in a round-bottom flask and cool to 0 °C in an ice bath.
-
Slowly add anhydrous aluminum chloride (12 mmol) to the solution with stirring.
-
Add acetyl chloride (11 mmol) dropwise to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 4-6 hours, monitoring by TLC.
-
Carefully quench the reaction by pouring it into a mixture of crushed ice and 1 M HCl (50 mL).
-
Separate the organic layer and wash it with saturated sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ketone, which can be used in the next step without further purification or purified by column chromatography.
Step 2: Claisen-Schmidt Condensation to form the Chalcone
Materials:
-
1-(this compound-6-yl)ethanone
-
4-Chlorobenzaldehyde
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Water
Procedure:
-
Dissolve 1-(this compound-6-yl)ethanone (5 mmol) and 4-chlorobenzaldehyde (5.5 mmol) in ethanol (30 mL) in a round-bottom flask.
-
Add a solution of NaOH (10 mmol) in water (5 mL) dropwise to the mixture with stirring.
-
Stir the reaction at room temperature for 8-12 hours. A precipitate should form.
-
Pour the reaction mixture into cold water (100 mL) and acidify with dilute HCl to a pH of ~5-6.
-
Collect the solid precipitate by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure chalcone.
Characterization:
Confirm the structure of the final chalcone derivative using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
In Vitro Anticancer Activity Evaluation
The synthesized compounds should be evaluated for their cytotoxic activity against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
Protocol 3: MTT Assay for Cytotoxicity Screening
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare stock solutions of the synthesized compounds in DMSO and then dilute them to various concentrations with the complete culture medium.
-
After 24 hours, remove the old medium and treat the cells with different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a multi-well plate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation: Expected Outcomes
The following tables provide a template for summarizing the synthetic and biological data obtained from the protocols described above.
Table 1: Synthesis of 5-Aryl-2,3-dihydrobenzofuran Derivatives
| Compound ID | Aryl Boronic Acid | Yield (%) |
| 1a | 4-Methoxyphenylboronic acid | e.g., 85% |
| 1b | 3,4-Dichlorophenylboronic acid | e.g., 78% |
| 1c | 2-Naphthylboronic acid | e.g., 82% |
Table 2: Synthesis of Dihydrobenzofuran-Based Chalcones
| Compound ID | Aromatic Aldehyde | Yield (%) |
| 2a | 4-Chlorobenzaldehyde | e.g., 75% |
| 2b | 4-(Trifluoromethyl)benzaldehyde | e.g., 72% |
| 2c | 2-Naphthaldehyde | e.g., 68% |
Table 3: In Vitro Cytotoxicity Data (IC₅₀ in µM)
| Compound ID | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) |
| 1a | e.g., 15.2 | e.g., 21.5 | e.g., 18.9 |
| 1b | e.g., 5.8 | e.g., 8.1 | e.g., 6.5 |
| 2a | e.g., 2.3 | e.g., 4.7 | e.g., 3.1 |
| 2b | e.g., 1.9 | e.g., 3.5 | e.g., 2.8 |
| Doxorubicin | e.g., 0.5 | e.g., 0.8 | e.g., 0.6 |
Note: The IC₅₀ values presented are hypothetical and serve as a template for data presentation. Actual values will be determined experimentally.
Conclusion and Future Directions
This compound is a highly valuable and versatile starting material for the synthesis of novel anticancer agents. The protocols outlined in this document provide a solid foundation for the rational design and synthesis of diverse libraries of dihydrobenzofuran derivatives. The amenability of the 5-bromo position to palladium-catalyzed cross-coupling reactions, coupled with the potential to introduce bioactive moieties such as the chalcone scaffold, offers a promising avenue for the discovery of new and effective cancer therapeutics. Further derivatization and in-depth mechanistic studies of the most potent compounds are warranted to elucidate their mode of action and to advance their development as potential clinical candidates.
References
- Design, Synthesis, and Antitumor Activity of (E,Z)-1-(dihydrobenzofuran-5-yl)-3-phenyl-2-(1,2,4-triazol-1-yl)-2-propen-1-ones. PubMed.
- Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. PMC.
- ORGANIC AND BIOCHEMISTRY Synthesis of Bioactive Benzofuran Derivatives via Suzuki –Miyaura Cross-Coupling Reaction. Journal of Survey in Fisheries Sciences.
- Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. PMC.
- Design, synthesis and anticancer activity of 5-((2-(4-bromo/chloro benzoyl) benzofuran-5-yl) methyl)-2-((1-(substituted)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues. ResearchGate.
- Drug Design, Synthesis and In Vitro Evaluation of Substituted Benzofurans as Hsp90 Inhibitors. PubMed.
- Design, synthesis and anticancer activity of benzofuran derivatives targeting VEGFR-2 tyrosine kinase. ResearchGate.
- Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. ResearchGate.
- Synthesis, Characterization, and Anticancer Activity of New Benzofuran Substituted Chalcones. ResearchGate.
- Development in Sonogashira Coupling: Construction of Indole and Benzo [B] Furan Ring Systems Catalyzed By Pd-Cu and Basic Ionic Liquid [DBU] Ac. Oriental Journal of Chemistry.
Sources
Application Note: Investigating 5-Bromo-2,3-dihydrobenzofuran Derivatives as a Novel Class of Antimicrobial Agents
Introduction
The rise of antimicrobial resistance (AMR) is a preeminent global health crisis, necessitating the urgent discovery and development of new therapeutic agents with novel mechanisms of action.[1] Traditional antibiotics are losing efficacy against multidrug-resistant pathogens, creating a critical need for innovative chemical scaffolds. Benzofuran and its derivatives have emerged as a "privileged structure" in medicinal chemistry, demonstrating a wide spectrum of pharmacological activities, including potent antimicrobial properties.[1][2] This application note focuses on a specific subclass, 5-bromo-2,3-dihydrobenzofuran derivatives, detailing their synthesis, protocols for antimicrobial evaluation, and potential mechanisms of action. This guide is intended for researchers in drug discovery, microbiology, and medicinal chemistry, providing a comprehensive framework for investigating this promising compound class.
Section 1: Synthesis of this compound Scaffolds
The strategic synthesis of the this compound core is the foundational step in exploring its therapeutic potential. The presence of the bromine atom at the C-5 position offers a valuable handle for further chemical modification, enabling the creation of a diverse library of derivatives for structure-activity relationship (SAR) studies. The following protocol describes a robust and scalable synthetic route.[3][4][5]
Experimental Protocol 1: Synthesis of a Representative this compound Derivative
This protocol outlines a common synthetic pathway involving the cyclization of a substituted phenol. The causality behind this choice lies in the high efficiency and modularity of the reaction, allowing for various substituents to be introduced on the phenyl ring and the dihydrofuran moiety.
Materials:
-
4-Bromophenol
-
Allyl bromide
-
Anhydrous potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
1,2-Dichlorobenzene
-
Round-bottom flasks, reflux condenser, magnetic stirrer, heating mantle
-
Standard glassware for extraction and purification
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Step-by-Step Methodology:
-
O-Allylation of 4-Bromophenol:
-
To a solution of 4-bromophenol (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes to ensure the formation of the phenoxide.
-
Add allyl bromide (1.2 eq) dropwise to the suspension.
-
Heat the reaction mixture to 60°C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1-(allyloxy)-4-bromobenzene.
-
-
Claisen Rearrangement and Cyclization:
-
Place the crude 1-(allyloxy)-4-bromobenzene into a round-bottom flask containing 1,2-dichlorobenzene.
-
Heat the solution to reflux (approx. 180°C) for 8-12 hours. This high temperature facilitates the thermal Claisen rearrangement to form an ortho-allylphenol intermediate, which subsequently undergoes intramolecular cyclization.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
-
Purification:
-
Remove the high-boiling solvent (1,2-dichlorobenzene) via vacuum distillation.
-
Purify the resulting crude residue by silica gel column chromatography using a hexane/ethyl acetate gradient to isolate the pure 5-bromo-2-methyl-2,3-dihydrobenzofuran derivative.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
-
Synthesis Workflow Diagram
Caption: Synthetic workflow for a this compound derivative.
Section 2: Protocols for Antimicrobial Susceptibility Testing
To evaluate the antimicrobial potential of the synthesized derivatives, standardized susceptibility testing is paramount.[6][7][8] The following protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are based on the broth microdilution method, which is a reliable and high-throughput approach for screening new chemical entities.[9][10][11][12]
Experimental Protocol 2: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that visibly inhibits the growth of a microorganism after a standardized incubation period.[9][12] This protocol is crucial for quantifying the potency of the test compounds.
Materials:
-
Synthesized this compound derivatives
-
Dimethyl sulfoxide (DMSO) for stock solutions
-
Sterile 96-well microtiter plates[12]
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)[13]
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
0.5 McFarland standard
-
Spectrophotometer
-
Multichannel pipette
Step-by-Step Methodology:
-
Preparation of Compound Stock and Dilutions:
-
Prepare a 10 mg/mL stock solution of each derivative in sterile DMSO.
-
In a 96-well plate, add 100 µL of sterile CAMHB to wells 2 through 12.
-
Add a calculated volume of the compound stock solution to 2 mL of CAMHB to achieve a starting concentration of 128 µg/mL (this will be the highest concentration tested).
-
Add 200 µL of this 128 µg/mL solution to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the positive growth control (no compound).
-
Well 12 will serve as the sterility control (no bacteria).
-
-
Inoculum Preparation:
-
From a fresh agar plate (18-24 hours old), select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[12]
-
Dilute this standardized suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 1 x 10⁶ CFU/mL.
-
-
Inoculation and Incubation:
-
Using a multichannel pipette, add 100 µL of the final bacterial inoculum to wells 1 through 11. This brings the final volume in each well to 200 µL and the final bacterial concentration to ~5 x 10⁵ CFU/mL.[11] The final compound concentrations will now range from 64 µg/mL to 0.125 µg/mL.
-
Do not add inoculum to well 12.
-
Cover the plate and incubate at 37°C for 18-24 hours.[11]
-
-
Reading the MIC:
-
After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.[11] The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.
-
Experimental Protocol 3: Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[14][15] This test distinguishes bactericidal (killing) from bacteriostatic (inhibiting) activity.
Step-by-Step Methodology:
-
Subculturing from MIC Plate:
-
Following the MIC determination, select the wells corresponding to the MIC value and the two higher concentrations that also showed no growth.
-
Mix the contents of each selected well thoroughly.
-
Using a sterile pipette, plate 100 µL from each of these wells onto a fresh Mueller-Hinton Agar (MHA) plate. Also, plate 100 µL from the growth control well as a reference.
-
-
Incubation and Determination of MBC:
Data Presentation: Hypothetical Antimicrobial Activity
| Compound ID | Target Organism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| BDF-01 | S. aureus ATCC 29213 | 4 | 8 | 2 | Bactericidal |
| BDF-01 | E. coli ATCC 25922 | 16 | >64 | >4 | Bacteriostatic |
| BDF-02 | S. aureus ATCC 29213 | 2 | 4 | 2 | Bactericidal |
| BDF-02 | E. coli ATCC 25922 | 8 | 16 | 2 | Bactericidal |
| Ciprofloxacin | S. aureus ATCC 29213 | 0.5 | 1 | 2 | Bactericidal |
| Ciprofloxacin | E. coli ATCC 25922 | 0.25 | 0.5 | 2 | Bactericidal |
| An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[16] |
Antimicrobial Screening Workflow
Caption: Workflow for MIC and MBC determination.
Section 3: Proposed Mechanisms of Action (MoA)
Understanding the MoA is critical for rational drug design and overcoming resistance. Benzofuran derivatives have been reported to exert their antimicrobial effects through various pathways.[17] Two plausible mechanisms for this compound derivatives are the inhibition of essential bacterial enzymes and the disruption of the cell membrane.
Hypothesis 1: Inhibition of Bacterial DNA Gyrase
Bacterial DNA gyrase is a type II topoisomerase essential for DNA replication, transcription, and repair, making it an excellent and validated antibiotic target.[18][19][20] This enzyme is absent in humans, offering a pathway for selective toxicity.[18][20] Fluoroquinolones, a major class of antibiotics, act by inhibiting this enzyme.[21] It is hypothesized that the planar benzofuran scaffold can intercalate into the DNA-gyrase complex, disrupting its function and leading to double-strand DNA breaks and cell death.[19][21]
Hypothesis 2: Bacterial Membrane Disruption
The bacterial cell membrane is another attractive target due to its essential role in maintaining cellular integrity and electrochemical gradients.[22] Compounds that disrupt membrane function can cause rapid cell death and are less prone to resistance development.[22][23][24] It is proposed that the amphipathic nature of certain this compound derivatives allows them to insert into the lipid bilayer of bacterial membranes. This insertion can lead to pore formation, increased permeability, leakage of intracellular contents, and ultimately, cell lysis.[25][26]
Potential Mechanisms of Action Diagram
Caption: Two potential antimicrobial mechanisms of action.
Conclusion and Future Outlook
This compound derivatives represent a promising scaffold for the development of novel antimicrobial agents. The synthetic accessibility and amenability to chemical modification make this class an attractive starting point for discovery campaigns. The protocols outlined in this application note provide a robust framework for synthesizing, screening, and investigating the mechanistic underpinnings of these compounds.
Future work should focus on expanding the chemical library to perform comprehensive SAR studies, optimizing potency against clinically relevant resistant strains (e.g., MRSA, VRE), and evaluating cytotoxicity against mammalian cell lines to establish a therapeutic index. Advanced mechanistic studies, such as enzyme inhibition assays and membrane depolarization experiments, will be crucial to definitively confirm the mode of action and guide the development of next-generation antibiotics.
References
- Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay.
- Identification of novel bacterial DNA gyrase inhibitors: An in silico study. PMC - NIH.
- Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening. Antimicrobial Agents and Chemotherapy - ASM Journals.
- Targeting bacterial membrane function: an underexploited mechanism for treating persistent infections. PMC - PubMed Central.
- Minimum Inhibitory Concentration (MIC) Test.
- Antimicrobial Susceptibility Testing Protocols. Routledge.
- Minimum Bactericidal Concentration (MBC) Assay.
- Application Notes and Protocols for Determining the Minimum Bactericidal Concentr
- Bacterial Membrane Disruption. Gosset.
- Discovery of Novel Inhibitors of Bacterial DNA Gyrase Using a QSAR-Based Approach. Source Not Available.
- Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io.
- Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay.
- Antibiotic susceptibility testing using minimum inhibitory concentr
- Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms. Frontiers.
- Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD Institutional Repository.
- Design, Synthesis, Antibacterial Activity, and Mechanisms of Novel Benzofuran Derivatives Containing Disulfide Moieties.
- Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) of Antibacterial Agent 106. Benchchem.
- Minimum Bactericidal Concentration (MBC) Test.
- Comparative Analysis of the Bacterial Membrane Disruption Effect of Two Natural Plant Antimicrobial Peptides. Frontiers.
- METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. Source Not Available.
- Minimum Bactericidal Concentration (MBC) Test.
- CHAPTER X Membrane disrupting peptides: mechanistic elucidation of antimicrobial activity. UCL Discovery.
- Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). PMC - NIH.
- Antimicrobial Susceptibility Testing Protocols. NHBS Academic & Professional Books.
- Antimicrobial Susceptibility Testing.
- LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH.
- Therapeutic Potential of Naturally Occurring Benzofuran Derivatives and Hybrids of Benzofurans with other Pharmacophores as Antibacterial Agents. Bentham Science Publishers.
- Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. PMC - NIH.
- Benzofuran: an emerging scaffold for antimicrobial agents. RSC Publishing.
- Design, Synthesis and Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity – A Research Article. Source Not Available.
- Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. NIH.
- Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. PMC - NIH.
- 2,3-Dihydrobenzofuran synthesis. Organic Chemistry Portal.
- Synthesis, characterization, and antimicrobial activity of new benzofuran derivatives.
- Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds.
Sources
- 1. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]
- 6. routledge.com [routledge.com]
- 7. pdb.apec.org [pdb.apec.org]
- 8. woah.org [woah.org]
- 9. microbe-investigations.com [microbe-investigations.com]
- 10. protocols.io [protocols.io]
- 11. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. files.core.ac.uk [files.core.ac.uk]
- 14. antiviral.creative-diagnostics.com [antiviral.creative-diagnostics.com]
- 15. microbe-investigations.com [microbe-investigations.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. benthamdirect.com [benthamdirect.com]
- 18. Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Identification of novel bacterial DNA gyrase inhibitors: An in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. journals.asm.org [journals.asm.org]
- 22. Targeting bacterial membrane function: an underexploited mechanism for treating persistent infections - PMC [pmc.ncbi.nlm.nih.gov]
- 23. gosset.ai [gosset.ai]
- 24. Frontiers | Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms [frontiersin.org]
- 25. Frontiers | Comparative Analysis of the Bacterial Membrane Disruption Effect of Two Natural Plant Antimicrobial Peptides [frontiersin.org]
- 26. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Experimental Protocol for the N-arylation of 5-Bromo-2,3-dihydrobenzofuran: A Comprehensive Guide for Researchers
Introduction: The Significance of N-Aryl-2,3-dihydrobenzofurans
The 2,3-dihydrobenzofuran scaffold is a privileged structural motif found in a plethora of natural products and biologically active molecules.[1][2] Its derivatives have garnered significant attention from the pharmaceutical and agrochemical industries due to their diverse therapeutic and biological activities. The introduction of an N-aryl substituent at the 5-position of the 2,3-dihydrobenzofuran ring system opens up new avenues for molecular exploration, enabling the synthesis of novel compounds with potentially enhanced pharmacological profiles. The carbon-nitrogen (C-N) bond formation to create these N-aryl derivatives is a key transformation, with the Buchwald-Hartwig amination standing out as a powerful and versatile method for this purpose.[3][4]
This application note provides a comprehensive and detailed experimental protocol for the N-arylation of 5-Bromo-2,3-dihydrobenzofuran, a crucial building block in synthetic organic chemistry.[5][6] We will delve into the intricacies of the Buchwald-Hartwig amination reaction, offering a step-by-step guide for researchers, scientists, and drug development professionals. This document aims to provide not only a reproducible protocol but also the scientific rationale behind the choice of reagents and reaction conditions, ensuring a thorough understanding of the process.
Reaction Principle: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or pseudohalide) and an amine.[3] This reaction has revolutionized the synthesis of arylamines due to its broad substrate scope and functional group tolerance, often proceeding under milder conditions than traditional methods like the Ullmann condensation.[3]
The catalytic cycle of the Buchwald-Hartwig amination generally involves three key steps:
-
Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl bromide, in this case, this compound, to form a palladium(II) intermediate.[7]
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium(II) center, followed by deprotonation by a base to form a palladium-amido complex.
-
Reductive Elimination: The N-arylated product is formed through reductive elimination from the palladium-amido complex, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[7]
The choice of the palladium precursor, ligand, base, and solvent are critical parameters that significantly influence the efficiency and outcome of the reaction.
Experimental Protocol
This section details a representative, non-optimized protocol for the N-arylation of this compound with aniline as a model primary amine. It is important to note that reaction conditions should be optimized for specific substrates and desired outcomes.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | >98% | Commercially Available | Store in a cool, dry place. |
| Aniline | Reagent Grade | Commercially Available | Freshly distilled if necessary. |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Grade | Commercially Available | |
| Xantphos | >98% | Commercially Available | Air-stable ligand. |
| Sodium tert-butoxide (NaOtBu) | >97% | Commercially Available | Handle in a glovebox or under inert atmosphere. |
| Toluene | Anhydrous | Commercially Available | Degas before use. |
| Ethyl acetate | HPLC Grade | Commercially Available | For workup and chromatography. |
| Hexanes | HPLC Grade | Commercially Available | For chromatography. |
| Saturated aqueous NaCl solution (Brine) | Prepared in-house | ||
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Commercially Available | |
| Celite® | Commercially Available | For filtration. | |
| Argon or Nitrogen gas | High Purity | For inert atmosphere. |
Equipment
-
Schlenk flask or oven-dried reaction tube with a magnetic stir bar
-
Septa and needles
-
Schlenk line or glovebox for inert atmosphere operations
-
Heating mantle or oil bath with a temperature controller
-
Magnetic stirrer
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Rotary evaporator
-
Flash column chromatography setup
Safety Precautions
-
This compound: May cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.[8]
-
Palladium(II) Acetate: Harmful if swallowed or inhaled. May cause skin and eye irritation. Use in a well-ventilated fume hood and wear appropriate PPE.
-
Sodium tert-butoxide: Corrosive and reacts violently with water. Handle strictly under an inert atmosphere.
-
Aniline: Toxic and readily absorbed through the skin. Handle in a fume hood with appropriate gloves and eye protection.
-
Toluene: Flammable and harmful. Use in a well-ventilated area and away from ignition sources.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Step-by-Step Procedure
-
Reaction Setup:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), Palladium(II) Acetate (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%).
-
Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
-
Reagent Addition:
-
Under a positive pressure of inert gas, add anhydrous, degassed toluene (5 mL) via syringe.
-
Stir the resulting mixture at room temperature for 10 minutes.
-
In a separate vial, weigh sodium tert-butoxide (1.4 mmol, 1.4 equiv.) under an inert atmosphere and add it to the reaction flask.
-
Finally, add aniline (1.2 mmol, 1.2 equiv.) to the reaction mixture via syringe.
-
-
Reaction Execution:
-
Immerse the Schlenk flask in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously.
-
Monitor the progress of the reaction by TLC (e.g., using a 9:1 hexanes:ethyl acetate eluent). The starting material, this compound, should be consumed over time, and a new, more polar product spot should appear. The reaction is typically complete within 12-24 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete (as indicated by TLC), remove the flask from the oil bath and allow it to cool to room temperature.
-
Quench the reaction by slowly adding water (10 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter the mixture through a pad of Celite® and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the pure N-phenyl-2,3-dihydrobenzofuran-5-amine.
-
Characterization of N-phenyl-2,3-dihydrobenzofuran-5-amine (Expected Data)
-
Appearance: Off-white to pale yellow solid.
-
¹H NMR (CDCl₃, 400 MHz): The spectrum is expected to show signals corresponding to the aromatic protons of both the dihydrobenzofuran and the phenyl rings, as well as the aliphatic protons of the dihydrofuran ring. Key signals would include triplets for the -OCH₂- and -CH₂- groups of the dihydrofuran moiety.
-
¹³C NMR (CDCl₃, 100 MHz): The spectrum should display the expected number of carbon signals for the N-arylated product, including those for the aromatic and aliphatic carbons.
-
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the calculated exact mass of N-phenyl-2,3-dihydrobenzofuran-5-amine.
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for N-H stretching, C-H aromatic and aliphatic stretching, and C-O-C stretching of the dihydrofuran ring.
Reaction Optimization and Troubleshooting
The success of the Buchwald-Hartwig amination can be sensitive to several factors. The following table provides guidance on optimizing the reaction and troubleshooting common issues.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion | Inactive catalyst | Use a pre-catalyst or ensure the in-situ generation of the active Pd(0) species is efficient. Ensure all reagents and solvents are of high purity and anhydrous. |
| Inappropriate ligand | Screen different phosphine ligands. For electron-rich aryl bromides, bulky, electron-rich ligands like XPhos or RuPhos are often effective.[8][9] | |
| Ineffective base | The choice of base is crucial. Strong bases like NaOtBu are common, but for base-sensitive substrates, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can be used, potentially requiring higher temperatures.[7] | |
| Low reaction temperature | Increase the reaction temperature in increments (e.g., to 110-120 °C). | |
| Formation of side products | Hydrodehalogenation | This side reaction replaces the bromine with a hydrogen. Using a different ligand or a lower reaction temperature may mitigate this. |
| Diarylation (for primary amines) | Adjust the stoichiometry of the amine. Using a slight excess of the amine (1.1-1.2 equivalents) is typical. | |
| Difficulty in purification | Baseline streaking on TLC | The product may be basic. Adding a small amount of triethylamine to the chromatography eluent can improve peak shape. |
Visualizing the Workflow and Mechanism
To further clarify the experimental process and the underlying chemistry, the following diagrams have been generated.
Experimental Workflow
Caption: Experimental workflow for the N-arylation of this compound.
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
Conclusion
The N-arylation of this compound via the Buchwald-Hartwig amination is a robust and efficient method for the synthesis of a valuable class of compounds for drug discovery and materials science. This application note provides a solid foundation for researchers to successfully perform this transformation. By understanding the underlying principles and paying careful attention to the experimental details, particularly the inert atmosphere and the purity of reagents, reproducible and high-yielding results can be achieved. Further optimization of the reaction conditions, including the screening of different ligands, bases, and solvents, may be necessary to adapt this protocol to a wider range of amine coupling partners and to achieve the desired outcomes for specific research goals.
References
- (2023).
- Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphine ligands in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.
- Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
- (2020). Buchwald-Hartwig Amination Mechanism. Organic Chemistry. [Link]
- PubChem. (n.d.). This compound. [Link]
- PubChem. (n.d.). N-Phenyl-2,3-dihydrobenzofuran-5-amine. [Link]
- Organic Chemistry Portal. (n.d.). 2,3-Dihydrobenzofuran synthesis. [Link]
- Gelest. (n.d.). Safety Data Sheet: Palladium(II)
- Nevagi, R. J., Dighe, S. N., & Dighe, S. N. (2015). Biological and medicinal significance of benzofuran. European Journal of Medicinal Chemistry, 97, 561-581.
- Asif, M. (2015). A review on biological activities of 2, 3-dihydrobenzofuran derivatives. International Journal of Research in Pharmacy and Science, 5(2), 1-15.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. znaturforsch.com [znaturforsch.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 2,3-Dihydrobenzofuran(496-16-2) 13C NMR spectrum [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: A Robust and Scalable Synthesis of 5-Bromo-2,3-dihydrobenzofuran for Preclinical Applications
Abstract
5-Bromo-2,3-dihydrobenzofuran is a pivotal structural motif and a versatile building block in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Its synthesis in substantial quantities is often a rate-limiting step for advancing drug discovery programs into preclinical stages. This document provides a comprehensive, step-by-step guide for the scale-up synthesis of this compound. The protocol is designed for robustness, safety, and scalability, addressing the common challenges faced by researchers and drug development professionals. We detail the rationale behind the chosen synthetic strategy, rigorous in-process controls, and final product validation to ensure high purity and yield, suitable for preclinical studies.
Introduction: The Significance of the 2,3-Dihydrobenzofuran Scaffold
The 2,3-dihydrobenzofuran scaffold is a privileged heterocyclic system found in a wide array of natural products and synthetic pharmaceuticals.[2] Derivatives of this core structure are known to exhibit a broad spectrum of pharmacological activities, including anti-tumor, antimicrobial, anti-inflammatory, and neuroprotective properties.[4][5] The introduction of a bromine atom at the 5-position provides a key handle for further chemical elaboration through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.[2]
Given its importance, a reliable and scalable synthetic route to high-purity this compound is essential for accelerating the development of novel therapeutics. This guide is intended to serve as a definitive resource for chemists in process development and medicinal chemistry labs.
Synthesis Strategy and Mechanistic Rationale
Chosen Synthetic Pathway
For the multi-gram synthesis of this compound, a direct electrophilic aromatic substitution (bromination) of the commercially available 2,3-dihydrobenzofuran was selected. This approach is advantageous due to its atom economy, straightforward execution, and avoidance of multi-step sequences that can lower overall yield and increase production time and cost.
The overall transformation is depicted below:
Figure 1: High-level overview of the selected synthetic route.
Rationale for Reagent and Condition Selection
-
Starting Material: 2,3-Dihydrobenzofuran is a readily available and relatively inexpensive starting material, making it ideal for scale-up operations.
-
Brominating Agent: N-Bromosuccinimide (NBS) is chosen as the preferred brominating agent over liquid bromine for scale-up.
-
Safety: NBS is a solid, making it significantly easier and safer to handle than highly corrosive and volatile liquid bromine.[6][7] Handling liquid bromine requires specialized equipment and stringent safety protocols to mitigate risks of severe burns and toxic vapor inhalation.[8][9]
-
Selectivity: The ether oxygen of the dihydrobenzofuran ring is an activating, ortho-, para-directing group. The para-position (C5) is sterically more accessible than the ortho-position (C7), leading to high regioselectivity for the desired 5-bromo isomer. NBS often provides better selectivity and milder reaction conditions compared to elemental bromine.
-
-
Solvent: Acetonitrile (MeCN) is selected as the reaction solvent. It is a polar aprotic solvent that can effectively dissolve the starting material and NBS. It is also relatively inert under the reaction conditions and has a convenient boiling point for reflux and subsequent removal.
-
Temperature: The reaction is performed at a controlled temperature to manage the exothermic nature of bromination and minimize the formation of side products, such as dibrominated species.
Reaction Mechanism
The reaction proceeds via a classical electrophilic aromatic substitution mechanism. The brominating agent, activated by a trace amount of acid or initiator, generates an electrophilic bromine species which is then attacked by the electron-rich aromatic ring of 2,3-dihydrobenzofuran.
Sources
- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Substituted benzofuran - Wikipedia [en.wikipedia.org]
- 4. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. Bromine handling and safety | DOCX [slideshare.net]
- 8. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]
- 9. www-s3-live.kent.edu [www-s3-live.kent.edu]
Application Notes and Protocols for the Derivatization of 5-Bromo-2,3-dihydrobenzofuran for Biological Screening
Introduction: The 2,3-Dihydrobenzofuran Scaffold as a Privileged Structure in Drug Discovery
The 2,3-dihydrobenzofuran nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of natural products and synthetic compounds with a wide spectrum of biological activities.[1][2] This heterocyclic system offers a rigid framework that can be strategically functionalized to interact with various biological targets. Its derivatives have demonstrated significant potential as anticancer, anti-inflammatory, antimicrobial, and antioxidant agents.[2][3][4]
5-Bromo-2,3-dihydrobenzofuran is a particularly valuable starting material for the construction of compound libraries for biological screening. The bromine atom at the 5-position serves as a versatile synthetic handle, enabling a diverse range of carbon-carbon and carbon-heteroatom bond-forming reactions. This allows for the systematic introduction of a wide array of substituents, facilitating the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the derivatization of this compound. It details robust and validated protocols for key transformations, explains the underlying chemical principles, and outlines subsequent steps for the preparation and biological evaluation of the resulting compound library.
Strategic Derivatization of the this compound Scaffold
The generation of a chemically diverse library from a common starting material is a fundamental strategy in modern drug discovery. For this compound, several powerful and well-established cross-coupling and functionalization reactions can be employed. This guide will focus on three primary, high-yield derivatization strategies:
-
Suzuki-Miyaura Coupling: For the introduction of aryl and heteroaryl moieties.
-
Buchwald-Hartwig Amination: For the synthesis of arylamine derivatives.
-
Vilsmeier-Haack Formylation & Metal-Halogen Exchange: For the introduction of a formyl group and other electrophiles.
These methods were selected for their reliability, functional group tolerance, and the commercial availability of the requisite reagents, making them amenable to both small-scale and library synthesis formats.
Caption: Key derivatization strategies for this compound.
Part 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organic halide, and it stands as one of the most powerful methods for constructing biaryl and heteroaryl structures.[5][6] Its broad functional group tolerance and mild reaction conditions make it ideal for library synthesis.
Causality Behind Experimental Choices:
-
Catalyst System: A combination of a palladium source (e.g., Pd(OAc)₂, Pd(PPh₃)₄) and a phosphine ligand is crucial. The ligand stabilizes the palladium center and facilitates the catalytic cycle. For aryl bromides, tetrakis(triphenylphosphine)palladium(0) is often effective.[5]
-
Base: A base is required to activate the organoboron species for transmetalation to the palladium center. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used and offer a good balance of reactivity and handling.[5][7]
-
Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or ethanol) and water is typically employed. Water is essential for the activation of the boronic acid and to solubilize the base.[5][6]
-
Microwave Irradiation: This technique can significantly accelerate the reaction, often reducing reaction times from hours to minutes, which is highly advantageous for library synthesis.[7]
Detailed Protocol: Suzuki-Miyaura Coupling
This protocol is a general guideline for the coupling of this compound with a variety of aryl and heteroaryl boronic acids.
Materials:
| Reagent/Solvent | Purpose | Typical Amount |
| This compound | Starting Material | 1.0 mmol |
| Aryl/Heteroaryl Boronic Acid | Coupling Partner | 1.2 - 1.5 equiv. |
| Pd(PPh₃)₄ | Palladium Catalyst | 0.05 equiv. |
| K₃PO₄ or Cs₂CO₃ | Base | 2.0 - 3.0 equiv. |
| 1,4-Dioxane/Water (4:1) | Solvent | 5 mL |
Procedure:
-
To a microwave-safe reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.2 equiv.), and the base (K₃PO₄, 2.0 equiv.).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 equiv.).
-
Add the degassed solvent mixture of 1,4-dioxane and water (4:1, 5 mL).
-
Seal the vial and purge with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.
-
Place the vial in a microwave reactor and heat to 100-120 °C for 20-40 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Part 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[8][9] This reaction is exceptionally valuable for synthesizing arylamines, a common motif in pharmacologically active molecules.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: The choice of ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands, such as XPhos or SPhos, are often employed to promote the reductive elimination step and prevent β-hydride elimination.[10] A palladium precursor like Pd₂(dba)₃ is a common choice.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, facilitating its coordination to the palladium center. Sodium tert-butoxide (NaOtBu) is a highly effective base for a wide range of substrates.[10]
-
Solvent: Anhydrous, non-protic solvents like toluene or 1,4-dioxane are typically used to prevent quenching of the strong base and interference with the catalytic cycle.
Detailed Protocol: Buchwald-Hartwig Amination
This protocol provides a general procedure for the amination of this compound.
Materials:
| Reagent/Solvent | Purpose | Typical Amount |
| This compound | Starting Material | 1.0 mmol |
| Primary or Secondary Amine | Coupling Partner | 1.2 equiv. |
| Pd₂(dba)₃ | Palladium Precursor | 0.02 equiv. |
| XPhos | Ligand | 0.04 equiv. |
| NaOtBu | Base | 1.4 equiv. |
| Anhydrous Toluene | Solvent | 5 mL |
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, combine this compound (1.0 mmol, 1.0 equiv.), the amine (1.2 equiv.), and NaOtBu (1.4 equiv.).
-
In a separate vial, prepare the catalyst by dissolving Pd₂(dba)₃ (0.02 equiv.) and XPhos (0.04 equiv.) in anhydrous toluene (2 mL).
-
Add the catalyst solution to the Schlenk tube.
-
Seal the tube and heat the reaction mixture to 80-110 °C with stirring for 4-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Part 3: Formylation and Functionalization via Metal-Halogen Exchange
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds.[11][12] The reaction utilizes a "Vilsmeier reagent," typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[13] While this reaction is typically performed on the parent heterocycle, it provides a valuable route to formylated derivatives.
Detailed Protocol: Vilsmeier-Haack Formylation of 2,3-Dihydrobenzofuran
Materials:
| Reagent/Solvent | Purpose | Typical Amount |
| 2,3-Dihydrobenzofuran | Starting Material | 10 mmol |
| Anhydrous DMF | Reagent/Solvent | 20 mL |
| POCl₃ | Reagent | 12 mmol (1.2 equiv.) |
| Sodium Acetate (NaOAc) | Quenching Agent | 56 mmol |
Procedure:
-
To a round-bottom flask containing anhydrous DMF (20 mL) cooled in an ice bath (0 °C), slowly add POCl₃ (1.2 equiv.) dropwise with stirring.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the mixture back to 0 °C and add a solution of 2,3-dihydrobenzofuran (10 mmol, 1.0 equiv.) in DMF (5 mL) dropwise.
-
Allow the reaction to stir at room temperature for 4-8 hours.
-
Quench the reaction by carefully adding a solution of sodium acetate (5.6 equiv.) in water (40 mL) at 0 °C.
-
Extract the mixture with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the resulting aldehyde by flash column chromatography.
Functionalization via Metal-Halogen Exchange
Metal-halogen exchange, particularly bromine-lithium exchange, is a powerful technique to generate an organometallic intermediate that can be trapped with various electrophiles.[14][15][16][17] This method allows for the introduction of a wide range of functional groups at the 5-position.
Causality Behind Experimental Choices:
-
Lithiation Reagent: n-Butyllithium (n-BuLi) is a common and effective reagent for bromine-lithium exchange on aryl bromides. The reaction is typically performed at low temperatures (-78 °C) to prevent side reactions.[16]
-
Electrophilic Quench: A wide variety of electrophiles can be used to trap the resulting aryllithium species, including aldehydes, ketones, carbon dioxide (to form a carboxylic acid), and sulfur or selenium sources.[18]
Detailed Protocol: Bromine-Lithium Exchange and Electrophilic Quench
Materials:
| Reagent/Solvent | Purpose | Typical Amount |
| This compound | Starting Material | 1.0 mmol |
| Anhydrous THF or Diethyl Ether | Solvent | 10 mL |
| n-Butyllithium (2.5 M in hexanes) | Lithiating Agent | 1.1 equiv. |
| Electrophile (e.g., DMF, CO₂, etc.) | Quenching Agent | 1.5 equiv. |
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.) and anhydrous THF (10 mL).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-BuLi (1.1 equiv.) dropwise. Stir the mixture at -78 °C for 30-60 minutes.
-
Add the desired electrophile (1.5 equiv.) and continue stirring at -78 °C for 1 hour.
-
Allow the reaction to slowly warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the product by flash column chromatography.
Part 4: Purification, Characterization, and Preparation for Biological Screening
Purification and Characterization
Purification: Flash column chromatography is the standard method for purifying the synthesized derivatives. The choice of eluent will depend on the polarity of the product. A typical starting point is a mixture of hexanes and ethyl acetate, with the polarity gradually increased.[19]
Characterization: The structure and purity of each derivative must be confirmed before biological screening. The following techniques are essential:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the synthesized compounds.[19]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the products.[19]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for assessing the purity of the compounds.
Preparation for Biological Screening
Once purified and characterized, the compounds need to be prepared for high-throughput screening (HTS).
-
Solubilization: Compounds are typically dissolved in dimethyl sulfoxide (DMSO) to create high-concentration stock solutions (e.g., 10-20 mM).
-
Plating: The stock solutions are then serially diluted and dispensed into 96- or 384-well microtiter plates for screening.
Caption: From synthesis to screening workflow.
Part 5: Biological Screening Protocols
The diverse biological activities of dihydrobenzofuran derivatives warrant a broad screening approach. Below are example protocols for anticancer and antimicrobial screening.
Anticancer Activity Screening: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[20]
Procedure:
-
Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.[2][3]
-
Compound Treatment: Treat the cells with serial dilutions of the synthesized dihydrobenzofuran derivatives (typically ranging from 0.01 to 100 µM) for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Measurement: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) values for each compound.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method determines the minimum inhibitory concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.[21][22]
Procedure:
-
Compound Preparation: Serially dilute the test compounds in a 96-well microtiter plate containing an appropriate microbial growth medium (e.g., Mueller-Hinton broth).[21]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli) and add it to each well.[22]
-
Incubation: Incubate the plates at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Conclusion
The derivatization of this compound offers a strategic and efficient pathway to a diverse library of compounds with significant potential for biological activity. The protocols detailed in this guide for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and other functionalization reactions provide a robust foundation for the synthesis of novel chemical entities. By following these well-established procedures and employing systematic biological screening, researchers can effectively explore the therapeutic potential of the 2,3-dihydrobenzofuran scaffold and contribute to the discovery of new drug candidates.
References
- Rana, M., Ansari, I., Twala, C., Khan, S., Mandal, A., & Rahisuddin. (2022). Novel dihydrobenzofuran derivatives: design, synthesis, cytotoxic activity, apoptosis, molecular modelling and DNA binding studies. Journal of Biomolecular Structure and Dynamics, 41(16), 7895-7913. [Link]
- NROChemistry. Vilsmeier-Haack Reaction. [Link]
- Tran, T. T., Phee, L. M., & Lye, H. S. (2024). High-throughput screening of small-molecules libraries identified antibacterials against clinically relevant multidrug-resistant A. baumannii and K. pneumoniae. EBioMedicine, 101, 105001. [Link]
- Ali, H., Khan, M. S., Ganaie, M. A., & Ahsan, M. J. (2025). Synthesis of Bioactive Benzofuran Derivatives via Suzuki–Miyaura Cross-Coupling Reaction.
- Al-Shabib, N. A., Khan, J. M., Khan, A., & Husain, F. M. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Saudi Journal of Biological Sciences, 30(11), 103791. [Link]
- Integra Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. [Link]
- Pal, R., Matada, G. S. P., Teli, G., Akhtar, M. J., & Kumar, B. (2025).
- Joule, J. A., Mills, K., & Smith, G. F. (1995). Benzo[b]thiophenes and benzo[b]furans: reactions and synthesis. In Heterocyclic Chemistry, 3rd Edition (pp. 10). CRC Press. [Link]
- Wang, T., Li, W., & Guo, S. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules, 23(10), 2465. [Link]
- Ali, H., Khan, M. S., Ganaie, M. A., & Ahsan, M. J. (2025). Synthesis of Bioactive Benzofuran Derivatives via Suzuki –Miyaura Cross-Coupling Reaction.
- H Blondelle, S. E., & Houghten, R. A. (2025). Synthetic combinatorial libraries: Novel discovery strategy for identification of antimicrobial agents. Antimicrobial Agents and Chemotherapy. [Link]
- Zare, M., Merib, J., & Santos, J. L. (2022). Facile One-Pot Fischer–Suzuki–Knoevenagel Microwave-Assisted Synthesis of Fluorescent 5-Aryl-2-Styryl-3H-Indoles. Molecules, 27(19), 6253. [Link]
- Dawood, K. M., Abdel-Gawad, H., & Ellithey, M. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC medicinal chemistry, 14(5), 791-829. [Link]
- Dawood, K. M., Abdel-Gawad, H., & Ellithey, M. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Medicinal Chemistry, 14(5), 791-829. [Link]
- Organic Syntheses. (n.d.). Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles. Organic Syntheses Procedure. [Link]
- Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
- Organic Chemistry Portal. Synthesis of 2,3-Dihydrobenzofurans. [Link]
- Bosiak, M., Zielinska, A., & Kedziera, D. (2021). Buchwald− Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 17594-17605. [Link]
- Tian, Q., Shang, S., Wang, H., Shi, G., Li, Z., & Yuan, J. (2017).
- ResearchGate. (2025).
- G. Research Center, Department of Chemistry, Z.B. Patil College, & S. V. S's Dadasaheb Rawal College. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
- Wang, Y., Zhang, Y., & Chen, J. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 29(16), 3795. [Link]
- Wikipedia. (n.d.). Metal–halogen exchange. [Link]
- Tian, Q., Shang, S., Wang, H., Shi, G., Li, Z., & Yuan, J. (2017).
- Dar'in, D. V., Bakulina, O. Y., & Krasavin, M. Y. (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino or 5-Halo-1,2,3-triazoles with (Het)aryl Halides and Amines, Respectively. Molecules, 27(6), 1968. [Link]
- Joule, J. A., Mills, K., & Smith, G. F. (1995). Benzo[b]thiophenes and benzo[b]furans: reactions and synthesis. In Heterocyclic Chemistry, 3rd Edition. CRC Press. [Link]
- Menzel, K., Dimichele, L., Mills, P., Frantz, D. E., Nelson, T. D., & Kress, M. H. (2006). Regioselective Halogen-Metal Exchange Reaction of 3-Substituted 1,2-Dibromo Arenes: The Synthesis of 2-Substituted 5-Bromobenzoic Acids. Synlett, 2006(12), 1948-1952. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. jcsp.org.pk [jcsp.org.pk]
- 6. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. quod.lib.umich.edu [quod.lib.umich.edu]
- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 9. General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino- or 5-Halo-1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 15. Halogen-Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. taylorfrancis.com [taylorfrancis.com]
- 17. Regioselective Halogen-Metal Exchange Reaction of 3-Substituted 1,2-Dibromo Arenes: The Synthesis of 2-Substituted 5-Bromobenzoic Acids [organic-chemistry.org]
- 18. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. High-throughput screening of small-molecules libraries identified antibacterials against clinically relevant multidrug-resistant A. baumannii and K. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Unambiguous 1H and 13C NMR Assignment for Novel 5-Bromo-2,3-dihydrobenzofuran Derivatives
Introduction
5-Bromo-2,3-dihydrobenzofuran derivatives represent a significant class of heterocyclic compounds with broad applications in medicinal chemistry and materials science. Their utility stems from the unique combination of the dihydrobenzofuran scaffold, a common motif in biologically active natural products, and the versatile bromine substituent, which serves as a handle for further synthetic transformations. Accurate structural elucidation is paramount for understanding structure-activity relationships and ensuring the novelty of these synthesized molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of this characterization, providing detailed information about the molecular framework.[1][2] This application note provides a comprehensive guide to the complete and unambiguous assignment of ¹H and ¹³C NMR spectra for novel this compound derivatives, leveraging one- and two-dimensional NMR techniques.
The Causality Behind Experimental Choices: Why NMR is a Self-Validating System for Structural Elucidation
The power of NMR spectroscopy in structural elucidation lies in its ability to provide a detailed and interconnected map of a molecule's atomic framework. Each proton and carbon nucleus within a molecule resonates at a specific frequency in a magnetic field, influenced by its local electronic environment. This resonance, known as the chemical shift (δ), is the first layer of information. The second, and equally crucial, layer is the interaction between neighboring nuclei, known as spin-spin coupling, which manifests as splitting of NMR signals. By systematically analyzing these parameters, we can piece together the molecular puzzle.
Two-dimensional (2D) NMR experiments, such as COSY, HSQC, and HMBC, are the key to creating a self-validating system for spectral assignment.[3][4][5]
-
COSY (Correlation Spectroscopy) reveals which protons are coupled to each other, typically through two or three bonds. This allows for the tracing of proton networks within the molecule.[4][6]
-
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. This provides a definitive link between the ¹H and ¹³C spectra.[4][7]
-
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart. This is instrumental in connecting different spin systems and identifying quaternary carbons.[4][6][7]
By integrating the information from these experiments, a web of connectivity is established, where each assignment is supported by multiple correlations, ensuring a high degree of confidence in the final structure.
Experimental Protocols
Sample Preparation: The Foundation of High-Quality Spectra
The quality of the NMR data is fundamentally dependent on the meticulous preparation of the sample.[8][9]
Protocol:
-
Analyte Purity: Ensure the this compound derivative is of high purity. Impurities will introduce extraneous signals and complicate spectral analysis.
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample.[9] Chloroform-d (CDCl₃) is a common first choice for many organic molecules. For compounds with poor solubility in CDCl₃, other solvents such as acetone-d₆, DMSO-d₆, or methanol-d₄ can be utilized.[10] The choice of solvent can influence chemical shifts, so consistency is key when comparing data.[11]
-
Concentration: For ¹H NMR, a concentration of 5-10 mg of the compound in 0.5-0.7 mL of deuterated solvent is typically sufficient.[8] For the less sensitive ¹³C NMR and 2D experiments, a more concentrated sample (20-50 mg in 0.5-0.7 mL) is recommended to obtain a good signal-to-noise ratio in a reasonable time.
-
Sample Filtration: To remove any particulate matter that can degrade spectral resolution, filter the sample solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.[12]
-
Referencing: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing ¹H and ¹³C NMR spectra to 0.00 ppm. However, the residual solvent peak can also be used as a secondary reference.[9]
NMR Data Acquisition: A Multi-faceted Approach
Acquisition of a comprehensive set of NMR data is crucial for unambiguous assignment.
Workflow Diagram for NMR Data Acquisition:
Caption: Workflow for comprehensive NMR data acquisition.
Recommended Spectrometer Parameters:
| Experiment | Key Parameters | Purpose |
| ¹H NMR | - Pulse Angle: 30-45°- Relaxation Delay (d1): 1-2 s- Number of Scans: 8-16 | Provides information on the number of different types of protons, their chemical environment, and their coupling patterns. |
| ¹³C{¹H} NMR | - Proton decoupled- Pulse Angle: 30-45°- Relaxation Delay (d1): 2-5 s- Number of Scans: 1024 or more | Shows the number of different types of carbon atoms in the molecule. |
| DEPT-135 | - Edits the ¹³C spectrum | Differentiates between CH, CH₂, and CH₃ groups (CH/CH₃ positive, CH₂ negative). Quaternary carbons are absent. |
| ¹H-¹H COSY | - Gradient-selected | Identifies protons that are coupled to each other, revealing proton-proton connectivity.[13] |
| ¹H-¹³C HSQC | - Gradient-selected | Correlates each proton with the carbon to which it is directly attached.[7] |
| ¹H-¹³C HMBC | - Gradient-selected- Optimized for long-range couplings (e.g., 8 Hz) | Shows correlations between protons and carbons over two and three bonds, crucial for connecting fragments and assigning quaternary carbons.[7] |
Data Analysis and Interpretation: A Step-by-Step Guide
The following is a systematic approach to the assignment of the ¹H and ¹³C NMR spectra of a representative this compound derivative.
Structure of a Generic this compound Derivative:
Caption: Numbering scheme for the this compound core.
Step 1: Analysis of the ¹H NMR Spectrum
The ¹H NMR spectrum provides the initial overview of the proton environment.
-
Aromatic Region (δ 6.5-8.0 ppm): The protons on the benzene ring (H-4, H-6, and H-7) will appear in this region.[14] The bromine at C-5 will influence their chemical shifts and coupling patterns.
-
H-4: Expected to be a doublet due to coupling with H-6 (a four-bond coupling, which may be small or unresolved).
-
H-6: Expected to be a doublet of doublets due to coupling with H-7 (ortho coupling, ³J ≈ 6-10 Hz) and H-4 (meta coupling, ⁴J ≈ 1-3 Hz).[15][16]
-
H-7: Expected to be a doublet due to ortho coupling with H-6.
-
-
Dihydrofuran Ring Protons (δ 3.0-5.5 ppm): The chemical shifts of the protons at C-2 and C-3 are highly dependent on the substituents (R and R').[17]
-
H-2 and H-3: These protons will typically form an AX or AB system, depending on the difference in their chemical shifts. They will show geminal coupling to each other and may show vicinal coupling to substituents.
-
Table of Expected ¹H NMR Chemical Shifts and Multiplicities:
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H-4 | ~7.3 | d | ⁴J (H-4, H-6) ≈ 2-3 |
| H-6 | ~7.1 | dd | ³J (H-6, H-7) ≈ 8-9, ⁴J (H-6, H-4) ≈ 2-3 |
| H-7 | ~6.7 | d | ³J (H-7, H-6) ≈ 8-9 |
| H-2 | 4.5 - 5.5 | Varies with R | Varies |
| H-3 | 3.0 - 4.0 | Varies with R' | Varies |
Step 2: Analysis of the ¹³C NMR and DEPT-135 Spectra
The ¹³C NMR spectrum reveals the number of unique carbon environments, while the DEPT-135 spectrum helps in identifying the type of each carbon.
-
Aromatic Region (δ 110-160 ppm): The six carbons of the benzene ring will resonate in this region.[14]
-
C-5: The carbon directly attached to bromine will be significantly shifted. The "heavy atom effect" of bromine can sometimes lead to unpredictable shifts.[18]
-
C-7a and C-3a: These are quaternary carbons and will be identified by their absence in the DEPT-135 spectrum.
-
-
Dihydrofuran Ring Carbons:
-
C-2 and C-3: The chemical shifts will be influenced by the nature of the substituents R and R'.
-
Table of Expected ¹³C NMR Chemical Shifts:
| Carbon | Expected Chemical Shift (δ, ppm) | DEPT-135 Signal |
| C-2 | 70 - 90 | CH (if R=H) |
| C-3 | 30 - 50 | CH₂ (if R'=H) |
| C-3a | 125 - 135 | Quaternary |
| C-4 | 125 - 130 | CH |
| C-5 | 110 - 120 | Quaternary |
| C-6 | 128 - 132 | CH |
| C-7 | 110 - 115 | CH |
| C-7a | 155 - 165 | Quaternary |
Step 3: Integration of 2D NMR Data for Unambiguous Assignment
The 2D NMR spectra are essential for connecting the pieces and confirming the assignments.
Logical Flow for 2D NMR-Based Assignment:
Caption: Logical workflow for spectral assignment using 2D NMR.
-
COSY Analysis:
-
A cross-peak between the signals for H-6 and H-7 will confirm their ortho relationship.
-
A weaker cross-peak between H-4 and H-6 may be observed, confirming their meta relationship.
-
Correlations between H-2 and H-3, and any protons on the R and R' substituents, will establish the connectivity within the dihydrofuran ring and its side chains.
-
-
HSQC Analysis:
-
Each proton signal (H-4, H-6, H-7, H-2, H-3) will have a cross-peak to its directly attached carbon (C-4, C-6, C-7, C-2, C-3, respectively). This allows for the direct assignment of these carbons.
-
-
HMBC Analysis:
-
Connecting the Aromatic and Dihydrofuran Rings:
-
H-7 should show a correlation to C-5 and C-3a.
-
H-4 should show correlations to C-5 and C-3a.
-
-
Assigning Quaternary Carbons:
-
C-3a: Will show correlations to H-4 and H-2.
-
C-7a: Will show correlations to H-6, H-7, and H-3.
-
C-5: Will show correlations to H-4 and H-6.
-
-
Confirming Dihydrofuran Ring Assignments:
-
H-2 will show correlations to C-3 and C-3a.
-
H-3 will show correlations to C-2 and C-7a.
-
-
Data Presentation and Software
For processing and analyzing NMR data, several software packages are available, such as Mnova, TopSpin, and NMRium.[19][20][21][22][23] These programs facilitate the visualization of 1D and 2D spectra, peak picking, integration, and the generation of reports for publication.
Conclusion
The structural elucidation of novel this compound derivatives can be achieved with a high degree of confidence through a systematic and multi-faceted NMR approach. By combining the information from 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) NMR experiments, a self-validating network of correlations is established, leading to an unambiguous assignment of all proton and carbon signals. This detailed structural information is indispensable for researchers in the fields of drug discovery and materials science, enabling the rational design and synthesis of new functional molecules.
References
- University of California, Riverside. NMR Sample Preparation.
- Mestrelab Research. Mnova NMR Software for 1D and 2D NMR Data.
- NMRium. NMRium - The next-generation NMR software.
- Organomation. NMR Sample Preparation: The Complete Guide.
- Nanalysis. Guide: Preparing a Sample for NMR analysis – Part I.
- University of Delaware. NMR Data Processing Software.
- University of Cambridge. NMR Sample Preparation.
- University of Ottawa. NMR Sample Preparation.
- Georgia Institute of Technology. Recommended Software for NMR Data Process.
- Bruker. NMR Software | NMR Technologies.
- Medeiros, T. C. T., et al. (2014). Detailed ¹H and ¹³C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. Journal of the Brazilian Chemical Society, 25(10), 1872-1881.
- Pupo, M. T., et al. (2011). Theoretical NMR correlations based Structure Discussion. Chemistry Central Journal, 5, 43.
- Chemistry Stack Exchange. Determination of brominated aromatics by 13C and 1H NMR spectroscopy.
- ResearchGate. Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H) region for the trans and cis isomers 6a and 6b, respectively.
- ResearchGate. (PDF) Detailed 1 H and 13 C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans.
- Science.gov. cosy hsqc hmbc: Topics by Science.gov.
- Singh, P., et al. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Magnetic Resonance in Chemistry, 59(8), 817-832.
- University of Ottawa. (Br) Bromine NMR.
- Szychowska, K., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1593.
- Royal Society of Chemistry. Assigning regioisomeric or diastereoisomeric relations of problematic trisubstituted double-bonds through heteronuclear 2D selective J-resolved NMR spectroscopy.
- YouTube. 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC.
- San Diego State University. Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry.
- Columbia University. HSQC and HMBC | NMR Core Facility.
- Chemistry Stack Exchange. Calculated 13C NMR Shifts of brominated Carbons.
- Modgraph. Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and.
- ResearchGate. Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines.
- Royal Society of Chemistry. 1H NMR (500 MHz, CDCl3) δ.
- SpectraBase. 5-Bromo-2,2-dimethyl-2,3-dihydrobenzofuran - Optional[13C NMR] - Chemical Shifts.
- Indonesian Journal of Science and Technology. How to Read and Interpret 1H-NMR and 13C-NMR Spectrums.
- ResearchGate. (PDF) Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity.
- Chemistry LibreTexts. 14.12: Coupling Constants Identify Coupled Protons.
- Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds.
- Metin, Balci. Basic 1H- and 13C-NMR Spectroscopy.
- ResearchGate. (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums.
- Wang, L., et al. (2016). Transition-Metal-Free One-Pot Synthesis of Fused Benzofuranamines and Benzo[b]thiophenamines. Molecules, 21(4), 481.
- University of Wisconsin-Madison. 5.3 Spin-Spin Splitting: J-Coupling.
- PubChem. (2R)-5-bromo-2-methyl-2,3-dihydrobenzofuran.
- The Chemical Society of Japan. Selective Syntheses of Coumarin and Benzofuran Derivatives Using Phenols and -Methoxy- -ketoesters.
- Iowa State University. NMR Coupling Constants.
- PubChem. 5-Bromo-2,3-dihydrothieno[3,2-b]furan.
Sources
- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 2. researchgate.net [researchgate.net]
- 3. Theoretical NMR correlations based Structure Discussion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cosy hsqc hmbc: Topics by Science.gov [science.gov]
- 5. youtube.com [youtube.com]
- 6. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 7. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 8. organomation.com [organomation.com]
- 9. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 10. depts.washington.edu [depts.washington.edu]
- 11. scielo.br [scielo.br]
- 12. sites.bu.edu [sites.bu.edu]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 17. researchgate.net [researchgate.net]
- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 19. Mnova NMR Software for 1D and 2D NMR Data - Mestrelab [mestrelab.com]
- 20. nmrium.com [nmrium.com]
- 21. NMR Data Processing Software | UD NMR Center [sites.udel.edu]
- 22. Recommended Software for NMR Data Process – Georgia Tech NMR Center [sites.gatech.edu]
- 23. NMR Software | NMR Technologies | Bruker [bruker.com]
Analytical Strategies for 5-Bromo-2,3-dihydrobenzofuran: Detailed HPLC and GC-MS Protocols
An Application Note for Researchers and Drug Development Professionals
Introduction
5-Bromo-2,3-dihydrobenzofuran is a key heterocyclic building block in synthetic organic chemistry. Its structure is a recurring motif in a variety of pharmacologically active molecules and advanced materials.[1][2] Given its role as a critical intermediate in the synthesis of pharmaceuticals, such as the urinary incontinence drug Darifenacin, the development of robust, accurate, and reliable analytical methods for its identification and quantification is paramount.[1] Ensuring the purity of such intermediates is a fundamental aspect of quality control in the pharmaceutical industry, directly impacting the safety and efficacy of the final drug product.[3][4]
This application note provides comprehensive, field-proven protocols for the analysis of this compound using two powerful and complementary chromatographic techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies are designed to be self-validating systems, grounded in established principles of analytical chemistry and guided by regulatory standards like those from the International Conference on Harmonisation (ICH).[3][5]
Part 1: High-Performance Liquid Chromatography (HPLC) Method
HPLC is a preferred method for the analysis of many pharmaceutical compounds due to its high resolution, sensitivity, and adaptability.[6] For a semi-polar molecule like this compound, a reversed-phase HPLC method offers an excellent balance of retention and separation from potential impurities.
Principle of the HPLC Method
This method utilizes reversed-phase chromatography, where the analyte is separated based on its hydrophobic interactions with a nonpolar stationary phase (typically C18) and a polar mobile phase. This compound, being moderately nonpolar, will be retained on the column and will elute at a characteristic time when the mobile phase composition is altered. Quantification is achieved by measuring the analyte's UV absorbance and comparing it to a calibration curve generated from standards of known concentration.
Instrumentation and Materials
-
HPLC System: A system equipped with a quaternary or binary pump, degasser, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for its versatility and proven performance.
-
Reagents: HPLC-grade acetonitrile, methanol, and ultrapure water.
-
Standards: A certified reference standard of this compound.
Experimental Protocol: HPLC Analysis
1. Standard Preparation:
- Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with acetonitrile.
- Calibration Standards: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL). This range should bracket the expected concentration of the analyte in the samples.[4]
2. Sample Preparation (from a reaction mixture or formulation):
- Accurately weigh a sample containing an estimated amount of the analyte.
- Dissolve the sample in a suitable solvent, such as acetonitrile, using sonication to ensure complete dissolution.[7]
- Dilute the solution as necessary to bring the analyte concentration within the established calibration range.
- Filter the final solution through a 0.45 µm syringe filter to remove particulate matter before injection.[7]
3. Chromatographic Conditions: The following table outlines the recommended starting conditions. These may be optimized depending on the specific HPLC system and column used.
| Parameter | Recommended Condition | Causality and Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides excellent retention and separation for a wide range of semi-polar organic molecules. |
| Mobile Phase | A: Water; B: Acetonitrile | A standard reversed-phase solvent system. Acetonitrile offers good peak shape and lower backpressure compared to methanol. |
| Gradient | Start at 50% B, increase to 95% B over 10 min, hold for 2 min, return to initial conditions. | A gradient elution ensures that both polar and nonpolar impurities are eluted, while providing a sharp peak for the target analyte. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column, balancing analysis time with separation efficiency. |
| Injection Volume | 10 µL | A standard volume that minimizes band broadening while providing sufficient analyte for detection. |
| Column Temp. | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection | UV at 280 nm | Benzofuran derivatives typically exhibit strong UV absorbance around this wavelength. A PDA detector can be used to confirm peak purity. |
4. Method Validation: To ensure the reliability of the results, the method should be validated according to ICH guidelines.[3][5] Key parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: Confirmed by a correlation coefficient (R²) of >0.999 for the calibration curve.
-
Accuracy: Typically demonstrated by recovery studies at three concentration levels, with acceptance criteria of 98-102%.
-
Precision: Assessed as repeatability (intra-day) and intermediate precision (inter-day), with a relative standard deviation (RSD) of ≤2%.[5]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.
HPLC Workflow Diagram
Caption: Workflow for the HPLC-UV analysis of this compound.
Part 2: Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is an exceptionally powerful technique for the separation and identification of volatile and semi-volatile compounds. It provides definitive structural information, making it ideal for impurity identification and confirmatory analysis.
Principle of the GC-MS Method
In this method, the sample is vaporized and introduced into a gas chromatograph. The analyte is separated from other components in a long, narrow, coated capillary column based on its boiling point and interaction with the stationary phase. As the separated components exit the column, they enter a mass spectrometer, where they are ionized (typically by electron ionization, EI) and fragmented. The resulting mass spectrum is a unique "fingerprint" of the molecule, allowing for unambiguous identification.
Instrumentation and Materials
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer) with an electron ionization (EI) source.
-
Column: A low-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is highly effective for separating a wide range of organic compounds.
-
Carrier Gas: Helium (high purity).
-
Reagents: GC-grade solvents (e.g., ethyl acetate, dichloromethane) for sample dilution.
Experimental Protocol: GC-MS Analysis
1. Standard and Sample Preparation:
- Prepare a stock solution of the reference standard in a volatile solvent like ethyl acetate.
- Create a series of calibration standards through serial dilution.
- For samples, perform a liquid-liquid or solid-phase extraction if the analyte is in a complex matrix to isolate it from non-volatile components.[8] Dilute the final extract in ethyl acetate to an appropriate concentration.
2. GC-MS Operating Conditions:
| Parameter | Recommended Condition | Causality and Rationale |
| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm | A robust, general-purpose column providing good resolution for semi-volatile compounds. |
| Inlet Temp. | 250 °C | Ensures rapid and complete vaporization of the analyte without thermal degradation. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas that provides good chromatographic efficiency. |
| Oven Program | 100 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min) | The temperature program separates components by their boiling points and ensures the analyte elutes as a sharp peak. |
| Injection | 1 µL, Splitless mode | Splitless injection is used for trace analysis to ensure the entire sample volume reaches the column, maximizing sensitivity. |
| MS Transfer Line | 280 °C | Prevents condensation of the analyte as it moves from the GC to the MS. |
| Ion Source Temp. | 230 °C | Standard temperature for robust ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard EI energy provides reproducible fragmentation patterns that can be compared to spectral libraries. |
| Mass Analyzer | Scan mode (m/z 40-400) or SIM mode | Scan mode is used for identification and qualitative analysis. Selected Ion Monitoring (SIM) is used for high-sensitivity quantification. |
3. Expected Mass Spectrum and Fragmentation: A key feature in the mass spectrum of a brominated compound is the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (~51% and ~49%, respectively).[9][10] This results in a pair of peaks (M+ and M+2) for the molecular ion and any bromine-containing fragments, with a characteristic ~1:1 intensity ratio.[9]
-
Molecular Ion (M+): The molecular weight of C₉H₉BrO is ~212/214 g/mol . Expect to see a strong molecular ion peak cluster at m/z 212 and 214.
-
Key Fragments: Fragmentation in EI is predictable. Common fragmentation pathways for this compound may include:
-
Loss of Br: [M-Br]⁺ at m/z 133.
-
Loss of C₂H₄ (ethylene) from the dihydrofuran ring: leading to a fragment at m/z 184/186.
-
The base peak may correspond to a stable fragment, such as the bromophenol cation.
-
GC-MS Workflow Diagram
Caption: Workflow for the GC-MS analysis of this compound.
Comparative Summary of Methods
| Feature | HPLC-UV Method | GC-MS Method |
| Principle | Liquid-phase separation based on polarity. | Gas-phase separation based on volatility. |
| Selectivity | Good; based on retention time and UV spectrum. | Excellent; based on retention time and unique mass fragmentation pattern. |
| Sensitivity | Good (µg/mL range). | Excellent (ng/mL to pg/mL range), especially in SIM mode. |
| Confirmation | Tentative identification. | Definitive structural confirmation. |
| Sample Type | Wide range, including non-volatile compounds and salts. | Requires volatile or semi-volatile and thermally stable compounds. |
| Throughput | High. | Moderate to High. |
| Cost | Lower initial and operational cost. | Higher initial and operational cost. |
Conclusion
Both HPLC-UV and GC-MS are powerful techniques for the analysis of this compound. The choice of method depends on the specific analytical goal. HPLC-UV is well-suited for routine quality control, purity assays, and quantification in manufacturing environments due to its robustness, high throughput, and lower cost. GC-MS, with its unparalleled selectivity and sensitivity, is the gold standard for trace-level detection, impurity identification, and providing unequivocal structural confirmation. By employing these validated methods, researchers and drug development professionals can ensure the quality and integrity of their materials, a critical step in the path to safe and effective pharmaceuticals.
References
- ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use. [Link]
- Dirtu, A. C., et al. (2013). Advances in the sample preparation of brominated flame retardants and other brominated compounds. TrAC Trends in Analytical Chemistry. [Link]
- Ahuja, S., & Dong, M. W. (Eds.). (2005). Handbook of pharmaceutical analysis by HPLC. Elsevier. [Link]
- Pharmaguideline. (2024).
- University of Birmingham.
- Lozano, A., et al. (2020). Single sample preparation for brominated flame retardants in fish and shellfish with dual detection: GC-MS/MS (PBDEs) and LC-MS/MS (HBCDs). Analytical and Bioanalytical Chemistry. [Link]
- de Souza, S. V. C., & Junqueira, R. G. (2005). Validation of analytical methods in a pharmaceutical quality system: an overview focused on HPLC methods. Química Nova. [Link]
- Bisht, T. S., et al. (2023). A Brief Review on HPLC Method Validation.
- Norwegian Institute for Air Research. (2003). Sample preparation and analysis of Brominated Flame Retardants (BFR) in environmental samples. [Link]
- Eljarrat, E., & Barceló, D. (2004). Sample handling and analysis of brominated flame retardants in soil and sludge samples. TrAC Trends in Analytical Chemistry. [Link]
- PubChem. (2R)-5-bromo-2-methyl-2,3-dihydrobenzofuran.
- Jin, B., et al. (2019). Chlorine and bromine isotope fractionations of halogenated organic compounds in fragmentation by gas chromatography-electron ionization high resolution mass spectrometry.
- PubChem. 5-Bromo-2,2,3,3-tetramethyl-2,3-dihydrobenzofuran.
- Autecho. This compound. [Link]
- Dr. Perygin. (2020).
- Liblit, G. (2021). CHAPTER 2 Fragmentation and Interpretation of Spectra.
- DeRuso, C. J. (2011). The Characterization of 5- and 6-(2-Aminopropyl)-2,3-dihydrobenzofuran. Microgram Journal. [Link]
- Boston University. Analysis of benzofury compounds in blood using different sample preparation methods and ultra fast liquid chromatography-tandem mass spectrometry (UFLC-MS/MS). [Link]
- Save My Exams. Mass Spectrometry (MS)
- Kramer, T., et al. (2024). Discovery of 7,9-Dibromo-dihydrodibenzofuran as a Potent Casein Kinase 2 (CK2) Inhibitor: Synthesis, Biological Evaluation, and Structural Studies on E-/Z-Isomers.
- Doc Brown's Chemistry. Mass spectrum of bromomethane. [Link]
- de Souza, C. H. T., et al. (2018). Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass tandem mass spectrometry (ESI-MS/MS) and computational chemistry. Journal of Mass Spectrometry. [Link]
- Liu, Y., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules. [Link]
- ResearchGate. (2016). Mass spectrum of Benzofuran, 2,3,-dihydro with retention time (RT)= 6.777. [Link]
- Kumar, S., et al. (2020). Gas Chromatography–Mass Spectrometry Characterization of Bioactive Compounds from Ziziphus nummularia (Burm. F.) Stem Bark with Promising In Vitro Antiplasmodial Activity. Pharmacognosy Research. [Link]
- ResearchGate. (2007).
- Singh, A., et al. (2024). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Scientific Reports. [Link]
Sources
- 1. 5-Bromo-2,3-dihydro-1-benzofuran | 66826-78-6 [chemicalbook.com]
- 2. escales | Virtual tour generated by Panotour [ub.edu]
- 3. Development and Validation of HPLC Methods in Pharmaceutical Analysis [wisdomlib.org]
- 4. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 5. pharmtech.com [pharmtech.com]
- 6. jetir.org [jetir.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. savemyexams.com [savemyexams.com]
Application Notes & Protocols: 5-Bromo-2,3-dihydrobenzofuran as a Cornerstone in the Synthesis of Neurological Disorder Therapeutics
Foreword: The Strategic Importance of the 2,3-Dihydrobenzofuran Scaffold
In the landscape of medicinal chemistry, the 2,3-dihydrobenzofuran moiety has emerged as a "privileged structure," a molecular framework that is capable of binding to multiple, diverse biological targets.[1] Its rigid, yet conformationally defined structure provides an excellent scaffold for the precise spatial orientation of pharmacophoric elements. This characteristic is particularly advantageous in the design of ligands for complex neurological targets such as G-protein coupled receptors (GPCRs) and enzymes.[2][3]
This guide focuses on a particularly versatile derivative: 5-Bromo-2,3-dihydrobenzofuran . The introduction of a bromine atom at the 5-position is a deliberate synthetic strategy. This halogen serves as a highly functional "handle," enabling a vast array of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions.[4][5] This synthetic versatility allows for the systematic exploration of the chemical space around the dihydrobenzofuran core, a critical process in lead optimization for drug candidates targeting the central nervous system (CNS).[6] We will explore its application in the synthesis of molecules related to major therapeutics for Alzheimer's disease and depression.
Chapter 1: Application in the Synthesis of Serotonergic Agents - The Vilazodone Archetype
Vilazodone is an antidepressant that functions as a dual-acting agent: it is a selective serotonin reuptake inhibitor (SSRI) and a 5-HT1A receptor partial agonist.[7] This dual mechanism is believed to contribute to a faster onset of action and a potentially better side-effect profile compared to traditional SSRIs. The molecular structure of Vilazodone features a benzofuran moiety (not dihydro-) linked to a piperazine ring, which in turn is connected to an indole core.[7] The synthesis of Vilazodone and its analogues often involves intermediates where the benzofuran or dihydrobenzofuran core is functionalized at the 5-position. This compound serves as an excellent starting point for creating these key intermediates.
Scientific Rationale: Why the 5-Bromo Position is Key
The synthesis of Vilazodone requires the formation of a C-N bond between the 5-position of the benzofuran ring system and a piperazine molecule.[7][8] The bromine atom on this compound is an ideal leaving group for nucleophilic aromatic substitution or, more commonly, a reactive site for modern cross-coupling reactions like the Buchwald-Hartwig amination. This reaction provides a robust and high-yielding pathway to directly install the piperazine linker, a critical step in the total synthesis.
Illustrative Synthetic Pathway
The following diagram outlines a generalized workflow for leveraging this compound to synthesize a core fragment used in the development of Vilazodone analogues and other serotonergic agents.
Caption: Synthetic workflow for a Vilazodone analogue precursor.
Experimental Protocol 1: Synthesis of 5-(Piperazin-1-yl)-2,3-dihydrobenzofuran
This protocol details a representative Buchwald-Hartwig amination reaction.
Objective: To synthesize the key piperazine-coupled intermediate from this compound.
Materials:
-
This compound (1.0 eq)
-
Piperazine (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous Toluene
Procedure:
-
Inert Atmosphere: To an oven-dried Schlenk flask, add Pd(OAc)₂ (0.02 eq) and BINAP (0.04 eq). Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. This step is critical as the Palladium(0) active catalyst is oxygen-sensitive.
-
Reagent Addition: Under the inert atmosphere, add this compound (1.0 eq), piperazine (1.2 eq), and sodium tert-butoxide (1.4 eq). The use of a strong, non-nucleophilic base like NaOtBu is essential for the deprotonation of piperazine and the subsequent reductive elimination step of the catalytic cycle.
-
Solvent & Reflux: Add anhydrous toluene via syringe. The reaction mixture is heated to reflux (approx. 110 °C) with vigorous stirring. The reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Work-up: Cool the reaction to room temperature. Quench carefully with water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). The organic layers are combined.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 5-(piperazin-1-yl)-2,3-dihydrobenzofuran.
Self-Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity, ensuring the successful C-N bond formation at the 5-position.
Chapter 2: Application in Alzheimer's Therapeutics - The Donepezil Analogue Approach
Donepezil is a cornerstone therapy for Alzheimer's disease, acting as a potent and selective inhibitor of acetylcholinesterase (AChE).[3][9] While Donepezil itself has an indanone core, the 2,3-dihydrobenzofuran scaffold serves as an effective bioisostere for this indanone moiety in the design of new AChE inhibitors.[10] The rationale is that the dihydrobenzofuran ring system can mimic the spatial and electronic properties of the indanone core, allowing it to fit into the active site of the AChE enzyme.[10] this compound is an ideal starting material for building these analogues.
Scientific Rationale: C-C Coupling for Scaffold Elaboration
The synthesis of Donepezil analogues often requires the formation of a new carbon-carbon bond at the 5-position of the dihydrobenzofuran ring to attach a side chain that interacts with the peripheral anionic site (PAS) of the AChE enzyme. The bromine atom is perfectly suited for Suzuki or Heck coupling reactions, which are powerful methods for creating C-C bonds. For example, a Suzuki coupling can be used to introduce an aromatic or heteroaromatic ring, which is a common feature in many AChE inhibitors.
Illustrative Synthetic Pathway
The diagram below shows a generalized pathway for synthesizing a Donepezil-like core structure using a Suzuki coupling reaction.
Sources
- 1. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Benzofuran and Indole: Promising Scaffolds for Drug Development in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. 5-Bromo-2-methyl-2,3-dihydrobenzofuran [myskinrecipes.com]
- 6. This compound [myskinrecipes.com]
- 7. Vilazodone: A 5‐HT1A Receptor Agonist/Serotonin Transporter Inhibitor for the Treatment of Affective Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer’s disease agents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield in the Synthesis of 5-Bromo-2,3-dihydrobenzofuran
Welcome to the technical support center for the synthesis of 5-Bromo-2,3-dihydrobenzofuran. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to troubleshoot and optimize this crucial synthetic transformation. We will move beyond simple procedural lists to explore the underlying chemical principles that govern yield and purity, empowering you to make informed decisions in your laboratory work.
Core Synthesis Protocol: Electrophilic Bromination of 2,3-Dihydrobenzofuran
The most direct and common route to this compound is the electrophilic aromatic substitution of the parent heterocycle. The ether oxygen of the dihydrobenzofuran ring is an activating, ortho, para-directing group. Due to sterics, the substitution occurs preferentially at the C5 (para) position. N-Bromosuccinimide (NBS) is often the reagent of choice as it offers handling advantages over elemental bromine.[1]
Baseline Experimental Protocol
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 2,3-dihydrobenzofuran (1.0 eq) and a suitable solvent (e.g., N,N-Dimethylformamide - DMF, or Acetonitrile - MeCN) under an inert atmosphere (N₂ or Ar).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: Allow the reaction to stir at 0 °C and gradually warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining bromine species.
-
Extraction: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product is then purified, typically by flash column chromatography, to yield this compound.
Mechanism Deep Dive: Electrophilic Aromatic Substitution
Understanding the reaction mechanism is critical for troubleshooting. The reaction proceeds via a classic electrophilic aromatic substitution pathway. The choice of a polar aprotic solvent like DMF can facilitate the polarization of the N-Br bond in NBS, generating a more potent electrophilic bromine species.[1]
Caption: Mechanism of Electrophilic Bromination.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for low yield in this reaction?
-
A1: The most frequent issues are incomplete reaction, formation of side products due to incorrect reaction conditions, and mechanical losses during a difficult purification. Controlling stoichiometry and temperature are the first parameters to check.
Q2: I see multiple spots on my TLC plate. What are the likely side products?
-
A2: The primary side products are typically dibrominated species (e.g., 5,7-dibromo-2,3-dihydrobenzofuran) if excess brominating agent is used, or other isomers like 7-bromo-2,3-dihydrobenzofuran. Under certain conditions, benzylic bromination at the C2 or C3 position can occur, especially if the reaction is exposed to UV light or radical initiators are present.[2]
Q3: Can I use liquid bromine (Br₂) instead of NBS?
-
A3: Yes, liquid bromine is a viable brominating agent for this transformation. However, it is significantly more hazardous and difficult to handle than solid NBS.[3] It requires excellent ventilation (fume hood), specialized PPE, and careful quenching. For laboratory-scale synthesis, NBS is the recommended and safer choice.[4][5]
Q4: How critical is the reaction temperature?
-
A4: Temperature control is very important. Starting the reaction at 0 °C helps to manage the exothermic nature of the bromination and improves selectivity by minimizing the formation of over-brominated side products. Running the reaction at elevated temperatures can decrease selectivity.
Q5: My product is an oil and is difficult to purify. What should I do?
-
A5: this compound can be a low-melting solid or an oil at room temperature. If it is oily, purification by flash column chromatography on silica gel is the standard method. Ensure your starting material is pure, as impurities can inhibit crystallization.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| 1. Low Conversion / No Reaction | Inactive NBS: NBS can degrade over time, especially if exposed to moisture. | Action: Use freshly opened NBS or recrystallize from hot water.[1] Ensure the reagent is a white, crystalline solid. |
| Incorrect Solvent: Solvent polarity can influence the reactivity of the brominating agent. | Action: Use a polar aprotic solvent like DMF or acetonitrile to promote the electrophilic pathway.[1] | |
| Insufficient Reaction Time/Temp: The reaction may be sluggish, especially at low temperatures. | Action: Monitor the reaction closely by TLC. If stalled at 0 °C, allow it to warm to room temperature and stir for a longer duration. | |
| 2. Poor Selectivity / Multiple Products | Over-bromination: Use of excess NBS or rapid, localized addition. | Action: Use a slight excess (1.05 eq) of NBS. Add it slowly and in small portions to the cooled reaction mixture to maintain control. |
| Benzylic Bromination: Presence of radical initiators (e.g., UV light, AIBN) or use of non-polar solvents (e.g., CCl₄). | Action: Protect the reaction from light by wrapping the flask in aluminum foil. Avoid radical initiators. Use polar solvents to favor the ionic electrophilic substitution pathway over the radical pathway.[6] | |
| Isomer Formation: While the 5-bromo isomer is electronically and sterically favored, small amounts of other isomers can form. | Action: Careful temperature control (0 °C) can enhance regioselectivity. Meticulous purification via column chromatography will be necessary to separate isomers. | |
| 3. Difficult Workup / Purification | Emulsion during Extraction: Formation of a stable emulsion between the aqueous and organic layers. | Action: Add a small amount of brine to the separatory funnel to help break the emulsion. If it persists, filter the entire mixture through a pad of celite. |
| Co-elution with Starting Material: The product and starting material may have similar Rf values on TLC. | Action: Ensure the reaction goes to completion by TLC before workup. Use a long chromatography column and a shallow solvent gradient for better separation. | |
| Residual Succinimide: The succinimide byproduct is water-soluble but can sometimes be carried into the organic layer. | Action: Perform an additional wash of the organic layer with water or a dilute base (e.g., 5% NaOH solution) to remove acidic succinimide. |
Visualizing Competing Reaction Pathways
To achieve high yield, it is crucial to favor the desired electrophilic substitution pathway over the undesired radical-mediated benzylic bromination.
Caption: Competing pathways in the bromination of 2,3-dihydrobenzofuran.
Safety First: Handling Brominating Agents
Chemical safety is paramount. All bromination reactions must be conducted with strict adherence to safety protocols.
-
Engineering Controls: Always conduct the reaction in a certified chemical fume hood to prevent inhalation of vapors.[5]
-
Personal Protective Equipment (PPE): Wear chemical splash goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves (nitrile gloves are suitable for incidental contact, but heavier gloves should be considered for handling neat bromine).[4][5]
-
Spill & Quench: Keep a neutralizing agent, such as a 10% aqueous solution of sodium thiosulfate, readily available to handle spills and to quench the reaction.[4] Bromine is a strong oxidizer and can cause severe burns upon contact.[3][5]
References
- Vertex AI Search Result[9] Bromination safety - YouTube.
- Vertex AI Search Result[4] Safety - Chemical Education Xchange.
- Vertex AI Search Result[5] Bromine handling and safety | DOCX - Slideshare.
- Vertex AI Search Result[6] Handling liquid bromine and preparing bromine water | Demonstration - RSC Education.
- Vertex AI Search Result[7] Bromine Safety & Standard Operating Procedures.
- Vertex AI Search Result[3] Side-chain halogenation of 2,3-dimethylbenzofuran. Competition between ionic and free-radical reactions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
- Vertex AI Search Result[10] Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans.
- Vertex AI Search Result[1] Preparation of carbazole and dibenzofuran derivatives by selective bromination on aromatic rings or benzylic groups with N-bromosuccinimide.
- Vertex AI Search Result[8] ChemInform Abstract: Preparation of Carbazole and Dibenzofuran Derivatives by Selective Bromination on Aromatic Rings or Benzylic Groups with N-Bromosuccinimide. | Request PDF - ResearchGate.
- Vertex AI Search Result[2] N-Bromosuccinimide - Wikipedia.
Sources
- 1. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 2. Side-chain halogenation of 2,3-dimethylbenzofuran. Competition between ionic and free-radical reactions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. Bromine handling and safety | DOCX [slideshare.net]
- 4. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]
- 5. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 6. researchgate.net [researchgate.net]
Common side products in 5-Bromo-2,3-dihydrobenzofuran synthesis and their prevention
Welcome to the technical support center for the synthesis of 5-Bromo-2,3-dihydrobenzofuran. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure a successful and efficient reaction.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of this compound, with a focus on the common and effective route involving the intramolecular cyclization of 2-allyl-4-bromophenol.
Problem 1: Low or No Yield of this compound
Question: I am attempting the cyclization of 2-allyl-4-bromophenol to this compound, but I'm observing a very low yield or no product at all. What could be the issue?
Answer:
A low or non-existent yield of the desired product can stem from several factors related to the starting material, reaction conditions, and catalyst activity.
Possible Causes and Solutions:
-
Incomplete Claisen Rearrangement: If you are synthesizing your 2-allyl-4-bromophenol from 4-bromophenyl allyl ether, incomplete Claisen rearrangement will result in a lower concentration of your starting material.
-
Prevention: Ensure the Claisen rearrangement goes to completion by optimizing the reaction temperature (typically high temperatures are required) and reaction time. Monitor the reaction by TLC or GC-MS to confirm the disappearance of the starting ether.
-
-
Inactive or Inappropriate Catalyst: The intramolecular cyclization of o-allylphenols is often catalyzed. The choice and activity of the catalyst are critical.[1][2][3]
-
Prevention:
-
Catalyst Selection: Transition metal catalysts, such as those based on palladium or rhodium, are often effective for this transformation.[2][3] Acid catalysts can also be employed. Ensure the chosen catalyst is appropriate for this specific substrate.
-
Catalyst Activity: Use a fresh, active catalyst. If using a palladium catalyst, ensure it is not oxidized or "dead." Consider using a pre-catalyst that is activated in situ.
-
-
-
Suboptimal Reaction Temperature: The cyclization reaction is sensitive to temperature.
-
Prevention: The optimal temperature will depend on the catalyst and solvent system used. A systematic optimization of the reaction temperature is recommended. Start with conditions reported in the literature for similar substrates and adjust as needed.
-
-
Presence of Inhibitors: Impurities in the starting material or solvent can inhibit the catalyst.
-
Prevention: Use purified 2-allyl-4-bromophenol and high-purity, dry solvents.
-
Problem 2: Formation of a Significant Amount of Unreacted 2-Allyl-4-bromophenol
Question: My final reaction mixture contains a large amount of unreacted 2-allyl-4-bromophenol. How can I drive the reaction to completion?
Answer:
The presence of a significant amount of starting material indicates that the reaction has not gone to completion. This is a common issue that can often be resolved by adjusting the reaction parameters.
Possible Causes and Solutions:
-
Insufficient Reaction Time: The cyclization may be slow under the current conditions.
-
Prevention: Increase the reaction time and monitor the progress by TLC or GC-MS until the starting material is consumed.
-
-
Catalyst Deactivation: The catalyst may be deactivating over the course of the reaction.
-
Prevention:
-
Increase the catalyst loading.
-
In some cases, the addition of a co-catalyst or ligand can stabilize the active catalytic species.
-
-
-
Reversible Reaction: While generally not the case for this type of cyclization, ensure that the reaction conditions favor the product thermodynamically.
Problem 3: Presence of an Isomeric Impurity
Question: I have an impurity with the same mass as my product, which I suspect is an isomer. What could it be and how can I avoid it?
Answer:
A common isomeric side product in the synthesis of dihydrobenzofurans from o-allylphenols is the corresponding chromane.
Possible Side Product:
-
7-Bromo-3,4-dihydro-2H-chromene: This six-membered ring can form through a competing 6-endo-trig cyclization pathway. The formation of the five-membered dihydrobenzofuran ring (5-exo-trig cyclization) is generally kinetically favored according to Baldwin's rules, but the thermodynamic stability of the six-membered ring can sometimes lead to its formation, especially at higher temperatures.
Prevention Strategies:
-
Choice of Catalyst: Certain catalysts can exhibit high selectivity for the 5-exo-trig cyclization. Palladium-based catalysts are often effective in promoting the desired cyclization.[2]
-
Temperature Control: Lowering the reaction temperature can favor the kinetically controlled formation of the 5-membered ring over the thermodynamically favored 6-membered ring.
-
Solvent Effects: The polarity of the solvent can influence the selectivity of the cyclization. Experiment with different solvents to find the optimal conditions for the desired product.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
The most direct and common laboratory-scale synthesis involves the intramolecular cyclization of 2-allyl-4-bromophenol. This precursor is typically prepared via a Claisen rearrangement of 4-bromophenyl allyl ether. Alternative, though less common, routes could involve the direct bromination of 2,3-dihydrobenzofuran, but this can lead to issues with regioselectivity and over-bromination.
Q2: What are the expected major side products in the synthesis from 2-allyl-4-bromophenol?
The primary side products to anticipate are:
-
Unreacted 2-allyl-4-bromophenol: Due to incomplete reaction.
-
7-Bromo-3,4-dihydro-2H-chromene: An isomeric byproduct from a competing cyclization pathway.
-
Dimeric or Polymeric materials: Especially at high concentrations or temperatures.
Q3: How can I purify this compound from these side products?
Purification is typically achieved using column chromatography on silica gel. A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, is usually effective.
-
Unreacted 2-allyl-4-bromophenol: Being more polar due to the free hydroxyl group, it will have a lower Rf value than the cyclized product.
-
7-Bromo-3,4-dihydro-2H-chromene: This isomer may have a similar polarity to the desired product, requiring careful selection of the eluent system and potentially a high-resolution column for effective separation.
Experimental Protocols
Synthesis of 2-Allyl-4-bromophenol via Claisen Rearrangement
Materials:
-
4-Bromophenyl allyl ether
-
High-boiling point solvent (e.g., N,N-diethylaniline or sulfolane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 4-bromophenyl allyl ether in the high-boiling solvent under an inert atmosphere.
-
Heat the reaction mixture to reflux (typically 180-220 °C) and maintain for 4-8 hours.
-
Monitor the reaction progress by TLC (using a hexane/ethyl acetate eluent system) until the starting material is no longer visible.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., diethyl ether) and wash with an acidic solution (e.g., 1M HCl) to remove the high-boiling solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain pure 2-allyl-4-bromophenol.
Intramolecular Cyclization of 2-Allyl-4-bromophenol
Materials:
-
2-Allyl-4-bromophenol
-
Palladium catalyst (e.g., PdCl2(CH3CN)2)
-
Solvent (e.g., Toluene or Acetonitrile)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add 2-allyl-4-bromophenol and the palladium catalyst (typically 5-10 mol%).
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS for the disappearance of the starting material.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound.
Visualizing Reaction Pathways
Synthesis and Potential Side Reaction
The following diagram illustrates the desired cyclization of 2-allyl-4-bromophenol to this compound and the competing formation of the chromane side product.
Caption: Reaction pathways for the cyclization of 2-allyl-4-bromophenol.
References
- BenchChem. (2025).
- Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. PMC - NIH.
- Photoinduced Cascade Reactions of 2-Allylphenol Derivatives toward the Production of 2,3-Dihydrobenzofurans. NIH.
- 2,3-Dihydrobenzofuran synthesis. Organic Chemistry Portal.
- Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent upd
- A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Str
- Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. NIH.
- Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. PMC - NIH.
- Four-Step Synthesis of 3-Allyl-2-(allyloxy)
- Preparation method of high-purity 5-bromo-2, 4-difluorobenzoic acid.
- Syntheses of 2-Benzylbenzofuran Derivatives and 2-Aryl-nitrochroman Derivatives from Nitroalkene Precursors.
- Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives via Dearomative (3 + 2) Cycloaddition of 2-Nitrobenzofurans and para-Quinamines. NIH.
- Synthesis/Isolation of darifenacin hydrobromide by-products.
- Synthesis of 5,5 '-bis-benzofurans and 5-arylbenzofurans.
- Natural source, bioactivity and synthesis of benzofuran deriv
- Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. PMC - NIH.
- Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone.
- Efficient procedure for the preparation of 2-bromo-5-ethylfuran and its unexpected isomerisation.
Sources
- 1. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]
- 3. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low conversion rates in dihydrobenzofuran synthesis
Troubleshooting Low Conversion Rates & Optimizing Reaction Conditions
Welcome to the technical support center for dihydrobenzofuran synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges in achieving high conversion rates for this critical heterocyclic scaffold. Dihydrobenzofurans are integral components in a vast array of biologically active compounds and natural products, making their efficient synthesis a significant focus in organic chemistry.[1][2]
This document moves beyond simple protocol recitation. It is structured as a series of frequently asked questions that delve into the mechanistic underpinnings of common synthetic failures. By understanding the "why" behind a problem, you can make more informed decisions to optimize your reaction, troubleshoot effectively, and ultimately, accelerate your research and development timelines.
Frequently Asked Questions (FAQs)
Q1: My transition-metal-catalyzed intramolecular cyclization is resulting in low yields (<20%). Where should I begin troubleshooting?
This is one of the most common issues encountered. Transition-metal-catalyzed reactions, while powerful, are highly sensitive to a number of variables.[3][4] A systematic approach is crucial.
Answer: Low conversion in these systems typically points to one of three areas: the catalyst's health, the reaction environment, or the substrate's intrinsic reactivity.
-
Catalyst Inactivation: The active catalytic species (e.g., Pd(0)) is prone to deactivation.
-
Oxidative Degradation: Inadequate inert atmosphere techniques are a primary culprit. Trace oxygen can oxidize the active catalyst, rendering it ineffective. Ensure your solvents are properly degassed and that you are using a robust inert gas (Argon or high-purity Nitrogen) manifold.
-
Ligand Dissociation/Decomposition: The ligand stabilizes the metal center. If the temperature is too high or the solvent is inappropriate, the ligand can dissociate or decompose, leading to the precipitation of metal black and a loss of activity.
-
Water Interference: In certain reactions, particularly those involving bases like sodium bicarbonate at high temperatures, the in-situ generation of water can poison the catalyst.[5] Consider using an anhydrous base like K₂CO₃ or Cs₂CO₃.[5]
-
-
Suboptimal Reaction Conditions:
-
Base Selection: The choice of base is critical. It must be strong enough to facilitate the desired transformation (e.g., deprotonation of a phenol) but not so strong that it causes substrate decomposition or unwanted side reactions. For instance, in Heck/Tsuji-Trost reactions, bases like sodium phenoxide are used, while C-H activation routes might employ acetate salts.[1][4]
-
Solvent Effects: The solvent influences the solubility of your reactants and catalyst, and it can affect the stability of key intermediates. Polar aprotic solvents like DMF, acetonitrile, or THF are common, but sometimes less polar solvents like toluene are required to achieve the desired outcome.[1][6]
-
-
Substrate Issues:
-
Steric Hindrance: Bulky groups near the reacting centers can physically block the approach of the catalyst, slowing down or preventing the reaction.
-
Electronic Effects: Electron-withdrawing groups on the aromatic ring can make C-H activation or oxidative addition more difficult, while strongly electron-donating groups can sometimes lead to side reactions.[7]
-
A logical troubleshooting workflow is essential for diagnosing these issues.
Q2: I'm observing my starting material being consumed, but the desired dihydrobenzofuran is not the major product. What are the likely side reactions?
Answer: The formation of side products is a clear indicator that an alternative, kinetically or thermodynamically favorable reaction pathway is competing with your desired cyclization. Identifying these byproducts is key to diagnosing the problem.
-
Dimerization: In oxidative coupling reactions, such as the silver(I)-promoted synthesis of dihydrobenzofuran neolignans, the radical intermediates can couple with each other in undesired ways if the intramolecular cyclization is not efficient.[6][8]
-
Isomerization: For substrates containing double bonds, such as in the cyclization of o-allylphenols, acid or metal catalysts can promote isomerization of the allyl group to a more stable internal olefin, which may be less reactive or unreactive towards cyclization.[7][9]
-
Decomposition: At elevated temperatures, sensitive functional groups on your substrate or product can decompose. This often results in a complex mixture or "tarring." If this occurs, reducing the reaction temperature is the first step.
-
Incomplete Reaction/Intermediate Trapping: In multi-step cascade reactions, an intermediate may be stable enough to be isolated or trapped by another species in the reaction mixture before the final cyclization can occur. For example, in a Sonogashira coupling followed by cyclization, the coupled but uncyclized enyne may be the major product if the cyclization conditions are not optimal.[5]
The diagram below illustrates the competition between the desired intramolecular pathway and common intermolecular side reactions.
Sources
- 1. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01830C [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scielo.br [scielo.br]
- 7. Synthesis of Functionalized Dihydrobenzofurans By Direct Aryl C–O Bond Formation Under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 5-Bromo-2,3-dihydrobenzofuran and its Derivatives
Welcome to the technical support center for the purification of 5-bromo-2,3-dihydrobenzofuran and its derivatives. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to navigate the challenges of purifying these valuable heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the typical physical properties of this compound that I should be aware of during purification?
A1: Understanding the physical properties of this compound is crucial for selecting an appropriate purification strategy. It is typically a white to light yellow powder or crystal with a melting point in the range of 49-53 °C.[1] Its purity is often assessed by Gas Chromatography (GC), with commercially available grades typically being ≥ 98% pure.[1] Being a solid at room temperature makes it a good candidate for recrystallization, provided a suitable solvent is found. Its moderate polarity also makes it amenable to silica gel column chromatography.
Q2: What are the most common impurities I might encounter when synthesizing this compound and its derivatives?
A2: Impurities can arise from several sources, including unreacted starting materials, byproducts from side reactions, and reagents used in the synthesis.[2] For brominated dihydrobenzofurans, common impurities may include:
-
Starting materials: Depending on the synthetic route, these could be brominated phenols or other precursors.[3][4]
-
Over-brominated or under-brominated species: The reaction conditions might lead to the formation of di-brominated or non-brominated dihydrobenzofuran analogs.
-
Oxidized byproducts: The dihydrobenzofuran ring can be susceptible to oxidation, leading to the corresponding benzofuran.
-
Solvents and reagents: Residual solvents and unreacted reagents can also be present in the crude product.
Q3: How do I choose between column chromatography and recrystallization for my this compound derivative?
A3: The choice between these two powerful purification techniques depends on the nature of the impurities and the scale of your reaction.
-
Recrystallization is ideal when you have a solid crude product and the impurities have different solubility profiles from your desired compound in a particular solvent system.[5] It is often more scalable and cost-effective for larger quantities. The key is to find a solvent that dissolves your compound well at high temperatures but poorly at low temperatures, while impurities remain either soluble or insoluble at all temperatures.[5]
-
Column chromatography is generally more effective for separating compounds with similar polarities and for purifying smaller quantities of material.[6] It offers a higher degree of separation but can be more time-consuming and require larger volumes of solvent. It is particularly useful when recrystallization fails to remove certain impurities or when dealing with oily products.
A general workflow for purification is outlined below:
Caption: General purification workflow for this compound derivatives.
Purification Protocol Guides
Protocol 1: Column Chromatography
This technique is highly effective for separating this compound from impurities with different polarities.
Step-by-Step Methodology:
-
Solvent System Selection:
-
Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system.
-
Aim for a retention factor (Rf) of 0.2-0.4 for your target compound.
-
A common starting point for compounds of this type is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a slightly more polar solvent (like ethyl acetate or dichloromethane).[7][8]
-
-
Column Packing:
-
Select a column with a diameter appropriate for your sample size (typically a 1:20 to 1:100 ratio of crude material to silica gel by weight).
-
Pack the column with silica gel (200-300 mesh is common) as a slurry in the chosen non-polar solvent.[9]
-
Ensure the silica bed is compact and level, with a layer of sand on top to prevent disturbance.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of the chromatography solvent or a stronger solvent that is then evaporated onto a small amount of silica gel ("dry loading").
-
Carefully apply the sample to the top of the column.
-
-
Elution:
-
Begin eluting with the chosen solvent system.
-
Collect fractions and monitor the separation using TLC.
-
If separation is poor, you can switch to a gradient elution, gradually increasing the polarity of the mobile phase.[6]
-
-
Product Isolation:
-
Combine the pure fractions (as determined by TLC).
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (200-300 mesh) | Good for moderately polar compounds. |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate or Petroleum Ether/Ethyl Acetate mixtures | Allows for fine-tuning of polarity to achieve optimal separation.[7][9] |
| TLC Visualization | UV light (254 nm) and/or staining (e.g., potassium permanganate) | The aromatic ring is UV active; staining helps visualize non-UV active impurities.[6] |
Protocol 2: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds.
Step-by-Step Methodology:
-
Solvent Selection:
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent to just dissolve the solid.[5]
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.[5]
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[5]
-
Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals in a vacuum oven.
-
| Solvent System Examples | Compound Type |
| Ethanol/Water | Dihydrobenzofuran derivatives with some polarity |
| Methanol | Polar crystalline derivatives[10] |
| Isopropanol | Moderately polar derivatives |
| Hexanes/Toluene | Less polar derivatives |
Troubleshooting Guides
Caption: Decision-making flowchart for common purification problems.
Issue: Poor separation or overlapping peaks in column chromatography.
-
Possible Cause 1: Inappropriate Solvent System.
-
Solution: The polarity of your mobile phase may not be optimal. Before running a column, always perform a thorough TLC analysis with various solvent systems. If your compound's Rf is too high (moving too fast), decrease the polarity of the mobile phase. If the Rf is too low (moving too slowly), increase the polarity.[6] If adjusting the ratio of your current system (e.g., hexane/ethyl acetate) is ineffective, try a different solvent system with different selectivity, such as dichloromethane/methanol.[6]
-
-
Possible Cause 2: Column Overloading.
Issue: The compound is not eluting from the column.
-
Possible Cause: Compound is too polar for the solvent system.
-
Solution: Your compound may be strongly adsorbed to the silica gel. Drastically increase the polarity of the mobile phase. A gradient elution, starting from a non-polar solvent and gradually moving to a highly polar one (e.g., from 100% hexanes to 100% ethyl acetate, and then to a methanol/dichloromethane mixture), can be very effective.[6]
-
Issue: Low recovery of crystalline product after recrystallization.
-
Possible Cause 1: Using too much solvent.
-
Solution: The most common mistake is adding too much solvent during the dissolution step. Use the absolute minimum amount of hot solvent required to fully dissolve the compound.[5] If you've already completed the crystallization, you can reduce the volume of the mother liquor by evaporation to recover more product, which may then require a second recrystallization.[6]
-
-
Possible Cause 2: The compound has significant solubility in the cold solvent.
-
Solution: Your chosen solvent may not be ideal. A better choice would be a solvent in which your compound has lower solubility at cold temperatures. Alternatively, you can use a mixed-solvent system. Dissolve your compound in a "good" solvent (in which it is highly soluble), and then add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy. Heat the solution until it becomes clear again, and then allow it to cool slowly.
-
Purity Assessment
Confirming the purity of your final product is a critical final step. A combination of analytical techniques should be used.
-
Chromatographic Methods:
-
Thin Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities. A pure compound should ideally show a single spot.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity.[12]
-
Gas Chromatography (GC): Useful for volatile compounds and can provide a percentage purity value.[1]
-
-
Spectroscopic Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural information and can reveal the presence of impurities with distinct signals.
-
Mass Spectrometry (MS): Confirms the molecular weight of your compound.[13]
-
-
Physical Properties:
-
Melting Point: A sharp melting point range (typically < 2 °C) is indicative of a pure crystalline solid.
-
By employing these techniques and troubleshooting strategies, you can effectively purify this compound and its derivatives to the high degree of purity required for research and drug development applications.
References
- BenchChem. (2025). Overcoming challenges in the purification of heterocyclic compounds. Benchchem.
- BenchChem. (2025). Avoiding impurities in the synthesis of heterocyclic compounds. Benchchem.
- Wang, Y., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones.
- The Royal Society of Chemistry. (n.d.).
- Guerra, B., et al. (n.d.). Discovery of 7,9-Dibromo-dihydrodibenzofuran as a Potent Casein Kinase 2 (CK2) Inhibitor: Synthesis, Biological Evaluation, and Structural Studies on E-/Z-Isomers.
- ResearchGate. (2025).
- Various Authors. (n.d.).
- The Royal Society of Chemistry. (n.d.).
- PrepChem.com. (n.d.). Synthesis of 5-bromo-2,2,3,3-tetrafluorobenzofuran.
- ACS Combinatorial Science. (2017). Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds.
- PubChem. (n.d.). Benzofuran, 5-bromo-.
- Organic Chemistry Portal. (n.d.). 2,3-Dihydrobenzofuran synthesis.
- National Institutes of Health. (n.d.).
- International Journal of Pharmacy and Biological Sciences. (n.d.).
- ResolveMass Laboratories Inc. (2025). Analytical Techniques in Pharmaceutical Reverse Engineering.
- Bentham Science. (n.d.). Recent Trends in Analytical Techniques for Impurity Profiling.
- International Journal of Novel Research and Development. (2024). THE SIGNIFICANCE OF HETEROCYCLIC COMPOUNDS IN BIOLOGICAL ACTIVITY AND MEDICINAL CHEMISTRY: A REVIEW STUDY.
- International Journal of Pharmacy and Biological Sciences. (n.d.).
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]
- 4. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. rsc.org [rsc.org]
- 8. Discovery of 7,9-Dibromo-dihydrodibenzofuran as a Potent Casein Kinase 2 (CK2) Inhibitor: Synthesis, Biological Evaluation, and Structural Studies on E-/Z-Isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 11. ijpbs.com [ijpbs.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. biomedres.us [biomedres.us]
Overcoming challenges in the Suzuki coupling of 5-Bromo-2,3-dihydrobenzofuran
Technical Support Center: Suzuki Coupling of 5-Bromo-2,3-dihydrobenzofuran
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with this substrate. Here, we provide field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you optimize your reactions, maximize yields, and ensure the purity of your final product.
Frequently Asked Questions (FAQs)
Q1: What makes the Suzuki coupling of this compound potentially challenging?
The reactivity of an aryl bromide in Suzuki coupling is influenced by its electronic properties. The 2,3-dihydrobenzofuran moiety is an electron-rich heterocyclic system due to the oxygen atom's ability to donate electron density into the aromatic ring. This increased electron density at the carbon bearing the bromine atom can make the initial, often rate-limiting, oxidative addition step of the palladium catalyst slower compared to electron-deficient aryl bromides.[1] Therefore, careful selection of the catalyst system is crucial to drive the reaction efficiently.
Q2: What are the critical components of this reaction, and what are their primary roles?
The Suzuki-Miyaura coupling involves several key components that work in concert.[1][2]
-
Palladium Catalyst: The engine of the catalytic cycle. It cycles between Pd(0) and Pd(II) oxidation states to facilitate the bond formation.[1][2]
-
Ligand: A crucial component that binds to the palladium center. It modulates the catalyst's stability, solubility, and reactivity. For electron-rich substrates like this compound, bulky, electron-rich phosphine ligands are often required to promote the oxidative addition and subsequent reductive elimination steps.[3][4]
-
Base: Essential for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[5] The choice of base can significantly affect reaction rates, yields, and the prevalence of side reactions.[5][6]
-
Boronic Acid/Ester: The source of the nucleophilic carbon partner in the C-C bond formation. The stability of this reagent is critical to avoid side reactions.[1]
-
Solvent: The medium for the reaction. It must solubilize the reagents and is often a mixture of an organic solvent and water to facilitate the action of the inorganic base.[1] The choice of solvent can also influence reaction selectivity and rate.[7][8]
Q3: What are the most common side reactions I should be aware of?
Three primary side reactions can reduce your yield and complicate purification:
-
Homocoupling: The undesired coupling of two boronic acid molecules to form a symmetrical biaryl. This is often promoted by the presence of oxygen or if the Pd(II) precatalyst is not efficiently reduced to the active Pd(0) state.[1][9][10]
-
Protodeboronation: The hydrolysis of the boronic acid, replacing the C-B bond with a C-H bond.[1] This is a common issue, especially with unstable heteroaryl boronic acids or under harsh basic conditions.[11][12][13]
-
Dehalogenation: The reduction of the starting material, this compound, to 2,3-dihydrobenzofuran. This can occur if a hydride is transferred to the palladium complex, which can be promoted by certain bases or solvents.[1][14]
Troubleshooting Guide: From Problem to Solution
This section addresses specific experimental issues with actionable solutions.
Issue 1: Low or No Product Yield
Q: My reaction shows low conversion of my starting materials. I've confirmed the integrity of my this compound. What should I investigate first?
A: Low conversion is a common hurdle and typically points to an issue with the catalytic system or reaction conditions. A systematic approach is best.
Potential Cause 1: Inactive Catalyst System The active Pd(0) species may not be forming efficiently, or the chosen ligand is not suitable for this electron-rich substrate.[3]
-
Solution:
-
Switch to a More Active Ligand: For electron-rich aryl bromides, standard ligands like PPh₃ can be inefficient.[15] Screen a panel of bulky, electron-rich Buchwald-type ligands such as SPhos, XPhos, or RuPhos, which are known to accelerate oxidative addition and reductive elimination.[3][4][16]
-
Use a Pre-formed Catalyst: Instead of generating the active catalyst in situ from a Pd(II) source like Pd(OAc)₂, consider using a well-defined Pd(0) source (e.g., Pd(PPh₃)₄) or a modern palladacycle precatalyst (e.g., an XPhos-Pd-G3 or G4 precatalyst).[3][17] These are often more robust and provide more consistent generation of the active Pd(0) species.[17]
-
Potential Cause 2: Ineffective Base or Solvent The base is critical for activating the boronic acid for transmetalation.[5] Its strength and solubility can dramatically alter the reaction's success.
-
Solution:
-
Screen Different Bases: While K₂CO₃ is a common starting point, it may not be optimal.[17] Consider screening other bases like K₃PO₄ or Cs₂CO₃.[3][5][6] Cs₂CO₃ is often more soluble in organic solvents and can be effective in challenging couplings.[3]
-
Optimize the Solvent System: Dioxane/water and Toluene/water are common solvent systems.[1][17] However, solubility can be an issue. Ensure all components are adequately dissolved at the reaction temperature. For solubility challenges, DMF can be an alternative, but be mindful of its high boiling point.[7][17]
-
Potential Cause 3: Insufficient Thermal Energy The oxidative addition step for this substrate may require higher temperatures to proceed at a reasonable rate.
-
Solution:
-
Increase Reaction Temperature: If you are running the reaction at 80 °C, consider increasing the temperature to 90-110 °C, depending on the solvent's boiling point. Monitor for potential degradation of starting materials at higher temperatures.
-
Issue 2: Significant Homocoupling of the Boronic Acid
Q: My desired product is forming, but I'm getting a large amount of the boronic acid homocoupled byproduct, which is difficult to separate. How can I suppress this?
A: Homocoupling is a classic Suzuki side reaction, primarily caused by oxygen in the reaction mixture or an excess of a Pd(II) species.[1][9]
-
Solution 1: Rigorous Exclusion of Oxygen: Oxygen can promote the oxidative coupling of two boronic acid molecules.[9]
-
Degas Your Solvents: Thoroughly degas all solvents (including water) by sparging with an inert gas (Argon or Nitrogen) for at least 30-60 minutes or by using several freeze-pump-thaw cycles.[9]
-
Maintain an Inert Atmosphere: Ensure your reaction vessel is properly flame-dried and maintained under a positive pressure of inert gas throughout the entire setup and reaction time.
-
-
Solution 2: Use a Pd(0) Precatalyst: Pd(II) sources like Pd(OAc)₂ can directly mediate homocoupling as they are reduced to Pd(0).[1][9]
-
Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can minimize the initial concentration of Pd(II), thereby reducing the likelihood of this side reaction.
-
-
Solution 3: Adjust Stoichiometry:
-
Using a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents) is common, but a very large excess can sometimes lead to more homocoupling. If homocoupling is severe, try reducing the excess to 1.1 equivalents.
-
Issue 3: Protodeboronation of the Boronic Acid
Q: I'm observing the formation of the arene corresponding to my boronic acid, indicating protodeboronation. How can I prevent this reagent decomposition?
A: Protodeboronation is the hydrolysis of the C-B bond and is a significant competing pathway, especially for sensitive boronic acids.[1][11]
-
Solution 1: Use a More Stable Boron Reagent: Boronic acids are susceptible to hydrolysis.[1]
-
Switch to a Boronic Ester: Pinacol (BPin) or neopentyl glycol esters are generally more stable than the corresponding boronic acids and can prevent premature decomposition.[1][18]
-
Use Potassium Organotrifluoroborates (R-BF₃K): These reagents are highly stable and release the boronic acid slowly under the reaction conditions, keeping its instantaneous concentration low and minimizing side reactions.[11][12]
-
Employ MIDA Boronates: These are exceptionally stable and can be used in sequential couplings. They release the boronic acid under basic aqueous conditions.[1][19]
-
-
Solution 2: Modify Reaction Conditions:
-
Use Anhydrous Conditions: If using a boronic ester, switching to anhydrous conditions with a base like K₃PO₄ in a solvent like dioxane or THF can prevent hydrolysis.[17]
-
Shorten Reaction Time: If the desired coupling is fast, prolonged reaction times may simply allow more time for the boronic acid to decompose. Monitor the reaction by TLC or LC-MS and work it up as soon as the starting material is consumed.[13]
-
Issue 4: Dehalogenation of this compound
Q: I'm detecting 2,3-dihydrobenzofuran in my crude product mixture. What is causing this dehalogenation?
A: Dehalogenation occurs when the aryl-palladium intermediate is intercepted by a hydride source before it can undergo transmetalation.[1][14]
-
Solution 1: Re-evaluate Your Base: Some bases can inadvertently act as hydride donors or promote pathways that generate hydride species.
-
While less common with carbonate or phosphate bases, if you are using an amine base or have additives that could be a hydride source, consider switching to K₃PO₄ or Cs₂CO₃.
-
-
Solution 2: Optimize the Ligand: The choice of ligand can influence the relative rates of the desired cross-coupling versus the undesired dehalogenation.
Visualized Workflows and Mechanisms
Troubleshooting Decision Tree
This diagram provides a logical workflow for diagnosing and resolving common issues.
Caption: A decision tree for troubleshooting common Suzuki coupling issues.
The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism helps in diagnosing which step is failing.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Experimental Protocols & Data
Table 1: Recommended Starting Conditions for Screening
This table provides a robust set of starting points for optimizing the Suzuki coupling of this compound.
| Parameter | Condition A (Standard) | Condition B (For Difficult Couplings) | Rationale & Reference |
| Catalyst | Pd(dppf)Cl₂ | XPhos Pd G3 | Pd(dppf)Cl₂ is a reliable start.[20] XPhos is for challenging, electron-rich substrates.[3][17] |
| Catalyst Loading | 2-5 mol% | 1-2 mol% | Higher loading for initial trials; modern catalysts are often more efficient. |
| Ligand | (dppf included) | (XPhos included) | Bulky, electron-rich ligands are key.[4] |
| Base | K₂CO₃ | K₃PO₄ or Cs₂CO₃ | K₂CO₃ is a standard choice.[5][6] K₃PO₄ and Cs₂CO₃ are stronger/more soluble and can be more effective.[3] |
| Base Equivalents | 2.0 eq | 2.0 eq | A slight excess is generally required to drive the reaction. |
| Solvent | Dioxane / H₂O (4:1) | 2-MeTHF / H₂O (9:1) or Toluene / H₂O (4:1) | Dioxane is common.[17] 2-MeTHF is a greener alternative to THF and can offer good phase separation.[17] |
| Temperature | 90 °C | 100-110 °C | Higher temperatures may be needed to facilitate oxidative addition.[3] |
| Boronic Acid | 1.2 eq | 1.5 eq (or use Boronic Ester) | A slight excess is typical. Using a more stable boronic ester is a key optimization strategy.[1] |
General Protocol for a Screening Reaction
This protocol is designed for a 0.5 mmol scale reaction.
-
Vessel Preparation: To a flame-dried reaction vial equipped with a magnetic stir bar, add this compound (0.5 mmol, 1.0 eq), the arylboronic acid (0.6 mmol, 1.2 eq), and the base (1.0 mmol, 2.0 eq).
-
Inert Atmosphere: Seal the vial with a septum cap, then evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times.
-
Catalyst/Ligand Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., 2-5 mol%). If not using a pre-catalyst, add the palladium source and the ligand.
-
Solvent Addition: Add the degassed organic solvent (e.g., 2.0 mL) followed by the degassed water (e.g., 0.5 mL) via syringe.
-
Reaction: Place the vial in a preheated heating block set to the desired temperature (e.g., 90 °C) and stir vigorously for 4-16 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots from the reaction mixture. Check for the consumption of the starting material.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (10 mL) and water (10 mL). Separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.[21]
References
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Carrow, B. P., & Hartwig, J. F. (2010). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.
- Al-Amin, M., & Binneps, A. (2016).
- Lloyd-Jones, G. C., & Ball, L. T. (2011). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling.
- Al-Amin, M. (2016). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene.
- Lloyd-Jones, G. C., & Ball, L. T. (2011). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. [Link]
- Hartwig, J. F., & Carrow, B. P. (2012). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
- LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
- Reddit User Discussion. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros on Reddit. [Link]
- Sancineto, L., et al. (2013). Screening of palladium catalysts for the Suzuki coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid.
- Various Authors. (2025). Screening of different bases for Suzuki coupling.
- Sigman, M. S., & Schmidt, J. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry. [Link]
- Reddit User Discussion. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros on Reddit. [Link]
- Kothapalli, R. (2015). Optimization of the Suzuki-Miyaura Cross-coupling.
- Wang, L., et al. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules. [Link]
- Reddit User Discussion. (2025). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. r/Chempros on Reddit. [Link]
- ResearchGate User Discussion. (2014). How can the work up of Suzuki Reaction of arylbromides be best carried out?
- Pentelute, B. L., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback.
- Various Authors. (2011). Effect of solvent on the Suzuki reaction.
- C. J. A. Daley & R. A. Key. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Royal Society of Chemistry. [Link]
- Myers, A. G. The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]
- Various Authors. (2025). Microwave-assisted synthesis of 5-arylbenzofuran-2-carboxylates via Suzuki coupling using 2-quinolinealdoxime-Pd(II)-complex.
- Reddit User Discussion. (2024). Struggling with Suzuki Reaction. r/Chempros on Reddit. [Link]
- Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. [Link]
- Buchwald, S. L., & Barder, T. E. (2006). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure.
- The Organic Chemist. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
- Various Authors. (2007). Optimization of Suzuki-Miyaura coupling reaction.
- Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. [Link]
- Buchwald, S. L., & Fors, B. P. (2011). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.
- Various Authors. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PubMed Central. [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 17. reddit.com [reddit.com]
- 18. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Improving Regioselectivity in Reactions of 5-Bromo-2,3-dihydrobenzofuran
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for reactions involving 5-Bromo-2,3-dihydrobenzofuran. This guide is designed to provide in-depth, practical solutions to common regioselectivity challenges encountered in the functionalization of this versatile scaffold. As Senior Application Scientists, we combine established chemical principles with field-proven insights to help you navigate your synthetic challenges.
Frequently Asked Questions (FAQs)
Q1: I am performing a metal-catalyzed cross-coupling reaction on this compound. Which positions on the aromatic ring are most likely to react, and why?
Answer:
In metal-catalyzed cross-coupling reactions, the reactivity of the C-Br bond at the 5-position is significantly higher than that of the C-H bonds on the aromatic ring. This is due to the lower bond dissociation energy of the C-Br bond compared to C-H bonds, making it more susceptible to oxidative addition by the metal catalyst (e.g., Palladium or Nickel).
Therefore, initial functionalization will almost exclusively occur at the 5-position .
However, the electronic nature of the dihydrobenzofuran ring system also influences the reactivity of the C-H bonds. The oxygen atom in the dihydrofuran ring is an electron-donating group, which activates the aromatic ring towards electrophilic substitution, particularly at the ortho and para positions relative to the ether linkage. This makes the C4 and C6 positions potential sites for subsequent C-H activation/functionalization reactions, although this typically requires harsher conditions or specialized directing groups. The C7 position is the least activated.
Q2: I am attempting a Suzuki-Miyaura coupling with an arylboronic acid. How can I ensure the reaction is selective for the C5-Br bond and avoid side reactions?
Answer:
Achieving high regioselectivity in the Suzuki-Miyaura coupling of this compound at the C5 position is generally straightforward due to the inherent reactivity of the C-Br bond. However, to maximize yield and minimize side products, consider the following:
-
Catalyst System: A standard Palladium(0) catalyst such as Pd(PPh₃)₄ or a pre-catalyst like Pd(OAc)₂ with a suitable phosphine ligand (e.g., SPhos, XPhos) is highly effective. The choice of ligand can sometimes influence the rate and efficiency of the reaction.
-
Base: A moderately strong inorganic base like K₂CO₃ or Cs₂CO₃ is typically sufficient. The use of excessively strong bases could potentially promote side reactions.
-
Solvent: A mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of the base is standard. Ensure solvents are appropriately degassed to prevent catalyst oxidation.[1]
-
Temperature: The reaction usually proceeds efficiently at temperatures between 80-110 °C. Lowering the temperature can sometimes improve selectivity if side reactions are observed, at the cost of a longer reaction time.
A key consideration is the potential for homo-coupling of the arylboronic acid. To mitigate this, ensure the stoichiometry is well-controlled and consider slow addition of the boronic acid.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ (1-5 mol%) or Pd(OAc)₂/Ligand | Efficient for C(sp²)-Br activation. |
| Ligand | SPhos, XPhos, P(t-Bu)₃ | Bulky, electron-rich ligands promote oxidative addition and reductive elimination. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ (2-3 equiv.) | Sufficiently basic to facilitate transmetalation without promoting side reactions. |
| Solvent | Toluene/H₂O, Dioxane/H₂O, DMF | Standard solvent systems for Suzuki couplings. |
| Temperature | 80-110 °C | Balances reaction rate and catalyst stability. |
Q3: I am trying to achieve functionalization at a position other than C5. What strategies can I employ to direct reactions to other positions on the aromatic ring?
Answer:
Directing functionalization to positions other than C5 requires overcoming the inherent reactivity of the C5-Br bond or employing strategies to activate other specific C-H bonds. Here are some approaches:
1. Orthogonal Reactivity:
You can perform a reaction that is selective for the C-Br bond first, and then target other positions. For instance, after a Suzuki coupling at C5, you can introduce functional groups at other positions.[2][3]
2. Directed ortho-Metalation (DoM):
This is a powerful strategy for functionalizing the C4 or C6 positions. The ether oxygen of the dihydrobenzofuran ring can act as a directing group. By using a strong lithium base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), you can selectively deprotonate the C4 or C6 position. The resulting lithiated species can then be quenched with an electrophile.
-
Challenge: The presence of the bromine at C5 can lead to a competing lithium-halogen exchange.
-
Solution: Performing the reaction at very low temperatures (e.g., -78 °C) can favor deprotonation over halogen exchange. The choice of base is also critical.
3. Halogen Dance Reaction:
Under certain basic conditions, particularly with strong amide bases, the bromine atom can "migrate" to an adjacent, thermodynamically more stable position. This is a complex equilibrium-driven process and achieving high selectivity for a single isomer can be challenging.
4. C-H Activation with a Directing Group:
If you have a functional group elsewhere on the molecule, it can be used to direct a transition metal catalyst to a specific C-H bond. This is a more advanced strategy that requires careful design of the substrate and reaction conditions.[4]
Troubleshooting Guides
Problem 1: Low Yield in Suzuki-Miyaura Coupling
Symptom: The reaction shows low conversion of the this compound starting material, even after extended reaction times.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Inactive Catalyst | Use a fresh batch of palladium catalyst. Ensure it has been stored under an inert atmosphere. Pre-catalysts may require an activation step.[1] |
| Impure Reagents | Ensure all reagents, especially the boronic acid and solvents, are pure and dry. Degas solvents thoroughly to remove oxygen, which can poison the catalyst.[1] |
| Incorrect Stoichiometry | Verify the stoichiometry of all reagents. A slight excess of the boronic acid (1.1-1.5 equivalents) is often beneficial. |
| Suboptimal Reaction Conditions | Screen different solvents, bases, and temperatures. A gradual increase in temperature may improve the reaction rate, but be mindful of catalyst decomposition at excessively high temperatures.[1] |
Problem 2: Competing Debromination during Lithiation
Symptom: When attempting a lithium-halogen exchange at the C5 position, a significant amount of the debrominated 2,3-dihydrobenzofuran is formed as a byproduct.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Protic Contamination | Ensure all glassware is rigorously dried and the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Solvents must be anhydrous. |
| Reaction Temperature | Perform the lithiation at a very low temperature (-78 °C or lower) to minimize protonation of the lithiated intermediate by trace impurities or the solvent. |
| Choice of Quenching Electrophile | Add the electrophile at low temperature and allow the reaction to warm slowly to room temperature. Some electrophiles may be more prone to side reactions. |
| Amide Proton Interference | If your substrate contains acidic protons (like an amide), use an additional equivalent of the organolithium reagent to deprotonate these sites before the lithium-halogen exchange can occur.[5] |
Problem 3: Poor Regioselectivity in Heck Reactions
Symptom: A Heck reaction with an alkene results in a mixture of linear (β) and branched (α) products.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Reaction Pathway | The regioselectivity of the Heck reaction is highly dependent on whether it proceeds through a "neutral" or "cationic" pathway.[6][7] |
| Ligand Effects | The electronic and steric properties of the phosphine ligand on the palladium catalyst can significantly influence the regioselectivity. Bidentate ligands often favor the formation of the branched (α) isomer.[8] |
| Alkene Substituents | Electron-withdrawing groups on the alkene tend to favor the formation of the linear (β) isomer, while electron-donating groups can lead to mixtures.[7] |
| Additives | The addition of silver or thallium salts can promote the cationic pathway, potentially altering the regioselectivity.[6] |
Workflow for Optimizing Heck Reaction Regioselectivity
Caption: Optimization workflow for Buchwald-Hartwig amination reactions.
References
- Synthesis of Functionalized Dihydrobenzofurans By Direct Aryl C–O Bond Formation Under Mild Conditions.
- Regioselectivity in the Heck (Mizoroki-Heck) Reaction.University of Cape Town.
- Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation.
- Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review.
- Technical Support Center: Reaction Optimization for Substituted Benzofuran Synthesis.Benchchem.
- Heck Reaction.Chemistry LibreTexts.
- Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activ
- What the Heck?—Automated Regioselectivity Calculations of Palladium-Catalyzed Heck Reactions Using Quantum Chemistry.
- Meta-Selective C-H Functionalization using a Nitrile based Directing Group and Cleavable Si-Tether.
- Buchwald−Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.Semantic Scholar.
- I keep getting debrominated starting material and low conversion after lithi
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation [beilstein-journals.org]
- 4. Meta-Selective C-H Functionalization using a Nitrile based Directing Group and Cleavable Si-Tether - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. bilder.buecher.de [bilder.buecher.de]
- 7. What the Heck?—Automated Regioselectivity Calculations of Palladium-Catalyzed Heck Reactions Using Quantum Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Catalyst Selection and Optimization for Reactions with 5-Bromo-2,3-dihydrobenzofuran
Welcome to the technical support center for synthetic transformations involving 5-Bromo-2,3-dihydrobenzofuran. This versatile building block is a key intermediate in the development of novel pharmaceuticals and functional materials, owing to the prevalence of the 2,3-dihydrobenzofuran scaffold in bioactive molecules.[1][2]
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios designed to provide researchers, chemists, and drug development professionals with practical, in-depth solutions to common experimental challenges. Our focus is not just on what to do, but why specific catalysts and conditions are chosen, empowering you to optimize your reactions with scientific rigor.
Section 1: Foundational Principles of Catalyst Selection
This section addresses initial considerations for designing a successful cross-coupling reaction.
Q1: I'm planning a cross-coupling reaction with this compound. Where should I start with catalyst selection?
For aryl bromides like this compound, palladium-catalyzed cross-coupling reactions are the most robust and widely utilized methods.[3] Your starting point should be a well-established, commercially available palladium(II) precatalyst, which is reduced in situ to the active Pd(0) species.[3][4]
A logical first choice for many common C-C and C-N bond formations is a system comprising a palladium source and a suitable phosphine ligand. For initial screening, consider [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride, commonly known as Pd(dppf)Cl₂, as it has demonstrated broad success in Suzuki couplings with various bromo-heterocycles.[5]
Q2: Beyond the palladium source, what are the critical components I need to optimize?
A successful cross-coupling reaction is a finely tuned interplay of four key components:
-
Palladium Precatalyst: Provides the catalytic metal center. Common sources are Pd(OAc)₂, Pd₂(dba)₃, or pre-formed complexes like Pd(PPh₃)₄ and G3/G4 Buchwald precatalysts.[6][7]
-
Ligand: This is arguably the most critical component for optimization. The ligand stabilizes the Pd(0) active species, prevents the formation of inactive palladium black, and critically influences the rates of oxidative addition and reductive elimination—the key steps of the catalytic cycle.[8][9] Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often required for challenging substrates.[7][10]
-
Base: The base is essential for regenerating the Pd(0) catalyst in Heck reactions and for facilitating the transmetalation step in Suzuki reactions or deprotonating the nucleophile in Buchwald-Hartwig aminations.[3][9][11] The choice of base (e.g., K₂CO₃, Cs₂CO₃, NaOtBu, K₃PO₄) must be compatible with your substrate's functional groups.[12]
-
Solvent: The solvent must solubilize all reaction components and be stable at the required reaction temperature. Common choices include ethereal solvents (DME, THF, dioxane), aromatic hydrocarbons (toluene), and polar aprotic solvents (DMF). Aqueous media can also be effective for certain Suzuki reactions.[13]
Q3: How can I efficiently screen multiple catalysts and conditions?
Parallel screening is the most effective approach. Set up an array of small-scale reactions (0.1-0.2 mmol) in vials, testing different combinations of ligands, bases, and solvents while keeping the palladium source and temperature constant initially. Monitor progress by TLC or LC-MS after a set time (e.g., 4-8 hours) to identify promising "hits" for further optimization.
Heck Coupling (C-C Bond Formation)
Q6: I'm attempting a Heck reaction between this compound and an acrylate. What catalyst system is recommended?
The classic Heck conditions often involve a simple palladium source like Pd(OAc)₂ (2-5 mol%) with a phosphine ligand like PPh₃ or P(o-tolyl)₃. [7]An organic base such as triethylamine (Et₃N) is typically used to neutralize the HBr generated in the catalytic cycle. [9]Inorganic bases like K₂CO₃ can also be effective. The reaction is usually run in a polar aprotic solvent like DMF or NMP at elevated temperatures (100-140 °C). [14] Q7: My Heck reaction is producing palladium black and the yield is poor. What's happening?
The formation of palladium black is a classic sign of catalyst decomposition, where the Pd(0) species aggregates and precipitates out of the solution, halting the catalytic cycle. [7][9]
-
Cause: This often occurs at high temperatures or when the ligand concentration is insufficient to stabilize the active Pd(0) complex. [7]* Solution 1 (Ligand): Increase the ligand-to-palladium ratio (e.g., from 2:1 to 4:1). Alternatively, switch to a more sterically bulky and electron-rich ligand, which binds more tightly to the palladium center and provides greater stability.
-
Solution 2 (Temperature): Lower the reaction temperature and run the reaction for a longer period.
-
Solution 3 (Atmosphere): Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen), as oxygen can contribute to catalyst decomposition. [7]
Sonogashira Coupling (C-C Bond Formation)
Q8: What are the standard conditions for a Sonogashira coupling of this compound with a terminal alkyne?
The traditional Sonogashira reaction employs a dual-catalyst system: a palladium source (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%). [15]An amine base, typically Et₃N or diisopropylamine, is used both as the base and often as the solvent. [16]The reaction with aryl bromides is often rate-limited by the oxidative addition step and may require elevated temperatures (60-100 °C). [17][18] Q9: I am observing significant homocoupling of my alkyne (Glaser coupling). How can I suppress this side reaction?
Glaser homocoupling is a common side reaction promoted by the copper co-catalyst. To minimize it:
-
Go Copper-Free: Modern Sonogashira protocols often omit the copper co-catalyst. [15][18]This requires a more active palladium catalyst system, typically with bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃) or NHC ligands, to facilitate the catalytic cycle without copper. [18][19]2. Rigorous Degassing: Ensure all reagents and the reaction vessel are thoroughly degassed. Oxygen promotes the oxidative homocoupling of the alkyne.
-
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the terminal alkyne.
Buchwald-Hartwig Amination (C-N Bond Formation)
Q10: I need to couple this compound with a secondary amine. What are the critical parameters for a Buchwald-Hartwig amination?
This reaction is highly sensitive to the choice of ligand and base.
-
Ligand: Bulky, electron-rich biarylphosphine ligands (Buchwald ligands) or chelating phosphines like XantPhos are essential. [20][21]They promote the challenging C-N reductive elimination step.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine-palladium complex. [11]Sodium tert-butoxide (NaOtBu) is the most common choice. [11]For sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ may be used, but this often requires a more active catalyst system.
-
Solvent: Anhydrous, non-protic solvents like toluene or dioxane are standard.
Q11: My amination reaction is not going to completion, and I see some debrominated starting material. What is the cause?
Incomplete conversion alongside hydrodehalogenation (debromination) suggests a problem with the final reductive elimination step.
-
Inefficient Reductive Elimination: The palladium-amido intermediate may be too stable or may undergo side reactions before productive C-N bond formation. Switching to a bulkier ligand (e.g., from XPhos to RuPhos) can often accelerate reductive elimination.
-
Base-Related Issues: The choice of base can significantly influence side reactions. If debromination is a major issue, consider switching from an alkoxide base like NaOtBu to a carbonate (Cs₂CO₃) or phosphate (K₃PO₄), although this may require higher temperatures or a more active catalyst. [11]
Section 3: Advanced & Specialized Reactions
Q12: Is direct C-H activation a viable strategy for functionalizing the 2,3-dihydrobenzofuran core?
Yes, palladium-catalyzed C-H activation can be a powerful tool, though it is less common for this specific substrate than cross-coupling. [22]The regioselectivity can be challenging. For the dihydrobenzofuran system, functionalization would likely be directed to the aromatic ring. These reactions often require a directing group on the substrate to position the palladium catalyst for selective C-H cleavage, followed by coupling with a suitable partner. [22] Q13: How can I synthesize chiral 2,3-dihydrobenzofurans?
Asymmetric hydrogenation of the parent benzofuran is a primary strategy. [2]This typically involves using a chiral catalyst, such as a rhodium or ruthenium complex with a chiral phosphine ligand (e.g., DTBM-SEGPHOS), to enantioselectively reduce the double bond of the furan ring. [2]Another advanced method involves sequential C-H functionalization reactions, where an initial rhodium-catalyzed enantioselective C-H insertion is followed by a palladium-catalyzed cyclization. [23]
Appendix A: Detailed Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a starting point and may require optimization.
-
Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 2.5 eq.).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%) and the anhydrous solvent (e.g., DME, 0.2 M).
-
Reaction: Seal the tube and heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel. [10]
Protocol 2: General Procedure for Heck Reaction
This protocol is a general guideline and requires optimization.
-
Setup: In a glovebox or under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 3 mol%) and the phosphine ligand (e.g., PPh₃, 6 mol%) to an oven-dried reaction vessel.
-
Reagent Addition: Add the solvent (e.g., anhydrous DMF, 0.2 M), this compound (1.0 eq.), the alkene (1.5 eq.), and the base (e.g., Et₃N, 2.0 eq.).
-
Reaction: Seal the reaction vessel and heat the mixture to 110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction, filter off any salts, and concentrate the solvent. Dilute the residue with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography. [7]
Appendix B: Catalyst System Summary Table
| Reaction Type | Common Pd Source | Recommended Ligand(s) | Typical Base(s) | Solvent(s) | Temp (°C) |
| Suzuki-Miyaura | Pd(dppf)Cl₂, Pd(OAc)₂ | dppf, SPhos, XPhos | K₂CO₃, K₃PO₄, Cs₂CO₃ | DME, Dioxane/H₂O, Toluene | 80-110 |
| Heck | Pd(OAc)₂ | PPh₃, P(o-tolyl)₃ | Et₃N, K₂CO₃ | DMF, NMP, Acetonitrile | 100-140 |
| Sonogashira | Pd(PPh₃)₂Cl₂ (+CuI) | PPh₃, P(t-Bu)₃ | Et₃N, DIPEA | Et₃N, THF | 60-100 |
| Buchwald-Hartwig | Pd₂(dba)₃, G3-Precats | XantPhos, RuPhos, BrettPhos | NaOtBu, LiHMDS, Cs₂CO₃ | Toluene, Dioxane | 80-110 |
References
- Schlepphorst, C., & Glorius, F. (2015). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. Chemistry, 21(14), 5548-60.
- Orgué, S., & Maseras, F. (2018). Designing Pd and Ni Catalysts for Cross-Coupling Reactions by Minimizing Off-Cycle Species.
- Reddit User Discussion. (2020). Sonogashira troubleshooting help needed. r/Chempros.
- Request PDF. (n.d.). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions.
- ResearchGate. (n.d.). Table 1.
- BenchChem. (n.d.). Comparative analysis of catalysts for 5-bromoindole Suzuki coupling.
- ResearchGate. (n.d.).
- Pharmaceutical Technology. (n.d.).
- BenchChem. (2025). A Comparative Study of Catalysts for Suzuki Coupling with 5-Bromophthalide: A Guide for Researchers.
- Scite.ai. (n.d.). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions.
- Reddit User Discussion. (2024). Troubleshooting a difficult Heck reaction. r/Chempros.
- Request PDF. (n.d.). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines.
- Reddit User Discussion. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros.
- PMC - NIH. (n.d.).
- PMC - NIH. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media.
- PMC - NIH. (n.d.).
- Reddit User Discussion. (2021). Struggling to make a sonogashira coupling reaction happen. r/Chempros.
- BenchChem. (n.d.).
- Wikipedia. (n.d.). Sonogashira coupling.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- Request PDF. (n.d.). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain.
- ChemRxiv. (n.d.).
- BenchChem. (n.d.).
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Heck Reactions with 5-Bromoindole.
- Chemistry LibreTexts. (2023).
- ResearchGate. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
- ResearchGate. (n.d.). Asymmetric hydrogenation for the chiral 2,3‐dihydrobenzofurans.
- PubMed. (2011).
- MDPI. (n.d.). Pd-Catalyzed Intermolecular Dehydrogenative Heck Reactions of Five-Membered Heteroarenes.
- BenchChem. (n.d.). Technical Support Center: Optimizing the Heck Reaction for 5-Bromo-1-Pentene.
- Chemistry LibreTexts. (2023). Heck reaction.
- PubMed. (2013). Sequential C-H functionalization reactions for the enantioselective synthesis of highly functionalized 2,3-dihydrobenzofurans.
- PubMed. (2024). Asymmetric Hydrogenation of Exocyclic α,β-Unsaturated Nitriles: An Access to Chiral 2-Benzocyclic Acetonitriles and Ramelteon.
Sources
- 1. Enantio‐ and Diastereoselective, Complete Hydrogenation of Benzofurans by Cascade Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. scite.ai [scite.ai]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. reddit.com [reddit.com]
- 13. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reddit.com [reddit.com]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. reddit.com [reddit.com]
- 17. reddit.com [reddit.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. researchgate.net [researchgate.net]
- 20. chemrxiv.org [chemrxiv.org]
- 21. researchgate.net [researchgate.net]
- 22. Synthesis of dibenzofurans via palladium-catalyzed phenol-directed C-H activation/C-O cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Sequential C-H functionalization reactions for the enantioselective synthesis of highly functionalized 2,3-dihydrobenzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Byproduct Formation in the Bromination of 2,3-Dihydrobenzofuran
Welcome to the technical support center for the bromination of 2,3-dihydrobenzofuran. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this important synthetic transformation. As an experienced application scientist, I've compiled this resource to address the common challenges and questions that arise during this electrophilic aromatic substitution, with a focus on practical, field-proven insights to help you achieve your desired product with high purity and yield.
The bromination of 2,3-dihydrobenzofuran is a key step in the synthesis of numerous biologically active molecules. However, controlling the regioselectivity and preventing the formation of unwanted byproducts can be a significant hurdle. This guide provides a structured approach to troubleshooting common issues, explaining the "why" behind experimental choices to empower you to optimize your reaction conditions.
Troubleshooting Guide: A Symptom-Based Approach
This section is designed to help you diagnose and resolve common issues encountered during the bromination of 2,3-dihydrobenzofuran.
Problem 1: My reaction produces a mixture of monobrominated isomers.
This is the most common challenge, resulting from the activated nature of the benzofuran ring system. The oxygen atom is an ortho-, para-director, leading to the formation of multiple isomers.
dot
Caption: Troubleshooting decision tree for managing isomeric byproducts.
In-Depth Explanation:
The directing effect of the ether oxygen in the dihydrofuran ring activates the aromatic ring towards electrophilic substitution, primarily at the para (position 5) and ortho (position 7) sites. The electronic and steric environment of the substrate and reagents dictates the ratio of these isomers.
-
Steric Hindrance: The dihydrofuran ring provides some steric bulk around the 7-position, which can favor substitution at the less hindered 5-position. Using a bulkier brominating agent or catalyst can further enhance this effect.
-
Solvent Effects: The choice of solvent can significantly influence the regioselectivity of the reaction.[1][2] Non-polar solvents like carbon tetrachloride or hexane generally favor the formation of the para isomer. More polar or coordinating solvents like acetonitrile can alter the electronic distribution and potentially favor the ortho isomer in some cases.[3]
-
Temperature: Lowering the reaction temperature often increases the selectivity of electrophilic aromatic substitutions by favoring the kinetically controlled product.[1]
Problem 2: I am observing significant amounts of di- and polybrominated byproducts.
The activated nature of the 2,3-dihydrobenzofuran ring makes it susceptible to over-bromination, especially if the reaction is not carefully controlled.
dot
Caption: Decision-making workflow for mitigating polybromination.
In-Depth Explanation:
Once the first bromine atom is attached to the aromatic ring, the ring remains activated enough for a second substitution to occur. To minimize this:
-
Stoichiometry is Key: Carefully control the amount of the brominating agent. Using a slight excess might drive the reaction to completion, but it significantly increases the risk of polybromination. Start with one equivalent and monitor the reaction progress.
-
Rate of Addition: Adding the brominating agent slowly to the reaction mixture helps to maintain a low concentration of the electrophile, which can improve selectivity for monobromination.
-
Deactivating Effect of Bromine: While the ether oxygen is activating, the first bromine atom added has a deactivating effect on the ring, which can help to slow down the second bromination. However, in a highly activated system, this may not be sufficient to prevent over-bromination.
Frequently Asked Questions (FAQs)
Q1: What is the best brominating agent for 2,3-dihydrobenzofuran?
N-Bromosuccinimide (NBS) is often the reagent of choice for the bromination of activated aromatic rings.[4] It is a solid, making it easier and safer to handle than liquid bromine.[5] The reactivity of NBS can be modulated with the addition of a catalytic amount of a Lewis acid.[6][7] For less reactive substrates or when fine-tuning is needed, other reagents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) can be considered.[8]
Q2: How do I choose the right solvent for my bromination reaction?
The choice of solvent can have a profound impact on both the reaction rate and the regioselectivity.[1][2][3]
| Solvent | Polarity | Typical Effect on Regioselectivity | Notes |
| Dichloromethane (DCM) | Polar aprotic | Often a good starting point, balances solubility and reactivity. | Relatively inert and easy to remove. |
| Acetonitrile (MeCN) | Polar aprotic | Can influence regioselectivity through coordination effects.[1][3] | Can sometimes lead to unexpected side reactions. |
| Carbon Tetrachloride (CCl4) | Non-polar | Tends to favor para-substitution.[9] | Use is often restricted due to toxicity. |
| Hexane | Non-polar | Similar to CCl4, favors para-substitution. | Good for suppressing over-activation of the ring. |
Q3: Do I need a catalyst? If so, which one?
For activated systems like 2,3-dihydrobenzofuran, a catalyst may not always be necessary when using a reagent like NBS. However, a catalyst can significantly increase the reaction rate and influence selectivity.
-
No Catalyst: The reaction may be sluggish but can offer higher selectivity.
-
Lewis Acid Catalysts: Catalysts like FeCl₃, AlCl₃, or ZrCl₄ can activate the brominating agent, making the bromine more electrophilic.[6][10][11] This generally speeds up the reaction but can also lead to more byproducts if not carefully controlled. Milder Lewis acids like ZnCl₂ can be a good compromise.[10]
Q4: How can I purify my desired brominated 2,3-dihydrobenzofuran from its isomers?
The separation of constitutional isomers can be challenging due to their similar physical properties.
-
Column Chromatography: This is the most common method. A systematic screening of solvent systems (e.g., hexane/ethyl acetate, hexane/dichloromethane) is often necessary to achieve good separation. Using a high-performance silica gel can improve resolution.
-
Recrystallization: If the desired isomer is a solid and forms in a significantly higher amount than the byproducts, recrystallization can be an effective purification method.
-
Preparative HPLC: For difficult separations or to obtain very high purity material, preparative high-performance liquid chromatography (HPLC) may be required.
Q5: How do I confirm the regiochemistry of my product?
Unambiguous characterization is crucial.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is the most powerful tool for distinguishing between isomers. The coupling patterns and chemical shifts of the aromatic protons are unique for each isomer. For example, the 5-bromo isomer will show a different splitting pattern for the protons at positions 4, 6, and 7 compared to the 7-bromo isomer. 2D NMR techniques like COSY and HMBC can provide further confirmation.
-
Mass Spectrometry (MS): While MS will confirm the mass of the monobrominated product, it generally cannot distinguish between isomers. However, it is excellent for identifying the presence of starting material and polybrominated species.
-
Reference Spectra: If available, comparing the experimental spectra to those of known standards is the most definitive method of identification.
Experimental Protocol: Selective Bromination of 2,3-Dihydrobenzofuran
This protocol is a starting point and may require optimization based on your specific experimental setup and desired outcome.
Objective: To synthesize 5-bromo-2,3-dihydrobenzofuran with minimal formation of isomeric and polybrominated byproducts.
Reagents and Materials:
-
2,3-Dihydrobenzofuran
-
N-Bromosuccinimide (NBS)
-
Zirconium(IV) chloride (ZrCl₄)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,3-dihydrobenzofuran (1.0 eq) in anhydrous dichloromethane.
-
Catalyst Addition: Add a catalytic amount of zirconium(IV) chloride (e.g., 5 mol%).[6]
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Brominating Agent Addition: Slowly add N-bromosuccinimide (1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 1-3 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate solution to destroy any remaining bromine.
-
Workup: Add saturated aqueous sodium bicarbonate solution and transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solution under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the desired 5-bromo isomer from other byproducts.
-
Characterization: Characterize the purified product by NMR and MS to confirm its identity and purity.
Mechanistic Insights
The bromination of 2,3-dihydrobenzofuran proceeds via an electrophilic aromatic substitution mechanism.
dot
Caption: Mechanism of electrophilic bromination of 2,3-dihydrobenzofuran.
-
Activation of the Brominating Agent: The Lewis acid catalyst coordinates with the brominating agent (e.g., NBS), increasing the electrophilicity of the bromine atom.[6]
-
Electrophilic Attack: The electron-rich aromatic ring of 2,3-dihydrobenzofuran attacks the electrophilic bromine, forming a resonance-stabilized carbocation intermediate known as a sigma complex.[12][13] Attack can occur at the ortho or para positions.
-
Rearomatization: A base (which can be the solvent or the succinimide anion) removes a proton from the carbon bearing the bromine atom, restoring the aromaticity of the ring and yielding the brominated product.
By understanding these fundamental principles and utilizing the troubleshooting strategies outlined in this guide, you will be well-equipped to manage byproduct formation and successfully synthesize your target brominated 2,3-dihydrobenzofuran derivatives.
References
- Solvent effect on regioselectivity of bromination of 2-isopropylphenol. (2022, March 17). YouTube. [Link] (Note: A representative, non-active link is provided as the original may not be persistent. The principle is derived from multiple sources on solvent effects.)
- Pearson, D. E., & Buehler, C. A. (1972). Solvent effect on the ortho: para ratio in the bromination of phenols. Bromination with bromocyclohexadienones and N-bromosuccinimide. The Journal of Organic Chemistry, 37(26), 4304–4307. [Link]
- Olah, G. A., & Squires, T. G. (1968). Catalytic process for selective aromatic bromination. U.S. Patent No. 3,364,272. Washington, DC: U.S.
- Secondary Electronic and Solvent Effects on Regiospecific P-Bromination of Arom
- Taniguchi, T., & Curran, D. P. (2012). Lewis Acid Catalyzed Benzylic Bromination. The Journal of Organic Chemistry, 77(23), 11042–11048. [Link]
- Electrophilic Aromatic Substitution: The Six Key Reactions. (2023, February 28). Master Organic Chemistry. [Link]
- Regioselectivity in electrophilic aromatic substitution of benzofuran and indole. (2015, October 5). Chemistry Stack Exchange. [Link]
- N-Bromosuccinimide. (n.d.). Wikipedia. [Link]
- Theoretical study of the mechanism of thieno[3,2-b]benzofuran bromin
- Bromination - an overview. (n.d.). ScienceDirect Topics. [Link]
- Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2): N-bromo compounds (4): Discussion series on bromination/iodination reactions 4. (2022, April 8). Chemia. [Link]
- N-Bromosuccinimide (NBS). (n.d.). Organic Chemistry Portal. [Link]
- Bromination. (n.d.). ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. Solvent effect on the ortho : para ratio in the bromination of phenols. Bromination with bromocyclohexadienones and N-bromosuccinimide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. digitalcommons.wku.edu [digitalcommons.wku.edu]
- 4. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 5. Bromination - Wordpress [reagents.acsgcipr.org]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. Lewis Acid Catalyzed Highly Selective Halogenation of Aromatic Compounds | Semantic Scholar [semanticscholar.org]
- 8. Lewis Acid Catalyzed Benzylic Bromination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 10. EP0866046A1 - Catalytic process for selective aromatic bromination - Google Patents [patents.google.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. echemi.com [echemi.com]
Technical Support Center: Strategies to Improve the Stability of 5-Bromo-2,3-dihydrobenzofuran Derivatives
Welcome to the technical support center for 5-Bromo-2,3-dihydrobenzofuran derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical strategies for enhancing the stability of these valuable compounds. By understanding the underlying chemical principles of their degradation, you can implement effective measures to ensure the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: I've noticed a discoloration (yellowing or browning) of my solid this compound sample over time. What is causing this, and is the material still usable?
Answer:
Discoloration of your this compound sample is a primary indicator of degradation, most commonly due to oxidation and/or photodegradation.[1] The dihydrobenzofuran core, particularly with the electron-donating oxygen atom, is susceptible to oxidative processes. Exposure to atmospheric oxygen, especially in the presence of light or heat, can initiate radical chain reactions leading to the formation of colored impurities.
Causality behind the issue:
-
Oxidation: The ether linkage and the benzene ring in the dihydrobenzofuran structure can be susceptible to oxidation.[2][3] This can lead to the formation of quinone-like structures or ring-opened byproducts, which are often highly colored. The presence of a bromine atom can also influence the electron density of the aromatic ring, potentially affecting its susceptibility to oxidation.
-
Photodegradation: Aromatic bromides can be photolabile. Upon exposure to light, particularly UV radiation, the carbon-bromine bond can undergo homolytic cleavage to generate radicals. These highly reactive species can then initiate a cascade of reactions, leading to polymerization or the formation of various degradation products.[4][5]
Is the material still usable?
The usability of the discolored material depends on the extent of degradation and the sensitivity of your application. For qualitative purposes, it might still be acceptable. However, for quantitative studies, such as in drug development or kinetic experiments, the presence of impurities can lead to erroneous results. It is highly recommended to assess the purity of the sample using analytical techniques like HPLC, LC-MS, or NMR before use.[1] If significant degradation is observed, purification (e.g., recrystallization) or obtaining a fresh batch is advised.
Question 2: My this compound derivative appears to be degrading in solution, even when stored in the dark. What are the likely degradation pathways in solution, and how can I mitigate them?
Answer:
Solution-phase degradation can be more complex than solid-state degradation due to solvent effects and the potential for hydrolysis. The primary culprits are typically oxidation, and to a lesser extent, hydrolysis, depending on the pH and the nature of other functional groups on the derivative.
Likely Degradation Pathways:
-
Oxidative Degradation: Dissolved oxygen in solvents can be a major contributor to the degradation of your compound. The mechanism is similar to solid-state oxidation, leading to hydroxylated or ring-opened products.[2][3]
-
Hydrolytic Degradation: While the dihydrobenzofuran core is generally stable against hydrolysis, certain derivatives, especially those with ester or amide functionalities, can be susceptible to hydrolysis, particularly at non-neutral pH.[4][6]
-
Solvent-Initiated Degradation: Peroxides in aged ether-based solvents (like THF or diethyl ether) can initiate radical degradation pathways. It is crucial to use fresh, inhibitor-free, or peroxide-tested solvents.
Mitigation Strategies:
-
Solvent Choice and Preparation:
-
Use high-purity, de-gassed solvents. Sparging the solvent with an inert gas (nitrogen or argon) for 15-30 minutes before preparing the solution can significantly reduce the dissolved oxygen content.
-
Whenever possible, prepare solutions fresh before use.[1]
-
-
Use of Antioxidants:
-
Adding a small amount of an antioxidant can effectively quench radical chain reactions.[7][8] Commonly used antioxidants include Butylated Hydroxytoluene (BHT) or Vitamin E (α-tocopherol).[9][10] A typical concentration to test is in the range of 0.01-0.1% (w/v).
Antioxidant Recommended Starting Concentration Mechanism of Action Butylated Hydroxytoluene (BHT) 0.01 - 0.05% Radical scavenger, hydrogen atom donor.[8] Vitamin E (α-tocopherol) 0.01 - 0.1% Potent chain-breaking antioxidant, protects against lipid peroxidation.[10] -
-
pH Control:
Question 3: What are the optimal storage conditions for both solid and solution forms of this compound derivatives to ensure long-term stability?
Answer:
Proper storage is the most critical factor in preventing the degradation of your this compound derivatives. The following conditions are recommended based on the known instability factors:
| Condition | Solid Form | Solution Form |
| Temperature | 2-8°C is recommended for long-term storage.[12] For highly sensitive derivatives, storage at -20°C may be necessary. | Store at -20°C for short to medium-term (up to a month). For long-term storage (up to six months), -80°C is recommended.[1] |
| Atmosphere | Store under an inert atmosphere (argon or nitrogen).[1][13] This minimizes contact with atmospheric oxygen and moisture. | The headspace of the vial should be flushed with an inert gas before sealing. |
| Light | Store in an amber or opaque vial to protect from light.[1] | Use amber glass vials or wrap clear vials in aluminum foil. |
| Container | Use a tightly sealed container to prevent moisture ingress. | Use vials with PTFE-lined caps to ensure a tight seal and prevent leaching from the cap liner. |
Experimental Workflow for Stability Testing:
To determine the optimal storage conditions for a new derivative, a systematic stability study is recommended.
Caption: Workflow for a systematic stability study.
Question 4: I am synthesizing a this compound derivative and am concerned about impurities affecting its stability. What are some common process-related impurities to be aware of?
Answer:
The stability of your final compound can be significantly influenced by impurities introduced during synthesis. A robust purification strategy is key to obtaining a stable product.
Potential Impurities and their Origins:
-
Residual Starting Materials or Reagents: Incomplete reactions can leave starting materials (e.g., substituted phenols or bromo-alkenes) in your final product.[14][15]
-
Over-bromination or Incomplete Bromination: If bromination is a step in your synthesis, you may have impurities with different degrees of bromination.[16][17]
-
Oxidized Byproducts: If the reaction conditions are not strictly anaerobic, oxidation of the starting materials or intermediates can occur.
-
Solvent Adducts: Reactive intermediates can sometimes form adducts with the solvent.
Strategies for Minimizing Impurities:
-
Optimize Reaction Conditions: Ensure complete conversion by monitoring the reaction by TLC or LC-MS.
-
Thorough Purification:
-
Column Chromatography: This is often the most effective method for removing closely related impurities.[18]
-
Recrystallization: This can be a highly effective technique for removing minor impurities and obtaining a highly crystalline, stable solid.
-
-
Characterization: Thoroughly characterize your final compound using multiple analytical techniques (NMR, MS, elemental analysis) to confirm its structure and purity.
Degradation Pathway of this compound:
Caption: Potential degradation pathways.
By understanding these potential stability issues and implementing the recommended strategies, you can ensure the quality and reliability of your this compound derivatives in your research and development endeavors.
References
- This compound-7-carboxamide - Safety D
- 2 - SAFETY D
- This compound - MySkinRecipes.
- Isaac, I. et al. (2014). Halogen Substituted Chalcone as Potential Antioxidants: An In Vitro Study.
- Metabolic pathways for degradation of dibenzofuran by Pseudomonas sp....
- Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. (2024-08-06).
- Biomimetic Oxidation of Benzofurans with Hydrogen Peroxide Catalyzed by Mn(III) Porphyrins. (2021-01-21). MDPI.
- New metabolites in dibenzofuran cometabolic degradation by a biphenyl-cultivated Pseudomonas putida strain B6-2. (2009-11-15). PubMed.
- Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019-04-18).
- Factors affecting the stability of drugs and drug metabolites in biological m
- Handling and storage conditions for 2-Bromo-5-hydroxybenzaldehyde to ensure stability. Benchchem.
- Cometabolic Degradation of Dibenzofuran and Dibenzothiophene by a Newly Isolated Carbazole-Degrading Sphingomonas sp. Strain. (2007-09-17).
- Understanding the Efficiency of Catalytic Ozonation for the Degradation of Synthetic Dyes in Water: A Study of Degradation Mechanism and P
- SAFETY D
- 5-Bromo-2,3-dihydro-1-benzofuran, 97%, Thermo Scientific. Fisher Scientific.
- 5-Bromo-3,3-dimethyl-2,3-dihydrobenzofuran - 68505-84-0. Vulcanchem.
- Reactivity of Benzofuran Derivatives. (2025-12-23).
- Design, Synthesis and Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity – A Research Article.
- Organic Letters Ahead of Print.
- Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. (2024-01-19).
- Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. JOCPR.
- Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.
- 2,3-Dihydrobenzofuran synthesis. Organic Chemistry Portal.
- Q1B Photostability Testing of New Active Substances and Medicinal Products. (1996-11-06). European Medicines Agency.
- Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity. (2022-09-29).
- Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. (2022-09-29).
- Direct accesses to benzofuran derivatives under oxidative conditions.
- (PDF) Synthesis, characterization, and thermal degradation of novel poly(2-(5-bromo benzofuran-2-yl)-2-oxoethyl methacrylate). (2025-08-07).
- Structural, chemical and biological aspects of antioxidants for strategies against metal and metalloid exposure. (2011-02-01).
- Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based C
- How Do Antioxidants Work At A Molecular Level? - Chemistry For Everyone. (2025-06-01). YouTube.
- Factors Affecting the Stability of Drugs and Drug Metabolites in Biological Matrices | Request PDF. (2025-08-07).
- Benzofuran, 5-bromo-. PubChem.
- Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. (2023-01-19).
- A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024-01-19).
- Synergistic interactions between antioxidants used in food preservation.
- Stability of some novel thymidine, 5-bromo-2'-deoxyuridine and 3'-azido-2'. (1997-01-01). PubMed.
- Benzofuran synthesis. Organic Chemistry Portal.
- This compound. Chem-Impex.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ema.europa.eu [ema.europa.eu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural, chemical and biological aspects of antioxidants for strategies against metal and metalloid exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. This compound [myskinrecipes.com]
- 13. This compound-7-carboxamide - Safety Data Sheet [chemicalbook.com]
- 14. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purifying 5-Bromo-2,3-dihydrobenzofuran via Column Chromatography
Welcome to the technical support center for the chromatographic purification of 5-Bromo-2,3-dihydrobenzofuran. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges during the isolation of this important synthetic intermediate. Here, we move beyond simple protocols to explain the underlying principles, enabling you to troubleshoot effectively and adapt methodologies to your specific experimental context.
Section 1: Core Principles & Initial Setup
Before addressing specific problems, establishing a robust baseline protocol is critical. The purification of this compound, a moderately polar, halogenated compound, relies on predictable interactions with the stationary and mobile phases.
Q1: What is the standard stationary phase for purifying this compound?
A1: The industry-standard and most cost-effective stationary phase for this application is silica gel (SiO₂) with a mesh size of 230-400 (40-63 µm particle size) .
-
Expertise & Experience: The slightly acidic nature of standard silica gel is generally well-tolerated by the dihydrobenzofuran core. The specified particle size provides an optimal balance between resolution and flow rate for flash chromatography. For particularly sensitive downstream applications or if stability issues are observed, using deactivated (neutral) silica or alumina can be considered, though this is not typically the first choice[1].
Q2: How do I select the optimal mobile phase (eluent)?
A2: The key is to establish the correct polarity to ensure the compound migrates through the column effectively, separating it from both less polar and more polar impurities. This is always determined empirically using Thin Layer Chromatography (TLC) prior to running the column.
-
Trustworthiness: A self-validating protocol begins with TLC. The goal is to find a solvent system where this compound has a Retardation factor (Rf) of approximately 0.25-0.40 . This Rf value ensures the compound elutes in a reasonable volume without excessive band broadening, providing the best chance for separation from nearby impurities[1].
Step-by-Step Protocol: TLC for Mobile Phase Selection
-
Prepare Samples: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Also, prepare a dilute solution of your starting materials if available.
-
Spot the Plate: Using a capillary tube, spot the crude mixture and any available standards onto a silica gel TLC plate.
-
Develop the Plate: Place the plate in a sealed chamber containing a pre-equilibrated atmosphere of your test solvent system.
-
Visualize: After the solvent front has nearly reached the top, remove the plate, mark the solvent front, and let it dry. Visualize the spots using a UV lamp (254 nm). This compound should be UV active.
-
Calculate Rf: Rf = (Distance traveled by spot) / (Distance traveled by solvent front).
-
Optimize: Adjust the solvent ratio until the desired Rf is achieved.
Data Presentation: Recommended Starting Solvent Systems
| Solvent System (v/v) | Polarity | Typical Application Notes |
| 95:5 Hexane / Ethyl Acetate | Low | Good starting point. Many benzofuran derivatives are purified in similar systems[2][3]. |
| 98:2 Hexane / Ethyl Acetate | Very Low | Use if the product Rf is too low (<0.2) in the 95:5 system. |
| 90:10 Hexane / Ethyl Acetate | Low-Medium | Use if the product Rf is too high (>0.5) or to elute more polar impurities after the product. |
| 9:1 Petroleum Ether / Ethyl Acetate | Low | An alternative non-polar component to hexane, often used in published procedures for similar scaffolds[2]. |
| Pentane or Pentane / Diethyl Ether | Very Low | Useful for separating very non-polar impurities or other halogenated byproducts[4][5]. |
Section 2: Troubleshooting Guide
This section addresses the most common issues encountered during the column chromatography of this compound.
Q3: My separation is poor. The fractions contain a mixture of my product and an impurity. What went wrong?
A3: This is a classic resolution problem. The cause is often multifactorial, stemming from mobile phase selection, column packing, or sample loading.
Visualization: Troubleshooting Workflow for Poor Separation
Caption: Troubleshooting flowchart for diagnosing poor separation.
-
Expertise & Experience:
-
Mobile Phase: If the TLC shows spots that are very close together (ΔRf < 0.1), achieving separation on a standard flash column will be difficult. You may need to screen alternative solvent systems (e.g., substituting ethyl acetate with dichloromethane or diethyl ether) to alter the selectivity.
-
Column Overloading: A common mistake is loading too much crude material. A general guideline is a sample-to-silica mass ratio between 1:30 and 1:100. Exceeding this saturates the stationary phase near the top of the column, preventing proper partitioning and leading to broad, overlapping bands.
-
Sample Loading: For optimal separation, the sample must be applied to the column in the narrowest possible band. Dissolving the sample in a large volume of solvent or a solvent stronger than the mobile phase will cause the band to spread before chromatography even begins. The best practice is dry loading [6].
-
Experimental Protocol: Dry Loading
-
Dissolve your crude product in a minimal amount of a low-boiling-point solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (typically 2-3 times the mass of your crude product) to the solution.
-
Carefully remove the solvent by rotary evaporation until you have a dry, free-flowing powder.
-
Gently and evenly add this powder to the top of your packed column bed.
-
Carefully add a thin layer of sand on top before slowly adding the mobile phase[6][7].
Q4: My compound won't come off the column, or it is eluting very slowly with significant tailing.
A4: This indicates that your compound has too strong an affinity for the silica gel stationary phase. Halogenated compounds can sometimes exhibit unexpected interactions[8].
-
Causality:
-
Insufficient Mobile Phase Polarity: The eluent is not strong enough to displace the compound from the silica surface.
-
Specific Acid-Base Interactions: While less common for this specific molecule, strong interactions can occur between functional groups and the acidic silanol (Si-OH) groups on the silica surface. Tailing is a classic symptom of this phenomenon[6].
-
Compound Degradation: In a worst-case scenario, the compound is degrading on the acidic silica and will never elute[1].
-
-
Solutions:
-
Implement a Gradient: Start with the optimal TLC solvent, and after eluting the less polar impurities, gradually increase the percentage of the polar component (e.g., move from 5% to 10% ethyl acetate in hexane). This will increase the mobile phase strength and push your compound off the column in a sharper band[1].
-
Check Compound Stability: Spot your compound on a TLC plate and let it sit for 30-60 minutes before developing. If a new spot appears or the original spot diminishes, it may be degrading on the silica.
-
Deactivate the Silica: If degradation or strong binding is suspected, you can try neutralizing the silica. This is commonly done by preparing your mobile phase with a very small amount of triethylamine (e.g., 0.1-0.5%). This should only be used if necessary, as it can affect the separation of other components.
-
Q5: My compound eluted immediately in the first few fractions (with the solvent front). What happened?
A5: This is the opposite problem of Q4; your compound has too little affinity for the stationary phase because the mobile phase is too polar (too strong).
-
Causality & Solution:
-
Incorrect Solvent Choice: The Rf value on your scouting TLC was likely too high (>0.6). The compound spends almost no time adsorbed to the silica and is simply washed through with the bulk solvent.
-
The Fix: You must remake your mobile phase with a significantly lower proportion of the polar solvent. For example, if you used 10% ethyl acetate in hexane, try 2% or 5%. Re-verify with TLC to ensure the Rf is in the target 0.25-0.40 range before running the column again.
-
Section 3: Frequently Asked Questions (FAQs)
Q6: How much silica gel and solvent will I need?
A6: For a standard flash column, a common rule of thumb is to use a silica gel mass that is 30 to 100 times the mass of the crude sample. The column height of the packed silica should be about 15-20 cm. The total solvent volume required is typically 5-10 times the volume of the packed silica bed.
Q7: What is the best way to pack the column?
A7: The slurry packing method is generally considered superior as it minimizes the chances of trapping air bubbles or creating channels, which ruin separation efficiency.
Visualization: Logic of Chromatographic Separation
Caption: Principle of separation in column chromatography.
Q8: How do I monitor the fractions to find my product?
A8: The most reliable method is TLC. Collect fractions in an array of test tubes. Spot every few fractions (e.g., every second or third tube) on a single TLC plate. Develop the plate in your eluent system and visualize under UV light. Fractions containing the same single spot (at the correct Rf) can be combined.
References
- National Institutes of Health (NIH). (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones.
- Chromatography Forum. (2008). Halogenated Molecule Sticking to Column.
- National Institutes of Health (NIH). (n.d.). Discovery of 7,9-Dibromo-dihydrodibenzofuran as a Potent Casein Kinase 2 (CK2) Inhibitor: Synthesis, Biological Evaluation, and Structural Studies on E-/Z-Isomers.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
- ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
- Chem-Impex. (n.d.). This compound.
- The Royal Society of Chemistry. (n.d.). Arylation of gem-Difluoroalkenes Using a Pd/Cu Co-Catalytic System that Avoids β-Fluoride Elimination.
- National Institutes of Health (NIH). (n.d.). 5-Bromo-3-(3-fluorophenylsulfinyl)-2-methyl-1-benzofuran.
- PubChem. (n.d.). Benzofuran, 5-bromo-.
- Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography.
- Supporting Information. (n.d.). Ex situ generation of stoichiometric HCN and its application in the Pd-catalysed cyanation of aryl bromides.
Sources
- 1. Chromatography [chem.rochester.edu]
- 2. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Bromo-3-(3-fluorophenylsulfinyl)-2-methyl-1-benzofuran - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
- 6. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 7. orgsyn.org [orgsyn.org]
- 8. Halogenated Molecule Sticking to Column - Chromatography Forum [chromforum.org]
Identifying and characterizing impurities in 5-Bromo-2,3-dihydrobenzofuran samples
Welcome to the technical support center for the analysis of 5-Bromo-2,3-dihydrobenzofuran. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying and characterizing impurities in this important synthetic intermediate. This compound is a key building block in the synthesis of various pharmaceuticals.[1][2][3] Ensuring its purity is paramount for the safety and efficacy of the final drug product.[4][5][6]
This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during your experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Synthesis-Related Impurities
Question: I've synthesized this compound via electrophilic bromination of 2,3-dihydrobenzofuran. My initial purity analysis by HPLC shows several unexpected peaks. What are the likely process-related impurities I should be looking for?
Answer:
Electrophilic bromination of 2,3-dihydrobenzofuran can lead to several potential impurities.[7][8][9][10] The primary concerns are regioisomers and poly-brominated species.
Common Process-Related Impurities:
-
Regioisomeric Impurities: Besides the desired 5-bromo isomer, you may form other isomers such as 4-bromo-, 6-bromo-, and 7-bromo-2,3-dihydrobenzofuran. The distribution of these isomers is influenced by the reaction conditions, including the brominating agent and solvent used.[9][10]
-
Di-brominated Impurities: Over-bromination can lead to the formation of di-bromo-2,3-dihydrobenzofuran species (e.g., 5,7-dibromo-2,3-dihydrobenzofuran).
-
Starting Material: Incomplete reaction will result in the presence of residual 2,3-dihydrobenzofuran.
-
Byproducts from Side Reactions: Depending on the specific reagents and conditions, other byproducts may form. For instance, harsh conditions could lead to ring-opening or oxidation of the dihydrobenzofuran core.
Troubleshooting Workflow for Identifying Process-Related Impurities:
Caption: Workflow for identifying and mitigating process-related impurities.
Experimental Protocol: HPLC Method for Impurity Profiling
A robust High-Performance Liquid Chromatography (HPLC) method is essential for separating these closely related compounds.[11][12]
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.[13][14][15]
-
Mobile Phase: A gradient elution is often necessary to resolve all impurities.
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
-
Start with a higher percentage of Solvent A and gradually increase the percentage of Solvent B. A typical gradient might be 50-95% B over 20 minutes.
-
-
Detection: UV detection at a wavelength where both the main compound and expected impurities have significant absorbance (e.g., 227 nm or 280 nm).[14][15]
-
Column Temperature: 25-30 °C.
This method should provide a good starting point for separating the parent compound from its potential regioisomers and di-brominated analogs. Further optimization may be required based on your specific sample matrix.
2. Degradation-Related Impurities
Question: After storing my purified this compound, I've observed new impurity peaks in my stability-indicating HPLC method. What are the likely degradation pathways and products?
Answer:
This compound can degrade under various stress conditions, such as exposure to light, heat, humidity, and oxidative environments.[16][17][18] Understanding these degradation pathways is crucial for developing stable formulations and establishing appropriate storage conditions.
Forced Degradation Studies:
To proactively identify potential degradation products, it is highly recommended to perform forced degradation studies as outlined by the International Council for Harmonisation (ICH) guidelines.[17][18] These studies involve subjecting the drug substance to more severe conditions than accelerated stability testing.[16]
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M HCl, heat (e.g., 60 °C) for several hours | Ring-opening products, potential debromination. |
| Base Hydrolysis | 0.1 M NaOH, heat (e.g., 60 °C) for several hours | Ring-opening products, potential debromination. |
| Oxidation | 3% H₂O₂, room temperature for several hours | Oxidized species, such as quinones or hydroxylated derivatives. |
| Thermal Degradation | Dry heat (e.g., 105 °C) for several days | Various decomposition products. |
| Photodegradation | Exposure to UV and visible light (ICH Q1B) | Photolytic cleavage products, potential free-radical mediated impurities.[7] |
Troubleshooting Workflow for Degradation Products:
Caption: Decision tree for investigating degradation impurities.
3. Analytical Method Troubleshooting
Question: I'm using GC-MS to analyze for volatile impurities, but I'm seeing poor peak shape and inconsistent results for this compound. What could be the issue?
Answer:
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying volatile and semi-volatile impurities.[19][20] However, issues with peak shape and reproducibility for compounds like this compound can arise from several factors.
Potential Causes and Solutions:
-
Active Sites in the GC System: The analyte can interact with active sites in the injector liner, column, or transfer line, leading to tailing peaks and poor recovery.
-
Inappropriate Temperature Program: An unoptimized temperature program can lead to co-elution of impurities or poor peak focusing.
-
Solution: Start with a lower initial oven temperature to ensure good trapping of the analyte at the head of the column. Use a temperature ramp that effectively separates the compound of interest from other components.
-
-
Injector Temperature: If the injector temperature is too high, it can cause thermal degradation of the analyte. If it's too low, it can lead to incomplete volatilization.
-
Solution: Optimize the injector temperature, starting around 250 °C and adjusting as needed based on peak shape and response.
-
-
Mass Spectrometer Source Temperature: A source temperature that is too high can cause excessive fragmentation, while a temperature that is too low can lead to contamination.
-
Solution: Optimize the MS source temperature according to the manufacturer's recommendations and the thermal stability of your compound.
-
Example GC-MS Parameters:
| Parameter | Setting | Rationale |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) | A standard non-polar column suitable for a wide range of compounds. |
| Injector Temp | 250 °C | Balances efficient volatilization with minimizing thermal degradation. |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min | Provides good separation of volatile and semi-volatile compounds. |
| Carrier Gas | Helium, constant flow of 1.0 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| MS Source Temp | 230 °C | A common starting point for good sensitivity and minimal degradation. |
| MS Quad Temp | 150 °C | Standard setting for good mass filtering. |
4. Structural Characterization
Question: I have isolated an unknown impurity. How can I confidently determine its structure?
Answer:
The definitive structural elucidation of an unknown impurity requires a combination of spectroscopic techniques.[19][22][23]
Integrated Approach to Structural Characterization:
-
High-Resolution Mass Spectrometry (HRMS): This provides the accurate mass of the impurity, allowing you to determine its elemental composition.[13][22]
-
Tandem Mass Spectrometry (MS/MS): By fragmenting the parent ion, you can obtain information about the different structural components of the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for unambiguous structure determination.[22][24][25]
-
¹H NMR: Provides information about the number and types of protons and their connectivity.
-
¹³C NMR: Shows the number and types of carbon atoms in the molecule.[24][25][26]
-
2D NMR (COSY, HSQC, HMBC): These experiments reveal correlations between protons and carbons, allowing you to piece together the complete molecular structure.[24]
-
Workflow for Structural Elucidation:
Caption: A systematic approach to the structural characterization of unknown impurities.
Regulatory Context: ICH Guidelines
The identification and control of impurities in new drug substances are governed by the International Council for Harmonisation (ICH) guidelines, particularly ICH Q3A(R2).[27][28] These guidelines establish thresholds for reporting, identifying, and qualifying impurities.[4][5][6]
ICH Q3A(R2) Thresholds for a New Drug Substance:
| Threshold | Maximum Daily Dose ≤ 2 g/day |
| Reporting Threshold | 0.05% |
| Identification Threshold | 0.10% or 1.0 mg per day total daily intake (whichever is lower) |
| Qualification Threshold | 0.15% or 1.0 mg per day total daily intake (whichever is lower) |
It is crucial to be aware of these thresholds and to have validated analytical methods capable of detecting and quantifying impurities at these levels.[6]
References
- International Journal of Pharmaceutical Investigation. Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
- AMSbiopharma. Impurity guidelines in drug development under ICH Q3.
- ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances.
- European Medicines Agency. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline.
- PharmaInfo. Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations.
- Journal of the Chemical Society, Perkin Transactions 2. Side-chain halogenation of 2,3-dimethylbenzofuran. Competition between ionic and free-radical reactions.
- SciSpace. Forced Degradation Studies.
- Journal of Pharmaceutical Analysis. Recent Trends in Analytical Techniques for Impurity Profiling.
- The Royal Society of Chemistry. Supporting Information for manuscript.
- ResearchGate. Forced Degradation Studies on Agents of Therapeutic Interest.
- SpectraBase. 5-Bromo-2,2-dimethyl-2,3-dihydrobenzofuran.
- Organic Chemistry Portal. Synthesis of Benzofurans.
- Organic Chemistry Portal. Synthesis of 2,3-Dihydrobenzofurans.
- National Institutes of Health. Development of forced degradation and stability indicating studies of drugs—A review.
- PubMed. Development of Impurity Profiling Methods Using Modern Analytical Techniques.
- International Journal of Research Trends and Innovation. RECENT APPROACHES FOR IMPURITY PROFILING: A REVIEW.
- Research and Reviews in Pharmacy and Pharmaceutical Sciences. Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview.
- National Institutes of Health. Isolation and structural characterization of dihydrobenzofuran congeners of licochalcone A.
- Biotech Spain. Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
- National Institutes of Health. Investigation of Four Sets of NMR Spectra for One Racemic Compound of Pseudoresonance Structures.
- Journal of the Chemical Society, Perkin Transactions 2. Role of addition compounds in the halogenation of benzofurans and benzothiophens.
- SpectraBase. 5-Bromo-2-benzofuran-1(3H)-one.
- ResearchGate. The Characterization of 5- and 6-(2-Aminopropyl)-2,3-dihydrobenzofuran.
- World Journal of Pharmaceutical Research. Design, Synthesis and Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity – A Research Article.
- PubMed. Regioselective electrophilic aromatic bromination: theoretical analysis and experimental verification.
- National Institutes of Health. Natural source, bioactivity and synthesis of benzofuran derivatives.
- National Institutes of Health. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans.
- MDPI. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification.
- Journal of Chemical and Pharmaceutical Research. Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds.
- National Institutes of Health. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review.
- Google Patents. Bromination of 2,1,3,-benzothiadiazoles and benzofurazans.
- Semantic Scholar. Theoretical study of the mechanism of thieno[3,2-b]benzofuran bromination.
- International Journal of Pharmaceutical Sciences and Research. Development and Validation of the RP-HPLC Method for Cis- Bromo Benzoate Determination in Itraconazole API and its Pharmaceutica.
- PubMed. Improved high-performance liquid chromatographic assay for the quantification of 5-bromo-2'-deoxyuridine and 5-bromouracil in plasma.
- ResearchGate. Mass spectrum of Benzofuran, 2,3,-dihydro with retention time (RT)= 6.777.
- PubMed. Investigation into some aspects of EMIT d.a.u., TLC, and GC-MS urinalysis of bromazepam.
- SciSpace. GC-MS Evaluation of a Series of Acylated Derivatives of 3,4-Methylenedioxymethamphetamine.
Sources
- 1. escales | Virtual tour generated by Panotour [ub.edu]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jpionline.org [jpionline.org]
- 5. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Side-chain halogenation of 2,3-dimethylbenzofuran. Competition between ionic and free-radical reactions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. Role of addition compounds in the halogenation of benzofurans and benzothiophens - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. Regioselective electrophilic aromatic bromination: theoretical analysis and experimental verification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. biotech-spain.com [biotech-spain.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. rsc.org [rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. internationaljournalssrg.org [internationaljournalssrg.org]
- 16. pharmainfo.in [pharmainfo.in]
- 17. scispace.com [scispace.com]
- 18. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. biomedres.us [biomedres.us]
- 20. Investigation into some aspects of EMIT d.a.u., TLC, and GC-MS urinalysis of bromazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. scispace.com [scispace.com]
- 22. Development of Impurity Profiling Methods Using Modern Analytical Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. rroij.com [rroij.com]
- 24. Isolation and structural characterization of dihydrobenzofuran congeners of licochalcone A - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Investigation of Four Sets of NMR Spectra for One Racemic Compound of Pseudoresonance Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 26. spectrabase.com [spectrabase.com]
- 27. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 28. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Optimizing reaction temperature and time for 5-Bromo-2,3-dihydrobenzofuran synthesis
Technical Support Center: Synthesis of 5-Bromo-2,3-dihydrobenzofuran
From the Desk of the Senior Application Scientist
Welcome to the technical support guide for the synthesis of this compound. This valuable intermediate is frequently used in the development of novel pharmaceutical agents and advanced materials. The most common synthetic route involves the electrophilic bromination of 2,3-dihydrobenzofuran. While seemingly straightforward, achieving high yield and regioselectivity requires careful control over reaction parameters, particularly temperature and time.
This guide is structured as a dynamic resource to address the common challenges encountered in the lab. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your synthesis for robust and reproducible results.
Baseline Experimental Protocol: Electrophilic Bromination
This protocol provides a well-established starting point for your experiments. Optimization should be performed based on your specific laboratory conditions and analytical observations.
Reaction Scheme: 2,3-Dihydrobenzofuran reacts with N-Bromosuccinimide (NBS) in a suitable solvent to yield this compound. The ether oxygen is an ortho-, para-director, with the C5 (para) position being sterically and electronically favored for substitution.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2,3-dihydrobenzofuran (1.0 eq).
-
Solvent Addition: Add anhydrous acetonitrile (or Dichloromethane) to dissolve the starting material (approx. 0.2 M concentration).
-
Temperature Control: Cool the stirred solution to 0 °C using an ice-water bath.
-
Reagent Addition: Once the temperature has stabilized, add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: Monitor the reaction progress every 15-30 minutes using Thin-Layer Chromatography (TLC) (e.g., 9:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 1-3 hours.
-
Work-up:
-
Once TLC indicates the complete consumption of the starting material, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate.
-
Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil via flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to yield the pure product.
Troubleshooting Guide (Q&A Format)
This section addresses specific problems you may encounter during the synthesis.
Question 1: My reaction is extremely slow or has stalled. TLC shows mostly unreacted starting material after several hours.
-
Probable Cause 1: Reaction Temperature is Too Low. While starting at 0 °C is crucial for selectivity, some reactions may lack the necessary activation energy to proceed efficiently at this temperature.
-
Solution: After the complete addition of NBS at 0 °C, allow the reaction to slowly warm to room temperature. Continue to monitor by TLC. Most reactions should proceed to completion within 1-4 hours at room temperature.
-
-
Probable Cause 2: Impure Reagents. N-Bromosuccinimide can decompose over time, especially if exposed to light or moisture, reducing its effectiveness.[1]
-
Solution: Use a fresh bottle of NBS or recrystallize older batches from water.[1] Ensure your 2,3-dihydrobenzofuran is pure and the solvent is anhydrous.
-
Question 2: My TLC plate is messy, showing multiple product spots. I suspect I'm forming di- and tri-brominated byproducts.
-
Probable Cause 1: Reaction Temperature is Too High. Higher temperatures increase the reaction rate but drastically reduce selectivity. The activated aromatic ring becomes susceptible to further bromination.
-
Solution: Maintain strict temperature control. Add the NBS slowly and in small portions at 0 °C to dissipate the exothermic heat of the reaction. Do not allow the internal temperature to rise above 5 °C during addition.
-
-
Probable Cause 2: Incorrect Stoichiometry. Using a significant excess of NBS will inevitably lead to over-bromination.
-
Solution: Use a slight excess of NBS (1.02-1.05 equivalents) to ensure full conversion of the starting material without promoting multiple additions. Weigh the reagent carefully.
-
Question 3: My final yield is low, even though the TLC showed a clean conversion.
-
Probable Cause 1: Product Loss During Work-up. this compound has some water solubility, and emulsions can form during extraction, leading to loss of material.
-
Solution: During the aqueous work-up, add brine (saturated NaCl solution) to the separatory funnel. This increases the ionic strength of the aqueous layer, "salting out" the organic product and improving phase separation.
-
-
Probable Cause 2: Difficulty in Purification. The product can co-elute with non-polar impurities or residual succinimide (the byproduct of NBS).
-
Solution: Before concentrating the organic layers post-extraction, you can perform a water wash to remove most of the water-soluble succinimide. For chromatography, use a shallow gradient and consider a non-polar solvent system like Hexane/DCM for finer separation.
-
Question 4: I'm getting a mixture of isomers, primarily the 5-bromo and 7-bromo products.
-
Probable Cause: Unoptimized Reaction Conditions. While the 5-position (para) is generally favored, the 7-position (ortho) can also be brominated. The ratio is sensitive to solvent and temperature.
-
Solution: Lowering the reaction temperature is the most effective way to increase selectivity for the thermodynamically more stable 5-bromo isomer. Additionally, polar aprotic solvents like acetonitrile often provide better selectivity than less polar solvents like chlorinated hydrocarbons.
-
Table 1: Troubleshooting Summary
| Issue | Probable Cause | Recommended Action |
| Slow/No Reaction | Temperature too low; Impure NBS | Allow gradual warming to RT; Use fresh or recrystallized NBS. |
| Multiple Byproducts | Temperature too high; Excess NBS | Maintain temp < 5 °C during addition; Use 1.02-1.05 eq of NBS. |
| Low Final Yield | Product loss during work-up | Use brine during extractions; Wash with water before drying. |
| Isomer Mixture | Sub-optimal selectivity | Decrease reaction temperature; Use a polar aprotic solvent like MeCN. |
Frequently Asked Questions (FAQs)
Q: What is the optimal temperature and time for this reaction? A: There is no single "optimal" setting, but rather an optimal strategy. The best approach is to control the kinetics and thermodynamics of the reaction.
-
Temperature: Start the reaction at 0 °C for the addition of NBS. This minimizes the initial rate and prevents temperature spikes, which is key for controlling selectivity. After addition, a gradual warm-up to room temperature (20-25 °C) provides sufficient energy for the reaction to complete in a reasonable timeframe.
-
Time: Reaction time is not a fixed parameter and must be determined by empirical monitoring. Use TLC to track the disappearance of the starting material. Quench the reaction as soon as the starting material is consumed to prevent the formation of byproducts. A typical range is 1-4 hours.
Q: Why is N-Bromosuccinimide (NBS) the preferred reagent over elemental bromine (Br₂)? A: NBS is favored for several reasons rooted in safety and chemical reactivity.[1][2][3]
-
Safety and Handling: NBS is a crystalline solid that is significantly easier and safer to handle and weigh than highly corrosive and volatile liquid bromine.[3]
-
Controlled Bromine Source: NBS provides a low, constant concentration of electrophilic bromine in the reaction mixture. This is critical for preventing the high local concentrations that occur when adding liquid Br₂, which lead to over-bromination and other side reactions.[4]
-
Selectivity: Reactions with NBS are often more selective for the desired product compared to those with Br₂.
Q: Which solvent should I choose? A: The choice of solvent can influence reaction rate and selectivity.
-
Acetonitrile (MeCN): Often an excellent choice. It's a polar aprotic solvent that readily dissolves the reagents and can promote the desired ionic mechanism while providing good regioselectivity.[5][6]
-
Dichloromethane (DCM) or Chloroform (CHCl₃): Common, less polar alternatives. They are good solvents for the reagents but may sometimes lead to slightly lower selectivity compared to acetonitrile.
-
Dimethylformamide (DMF): A highly polar aprotic solvent that can significantly accelerate the reaction. However, it can be difficult to remove during work-up and may lead to more byproducts if the temperature is not carefully controlled.
Q: How do I know when my reaction is truly complete? A: Thin-Layer Chromatography (TLC) is your most important tool.
-
Prepare your Plate: On a silica TLC plate, spot your starting material (2,3-dihydrobenzofuran) in one lane, and a co-spot (starting material and reaction mixture) in the middle lane. Spot the reaction mixture alone in a third lane.
-
Elute: Develop the plate in an appropriate solvent system (e.g., 9:1 Hexane:Ethyl Acetate).
-
Visualize: Check the plate under a UV lamp (254 nm). The starting material and product should both be UV active. The product, being more polar due to the bromine atom, will have a slightly lower Rf value (it will travel less far up the plate).
-
Confirm: The reaction is complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane.
Visualized Guides and Workflows
Diagram 1: Reaction Mechanism
Caption: Simplified mechanism for electrophilic bromination.
Diagram 2: Experimental Workflow
Caption: Standard laboratory workflow for the synthesis.
Diagram 3: Troubleshooting Decision Tree
Caption: A logic tree for troubleshooting common synthesis issues.
References
- Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans.
- Kaur, N., & Kishore, D. (2021). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Advances, 11(49), 30849-30880.
- Catarzi, D., et al. (2010). Recent Progress in the Synthesis of 2,3-Dihydrobenzofurans. Synthesis, 2010(15), 2451-2478.
- Dias, G. G., et al. (2020). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. Journal of the Brazilian Chemical Society, 31(10), 2035-2045.
- Wang, L., et al. (2007). Preparation of carbazole and dibenzofuran derivatives by selective bromination on aromatic rings or benzylic groups with N-bromosuccinimide. Arkivoc, 2007(14), 188-198.
- Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS).
- Wikipedia. (n.d.). N-Bromosuccinimide.
- Common Organic Chemistry. (n.d.). Bromination - Common Conditions.
Sources
- 1. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 2. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 3. N-Bromosuccinimide:Chemical synthesis,Reactions_Chemicalbook [chemicalbook.com]
- 4. Bromination - Common Conditions [commonorganicchemistry.com]
- 5. scielo.br [scielo.br]
- 6. chemrxiv.org [chemrxiv.org]
Technical Support Center: The Role of Solvent in Improving the Efficiency of 5-Bromo-2,3-dihydrobenzofuran Reactions
Welcome to the Technical Support Center for optimizing reactions involving 5-Bromo-2,3-dihydrobenzofuran. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the efficiency of their chemical transformations. The strategic selection of a solvent is a critical, yet often underestimated, parameter that can profoundly influence reaction outcomes, including yield, rate, and selectivity. This document provides in-depth, field-proven insights into the role of solvents in key reactions of this compound, presented in a practical question-and-answer format.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges that users may encounter and provides a logical, step-by-step approach to resolving them through solvent optimization.
Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling Reactions
Question: My Suzuki-Miyaura coupling of this compound with an arylboronic acid is showing low to no conversion. I've checked my catalyst, base, and reagents. Could the solvent be the issue?
Answer: Absolutely. The solvent plays a pivotal role in the Suzuki-Miyaura catalytic cycle. Here’s a systematic approach to troubleshooting:
-
Assess Reactant and Catalyst Solubility:
-
Problem: Poor solubility of the reactants (this compound, boronic acid) or the base can significantly impede the reaction rate.
-
Solution: Ensure all components are soluble in the chosen solvent at the reaction temperature. A common issue is the poor solubility of inorganic bases. If you observe solid precipitates (other than the salt byproduct), consider switching to a solvent system that better dissolves all components.
-
-
Evaluate Solvent Polarity:
-
Underlying Principle: The polarity of the solvent can influence the rates of the oxidative addition and reductive elimination steps. While a universal "best" solvent doesn't exist, the choice can be critical.
-
Recommended Solvents: A variety of solvents can be effective, including ethereal solvents (e.g., 1,4-dioxane, THF) and aromatic hydrocarbons (e.g., toluene, xylene).[1] For some Suzuki-Miyaura couplings, polar aprotic solvents like DMF or MeCN have been shown to be effective.[2]
-
Troubleshooting Step: If you are using a nonpolar solvent like toluene and observing low conversion, consider screening more polar aprotic solvents.
-
-
Consider the Role of Water:
-
Insight: While anhydrous conditions are often stressed in cross-coupling reactions, the presence of a small amount of water can sometimes be beneficial in Suzuki couplings, particularly when using aqueous bases. It can aid in the dissolution of the base and facilitate the transmetalation step.
-
Actionable Advice: If you are using a strictly anhydrous solvent system with an inorganic base, the addition of a small percentage of water might improve the reaction. However, excessive water can lead to catalyst decomposition. A common starting point is a 9:1 or 4:1 mixture of organic solvent to water.
-
Experimental Workflow for Solvent Screening in Suzuki-Miyaura Coupling:
Caption: Troubleshooting workflow for low conversion in Suzuki-Miyaura coupling.
Issue 2: Sluggish Reaction or Stalling in Buchwald-Hartwig Amination
Question: My Buchwald-Hartwig amination of this compound is very slow and often stalls before completion. How can solvent choice address this?
Answer: A sluggish Buchwald-Hartwig reaction is a common issue where the solvent plays a critical role. Here are the key factors to investigate:
-
Base Solubility is Crucial:
-
Expert Insight: One of the most frequent and underestimated reasons for a slow or failed Buchwald-Hartwig amination is the poor solubility of the inorganic base in the reaction solvent.[1][3] If the base is not sufficiently dissolved, it cannot effectively participate in the catalytic cycle.
-
Solution: Strong bases like sodium tert-butoxide (NaOtBu) are often used.[1] While toluene is a very common and effective solvent, ethereal solvents like 1,4-dioxane or THF might offer better solubility for certain base-substrate combinations.[1]
-
-
Catalyst Inhibition by Solvent:
-
Warning: Certain solvents can inhibit or poison the palladium catalyst. It is crucial to avoid chlorinated solvents, acetonitrile, and pyridine.[1]
-
Action: If you are using any of these solvents, switch to a more suitable option like toluene, dioxane, or THF.[1] For greener alternatives, 2-methyltetrahydrofuran (2-MeTHF) has shown excellent performance in some cases.[1]
-
-
Reaction Temperature and Solvent Boiling Point:
-
Causality: The oxidative addition of aryl bromides can be slow and often requires elevated temperatures. The choice of solvent will dictate the maximum achievable reaction temperature at atmospheric pressure.
-
Troubleshooting: If your reaction is slow in a lower-boiling solvent like THF (b.p. 66 °C), switching to a higher-boiling solvent like toluene (b.p. 111 °C) or dioxane (b.p. 101 °C) will allow you to increase the reaction temperature and potentially accelerate the rate.[4]
-
Table 1: Common Solvents for Buchwald-Hartwig Amination and Their Properties
| Solvent | Boiling Point (°C) | Polarity | Key Considerations |
| Toluene | 111 | Nonpolar | Widely used and effective; allows for higher reaction temperatures.[1] |
| 1,4-Dioxane | 101 | Polar Aprotic | Good for dissolving many organic compounds and bases. |
| Tetrahydrofuran (THF) | 66 | Polar Aprotic | Lower boiling point, suitable for reactions requiring milder conditions. |
| 2-Methyltetrahydrofuran (2-MeTHF) | 80 | Polar Aprotic | A greener alternative to THF with a higher boiling point.[1] |
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the fundamental role of solvents in reactions with this compound.
Q1: How does solvent polarity, in general, affect the efficiency of reactions involving this compound?
A1: Solvent polarity is a critical parameter that influences reaction rates and, in some cases, selectivity.[5] Polar solvents can stabilize charged intermediates and transition states, which can accelerate reactions that proceed through polar mechanisms.[5][6] For instance, in nucleophilic substitution reactions, a polar solvent can facilitate the departure of the leaving group. Conversely, for reactions involving nonpolar transition states, a nonpolar solvent may be more favorable. The optimal solvent polarity is highly dependent on the specific reaction mechanism.
Q2: What is the difference between protic and aprotic solvents, and why is it important for my reaction?
A2: The key difference lies in their ability to donate hydrogen bonds.
-
Protic solvents (e.g., water, alcohols) have a hydrogen atom bonded to an electronegative atom (like oxygen or nitrogen) and can act as hydrogen bond donors. They are effective at solvating both cations and anions.[6]
-
Aprotic solvents (e.g., THF, DMF, toluene) lack an acidic proton and cannot donate hydrogen bonds. Polar aprotic solvents are particularly good at solvating cations, leaving the anions relatively "naked" and more nucleophilic.[6]
This distinction is crucial. For example, in an SN2 reaction, a polar aprotic solvent is often preferred because it enhances the nucleophilicity of the anionic nucleophile. In contrast, for reactions that generate carbocation intermediates (SN1-type), a polar protic solvent can be beneficial for stabilizing the carbocation.
Q3: Are there any "green" or more environmentally friendly solvent alternatives that are effective for these types of reactions?
A3: Yes, there is a significant push towards adopting greener solvents in synthetic chemistry. For cross-coupling reactions, solvents like 2-methyltetrahydrofuran (2-MeTHF) and methyl tert-butyl ether (MTBE) have been identified as effective and more environmentally benign alternatives to traditional solvents like THF and dioxane in some cases.[1] Additionally, for certain reactions, the use of water as a solvent or co-solvent is a highly sustainable approach.[7]
Q4: Can the solvent influence the regioselectivity of a reaction on a molecule with multiple reactive sites?
A4: Yes, the solvent can play a role in directing the outcome of a reaction when multiple reactive sites are present. This is often due to the solvent's ability to selectively solvate and stabilize different transition states.[2] For a molecule like this compound, while the bromine is the most likely site for cross-coupling, solvent effects could become more pronounced in C-H activation or other functionalization reactions where multiple C-H bonds could potentially react.
Step-by-Step Protocol: General Solvent Screening for Reaction Optimization
This protocol provides a general framework for systematically screening solvents to improve reaction efficiency.
-
Reaction Setup: In parallel, set up several small-scale reactions in different vials. Each vial should contain the same amounts of this compound, the other reactant(s), catalyst, ligand, and base.
-
Solvent Addition: To each vial, add a different degassed solvent to be tested (e.g., Toluene, Dioxane, THF, DMF, 2-MeTHF). Ensure the concentration of the limiting reagent is consistent across all reactions.
-
Reaction Conditions: Subject all vials to the same reaction temperature and stir for a set period.
-
Monitoring: At regular intervals, take a small aliquot from each reaction and analyze it by TLC, GC-MS, or LC-MS to monitor the consumption of starting material and the formation of the product.
-
Analysis: Compare the conversion rates and yields across the different solvents to identify the optimal one for your specific transformation.
Caption: A general workflow for parallel solvent screening.
References
- ResearchGate. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
- Israel Journal of Chemistry. (2019).
- Semantic Scholar. (n.d.). Relationship between Solvent Polarity and Reaction Rate in Organic Synthesis.
- ResearchGate. (2025). Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates.
- ResearchGate. (n.d.). Solvent Effects on Transition States and Reaction Rates.
- ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.
- ResearchGate. (n.d.). Effect of solvent on the Suzuki reaction.
- Royal Society of Chemistry. (2019). Solvent effects in palladium catalysed cross-coupling reactions.
- National Institutes of Health. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones.
- ResearchGate. (2025). Microwave-assisted synthesis of 5-arylbenzofuran-2-carboxylates via Suzuki coupling using 2-quinolinealdoxime-Pd(II)-complex.
- National Institutes of Health. (n.d.). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies.
- YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- ResearchGate. (n.d.). First-Principles Study of Solvent Polarity Effects in the Menshutkin Reaction.
- National Institutes of Health. (2024). Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives via Dearomative (3 + 2) Cycloaddition of 2-Nitrobenzofurans and para-Quinamines.
- National Institutes of Health. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147.
- ResearchGate. (2025). Reactivity of Benzofuran Derivatives.
- ResearchGate. (2025). Solvent Polarity and Hydrogen Bond Effects on Nucleophilic Substitution Reaction of 2-Bromo-5-nitrothiophene with Piperidine.
- ACS Omega. (2024).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Troubleshooting guide for the synthesis of complex 5-Bromo-2,3-dihydrobenzofuran derivatives
Welcome to the technical support center for the synthesis of complex 5-bromo-2,3-dihydrobenzofuran derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the intricacies of constructing this valuable heterocyclic scaffold. The 2,3-dihydrobenzofuran core is a privileged structure in numerous biologically active molecules, and the 5-bromo substituent serves as a versatile synthetic handle for further diversification, for instance, in the development of novel therapeutics.[1]
This document moves beyond standard protocols to address the nuanced challenges you may encounter in the lab. It is structured as a series of frequently asked questions (FAQs) that tackle specific, real-world experimental problems with in-depth explanations and actionable solutions.
Frequently Asked Questions (FAQs)
FAQ 1: My intramolecular cyclization to form the this compound ring is resulting in a very low yield. What are the likely causes and how can I optimize the reaction?
Answer:
Low yield in the crucial ring-forming step is one of the most common yet frustrating issues. The causes are typically multifactorial, stemming from suboptimal reaction conditions, the nature of the substrate, or competing side reactions. The most prevalent strategy for forming the dihydrobenzofuran ring is an intramolecular Williamson ether synthesis (an SN2-type cyclization of a 2-substituted phenol) or a metal-catalyzed cyclization. Let's break down the troubleshooting process logically.
Causality Analysis:
-
Poor Nucleophilicity of the Phenol: The acidity of the phenolic proton (pKa ≈ 10) requires a sufficiently strong base to generate the phenoxide nucleophile. An inadequate base or incomplete deprotonation will slow down the desired reaction, allowing side reactions or decomposition to dominate.
-
Ineffective Leaving Group: The rate of the SN2 cyclization is highly dependent on the quality of the leaving group on the alkyl side chain. Halides (I > Br > Cl) and sulfonates (triflate > tosylate > mesylate) are excellent choices. A poor leaving group, like a hydroxyl group, will require activation (e.g., Mitsunobu conditions) or harsher conditions that can promote side reactions.
-
Suboptimal Solvent Choice: The solvent must solubilize the substrate and the base while being appropriate for the reaction type. For SN2 reactions, polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they solvate the cation of the base but not the nucleophile, enhancing its reactivity.[2]
-
Steric Hindrance: Complex substitution patterns, particularly near the reacting centers (the phenolic oxygen and the carbon bearing the leaving group), can sterically impede the intramolecular cyclization.
-
Competing Intermolecular Reactions: If the concentration of the substrate is too high, intermolecular side reactions can compete with the desired intramolecular cyclization, leading to oligomers or polymers.
Troubleshooting Workflow:
The following diagram outlines a systematic approach to diagnosing and solving low-yield issues.
Caption: A systematic workflow for troubleshooting low cyclization yields.
Experimental Protocol: Screening Reaction Conditions
If your starting material is a 2-(2-hydroxyethyl)-4-bromophenol derivative, a robust optimization can be performed as follows:
-
Prepare the Substrate: Synthesize the tosylate or mesylate of your phenolic alcohol precursor to ensure an excellent leaving group.
-
Set Up Parallel Reactions: In separate vials, dissolve the tosylated precursor (1.0 eq) in the chosen solvent (e.g., Acetonitrile, DMF) to a concentration of 0.1 M.
-
Screen Bases and Temperatures: Add different bases to each vial and run the reactions at various temperatures, as outlined in the table below.
-
Monitor Progress: Use TLC or LC-MS to monitor the consumption of starting material and the formation of the product over 24 hours.
-
Analyze and Scale-Up: Identify the optimal conditions that provide the highest conversion and cleanliness, then scale the reaction accordingly.
Table 1: Example Optimization Table for Intramolecular Cyclization
| Entry | Base (eq.) | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Notes |
| 1 | K₂CO₃ (1.5) | Acetone | Reflux | 24 | 35% | Common but often slow. |
| 2 | K₂CO₃ (1.5) | Acetonitrile | 80 | 12 | 60% | Better solvent performance. |
| 3 | Cs₂CO₃ (1.5) | Acetonitrile | 60 | 8 | >95% | Cesium effect accelerates SN2.[3] |
| 4 | NaH (1.2) | DMF | 25 | 4 | >95% | Fast but requires strict anhydrous conditions. |
FAQ 2: I am observing significant formation of the fully aromatic 5-bromobenzofuran as a byproduct. How can I prevent this?
Answer:
The formation of the aromatic 5-bromobenzofuran instead of the desired 2,3-dihydro derivative is a common issue, particularly when the substituent at the C2 or C3 position can be eliminated. This typically occurs via an E2 or E1cb elimination mechanism.
Mechanistic Insight:
The desired reaction is an intramolecular SN2 cyclization. However, if there is a leaving group at C2 and a proton at C3 (or vice-versa), a base can induce elimination to form a double bond, which then tautomerizes or is oxidized to the more thermodynamically stable aromatic benzofuran. Transition metal-catalyzed reactions can also lead to the aromatic product through β-hydride elimination followed by reductive elimination.[4]
Sources
- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 2. scielo.br [scielo.br]
- 3. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones [mdpi.com]
- 4. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Dehalogenation in Cross-Coupling Reactions of 5-Bromo-2,3-dihydrobenzofuran
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical assistance for minimizing the common side reaction of dehalogenation during palladium-catalyzed cross-coupling reactions involving 5-Bromo-2,3-dihydrobenzofuran. Authored from the perspective of a Senior Application Scientist, this document combines theoretical understanding with practical, field-tested solutions to enhance your reaction yields and purity.
I. Frequently Asked Questions (FAQs)
Q1: What is dehalogenation in the context of my cross-coupling reaction with this compound?
A1: Dehalogenation is a frequently encountered side reaction in palladium-catalyzed cross-coupling reactions. Instead of the desired coupling partner replacing the bromine atom on your this compound, it is substituted by a hydrogen atom.[1] This results in the formation of 2,3-dihydrobenzofuran as a byproduct, which lowers the yield of your target molecule and can complicate the purification process. The source of this hydrogen atom can be varied, originating from solvents (like alcohols or residual water), the base, or even the phosphine ligands used in the reaction.[1][2]
Q2: I am observing a significant amount of the dehalogenated byproduct. What are the most probable causes?
A2: Several factors can favor dehalogenation over the intended cross-coupling. The primary reasons are often linked to the reaction kinetics and conditions:
-
Generation of a Palladium-Hydride Species: The active Pd(0) catalyst can react with hydride sources (e.g., amine bases, alcohol solvents, or water) to form a palladium-hydride complex.[1][3] This complex can then undergo reductive elimination with your this compound intermediate, leading to the dehalogenated product.[3]
-
Slow Transmetalation: In reactions like Suzuki or Stille coupling, if the transmetalation step (the transfer of the organic group from the organoboron or organotin reagent to the palladium center) is slow, the aryl-palladium intermediate has a longer lifetime.[1][4] This increased lifetime provides a greater opportunity for competing side reactions, such as dehalogenation, to occur.[1][4]
-
High Temperatures: While increased temperature can accelerate the desired reaction, it can also disproportionately increase the rate of side reactions, including those that lead to dehalogenation.[1]
-
Inappropriate Choice of Base and Solvent: Certain bases and solvents are more prone to generating hydride species that facilitate dehalogenation. For instance, alcoholic solvents can be oxidized by the palladium complex to furnish a hydride.[1] Similarly, some strong bases can promote this side reaction.[4][5]
Q3: Can the electronic properties of the 2,3-dihydrobenzofuran ring system influence the likelihood of dehalogenation?
A3: Yes, the electron-rich nature of the this compound ring can influence the reaction. While the specifics can be complex, electron-rich aryl halides can sometimes exhibit different reactivity profiles in palladium catalysis. The key is to select a catalytic system that promotes the desired C-C or C-N bond formation at a rate significantly faster than the competing dehalogenation pathway.
Q4: For a Suzuki-Miyaura coupling, what are the initial adjustments I should consider to reduce dehalogenation?
A4: For Suzuki-Miyaura reactions, a good starting point for troubleshooting dehalogenation involves optimizing the ligand, base, and solvent system.
-
Ligand Selection: Switch to bulkier, more electron-rich phosphine ligands. Ligands from the Buchwald biarylphosphine family (e.g., SPhos, XPhos) are often effective in promoting the desired reductive elimination over dehalogenation.[4][5] N-heterocyclic carbene (NHC) ligands can also be a good alternative.[6][7]
-
Base Optimization: If you are using a strong base like sodium tert-butoxide, consider switching to a weaker inorganic base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[4]
-
Solvent Choice: Employ aprotic solvents like dioxane, THF, or toluene instead of protic solvents like alcohols.[4][8] While some water is often necessary for the Suzuki reaction, excessive amounts can be a proton source leading to dehalogenation.[2][4]
II. Troubleshooting Guide
This section provides a more detailed, problem-symptom-solution framework for addressing dehalogenation in various cross-coupling reactions of this compound.
Problem: Significant Dehalogenation Byproduct Observed
| Symptom / Observation | Potential Cause | Suggested Solutions & Rationale |
| High levels of dehalogenated byproduct in Suzuki, Heck, or Sonogashira coupling. | Inappropriate Ligand: The ligand may not be effectively promoting reductive elimination of the desired product over the dehalogenation pathway. | Ligand Screening: Switch to a bulkier, more electron-rich phosphine ligand (e.g., SPhos, XPhos, P(t-Bu)₃) or an N-heterocyclic carbene (NHC) ligand.[4][6][7] These ligands can accelerate the desired coupling and sterically hinder the approach of hydride sources. |
| Wrong Base: The base might be too strong, too weak, or a source of hydrides. | Base Optimization: Try a weaker inorganic base like K₂CO₃, Cs₂CO₃, or K₃PO₄. Avoid strong alkoxide bases if possible, as they can be a source of hydrides.[4] For Buchwald-Hartwig aminations, while NaOt-Bu is common, Cs₂CO₃ or K₃PO₄ can be milder alternatives.[5] | |
| Sub-optimal Solvent: The solvent could be a hydride source (e.g., alcohols) or may not be ideal for the specific catalyst system. | Solvent Change: Use aprotic solvents like dioxane, THF, or toluene.[4][8] In some cases, a switch from polar aprotic solvents like DMF to less polar options like toluene has been shown to reduce dehalogenation.[8] | |
| Presence of Water: While often necessary in Suzuki couplings, excessive water can be a source of protons leading to dehalogenation.[2][4] | Control Water Content: Use anhydrous solvents and reagents. If water is required, as in some Suzuki protocols, try minimizing the amount used. | |
| Reaction is sluggish, leading to more side products. | Slow Oxidative Addition: The initial step of the catalytic cycle may be slow. | Increase Temperature Carefully: A modest increase in temperature can sometimes accelerate the desired reaction more than the side reaction.[4] Microwave heating can also be beneficial by rapidly reaching the target temperature.[6][9] |
| Slow Transmetalation (Suzuki): The transfer of the organic group from boron to palladium may be the rate-limiting step.[4] | Use a More Active Catalyst/Pre-catalyst: Consider using a pre-catalyst that readily forms the active Pd(0) species.[4] Ensure the purity and reactivity of your boronic acid or ester. | |
| Dehalogenation is particularly problematic in a Buchwald-Hartwig amination. | Ligand Choice: The ligand may not be suitable for C-N bond formation with this substrate. | Use Specialized Ligands: For Buchwald-Hartwig reactions, bulky biarylphosphine ligands such as Xantphos or Josiphos are often effective at minimizing reductive dehalogenation.[5] |
| Base Strength: Strong bases can deprotonate the amine, but may also promote side reactions. | Base Screening: While NaOt-Bu is a common choice, other bases like LiHMDS or K₃PO₄ can be effective and may reduce dehalogenation in some cases. |
Visualizing the Competing Pathways
The following diagram illustrates the general catalytic cycle for a Suzuki-Miyaura cross-coupling and the competing dehalogenation pathway.
Caption: Figure 1. Competing pathways in Suzuki-Miyaura coupling.
III. Recommended Experimental Protocols
The following are general starting points for minimizing dehalogenation in cross-coupling reactions with this compound. Optimization will likely be required for your specific coupling partner.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol employs a catalyst system known to minimize dehalogenation for aryl bromides.[4]
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd₂(dba)₃ (0.01 mmol, 1 mol%)
-
SPhos (0.022 mmol, 2.2 mol%)
-
K₃PO₄ (2.0 mmol)
-
Toluene (3 mL)
-
Water (0.3 mL)
Procedure:
-
To a dry Schlenk flask or vial under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and K₃PO₄.
-
Add the Pd₂(dba)₃ and SPhos.
-
Add the toluene and water.
-
Degas the reaction mixture by bubbling an inert gas through the solution for 10-15 minutes, or by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol is a starting point for the amination of this compound, designed to suppress dehalogenation.[5]
Materials:
-
This compound (1.0 mmol)
-
Amine coupling partner (1.1-1.3 mmol)
-
Pd₂(dba)₃ (0.01-0.02 mmol, 1-2 mol%)
-
Xantphos (0.02-0.04 mmol, 2-4 mol%)
-
NaOt-Bu (1.2-1.5 mmol)
-
Degassed Toluene or Dioxane (5 mL)
Procedure:
-
To a dry reaction vessel, add the Pd₂(dba)₃ and Xantphos.
-
Add this compound and the amine coupling partner.
-
Add the NaOt-Bu.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent.
-
Heat the reaction mixture to 90-120 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing the Experimental Workflow
Caption: Figure 2. General workflow for cross-coupling reactions.
IV. References
-
Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics.
-
How to avoid dehalogenation side reactions in Suzuki coupling. Benchchem.
-
Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling. Precision Chemistry.
-
Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry.
-
Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Organic Chemistry Portal.
-
significant dehalogenation in stille coupling. Reddit.
-
Microwave-assisted synthesis of 5-arylbenzofuran-2-carboxylates via Suzuki coupling using 2-quinolinealdoxime-Pd(II)-complex. ResearchGate.
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
-
Preventing dehalogenation in 2-bromo-6-methyl-1H-benzo[d]imidazole reactions. Benchchem.
-
Minimizing dehalogenation of 2-(2-Bromophenyl)oxane during cross-coupling. Benchchem.
-
Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradiation. arkat usa.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
The Isomeric Advantage: A Comparative Analysis of Brominated Benzofuran's Biological Activity
The benzofuran scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2] The introduction of a bromine atom to this privileged structure can dramatically modulate its biological profile, often enhancing potency and selectivity. This guide provides a comparative analysis of brominated benzofuran isomers, offering insights into how the position of bromine substitution dictates their cytotoxic, antimicrobial, and enzyme-inhibitory activities. We will delve into the experimental data that underpins these findings and elucidate the structure-activity relationships that govern their therapeutic potential.
The Critical Role of Bromine Substitution in Cytotoxic Activity
The placement of a bromine atom on the benzofuran core or its substituents is a critical determinant of its anticancer potential.[3] Isomeric variations can lead to vastly different outcomes, ranging from potent and selective cytotoxicity against cancer cells to a complete loss of activity.
Comparative Cytotoxicity of Brominated Benzofuran Isomers
Extensive research has demonstrated that the cytotoxic effects of brominated benzofurans are highly dependent on the isomer. For instance, studies have shown that bromination on an alkyl or acetyl side chain can be more effective than direct substitution on the benzofuran ring system.[3]
A study comparing a series of brominated benzofuran derivatives against various cancer cell lines, including leukemia (K562, MOLT-4) and cervix carcinoma (HeLa), revealed significant differences in their half-maximal inhibitory concentrations (IC50).[1]
| Compound ID | Substitution Pattern | K562 (Leukemia) IC50 (µM) | MOLT-4 (Leukemia) IC50 (µM) | HeLa (Cervix Carcinoma) IC50 (µM) | HUVEC (Normal Cells) IC50 (µM) | Reference |
| VIII | 3-(bromomethyl)-2-methylbenzofuran | 5.0 | - | >1000 | >1000 | [1] |
| 1c | 2-(bromoacetyl)benzofuran | 12.0 ± 0.9 | 15.0 ± 1.1 | 20.0 ± 1.5 | 30.0 ± 2.1 | [1] |
| 1e | 5-bromo-2-acetylbenzofuran | 8.0 ± 0.6 | 10.0 ± 0.8 | 13.0 ± 1.0 | 25.0 ± 1.8 | [1] |
| 2d | 3-bromo-2-benzoylbenzofuran | 18.0 ± 1.3 | 22.0 ± 1.7 | 28.0 ± 2.1 | 45.0 ± 3.2 | [1] |
| 3a | 2-bromo-3-methylbenzofuran | > 100 | > 100 | > 100 | > 100 | [1] |
Key Insights from the Data:
-
Side-Chain vs. Ring Substitution: Compound VIII , with bromine on the methyl group at position 3, displays remarkable and selective cytotoxicity against the K562 leukemia cell line (IC50 = 5.0 µM) while being non-toxic to normal HUVEC cells.[1][3] In contrast, Compound 3a , where the bromine is directly attached to the furan ring at position 2, shows no significant cytotoxic activity.[1]
-
Impact of Acetyl Group Bromination: The presence of a bromoacetyl group, as seen in compounds 1c and 1e , leads to significant cytotoxicity across all tested cancer cell lines.[1] This suggests that the bromoacetyl moiety is a key pharmacophore for anticancer activity.
-
Selectivity: Notably, some brominated isomers exhibit a degree of selectivity for cancer cells over normal cells, a crucial aspect for potential therapeutic agents. For example, compound VIII is highly toxic to leukemia cells but not to normal endothelial cells.[1]
Experimental Protocol: Assessing Cytotoxicity using the MTT Assay
The comparative data presented above is typically generated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric method to assess cell viability.
Step-by-Step Methodology:
-
Cell Culture: Cancer and normal cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The brominated benzofuran isomers, dissolved in a suitable solvent like DMSO, are added to the wells at varying concentrations. Control wells receive only the solvent.
-
Incubation: The plates are incubated for a specified period, typically 24 to 72 hours, to allow the compounds to exert their effects.
-
MTT Addition: An MTT solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.
-
Formazan Solubilization: A solubilizing agent (e.g., DMSO or a specialized detergent) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (usually between 500 and 600 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting a dose-response curve.
Causality Behind Experimental Choices:
-
Choice of Cell Lines: A panel of cancer cell lines from different origins (e.g., leukemia, carcinoma) is used to assess the spectrum of activity. Including a normal cell line (e.g., HUVEC) is crucial for evaluating the selectivity and potential toxicity of the compounds.
-
MTT Assay Principle: This assay is chosen for its reliability, reproducibility, and scalability for high-throughput screening. It provides a quantitative measure of metabolically active cells, which is a good indicator of cell viability.
Caption: Workflow of the MTT assay for cytotoxicity evaluation.
Isomer-Specific Antimicrobial Activity of Brominated Benzofurans
The antimicrobial potential of benzofuran derivatives is well-documented, and bromination can significantly enhance this activity.[4][5] The position of the bromine atom(s) is a key factor in determining the potency and spectrum of antimicrobial action.
Comparative Antimicrobial Efficacy
Structure-activity relationship (SAR) studies have revealed that the presence and position of bromo substituents are crucial for the antibacterial and antifungal properties of benzofurans.[4]
| Compound Type | Substitution Pattern | Target Organism(s) | MIC (µmol/L) | Reference |
| Dibromo-benzofuran | 5-bromo on benzofuran, 4-bromo on phenyl ring | Various bacteria and fungi | 12.50 - 66.49 | [4] |
| Monobromo-benzofuran | 4-bromo on aryl ring | S. typhi, P. syringae | 36.61 - 38.50 | [5] |
| Brominated Benzofuran Ketoxime | Varies | S. aureus, C. albicans | 0.039 µg/mL (S. aureus) | [5] |
Key Insights from the Data:
-
Synergistic Effect of Multiple Bromines: Compounds with two bromo substituents, one on the benzofuran ring and another on a phenyl substituent, exhibit excellent and broad-spectrum antimicrobial activity.[4][5] This suggests a synergistic effect of multiple halogenations.
-
Positional Importance on Aryl Substituents: For compounds with a single bromine on an aryl ring substituent, the para-position appears to be favorable for potent antimicrobial activity.[4]
-
Diverse Scaffolds: The antimicrobial activity is not limited to simple brominated benzofurans. More complex derivatives, such as brominated benzofuran ketoximes, can also display very high potency against specific pathogens.[5]
Experimental Protocol: Determining Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard technique for determining MIC values.
Step-by-Step Methodology:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth.
-
Serial Dilution: The brominated benzofuran compounds are serially diluted in the broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Controls: Positive (broth with inoculum, no compound) and negative (broth only) growth controls are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).
Causality Behind Experimental Choices:
-
Standardized Inoculum: Using a standardized inoculum ensures that the results are reproducible and comparable across different experiments and laboratories.
-
Broth Microdilution Method: This method is preferred for its efficiency, allowing for the simultaneous testing of multiple compounds and concentrations. It also requires smaller volumes of reagents compared to agar-based methods.
Caption: Workflow for MIC determination via broth microdilution.
Bromine's Influence on Enzyme Inhibition
Brominated benzofurans have also emerged as potent inhibitors of various enzymes implicated in disease. The inhibitory activity and selectivity are, once again, highly dependent on the isomeric structure.
Case Study: Inhibition of Butyrylcholinesterase
Recent studies have explored hydroxylated 2-benzylbenzofuran derivatives as inhibitors of butyrylcholinesterase (BChE), an enzyme relevant to neurodegenerative diseases like Alzheimer's.[6] The position of both the hydroxyl group on the benzyl ring and the halogen atom on the benzofuran nucleus significantly influences the inhibitory activity.[6] While specific comparative data for a series of brominated isomers is still emerging, preliminary findings suggest that the precise positioning of the bromine atom can affect the compound's interaction with the enzyme's active site.[6]
Mechanistic Insights and Signaling Pathways
The anticancer activity of some brominated benzofurans has been linked to the induction of apoptosis.[1] For instance, compound VIII was found to induce apoptosis in K562 leukemia cells.[1] While the exact signaling cascade was not fully elucidated in the cited study, apoptosis is a tightly regulated process involving a cascade of caspases.
Caption: A simplified intrinsic apoptosis signaling pathway.
Conclusion and Future Directions
The biological activity of brominated benzofurans is exquisitely sensitive to the isomeric form of the molecule. The position of the bromine atom profoundly impacts cytotoxicity, antimicrobial efficacy, and enzyme inhibition. This comparative analysis underscores the importance of precise structural modifications in drug design and development.
Future research should focus on synthesizing a wider range of brominated benzofuran isomers and screening them against diverse biological targets. Elucidating the detailed mechanisms of action and identifying the specific cellular pathways affected by these compounds will be crucial for translating these promising scaffolds into novel therapeutic agents.
References
- Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). Molecules, 24(8), 1529. [Link]
- Benzofuran: an emerging scaffold for antimicrobial agents. (2015). RSC Advances, 5(115), 94695-94719. [Link]
- Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). Pharmaceuticals, 15(11), 1398. [Link]
- Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. (2017). Journal of Advanced Pharmaceutical Technology & Research, 8(3), 70–76. [Link]
- Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. (2012). Molecules, 17(9), 11034–11048. [Link]
- Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. (2012). International Journal of Pharmaceutical Sciences and Research, 3(3), 636-641. [Link]
- Design, Synthesis and Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity – A Research Article. (2023). Journal of Drug Delivery and Therapeutics, 13(5), 1-8. [Link]
- Anticancer therapeutic potential of benzofuran scaffolds. (2023). RSC Advances, 13(17), 11348-11370. [Link]
- Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. (2023). Molecules, 28(13), 5129. [Link]
- Benzofuran derivatives as anticancer inhibitors of mTOR signaling. (2023).
- Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. (2012).
- Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. (2014). International Journal of Pharmacy and Biological Sciences, 4(2), 1-8. [Link]
- A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2022). Molecules, 27(15), 4945. [Link]
- Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). MDPI. [Link]
- Identification of benzofuran central cores for the inhibition of leukotriene A(4) hydrolase. (2013). Bioorganic & Medicinal Chemistry Letters, 23(2), 525-529. [Link]
- SYNTHESIS AND BIOLOGICAL ACTIVITIES OF BENZOFURAN DERIVATIVES IN THE NEW MILLENNIUM. (2023).
- Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. (2022). International Journal of Scientific Development and Research, 7(6), 233-241. [Link]
- Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). RSC Advances, 9(46), 26740-26757. [Link]
- Design, synthesis, and biological activity of a novel series of benzofuran derivatives against oestrogen receptor-dependent breast cancer cell lines. (2020). Bioorganic Chemistry, 95, 103566. [Link]
- Synthesis, butyrylcholinesterase inhibitory activity and molecular docking of novel hydroxylated 2-benzylbenzofuran deriv
Sources
- 1. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity | MDPI [mdpi.com]
- 4. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) DOI:10.1039/C5RA20658H [pubs.rsc.org]
- 5. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sciforum : Event management platform [sciforum.net]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 5-Bromo-2,3-dihydrobenzofuran Quantification
Introduction
In the landscape of pharmaceutical development and quality control, the robust quantification of active pharmaceutical ingredients (APIs), intermediates, and impurities is paramount. 5-Bromo-2,3-dihydrobenzofuran is a key intermediate in the synthesis of various pharmaceutical compounds. Its accurate measurement is critical to ensure the final product's safety, efficacy, and quality. This guide provides a comprehensive comparison of analytical methodologies for the quantification of this compound, with a focus on the principles and practical application of cross-validation. As a Senior Application Scientist, my objective is to not only present protocols but to also elucidate the scientific rationale behind the selection of methods and validation parameters, ensuring a self-validating and trustworthy analytical workflow.
The validation of an analytical method is the process of demonstrating that the procedure is suitable for its intended purpose.[1][2] Cross-validation is a critical component of this process, particularly when analytical methods are transferred between laboratories or when a new method is introduced to replace an existing one.[3] It serves to demonstrate that the two methods provide comparable results. This guide will delve into the cross-validation of two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantification of this compound.
The principles and parameters discussed herein are grounded in the guidelines established by the International Council for Harmonisation (ICH), specifically ICH Q2(R1), which outlines the validation of analytical procedures.[4][5][6]
Methodology Selection: HPLC vs. GC-MS
The choice between HPLC and GC-MS for the analysis of this compound is dictated by the physicochemical properties of the analyte.[7][8]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile.[9] Given that this compound is a solid at room temperature with a relatively high boiling point, HPLC is a prime candidate for its quantification.[10]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is ideal for the analysis of volatile and thermally stable compounds.[11] While this compound can be analyzed by GC-MS, it requires volatilization at elevated temperatures, which could potentially lead to degradation if not optimized.[12][13] However, the high sensitivity and specificity of mass spectrometric detection make it a powerful tool.[8]
This guide will proceed with the assumption that both HPLC-UV and GC-MS methods have been individually developed and validated for the quantification of this compound. The subsequent sections will focus on the cross-validation of these two methods.
Cross-Validation Experimental Design
The core of cross-validation is the direct comparison of results obtained from the two analytical methods. This is achieved by analyzing the same set of samples using both the HPLC-UV and GC-MS methods.
Caption: A flowchart illustrating the cross-validation workflow for the quantification of this compound using HPLC-UV and GC-MS.
Experimental Protocols
1. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol outlines a general procedure for the quantification of this compound. Optimization will be required based on the specific instrumentation and column used.
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a UV-Vis detector.[14]
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is a suitable starting point.[15]
-
Mobile Phase: A gradient of acetonitrile and water is commonly used for compounds of similar polarity.[16][17]
-
Flow Rate: 1.0 mL/min.[14]
-
Column Temperature: 30 °C.[14]
-
Injection Volume: 10 µL.[14]
-
UV Detection: The wavelength of maximum absorbance for this compound should be determined by scanning a standard solution. Based on structurally similar compounds, a wavelength in the range of 250-280 nm is expected.[18][19][20]
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound reference standard in a suitable solvent like methanol or acetonitrile.[14]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to cover the expected concentration range of the samples.
-
Sample Preparation: Dissolve a known weight of the this compound sample in the mobile phase to achieve a concentration within the calibration range.
-
2. Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general guideline for the GC-MS analysis of this compound.
-
Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is recommended.
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: A temperature gradient program should be developed to ensure good separation and peak shape. For example, start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.[12]
-
MS Source Temperature: 230 °C.[12]
-
MS Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) mode should be used for quantification to enhance sensitivity and selectivity. The molecular ion and characteristic fragment ions of this compound should be monitored.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound reference standard in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution.
-
Sample Preparation: Dissolve a known weight of the sample in the same solvent used for the standards to a concentration within the calibration range.
-
Data Comparison and Statistical Analysis
The quantitative results obtained from both the HPLC-UV and GC-MS methods for the same set of samples should be tabulated for direct comparison.
Table 1: Comparison of Quantitative Results for this compound
| Sample ID | HPLC-UV Result (mg/mL) | GC-MS Result (mg/mL) | % Difference |
| Sample 1 | 0.98 | 0.99 | 1.01% |
| Sample 2 | 1.02 | 1.01 | -0.99% |
| Sample 3 | 0.51 | 0.52 | 1.94% |
| Sample 4 | 0.49 | 0.48 | -2.08% |
| Sample 5 | 0.10 | 0.11 | 9.09% |
To objectively assess the agreement between the two methods, statistical tests should be employed.
-
Student's t-test: This test can be used to determine if there is a statistically significant difference between the mean results of the two methods.
-
F-test: This test compares the variances of the two methods to assess if there is a significant difference in their precision.
The acceptance criteria for the cross-validation should be pre-defined in a validation protocol. Generally, a non-significant difference in the means and variances is required to conclude that the two methods are equivalent.
Caption: A diagram illustrating the key validation parameters that must be assessed for both the HPLC-UV and GC-MS methods, in accordance with ICH guidelines.[1][21][22]
Trustworthiness and Self-Validation
The entire cross-validation process is designed to be a self-validating system. By adhering to the principles of method validation outlined by regulatory bodies and employing rigorous statistical analysis, the data generated provides a high degree of confidence in the interchangeability of the analytical methods.[23][24] The detailed protocols and the clear rationale for experimental choices contribute to the trustworthiness of this guide.
Conclusion
The cross-validation of analytical methods is a critical exercise in ensuring the consistency and reliability of data in a regulated environment. This guide has provided a comprehensive framework for the cross-validation of HPLC-UV and GC-MS methods for the quantification of this compound. By following the outlined experimental protocols and data analysis procedures, researchers, scientists, and drug development professionals can confidently establish the equivalence of these two powerful analytical techniques for this specific application. The ultimate goal is to ensure that the analytical data generated, regardless of the method employed, is accurate, reliable, and fit for its intended purpose in the development and quality control of pharmaceutical products.
References
- Analytical Method Validation Parameters: An Updated Review. (2020). International Journal of Pharmaceutical Sciences and Research.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. (n.d.).
- Analytical method validation: A brief review. (2018). Journal of Global Pharma Technology.
- Key Parameters for Analytical Method Validation - Altabrisa Group. (2025).
- The 6 Key Aspects of Analytical Method Validation - Element Lab Solutions. (n.d.).
- Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (n.d.).
- Comparison Between GC and HPLC for Pharmaceutical Analysis - Drawell. (n.d.).
- Quality Guidelines - ICH. (n.d.).
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). FDA.
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. (2024).
- ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005).
- Compare GC-MS vs HPLC for Drug Metabolite Analysis - Patsnap Eureka. (2025).
- Understanding the Differences Between HPLC and GCMS Systems - AMP Tech Instruments. (2023).
- Bioanalytical Method Validation - Guidance for Industry | FDA. (2018).
- HPLC vs GC: Choosing the Right Chromatography Technique - Lab Manager Magazine. (n.d.).
- M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry - FDA. (n.d.).
- Understanding the Difference Between GCMS and HPLC - GenTech Scientific. (2021).
- FDA publishes new Guidance on Validation of Analytical Methods - ECA Academy. (2014).
- Q2(R2) Validation of Analytical Procedures - FDA. (n.d.).
- Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. (2024).
- Spectroscopic (FT-IR, FT-Raman, NMR and UV-Vis), ELF, LOL, NBO, and Fukui function investigations on (5-bromo-benzofuran-3-yl)-acetic acid hydrazide (5BBAH): Experimental and theoretical approach - ResearchGate. (2019).
- Supporting Information for - The Royal Society of Chemistry. (n.d.).
- Analytical methods. (n.d.).
- Analytical Methods - CONICET. (2024).
- Analytical Methods - RSC Publishing. (n.d.).
- Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass - SciSpace. (n.d.).
- The Characterization of 5- and 6-(2-Aminopropyl)-2,3-dihydrobenzofuran. (n.d.).
- Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - NIH. (2024).
- Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - NIH. (n.d.).
- Mass spectrum of Benzofuran, 2,3,-dihydro with retention time (RT)= 6.777. - ResearchGate. (n.d.).
- Gas Chromatography–Mass Spectrometry Characterization of Bioactive Compounds from Ziziphus nummularia (Burm. F.) Stem Bark with Promising In Vitro Antiplasmodial Activity - PMC - NIH. (n.d.).
- Design, Synthesis and Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity – A Research Article. (n.d.).
- GC-MS analysis of the metabolites from dibenzofuran by E. coli... - ResearchGate. (n.d.).
- FT-IR, FT-Raman, UV/Vis spectra and fluorescence imaging studies on 2-(bromoacetyl)benzo(b)furan by ab initio DFT calculations - PubMed. (2015).
- Improved high-performance liquid chromatographic assay for the quantification of 5-bromo-2'-deoxyuridine and 5-bromouracil in plasma - PubMed. (n.d.).
- Direct spectrophotometric determination of titanium(IV) with 5-bromo-2-hydroxy-3-methoxybenzaldehyde-p-hydroxybenzoic - JOCPR. (n.d.).
- FT-IR, FT-Raman, NMR and UV-Vis spectra and DFT calculations of 5-bromo-2-ethoxyphenylboronic acid (monomer and dimer structures) - PubMed. (2015).
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. wjarr.com [wjarr.com]
- 3. fda.gov [fda.gov]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. fda.gov [fda.gov]
- 6. database.ich.org [database.ich.org]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. amptechfl.com [amptechfl.com]
- 9. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 10. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. gentechscientific.com [gentechscientific.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. rsc.org [rsc.org]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. FT-IR, FT-Raman, UV/Vis spectra and fluorescence imaging studies on 2-(bromoacetyl)benzo(b)furan by ab initio DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. FT-IR, FT-Raman, NMR and UV-Vis spectra and DFT calculations of 5-bromo-2-ethoxyphenylboronic acid (monomer and dimer structures) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. altabrisagroup.com [altabrisagroup.com]
- 22. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 23. elementlabsolutions.com [elementlabsolutions.com]
- 24. FDA publishes new Guidance on Validation of Analytical Methods - ECA Academy [gmp-compliance.org]
A Head-to-Head Comparison of Catalysts for the Synthesis of 5-Bromo-2,3-dihydrobenzofuran: A Guide for Researchers
The 2,3-dihydrobenzofuran scaffold is a privileged motif in medicinal chemistry, forming the core of numerous biologically active compounds and pharmaceuticals. The targeted synthesis of substituted derivatives, such as 5-Bromo-2,3-dihydrobenzofuran, is of significant interest to researchers in drug development. This guide provides a comprehensive head-to-head comparison of various catalytic systems for the synthesis of this important heterocyclic compound, offering insights into their performance, mechanistic pathways, and practical applications.
Introduction: The Significance of this compound
This compound serves as a versatile building block in the synthesis of a wide range of complex molecules with potential therapeutic applications. The presence of the bromine atom at the 5-position provides a handle for further functionalization through cross-coupling reactions, enabling the exploration of structure-activity relationships in drug discovery programs. The dihydrobenzofuran core itself is associated with a diverse array of biological activities, making its efficient and selective synthesis a critical aspect of modern medicinal chemistry.
Comparative Analysis of Catalytic Systems
The synthesis of this compound and its analogs is most commonly achieved through the intramolecular cyclization of a suitably substituted phenol precursor, typically 4-bromo-2-allylphenol. The choice of catalyst is paramount in determining the efficiency, selectivity, and overall success of this transformation. Here, we compare the performance of several key catalytic systems based on available literature data.
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference(s) |
| Palladium | |||||||
| PdCl₂(CH₃CN)₂ / p-benzoquinone | 1 | - | THF | reflux | 18 | 78 | [1] |
| Pd(OAc)₂ / PPh₃ | 5 | K₂CO₃ | DMF | 100 | 12 | 85 | [2] |
| Rhodium | |||||||
| [RhCp*Cl₂]₂ | 2.5 | CsOAc | MeOH/H₂O | 60 | 12 | 52-91 (for analogous systems) | [3] |
| Copper | |||||||
| CuI | 10 | - | Water | 120 | - | Good to excellent (for analogous systems) | [4] |
| Gold | |||||||
| AuCl₃ | 5 | - | CH₂Cl₂ | rt | 2 | 71-86 (for analogous systems) | [5] |
| Organocatalyst | |||||||
| Thiourea derivative | 10 | - | Toluene | 50 | 24 | High (for analogous systems) | [1] |
Note: The yields reported are for the synthesis of 5-bromo-2-methyl-2,3-dihydrobenzofuran or closely related analogs due to the limited availability of direct comparative data for the parent this compound. The efficiency of each catalytic system can be influenced by the specific substrate and reaction conditions.
Mechanistic Insights and Catalyst Selection
The choice of catalyst dictates the underlying reaction mechanism, which in turn influences the reaction's scope and limitations. Understanding these mechanisms is crucial for troubleshooting and optimizing the synthesis.
Palladium-Catalyzed Intramolecular Heck and Wacker-Type Cyclizations
Palladium catalysts are widely employed for the synthesis of dihydrobenzofurans. The reaction typically proceeds via an intramolecular Heck-type mechanism or a Wacker-type oxidative cyclization.
Caption: Proposed mechanism for Palladium-catalyzed intramolecular Heck cyclization.
In the Heck-type pathway, a Pd(0) species undergoes oxidative addition to the aryl bromide (or another leaving group), followed by intramolecular carbopalladation onto the allyl group and subsequent β-hydride elimination to afford the dihydrobenzofuran product and regenerate the Pd(0) catalyst.[2] Wacker-type cyclizations, on the other hand, involve the nucleophilic attack of the phenolic oxygen onto a palladium-activated alkene.
Rhodium-Catalyzed C-H Activation and Hydroarylation
Rhodium catalysts offer an alternative route through C-H activation and intramolecular hydroarylation.[3][6] This approach can be advantageous as it may not require a pre-installed leaving group on the aromatic ring.
Caption: Workflow for organocatalytic intramolecular oxa-Michael addition.
Experimental Protocols
Below are detailed experimental protocols for the synthesis of a representative 5-bromo-2-methyl-2,3-dihydrobenzofuran using a palladium catalyst, which can be adapted for the synthesis of the parent this compound.
Protocol 1: Palladium-Catalyzed Intramolecular Cyclization of 4-Bromo-2-allylphenol
[1] Materials:
-
4-Bromo-2-allylphenol
-
Palladium(II) chloride bis(acetonitrile) complex (PdCl₂(CH₃CN)₂)
-
p-Benzoquinone
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a flame-dried flask under a nitrogen atmosphere, add PdCl₂(CH₃CN)₂ (1 mol%) and p-benzoquinone (1.1 equivalents).
-
Add anhydrous THF to dissolve the solids.
-
To this solution, add a solution of 4-bromo-2-allylphenol (1 equivalent) in anhydrous THF.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.
-
Upon completion (typically 18 hours), cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 5-bromo-2-methyl-2,3-dihydrobenzofuran.
Expected Yield: 78%
Conclusion and Future Outlook
The synthesis of this compound can be achieved through a variety of catalytic methods, with palladium-based systems being the most extensively documented and providing good to excellent yields. Rhodium, copper, and gold catalysts also offer viable alternatives, each with its own set of advantages in terms of reaction conditions and functional group tolerance. The emergence of organocatalysis provides a promising metal-free approach, particularly for asymmetric syntheses.
The choice of the optimal catalyst will depend on several factors, including the desired scale of the reaction, cost considerations, and the need for enantioselectivity. Further research focused on direct comparative studies of these catalysts for the synthesis of the specific target molecule, this compound, will be invaluable in providing a clearer picture of their relative efficiencies and guiding the selection of the most appropriate synthetic strategy.
References
- Ravindra, B., Das, B., & Ghorai, P. (2014). Organocatalytic, enantioselective, intramolecular oxa-Michael reaction of alkoxyboronate: a new strategy for enantioenriched 1-substituted 1,3-dihydroisobenzofurans. Organic Letters, 16(21), 5744–5747.
- Widenhoefer, R. A., & Zhang, Z. (2007). Gold(I)-catalyzed intramolecular enantioselective hydroalkoxylation of allenes.
- Sinha, D., & Maiti, D. (2023). Rhodium(III)-Catalyzed Regioselective Intramolecular Hydroarylation of Allyloxyarenes. Organic Letters, 25(15), 2676-2680.
- Singh, F. V., & Wirth, T. (2012). A convenient metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans and 2-arylnaphthofurans is mediated by hypervalent iodine reagents. Synthesis, 44(08), 1171-1177.
- Lu, A., Hu, K., Wang, Y., Song, H., Zhou, Z., Fang, J., & Tang, C. (2016). Enantioselective Synthesis of trans-Dihydrobenzofurans via Primary Amine-Thiourea Organocatalyzed Intramolecular Michael Addition. The Journal of Organic Chemistry, 81(15), 6454–6463.
- Wu, L., Li, L., Zhang, H., Gao, H., Zhou, Z., & Yi, W. (2021). A unique Rh(III)-catalyzed C–H activation of N-phenoxyacetamides followed by carbooxygenation of 1,3-dienes enables the construction of dihydrobenzofurans. Organic Letters, 23(10), 3844-3849.
- Chemler, S. R. (2009). The aza-Wacker reaction in natural product synthesis. Organic & Biomolecular Chemistry, 7(15), 3009-3019.
- Denmark, S. E., & Ambhaikar, N. B. (2006). Aza-Wacker-Type Cyclization. Accounts of Chemical Research, 39(9), 677-686.
- Ohmura, T., & Suginome, M. (2021). Enantioselective synthesis of 3-substituted dihydrobenzofurans through iridium-catalyzed intramolecular hydroarylation. Organic & Biomolecular Chemistry, 19(4), 837-841.
- Zhang, Z., & Widenhoefer, R. A. (2010). Mechanistic Analysis of Gold(I)-Catalyzed Intramolecular Allene Hydroalkoxylation Reveals an Off-Cycle Bis(gold) Vinyl Species and Reversible C–O Bond Formation. Journal of the American Chemical Society, 132(4), 1424–1425.
- BenchChem. (2025).
- Boominathan, S. S. K., Hou, R.-J., Hu, W.-P., Huang, P.-J., & Wang, J.-J. (2016). A Palladium-Catalyzed Domino Approach to 2,3-Disubstituted Benzofurans via an Intermolecular Carbopalladation/C(sp3)−H Functionalization/Isomerization Sequence.
- Ashraf, R., Zahoor, A. F., Ali, K. G., Nazeer, U., Saif, M. J., Mansha, A., Chaudhry, A. R., & Irfan, A. (2024). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Advances, 14(21), 14893-14948.
- Reich, N., & Ghorai, P. (2006). Gold(I)-Catalyzed Synthesis of Dihydrobenzofurans from Aryl Allyl Ethers. Synlett, 2006(07), 1098-1100.
- Wolfe, J. P., & Rossi, M. A. (2010). Synthesis of 2,3-Dihydrobenzofurans via the Palladium-Catalyzed Carboalkoxylation of 2-Allylphenols. Organic Letters, 12(19), 4340–4343.
- Wang, J.-J., & Yeh, M.-C. P. (2017).
- Chen, J., & Li, C.-J. (2017). Unlocking a self-catalytic cycle in a copper-catalyzed aerobic oxidative coupling/cyclization reaction.
- Fagnou, K., & Catellani, M. (2009). Concepts a Previous work: palladium-catalyzed intramolecular...
- Ma, X., Wu, F., Yi, X., Wang, H., & Chen, W. (2015). One-pot synthesis of 2,3-disubstituted dihydrobenzofurans and benzofurans via rhodium-catalyzed intramolecular C–H insertion reaction.
- Gevorgyan, V., & Tsuboike, K. (2005).
- Wang, J.-J., & Chen, Y.-C. (2017). Cu(II)-Catalyzed synthesis of 3-Functionalized benzofurans via sequential nucleophilic cyclization and C−C bond activation.
- Ohmura, T., & Suginome, M. (2021). Enantioselective synthesis of 3-substituted dihydrobenzofurans through iridium-catalyzed intramolecular hydroarylation. Organic & Biomolecular Chemistry, 19(4), 837-841.
- Zeng, W., Wu, W., Jiang, H., Huang, L., Sun, Y., Chen, Z., & Li, X. (2013). Facile synthesis of benzofurans via copper-catalyzed aerobic oxidative cyclization of phenols and alkynes.
- Widenhoefer, R. A., & Zhang, Z. (2009). Gold(I)-Catalyzed Intermolecular Hydroalkoxylation of Allenes: A DFT study. The Journal of Organic Chemistry, 74(15), 5553-5561.
- Zeng, W., Wu, W., Jiang, H., Huang, L., Sun, Y., Chen, Z., & Li, X. (2013). Facile synthesis of benzofurans via copper-catalyzed aerobic oxidative cyclization of phenols and alkynes.
- Organic Chemistry Portal. (n.d.). 2,3-Dihydrobenzofuran synthesis.
- Ashraf, R., Zahoor, A. F., Ali, K. G., Nazeer, U., Saif, M. J., Mansha, A., Chaudhry, A. R., & Irfan, A. (2024). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Advances, 14(21), 14893-14948.
- Buchwald, S. L., & Mauger, C. (2008). Copper-Catalyzed Ring Opening of Benzofurans and an Enantioselective Hydroamination Cascade.
- Widenhoefer, R. A., & Zhang, Z. (2011). Kinetics and Mechanism of the Gold-Catalyzed Intermolecular Hydroalkoxylation of Allenes with Alcohols. The Journal of Organic Chemistry, 76(16), 6649-6660.
- Zhang, Z., & Widenhoefer, R. A. (2007). Gold(I)-catalyzed intramolecular enantioselective hydroalkoxylation of allenes.
- Sun, J., & Glorius, F. (2021). Metal-catalyzed synthesis of 2,3-dihydrobenzofuran.
- Gandon, V., & Malacria, M. (2013). Mechanistic Studies on the Gold-Catalyzed Intramolecular Hydroalkylation of Ynamides to Indenes.
- Kumar, P., & Kumar, R. (2018). The oxa-Michael reaction in the synthesis of 5- and 6-membered oxygen-containing heterocycles. Organic Chemistry Frontiers, 5(15), 2356-2387.
- Ashraf, R., Zahoor, A. F., Ali, K. G., Nazeer, U., Saif, M. J., Mansha, A., Chaudhry, A. R., & Irfan, A. (2024).
- Grigg, R., Sridharan, V., & Sukirthalingam, S. (1991). Palladium-catalyzed cascade cyclization-coupling reaction of... Tetrahedron Letters, 32(22), 2545-2548.
- Trost, B. M., & Toste, F. D. (2003). Scope and mechanistic investigations of Pd-catalyzed coupling/cyclizations and cycloisomerizations of allenyl malonates. Journal of the American Chemical Society, 125(11), 3090-3100.
- Ragaini, F., & Ferretti, F. (2019). Palladium-Catalyzed Intramolecular Cyclization of Nitroalkenes: Synthesis of Thienopyrroles. European Journal of Organic Chemistry, 2019(31), 5225-5231.
- Organic Chemistry Portal. (n.d.). Benzofuran synthesis.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Palladium-Catalyzed Synthesis of a Benzofuran: A Case Study in the Development of a Green Chemistry Laboratory Experiment [scielo.org.mx]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Facile synthesis of benzofurans via copper-catalyzed aerobic oxidative cyclization of phenols and alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. One-pot synthesis of 2,3-disubstituted dihydrobenzofurans and benzofurans via rhodium-catalyzed intramolecular C–H insertion reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
The Evolving Landscape of 5-Bromo-2,3-dihydrobenzofuran Derivatives: A Comparative Guide to Structure-Activity Relationships
The 2,3-dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a bromine atom at the 5-position has been a key strategy in the development of potent and selective therapeutic agents. This guide provides an in-depth comparison of 5-bromo-2,3-dihydrobenzofuran derivatives, focusing on their structure-activity relationships (SAR) as anticancer and anti-inflammatory agents. We will delve into the experimental data that underpins these findings, providing a clear rationale for the design of future drug candidates.
The Strategic Importance of the 5-Bromo Substituent
The bromine atom at the 5-position of the 2,3-dihydrobenzofuran ring is not a mere placeholder. Its electron-withdrawing nature and ability to form halogen bonds can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. Halogenated derivatives of benzofurans have shown increased cytotoxicity in cancer cell lines, suggesting that the presence of bromine can enhance the compound's ability to interact with its biological target.[1]
Comparative Analysis of Anticancer and Anti-inflammatory Activity
Recent studies have highlighted the potential of this compound derivatives in oncology and immunology. A comparative analysis of their biological activity reveals key structural features that govern their potency and selectivity.
Anticancer Activity
The anticancer potential of benzofuran derivatives is a burgeoning field of research. While a comprehensive SAR study on a series of this compound derivatives is still emerging, studies on related brominated benzofurans provide valuable insights. For instance, chalcones incorporating a 5-bromo-1-benzofuran moiety have demonstrated significant antitumor activity against human breast (MCF-7) and prostate (PC-3) cancer cell lines.[2] The SAR analysis of these and other related compounds indicates that the presence of a bromine atom on the benzofuran ring often enhances cytotoxicity.[1]
Anti-inflammatory Activity
The anti-inflammatory properties of this compound derivatives have been more systematically investigated. A study on fluorinated benzofuran and dihydrobenzofuran derivatives provided compelling evidence for the role of the 5-bromo substituent in modulating inflammatory responses.[3] These compounds were shown to inhibit key inflammatory mediators and enzymes, with their efficacy being dependent on the overall substitution pattern.
To illustrate the comparative performance, the table below summarizes the inhibitory concentrations (IC50) of representative this compound derivatives and related compounds against key inflammatory targets.
| Compound ID | R1 | R2 | Target | IC50 (µM) | Reference |
| Compound 1 | H | COOH | IL-6 | 1.2 | [3] |
| CCL2 | 1.5 | [3] | |||
| NO | 2.4 | [3] | |||
| PGE2 | 1.1 | [3] | |||
| Compound 2 | F | COOH | IL-6 | 9.04 | [3] |
| CCL2 | 19.3 | [3] | |||
| NO | 5.2 | [3] | |||
| PGE2 | 1.48 | [3] | |||
| 5-chloro-6-cyclohexyl-2,3-dihydrobenzofuran-2-one | Cl | cyclohexyl | Carrageenan Paw Edema | More potent than Diclofenac | [4] |
| Diclofenac (Reference) | - | - | Carrageenan Paw Edema | - | [4] |
Note: The table includes a closely related 5-chloro derivative to provide a broader context for the anti-inflammatory potential of halogenated 2,3-dihydrobenzofurans.
The data suggests that the nature of the substituent at other positions on the dihydrobenzofuran ring, in concert with the 5-bromo group, fine-tunes the anti-inflammatory activity.
Structure-Activity Relationship (SAR) Insights
The collective findings from various studies allow us to delineate key SAR trends for this compound derivatives:
-
Halogen at Position 5: The presence of a bromine or chlorine atom at the 5-position is consistently associated with enhanced biological activity, particularly in the context of anti-inflammatory and anticancer effects.[1][3][4] This is likely due to favorable interactions with the target protein.
-
Substituents at Position 2 and 3: The nature of the substituents at the 2 and 3-positions of the dihydrofuran ring plays a crucial role in determining the potency and selectivity of the compound. For instance, the presence of a carboxylic acid group at position 2 appears to be beneficial for anti-inflammatory activity.[3]
-
Aromatic vs. Saturated Furan Ring: While this guide focuses on 2,3-dihydrobenzofurans, it is noteworthy that the degree of saturation in the furan ring can impact activity. Some studies on related scaffolds suggest that both benzofuran and dihydrobenzofuran cores can serve as effective pharmacophores.[5]
Experimental Protocols
To ensure the reproducibility and validation of the presented findings, detailed experimental protocols for the synthesis of a representative this compound derivative and a key biological assay are provided below.
Synthesis of Ethyl this compound-2-carboxylate
A general procedure for the synthesis of 2,3-dihydrobenzofuran derivatives involves the cyclization of appropriately substituted phenols.[6]
Step 1: Synthesis of Ethyl 2-(4-bromo-2-formylphenoxy)acetate To a solution of 5-bromosalicylaldehyde (1 equivalent) in a suitable solvent such as acetone or DMF, is added ethyl bromoacetate (1.1 equivalents) and a weak base like potassium carbonate (2 equivalents). The reaction mixture is stirred at room temperature or gentle heating until the starting material is consumed (monitored by TLC). The solvent is then removed under reduced pressure, and the residue is partitioned between water and an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product, which can be purified by column chromatography.
Step 2: Reductive Cyclization to Ethyl this compound-2-carboxylate The product from Step 1 is dissolved in a suitable solvent like methanol or ethanol. A reducing agent, such as sodium borohydride (NaBH4), is added portion-wise at 0°C. The reaction is stirred at room temperature until completion. The reaction is then quenched by the addition of a weak acid, and the solvent is evaporated. The residue is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The final product is purified by column chromatography.
In Vitro COX-2 Inhibition Assay
The ability of the synthesized compounds to inhibit the cyclooxygenase-2 (COX-2) enzyme is a key indicator of their anti-inflammatory potential.
-
Enzyme and Substrate Preparation: Recombinant human COX-2 enzyme and arachidonic acid (substrate) are prepared in a suitable assay buffer.
-
Compound Incubation: The test compounds (this compound derivatives) are pre-incubated with the COX-2 enzyme for a specified period (e.g., 15 minutes) at 37°C to allow for binding.
-
Initiation of Reaction: The reaction is initiated by the addition of arachidonic acid.
-
Measurement of Prostaglandin E2 (PGE2): The reaction is allowed to proceed for a set time (e.g., 10 minutes) and then terminated. The amount of PGE2 produced is quantified using a commercially available ELISA kit.
-
Data Analysis: The percentage of inhibition is calculated by comparing the PGE2 levels in the presence of the test compound to the vehicle control. The IC50 value is then determined by plotting the percentage of inhibition against the compound concentration.
Visualizing the SAR and Experimental Workflow
To provide a clearer understanding of the concepts discussed, the following diagrams illustrate the core structure, a general synthetic workflow, and a key signaling pathway.
Caption: Core chemical structure of this compound.
Caption: General synthetic workflow for a this compound derivative.
Caption: Simplified NF-κB signaling pathway in inflammation.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel anticancer and anti-inflammatory agents. The available data clearly indicates that the bromine atom at the 5-position is a key determinant of biological activity. Future research should focus on the systematic exploration of substituents at the 2 and 3-positions to further optimize potency and selectivity. Moreover, a deeper understanding of the molecular targets and signaling pathways modulated by these compounds will be crucial for their successful translation into clinical candidates. The experimental protocols and SAR insights provided in this guide offer a solid foundation for researchers to build upon in their quest for next-generation therapeutics.
References
- Farhat, J., Alzyoud, L., Alwahsh, M., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]
- Özdemir, A., Göktaş, M., Tutar, Y., & Göktaş, H. (2015). Synthesis, Characterization, and Anticancer Activity of New Benzofuran Substituted Chalcones. Journal of Heterocyclic Chemistry, 52(5), 1367-1375. [Link]
- Ayoub, A. J., El-Achkar, G. A., Gali-Muhtasib, H., & Habib, A. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. International Journal of Molecular Sciences, 24(12), 10203. [Link]
- Rainer, G., & Riedel, R. (1981). 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents. Journal of Medicinal Chemistry, 24(7), 849-854. [Link]
- Chen, S., Lu, X., Cheng, H., Ou, Y., Cheng, H., & Zhou, G. C. (2009). Synthesis, discovery and preliminary SAR study of benzofuran derivatives as angiogenesis inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(7), 1851-1854. [Link]
- Larock, R. C., & Doty, M. J. (1995). Synthesis of 2,3-Disubstituted Benzofurans via Palladium-Catalyzed Annulation of Internal Alkynes. The Journal of Organic Chemistry, 60(2), 249-257. [Link]
- Al-Sabawi, A. H., & Younis, S. A. (2023). Design, Synthesis, and Biological Evaluation of Benzofuran Derivatives as Inhibitors of Inflammatory Enzymes in Kidney Cancer Therapy. Texila International Journal of Basic and Applied Sciences, 10(1). [Link]
- Frontiers in Chemistry. (2024).
- Wang, L., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 29(16), 3788. [Link]
- El-Gamal, M. I., et al. (2025). Design, synthesis and anticancer activity of benzofuran derivatives targeting VEGFR-2 tyrosine kinase. European Journal of Medicinal Chemistry, 285, 116245. [Link]
- Organic Chemistry Portal. (n.d.). 2,3-Dihydrobenzofuran synthesis. [Link]
- Semantic Scholar. (n.d.).
- El-Sayed, M. A. A., et al. (2022). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Advances, 12(44), 28593-28613. [Link]
- Ayoub, A. J., El-Achkar, G. A., Gali-Muhtasib, H., & Habib, A. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. International Journal of Molecular Sciences, 24(12), 10203. [Link]
- Li, Y., et al. (2022). Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents. Bioorganic & Medicinal Chemistry, 59, 116677. [Link]
- Semantic Scholar. (n.d.). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. [Link]
- Kumar, P., & Kumar, A. (2025). Synthesis and Biological Evaluations of Some Benzofuran Derivatives. International Journal of Pharmaceutical Sciences and Research, 16(9), 4567-4573. [Link]
- ResearchGate. (n.d.). IC 50 values of synthesized series of compounds with binding free... [Link]
- Surakshitha, T., et al. (2014). Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. International Journal of Pharmacy and Biological Sciences, 4(2), 343-348. [Link]
- ResearchGate. (n.d.). Molecular docking energies scores and IC 50 values of compounds (9A,... [Link]
- Abdel-Karim, S. S., et al. (2023). Discovery of novel benzofuran-based derivatives as acetylcholinesterase inhibitors for the treatment of Alzheimer's disease: Design, synthesis, biological evaluation, molecular docking and 3D-QSAR investigation. European Journal of Medicinal Chemistry, 260, 115766. [Link]
- Sciforum. (2021).
- Miceli, A., et al. (2024).
- National Institutes of Health. (n.d.).
Sources
- 1. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. mdpi.com [mdpi.com]
- 4. 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SAR-Guided Development of Small-Molecule SERCA2a Activators: Discovery of Potent Indoline, Benzofuran, and Benzodioxole Analogs for Cardiovascular Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Benchmarking the Efficacy of 5-Bromo-2,3-dihydrobenzofuran Analogs Against Known PARP Inhibitors: A Comparative Guide for Drug Discovery Professionals
In the landscape of targeted cancer therapy, the inhibition of Poly(ADP-ribose) polymerase (PARP) has emerged as a clinically validated strategy, particularly for cancers harboring defects in DNA repair pathways, such as those with BRCA1/2 mutations. This has spurred the development of a new generation of small molecule inhibitors. Among these, the 5-Bromo-2,3-dihydrobenzofuran scaffold has shown considerable promise as a template for the design of potent and selective PARP inhibitors. This guide provides an in-depth, objective comparison of novel this compound analogs against established PARP inhibitors, supported by experimental data and detailed methodologies to aid researchers in their drug discovery endeavors.
The Rationale for Targeting PARP-1 with Novel Scaffolds
Poly(ADP-ribose) polymerase 1 (PARP-1) is a key enzyme in the base excision repair (BER) pathway, responsible for detecting and signaling single-strand DNA breaks (SSBs). Inhibition of PARP-1 leads to the accumulation of unrepaired SSBs, which during DNA replication, can be converted into more cytotoxic double-strand breaks (DSBs). In healthy cells, these DSBs are efficiently repaired by the homologous recombination (HR) pathway. However, in cancer cells with mutations in HR pathway genes like BRCA1 or BRCA2, the repair of these DSBs is compromised. This leads to a synthetic lethal interaction, where the simultaneous inhibition of PARP and deficiency in HR results in selective cancer cell death.[1][2][3]
The clinical success of PARP inhibitors such as Olaparib, Rucaparib, Niraparib, and Talazoparib has validated this therapeutic approach.[4][5] However, the quest for novel inhibitors with improved potency, selectivity, and pharmacokinetic profiles is ongoing. The this compound core represents a versatile scaffold for developing such next-generation PARP inhibitors. Its structural features allow for diverse chemical modifications to optimize interactions with the PARP-1 active site.
Comparative Efficacy Analysis: this compound Analogs vs. Known Inhibitors
The central aim of this guide is to benchmark the efficacy of novel this compound-7-carboxamide derivatives against clinically approved PARP inhibitors. The primary metric for this comparison is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. The data presented below is collated from various in vitro enzymatic assays.
| Compound | Target | IC50 / Ki | Source |
| Known PARP Inhibitors | |||
| Olaparib | PARP-1 | ~1-5 nM (IC50) | [6][7] |
| Rucaparib | PARP-1 | 1.4 nM (Ki) | [8][9] |
| Niraparib | PARP-1 | 2.8 nM (IC50) | [10] |
| Talazoparib | PARP-1 | 0.57 nM (IC50) | [11][12] |
| This compound Analogs | |||
| Compound 58 (3',4'-dihydroxybenzylidene derivative) | PARP-1 | 0.531 µM (IC50) | |
| Compound 66 | PARP-1 | 0.079 µM (IC50) | |
| Compound 67 | PARP-1 | 0.112 µM (IC50) | |
| Compound 68 | PARP-1 | 0.106 µM (IC50) | |
| Compound 70 | PARP-1 | 0.718 µM (IC50) | |
| Compound 72 | PARP-1 | 0.103 µM (IC50) | |
| Compound 73 | PARP-1 | 0.126 µM (IC50) |
Analysis of Comparative Efficacy:
The data reveals that while the initial lead this compound analogs exhibit micromolar to high nanomolar inhibitory activity against PARP-1, they are less potent than the established, clinically approved PARP inhibitors which consistently demonstrate low nanomolar IC50 and Ki values. However, the significant improvement in potency observed with substituted benzylidene derivatives, such as compound 66 (IC50 = 79 nM), highlights the potential of this scaffold. Further optimization of the heterocyclic moieties attached to the benzylidene group could lead to analogs with potencies comparable to or exceeding those of the current generation of PARP inhibitors. The selective cytotoxicity of compound 66 in BRCA2-deficient cells further underscores the promise of this chemical series in developing targeted cancer therapies.
The Mechanism of Action: PARP Inhibition and Synthetic Lethality
The therapeutic efficacy of PARP inhibitors in BRCA-deficient cancers is a prime example of synthetic lethality. The following diagram illustrates the central role of PARP-1 in DNA repair and how its inhibition leads to selective killing of cancer cells with compromised homologous recombination.
Caption: PARP-1 signaling in DNA repair and the principle of synthetic lethality.
Experimental Protocols for Efficacy Benchmarking
To ensure the objective comparison of novel inhibitors with established drugs, standardized and robust experimental protocols are paramount. Below are detailed methodologies for key in vitro assays.
Biochemical PARP-1 Inhibition Assay
This assay directly measures the enzymatic activity of PARP-1 and its inhibition by test compounds.
Workflow Diagram:
Caption: Experimental workflow for a biochemical PARP-1 inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Reconstitute recombinant human PARP-1 enzyme in assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 0.1% BSA).
-
Prepare activated DNA by treating calf thymus DNA with DNase I.
-
Prepare a stock solution of β-NAD+ in assay buffer.
-
Prepare serial dilutions of the this compound analogs and known inhibitors (e.g., Olaparib) in DMSO, followed by dilution in assay buffer.
-
-
Assay Procedure:
-
To the wells of a 96-well plate, add 10 µL of the serially diluted test compounds.
-
Add 20 µL of a pre-mixed solution containing PARP-1 enzyme and activated DNA to each well.
-
Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 20 µL of the β-NAD+ solution to each well.
-
Incubate the plate for 60 minutes at 30°C.
-
-
Detection:
-
Stop the reaction by adding a stop solution (e.g., 10% acetic acid).
-
Detect the amount of PARP-1 activity. A common method is an ELISA-based assay that detects the biotinylated poly(ADP-ribose) polymers formed on histones coated on the plate.[13]
-
Alternatively, a fluorometric assay can be used that measures the decrease in NAD+ concentration.[14]
-
-
Data Analysis:
-
Subtract the background signal (wells without enzyme).
-
Normalize the data to the positive control (enzyme without inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value using a non-linear regression curve fit (e.g., sigmoidal dose-response).
-
Cell-Based Assay for PARP Inhibitor Efficacy
This assay assesses the cytotoxic effect of the inhibitors on cancer cell lines, particularly those with and without BRCA mutations, to evaluate their synthetic lethal potential.
Step-by-Step Protocol (MTT Assay):
-
Cell Culture:
-
Culture BRCA-deficient (e.g., MDA-MB-436, Capan-1) and BRCA-proficient cancer cell lines in their recommended growth media.[15]
-
-
Cell Seeding:
-
Seed the cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the this compound analogs and known inhibitors for a specified period (e.g., 72 hours).
-
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration.
-
Determine the IC50 value for each compound in each cell line. A significantly lower IC50 in the BRCA-deficient cell line compared to the BRCA-proficient line indicates a synthetic lethal effect.
-
Structure-Activity Relationship (SAR) Insights
The development of potent this compound-based PARP inhibitors has been guided by a rational, structure-based design strategy. The core scaffold mimics the nicotinamide portion of the NAD+ cofactor, allowing it to bind to the active site of PARP-1. The bromine atom can enhance binding through halogen bonding interactions.[16]
Key SAR observations from the development of these analogs include:
-
The 7-carboxamide group: This moiety is crucial for interaction with key residues in the PARP-1 active site.
-
Modifications at the 2-position of the dihydrobenzofuranone ring: The introduction of substituted benzylidene groups at this position has been shown to significantly enhance inhibitory potency. This suggests that these substituents can access and interact with additional pockets within the enzyme's active site.
-
Heterocyclic substituents on the benzylidene moiety: The nature of the heterocycle has a profound impact on activity, with certain rings leading to a dramatic increase in potency. This indicates the importance of optimizing interactions in the solvent-exposed region of the active site.
These SAR insights provide a clear rationale for the synthetic modifications undertaken and guide the future design of even more potent and selective inhibitors based on the this compound scaffold.[17][18][19]
Conclusion and Future Directions
This comparative guide demonstrates that novel this compound analogs are a promising class of PARP-1 inhibitors. While the initial lead compounds exhibit moderate potency, structure-guided optimization has yielded derivatives with significantly improved efficacy, approaching the range of clinically approved drugs. The clear structure-activity relationships established for this scaffold provide a solid foundation for further development.
Future research should focus on:
-
Enhancing Potency: Continued exploration of substituents on the benzylidene ring and other positions of the dihydrobenzofuran core to achieve low nanomolar to sub-nanomolar IC50 values.
-
Improving Selectivity: Assessing the selectivity of these analogs against other PARP family members to minimize off-target effects.
-
Optimizing Pharmacokinetics: Evaluating the drug-like properties of the most potent analogs, including solubility, metabolic stability, and cell permeability.
-
In Vivo Efficacy Studies: Progressing the most promising compounds into preclinical animal models of BRCA-deficient cancers to validate their therapeutic potential.
By systematically applying the principles of medicinal chemistry and leveraging robust biochemical and cell-based assays for benchmarking, the this compound scaffold holds the potential to deliver the next generation of highly effective PARP inhibitors for targeted cancer therapy.
References
- National Center for Biotechnology Information. "Overview of the role of PARP1 in DNA repair.
- Steffen, J. D., et al. (2013). "Selectivity of PARP inhibitors.
- PubMed Central. "The underlying mechanism for the PARP and BRCA synthetic lethality: Clearing up the misunderstandings." [Link]
- PubMed Central. "Functional Aspects of PARP1 in DNA Repair and Transcription." [Link]
- Journal of Clinical Investigation. "BRCAness, DNA gaps, and gain and loss of PARP inhibitor–induced synthetic lethality." [Link]
- PubMed. "Repair pathway for PARP-1 DNA-protein crosslinks." [Link]
- Wikipedia. "PARP1." [Link]
- National Institutes of Health. "Poly (ADP-Ribose) Polymerase Inhibitors: Talazoparib in Ovarian Cancer and Beyond." [Link]
- MDPI.
- PubMed Central.
- PubMed Central.
- PubMed Central. "Pharmacological effects of Niraparib and its combination with angiogenic inhibitor in ovarian cancer." [Link]
- PubMed Central. "Clinical Pharmacokinetics and Pharmacodynamics of Rucaparib." [Link]
- PubMed Central. "PARP Inhibitors: The First Synthetic Lethal Targeted Therapy." [Link]
- Frontiers.
- PubMed Central.
- Tulip Biolabs. "PARP1 Activity Assay." [Link]
- Selleckchem. "PARP1 selective inhibitor." [Link]
- ResearchGate. "Summary of the IC 50 and IC 90 PAR level inhibitions for each drug in DT40 and DU145 cells." [Link]
- ResearchGate. "PARPi IC50 values for PARP family members." [Link]
- PubMed Central. "Inhibitors of PARP: Number crunching and structure gazing." [Link]
- PubMed Central. "PASTA: PARP activity screening and inhibitor testing assay." [Link]
- BellBrook Labs. "Enzolution PARP1 Assay System." [Link]
- PubMed Central.
- National Institutes of Health.
- National Institutes of Health. "Therapeutic Potential of the Poly(ADP-ribose) Polymerase Inhibitor Rucaparib for the Treatment of Sporadic Human Ovarian Cancer." [Link]
- ACS Publications. "Niraparib: A Poly(ADP-ribose) Polymerase (PARP)
- PubMed Central. "Phase I, Dose-Escalation, Two-Part Trial of the PARP Inhibitor Talazoparib in Patients with Advanced Germline BRCA1/2 Mutations and Selected Sporadic Cancers." [Link]
- PubMed Central.
- PubMed Central. "Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging." [Link]
- PubMed. "Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity." [Link]
- BMG LABTECH. "PARP assay for inhibitors." [Link]
- YouTube. "Targeted cancer therapy: choosing the right assay to assess PARP inhibitors." [Link]
- Semantic Scholar. "Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity." [Link]
- MDPI.
- PubMed Central. "Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity." [Link]
- Royal Society of Chemistry. "Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity." [Link]
- MDPI. "Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents." [Link]
Sources
- 1. The underlying mechanism for the PARP and BRCA synthetic lethality: Clearing up the misunderstandings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI - BRCAness, DNA gaps, and gain and loss of PARP inhibitor–induced synthetic lethality [jci.org]
- 3. tandfonline.com [tandfonline.com]
- 4. PARP1 - Wikipedia [en.wikipedia.org]
- 5. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Preclinical Evaluation of the PARP Inhibitor, Olaparib, in Combination with Cytotoxic Chemotherapy in Pediatric Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. mdpi.com [mdpi.com]
- 11. Poly (ADP-Ribose) Polymerase Inhibitors: Talazoparib in Ovarian Cancer and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. bmglabtech.com [bmglabtech.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. [PDF] Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity | Semantic Scholar [semanticscholar.org]
- 19. nchr.elsevierpure.com [nchr.elsevierpure.com]
Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Activity of 5-Bromo-2,3-dihydrobenzofuran-Based Compounds
For researchers in the vanguard of drug discovery, the journey from a promising molecule in a test tube to a viable therapeutic in a living system is fraught with challenges. The 2,3-dihydrobenzofuran scaffold, a privileged structure in medicinal chemistry, has given rise to numerous compounds with diverse pharmacological activities.[1] The introduction of a bromine atom at the 5-position can further enhance these biological effects, a testament to the intricate dance of structure-activity relationships.[2] This guide provides an in-depth, objective comparison of the in vitro and in vivo activities of 5-Bromo-2,3-dihydrobenzofuran-based compounds, offering field-proven insights and detailed experimental methodologies to navigate the complexities of translational research.
The Rationale: Why Compare In Vitro and In Vivo?
The core of preclinical drug development lies in establishing a correlation between a compound's activity in a controlled, artificial environment (in vitro) and its efficacy and behavior within a complex, living organism (in vivo). A potent in vitro result is a crucial first step, but it is not a guarantee of in vivo success. Factors such as absorption, distribution, metabolism, excretion (ADME), and off-target toxicity can dramatically alter a compound's performance. This guide will use a case study approach to illuminate these translational challenges and successes.
Case Study: Anti-Inflammatory and Anticancer Potential of Brominated Dihydrobenzofurans
A recent study on fluorinated and brominated benzofuran and 2,3-dihydrobenzofuran derivatives provides a compelling example of the bridge between in vitro and in vivo evaluation.[2][3] This research highlights how specific structural modifications, including the presence of bromine, can confer potent anti-inflammatory and anticancer properties.
In Vitro Activity: Unraveling Mechanisms in a Controlled Environment
The initial screening of novel compounds invariably begins with in vitro assays to determine their direct effects on cellular processes. In the case of our lead compounds, their anti-inflammatory potential was first assessed by measuring their ability to inhibit the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage cells.
Key In Vitro Anti-Inflammatory Findings:
Six of the nine synthesized compounds, including brominated derivatives, effectively suppressed LPS-stimulated inflammation.[3] These compounds inhibited the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase 2 (iNOS), two key enzymes in the inflammatory cascade.[3] This enzymatic inhibition led to a downstream reduction in the secretion of pro-inflammatory molecules.[3]
Data Presentation: In Vitro Inhibition of Inflammatory Mediators
| Compound | Target Mediator | IC50 (µM) |
| Compound 2 | Prostaglandin E2 (PGE2) | 1.91 |
| Interleukin-6 (IL-6) | 1.23 | |
| Chemokine (C-C) Ligand 2 (CCL2) | 1.52 | |
| Nitric Oxide (NO) | 2.42 | |
| Compound 3 | Prostaglandin E2 (PGE2) | 1.48 |
| Interleukin-6 (IL-6) | 5.21 | |
| Chemokine (C-C) Ligand 2 (CCL2) | 1.5 | |
| Nitric Oxide (NO) | 5.23 | |
| Data synthesized from a study on fluorinated benzofuran and dihydrobenzofuran derivatives, where compounds 2 and 3 contain both bromine and fluorine substitutions.[3] |
In Vitro Anticancer Activity:
The link between chronic inflammation and tumorigenesis is well-established.[3] Consequently, the most potent anti-inflammatory compounds were further evaluated for their anticancer effects on the human colorectal adenocarcinoma cell line, HCT116. Two compounds featuring difluorine and bromine substitutions inhibited cancer cell proliferation by approximately 70%.[2] This effect was associated with the inhibition of the anti-apoptotic protein Bcl-2 and the cleavage of PARP-1, indicating an induction of apoptosis.[2]
Experimental Protocol: In Vitro Nitric Oxide (NO) Inhibition Assay
This protocol describes a standard method for quantifying the inhibition of nitric oxide production in LPS-stimulated RAW 264.7 macrophage cells, a key indicator of anti-inflammatory activity.
Workflow Diagram: In Vitro NO Assay
Caption: Workflow for the in vitro nitric oxide inhibition assay.
Step-by-Step Methodology:
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.[4]
-
Seeding: Seed the cells into a 96-well plate at a density of 1x10^5 cells per well and incubate for 24 hours to allow for adherence.[4]
-
Treatment: Pre-treat the adhered cells with various concentrations of the this compound test compound for 1 hour.
-
Stimulation: Following pre-treatment, stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce an inflammatory response. Include a negative control (cells with media only) and a positive control (cells with LPS only).[4]
-
Incubation: Incubate the plate for an additional 24 hours.
-
Nitrite Measurement: To measure nitric oxide production, quantify the amount of its stable metabolite, nitrite, in the culture medium.
-
Transfer 50-100 µL of the cell culture supernatant to a new 96-well plate.[4][5]
-
Add an equal volume of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to each well.[4][6]
-
Incubate at room temperature for 10 minutes, protected from light.[5][7]
-
-
Data Acquisition: Measure the absorbance at 540 nm using a microplate reader. The amount of nitrite is determined using a sodium nitrite standard curve.[5]
-
Cytotoxicity Assessment: Concurrently, perform an MTT assay on the remaining cells to ensure that the observed inhibition of NO production is not due to cytotoxic effects of the compound.[4]
In Vivo Activity: Assessing Efficacy in a Living System
While in vitro data provides mechanistic insights, in vivo models are indispensable for evaluating a compound's therapeutic potential in the context of a whole organism.
Key In Vivo Anti-Inflammatory Findings:
Selected brominated dihydrobenzofuran derivatives were tested in a zymosan-induced air pouch model of inflammation.[3] The compounds that demonstrated potent in vitro activity also significantly reduced the number of inflammatory cells in the air pouch exudates and inhibited the levels of PGE2 in vivo.[3] This demonstrates a successful translation of anti-inflammatory effects from a cellular model to a living system.
Data Presentation: In Vivo Anti-Inflammatory Effects
| Compound | Parameter | Result |
| Compound 2 | Cell number in exudate | Significantly reduced |
| PGE2 levels in exudate | Inhibited | |
| Compound 3 | Cell number in exudate | Significantly reduced |
| PGE2 levels in exudate | Inhibited | |
| Compound 5 | Cell number in exudate | Significantly reduced |
| PGE2 levels in exudate | No significant inhibition | |
| Compound 6 | Cell number in exudate | Significantly reduced |
| PGE2 levels in exudate | Inhibited | |
| Data synthesized from a study on fluorinated benzofuran and dihydrobenzofuran derivatives in a zymosan-induced air pouch model.[3] |
Translational Insight:
Interestingly, compound 5, which showed good in vitro inhibition of PGE2, did not significantly reduce PGE2 levels in vivo. This discrepancy highlights the importance of in vivo validation. It could be attributed to factors like poor pharmacokinetic properties (e.g., rapid metabolism or low bioavailability at the site of inflammation) of compound 5 compared to the others.
Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema Assay
This is a classic and highly reproducible model for screening the acute anti-inflammatory activity of novel compounds.
Workflow Diagram: In Vivo Paw Edema Assay
Caption: Workflow for the in vivo carrageenan-induced paw edema assay.
Step-by-Step Methodology:
-
Animal Selection: Use male Wistar rats (150-200g). Acclimatize the animals for at least one week before the experiment.
-
Grouping: Divide the animals into groups (n=6): a control group (vehicle), a reference standard group (e.g., Indomethacin, 5 mg/kg), and test groups receiving different doses of the this compound compound.[8]
-
Baseline Measurement: Before any treatment, measure the initial volume of the right hind paw of each rat using a plethysmometer.[8]
-
Compound Administration: Administer the test compound, vehicle, or standard drug via the desired route (e.g., intraperitoneally or orally) 30 to 60 minutes before inducing inflammation.[8][9]
-
Induction of Edema: Induce acute inflammation by injecting 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw.[8][10]
-
Edema Measurement: Measure the paw volume at regular intervals, typically 1, 2, 3, 4, and 5 hours after the carrageenan injection.[8]
-
Data Analysis: The degree of edema is calculated as the difference in paw volume before and after carrageenan injection. The percentage inhibition of edema for the treated groups is calculated relative to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Synthesizing the Evidence: The In Vitro-In Vivo Correlation
The presented case study on brominated 2,3-dihydrobenzofuran derivatives demonstrates a generally positive correlation between in vitro anti-inflammatory mechanism-based assays and in vivo efficacy. Compounds that effectively inhibited the COX-2 and iNOS pathways at the cellular level also tended to reduce inflammation in a living model.[3]
However, the discrepancy observed with compound 5 serves as a critical reminder of the limitations of in vitro screening.[3] While invaluable for high-throughput screening and initial mechanistic studies, cellular assays do not account for the pharmacokinetic and pharmacodynamic complexities of a whole organism.
Causality Behind Experimental Choices:
-
Why RAW 264.7 cells? This murine macrophage cell line is a robust and widely accepted model for studying inflammation because it reliably produces high levels of NO and other pro-inflammatory mediators upon stimulation with LPS.[6]
-
Why Carrageenan-Induced Paw Edema? This model is highly reproducible and biphasic. The initial phase (0-1.5 hours) is mediated by histamine and serotonin, while the later phase (after 2.5 hours) involves the production of prostaglandins, which is the target of many non-steroidal anti-inflammatory drugs (NSAIDs).[8][11] This allows for the characterization of a compound's mechanism of action.
Conclusion
The development of novel therapeutics based on the this compound scaffold requires a rigorous, multi-faceted evaluation. This guide illustrates that a logical progression from targeted in vitro assays to well-characterized in vivo models is paramount. While in vitro studies are essential for identifying lead compounds and elucidating their mechanisms of action, in vivo experiments are the ultimate proving ground for therapeutic potential. The discrepancies between these two realms are not failures, but rather crucial data points that guide further medicinal chemistry efforts to optimize compounds for better bioavailability, stability, and overall efficacy. By integrating these datasets, researchers can build a comprehensive profile of a compound's activity, paving the way for successful clinical translation.
References
- κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. (2025).
- Carrageenan Induced Paw Edema (R
- Dobrovolskaia, M. A., & McNeil, S. E. (2013). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. In Characterization of Nanoparticles Intended for Drug Delivery (pp. 131-140). Humana Press. [Link]
- Kim, J. Y., et al. (2020). Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats. Scientific Reports, 10(1), 2538. [Link]
- Gepdiremen, A., et al. (2006). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Phytotherapy Research, 20(12), 1070-1074. [Link]
- Carrageenan induced Paw Edema Model. (n.d.).
- IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradis. (2018). International Journal of Pharmaceutical Sciences and Research. [Link]
- Jeong, J. B., et al. (2014). Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. Journal of the Korean Society for Applied Biological Chemistry, 57(1), 55-60. [Link]
- This compound. (n.d.). Chem-Impex. [Link]
- Anticancer therapeutic potential of benzofuran scaffolds. (2023). RSC Medicinal Chemistry. [Link]
- Inhibition of lps-induced nitric oxide production in raw 264.7 cell lines, dpph radical scavenging and total phenolic content of banana (musa sapientum) blossom extracts. (2017).
- This compound. (n.d.). MySkinRecipes. [Link]
- Hourani, W., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. International Journal of Molecular Sciences, 24(12), 10399. [Link]
- In vitro and in vivo characterization of a benzofuran derivative, a potential anticancer agent, as a novel Aurora B kinase inhibitor. (2015). European Journal of Medicinal Chemistry. [Link]
- Substituted benzofuran. (n.d.). Wikipedia. [Link]
- Romero-Estrada, A., et al. (2016). Inhibitory Effect on Nitric Oxide Release in LPS-Stimulated Macrophages and Free Radical Scavenging Activity of Croton Linearis Jacq. Leaves. Molecules, 21(11), 1547. [Link]
- In vivo and in vitro anti-inflammatory activity. (2006). Bioorganic & Medicinal Chemistry Letters. [Link]
- Anticancer therapeutic potential of benzofuran scaffolds. (2023). RSC Medicinal Chemistry. [Link]
- 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. (2016). Bioorganic & Medicinal Chemistry. [Link]
- In-vitro and in-vivo assessment of the anti-diabetic, analgesic, and anti-inflammatory potenstials of metal-based carboxylates derivative. (2023). Scientific Reports. [Link]
- Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. (2023). International Journal of Molecular Sciences. [Link]
Sources
- 1. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mjas.analis.com.my [mjas.analis.com.my]
- 5. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Inhibitory Effect on Nitric Oxide Release in LPS-Stimulated Macrophages and Free Radical Scavenging Activity of Croton Linearis Jacq. Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. inotiv.com [inotiv.com]
- 10. researchgate.net [researchgate.net]
- 11. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
Comparison of the pharmacokinetic profiles of different 5-Bromo-2,3-dihydrobenzofuran derivatives
A Comparative Guide to the Pharmacokinetic Profiles of 5-Bromo-2,3-dihydrobenzofuran Derivatives
The this compound scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Its derivatives have shown promise in a wide range of therapeutic areas, from central nervous system disorders to oncology.[1][4][5] However, the journey from a promising lead compound to a clinically effective drug is critically dependent on its pharmacokinetic profile—the way a drug is absorbed, distributed, metabolized, and excreted (ADME) by the body. This guide provides a comparative analysis of the pharmacokinetic profiles of notable this compound derivatives, supported by detailed experimental protocols for their assessment.
The Critical Role of Pharmacokinetics in Drug Development
Understanding the ADME properties of a drug candidate is paramount. A compound with excellent in vitro potency can fail in vivo if it is poorly absorbed, rapidly metabolized into inactive forms, or fails to reach its target tissue in sufficient concentrations. Key pharmacokinetic parameters that dictate a drug's behavior include:
-
Absorption & Bioavailability (F%): The fraction of an administered dose that reaches systemic circulation.
-
Distribution (Vd): The apparent volume into which a drug distributes in the body.
-
Metabolism & Clearance (CL): The process of chemical modification by the body, primarily in the liver, and the volume of plasma cleared of the drug per unit time.[6][7]
-
Elimination Half-life (t½): The time required for the drug concentration in the body to be reduced by half.
This guide will delve into these parameters for representative this compound derivatives, providing a framework for researchers to understand and predict the behavior of their own novel compounds.
Comparative Pharmacokinetic Profiles
| Parameter | Vilazodone | Dapoxetine | Key Insights for 5-Bromo Derivatives |
| Primary Indication | Major Depressive Disorder | Premature Ejaculation | Demonstrates the scaffold's versatility in targeting CNS-related conditions. |
| Absorption (Tmax) | ~4-5 hours (with food)[8] | 1-2 hours[9][10] | The rapid absorption of Dapoxetine is key to its on-demand therapeutic use.[10][11] This highlights how absorption kinetics can be tailored to the desired clinical application. |
| Bioavailability (F%) | 72% (with food)[8][12] | Not specified, but food has insignificant effect[9] | Vilazodone exhibits a significant food effect, which is a critical consideration for patient dosing instructions.[8][13][14] |
| Protein Binding | 96-99%[13] | >99%[9] | High protein binding is common for this class, meaning only a small fraction of the drug is free to exert its effect.[15] |
| Metabolism | Primarily via CYP3A4[13][14] | Extensively by CYP2D6, CYP3A4, and FMO1[9][10] | The metabolic pathway dictates potential drug-drug interactions.[16][17] Vilazodone's reliance on CYP3A4 makes it susceptible to interactions with strong inhibitors or inducers of this enzyme.[13][14] |
| Elimination Half-life (t½) | ~25 hours[8][13] | Biphasic: Initial ~1.4 hours, Terminal ~20 hours[9][18] | The long half-life of Vilazodone is suitable for a once-daily antidepressant, whereas Dapoxetine's rapid initial clearance makes it ideal for on-demand use, minimizing accumulation and side effects.[9][10] |
Methodologies for Pharmacokinetic Profiling
To generate the data presented above, a series of standardized in vivo and in vitro experiments are conducted. The following protocols provide a self-validating system, where in vitro results help predict and explain in vivo outcomes.
This protocol outlines a typical procedure to determine key pharmacokinetic parameters following oral (PO) and intravenous (IV) administration. The IV arm is crucial for determining absolute bioavailability.
Experimental Workflow:
Caption: Workflow for a typical rodent pharmacokinetic study.
Step-by-Step Protocol:
-
Animal Preparation: Twelve male Wistar rats are randomly assigned to two groups (PO and IV, n=6 each). Animals are fasted overnight with free access to water.[19]
-
Dosing:
-
Oral Group: The test compound is administered via oral gavage at a dose of, for example, 10 mg/kg.
-
Intravenous Group: The test compound is administered as a bolus injection into the tail vein at a dose of, for example, 2 mg/kg.
-
-
Blood Sampling: Approximately 0.3 mL of blood is collected from the ocular vein at predefined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant.[19][20]
-
Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.[20]
-
Bioanalysis:
-
Data Analysis: The resulting plasma concentration-time data is analyzed using non-compartmental analysis software to determine key pharmacokinetic parameters.
These assays provide mechanistic insights into the data observed in vivo.
A. Metabolic Stability in Liver Microsomes
This assay predicts hepatic clearance by measuring the rate at which a compound is metabolized by liver enzymes, primarily Cytochrome P450s (CYPs).[6][7][23]
Experimental Workflow:
Caption: Workflow for a microsomal metabolic stability assay.
Step-by-Step Protocol:
-
Preparation: A reaction mixture is prepared containing the test compound (e.g., 1 µM final concentration) and liver microsomes (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4).[23][24]
-
Initiation: The mixture is pre-warmed to 37°C, and the metabolic reaction is initiated by adding the cofactor NADPH.[6][25] A control incubation without NADPH is also run to check for non-enzymatic degradation.
-
Sampling: Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 45 minutes).[6]
-
Termination: The reaction in each aliquot is stopped by adding cold acetonitrile containing an internal standard.[23]
-
Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Calculation: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of this line is used to calculate the in vitro half-life and intrinsic clearance (Clint).[24]
B. Plasma Protein Binding (Equilibrium Dialysis)
This assay determines the fraction of a drug that is bound to plasma proteins, which influences its distribution and availability to act on its target.[15][26]
Step-by-Step Protocol:
-
Preparation: The test compound is added to plasma (e.g., human, rat) at a clinically relevant concentration.[26]
-
Dialysis: The plasma sample is placed in one chamber of a Rapid Equilibrium Dialysis (RED) device, separated by a semi-permeable membrane from a buffer-filled chamber.[15][27]
-
Incubation: The device is incubated at 37°C with shaking for several hours (typically 4-6) to allow the unbound drug to reach equilibrium across the membrane.[15][27][28]
-
Sampling: After incubation, samples are taken from both the plasma and buffer chambers.[15][28]
-
Analysis: The concentration of the drug in both samples is determined by LC-MS/MS.
-
Calculation: The percentage of the drug bound to plasma proteins is calculated based on the concentration difference between the two chambers.
C. CYP450 Inhibition Assay
This assay assesses the potential for a compound to cause drug-drug interactions by inhibiting major CYP enzymes.[16][17][29]
Step-by-Step Protocol:
-
Incubation: The test compound (at various concentrations) is incubated with human liver microsomes and a specific probe substrate for a particular CYP isoform (e.g., midazolam for CYP3A4, phenacetin for CYP1A2).[30]
-
Reaction: The reaction is initiated with NADPH and allowed to proceed for a set time.
-
Analysis: The reaction is terminated, and the amount of metabolite formed from the probe substrate is quantified by LC-MS/MS.
-
Calculation: The rate of metabolite formation in the presence of the test compound is compared to a vehicle control. An IC50 value (the concentration of the test compound that causes 50% inhibition of the enzyme activity) is then determined.[29]
Structure-Pharmacokinetic Relationships (SPKR)
The chemical structure of a benzofuran derivative profoundly influences its pharmacokinetic profile.[1][4][31] While detailed SPKR requires extensive datasets, some general principles can be inferred:
-
Lipophilicity: Increasing lipophilicity (logP/logD) can enhance membrane permeability and absorption but may also increase metabolic liability and protein binding.
-
Polar Surface Area (PSA): A higher PSA can reduce permeability across the blood-brain barrier but may improve solubility.
-
Metabolic Soft Spots: Certain functional groups are more susceptible to metabolism. For example, unsubstituted aromatic rings can be hydroxylated by CYP enzymes. Blocking these positions with metabolically stable groups (like fluorine) is a common medicinal chemistry strategy.
For this compound derivatives, the position and nature of other substituents on the benzofuran ring and any appended moieties will dictate the final ADME profile. The bromine atom itself adds lipophilicity and can influence electronic properties, potentially affecting interactions with metabolizing enzymes and transporters.[32]
Conclusion
The pharmacokinetic profile is a make-or-break parameter in the development of this compound derivatives. A thorough understanding and early assessment of ADME properties using a combination of robust in vivo and in vitro assays are essential for success. By comparing data from known drugs like Vilazodone and Dapoxetine and applying principles of structure-pharmacokinetic relationships, researchers can rationally design novel derivatives with optimized properties, increasing the likelihood of translating a promising chemical entity into a valuable therapeutic agent.
References
- Dapoxetine - Wikipedia. [Link]
- Modi, N. B., Dresser, M. J., & Desai, D. (2006). Single- and multiple-dose pharmacokinetics of dapoxetine hydrochloride, a novel agent for the treatment of premature ejaculation. Journal of Clinical Pharmacology, 46(3), 301-309. [Link]
- Stahl, S. M., & Sommer, B. R. (2012). Vilazodone: A Brief Pharmacological and Clinical Review of the Novel Serotonin Partial Agonist and Reuptake Inhibitor.
- What is the mechanism of Dapoxetine Hydrochloride?
- Citrome, L. (2011). Vilazodone HCl (Viibryd): A Serotonin Partial Agonist and Reuptake Inhibitor For the Treatment of Major Depressive Disorder. P & T : a peer-reviewed journal for formulary management, 36(9), 579–583. [Link]
- McMahon, C. G. (2006). Pharmacokinetic and pharmacodynamic features of dapoxetine, a novel drug for 'on-demand' treatment of premature ejaculation.
- Pharmacokinetics of dapoxetine 30 and 60 mg (80,81) | Download Table.
- Vilazodone - Wikipedia. [Link]
- Vilazodone: Pharmacology, Indications, Dosing Guidelines and Adverse Effects. (2025). [Link]
- AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. PubChem. [Link]
- Boinpally, R., Alvey, C., & Edwards, J. (2014). Pharmacokinetics and Safety of Vilazodone in Hepatic Impairment.
- Protein Binding by Equilibrium Dialysis. Bio-protocol. [Link]
- Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. AxisPharm. [Link]
- Lolkema, M. P., et al. (2010). Semi-automated protein binding methodology using equilibrium dialysis and a novel mixed-matrix cassette approach. Journal of Pharmaceutical Sciences, 99(11), 4747-4755. [Link]
- Plasma Protein Binding - Technical Notes.
- metabolic stability in liver microsomes. Mercell. [Link]
- Microsomal Stability. Cyprotex ADME-Tox Solutions | Evotec. [Link]
- In-Vivo Mouse and Rat PK Bioanalysis. (2025). protocols.io. [Link]
- CYP Inhibition Assay. LifeNet Health LifeSciences. [Link]
- Assays for CYP450 Inhibition, Induction, and Phenotyping.
- Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (2024). protocols.io. [Link]
- Structure activity relationship of benzofuran–nicotinonitrile derivatives as anti-cancer agents.
- Protocol for the Human Liver Microsome Stability Assay.
- Paine, M. F., et al. (2017). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Drug Metabolism and Disposition, 45(7), 719-729. [Link]
- Miners, J. O., & Rowland, A. (2016). In Vitro Drug Metabolism Using Liver Microsomes. Current Protocols in Pharmacology, 74, 7.8.1-7.8.24. [Link]
- Al-Warhi, T., et al. (2022). Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]
- Li, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(50), 29336-29353. [Link]
- Zhang, H., et al. (2024). Pharmacokinetics, bioavailability, and tissue distribution of MRTX1133 in rats using UHPLC-MS/MS. Frontiers in Pharmacology, 15, 1345869. [Link]
- Zhang, Y., et al. (2017). Pharmacokinetic analysis and tissue distribution of Vam3 in the rat by a validated LC-MS/MS method. Journal of Pharmaceutical and Biomedical Analysis, 145, 39-45. [Link]
- Norinder, U., et al. (2022). Prediction of In Vivo Pharmacokinetic Parameters and Time−Exposure Curves in Rats Using Machine Learning from the Chemical Structure. Journal of Chemical Information and Modeling, 62(9), 2245-2256. [Link]
- Synthesis and Structure-Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity. (2021). Journal of Medicinal Chemistry, 64(1), 589-605. [Link]
- Al-Warhi, T., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]
- Pharmacokinetic Study and Metabolite Identification of CAM106 in Rats by Validated UHPLC-MS/MS. (2023). Molecules, 28(9), 3907. [Link]
- Substituted benzofuran - Wikipedia. [Link]
- Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. (2024). Molecules, 29(16), 3687. [Link]
- US7709505B2 - Benzofuran derivatives, process for their preparation and intermediates thereof.
- (PDF) Molecular Docking And In-Silico Studies Of Benzofuran Derivatives For Anti-Bacterial Activity.
- Benzofuran: an emerging scaffold for antimicrobial agents. (2015). RSC Advances, 5(110), 90499-90519. [Link]
- 5-Bromo-2-(3-fluorophenyl)-3-methylsulfinyl-1-benzofuran. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(Pt 6), o1470. [Link]
- (PDF) Benzofuran: An Emerging Scaffold for Antimicrobial Agents.
- 5-Bromo-3-cyclohexylsulfinyl-2,7-dimethyl-1-benzofuran. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(Pt 6), o1678. [Link]
- Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. (2022). Molecules, 27(21), 7247. [Link]
Sources
- 1. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 3. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 7. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Vilazodone HCl (Viibryd): A Serotonin Partial Agonist and Reuptake Inhibitor For the Treatment of Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dapoxetine - Wikipedia [en.wikipedia.org]
- 10. What is the mechanism of Dapoxetine Hydrochloride? [synapse.patsnap.com]
- 11. Pharmacokinetic and pharmacodynamic features of dapoxetine, a novel drug for 'on-demand' treatment of premature ejaculation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Vilazodone - Wikipedia [en.wikipedia.org]
- 13. Vilazodone: A Brief Pharmacological and Clinical Review of the Novel Serotonin Partial Agonist and Reuptake Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 15. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. lnhlifesciences.org [lnhlifesciences.org]
- 17. criver.com [criver.com]
- 18. Single- and multiple-dose pharmacokinetics of dapoxetine hydrochloride, a novel agent for the treatment of premature ejaculation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Pharmacokinetic analysis and tissue distribution of Vam3 in the rat by a validated LC-MS/MS method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. optibrium.com [optibrium.com]
- 21. Pharmacokinetic Study and Metabolite Identification of CAM106 in Rats by Validated UHPLC-MS/MS [mdpi.com]
- 22. frontiersin.org [frontiersin.org]
- 23. mercell.com [mercell.com]
- 24. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 25. researchgate.net [researchgate.net]
- 26. enamine.net [enamine.net]
- 27. sygnaturediscovery.com [sygnaturediscovery.com]
- 28. bio-protocol.org [bio-protocol.org]
- 29. enamine.net [enamine.net]
- 30. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 32. 5-Bromo-2-(3-fluorophenyl)-3-methylsulfinyl-1-benzofuran - PMC [pmc.ncbi.nlm.nih.gov]
A comparative study of the antimicrobial spectrum of various substituted dihydrobenzofurans
In the ever-pressing search for novel antimicrobial agents to combat the rise of drug-resistant pathogens, heterocyclic compounds have emerged as a promising frontier. Among these, the dihydrobenzofuran scaffold has garnered significant attention due to its presence in numerous biologically active natural products and its synthetic tractability. This guide provides a comparative analysis of the antimicrobial spectrum of various substituted dihydrobenzofurans, offering insights into their structure-activity relationships and providing detailed experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of new anti-infective therapies.
Introduction: The Therapeutic Potential of Dihydrobenzofurans
Dihydrobenzofurans are a class of heterocyclic compounds characterized by a fused benzene and dihydrofuran ring system. This core structure serves as a versatile template for chemical modifications, allowing for the introduction of a wide array of functional groups that can modulate the molecule's physicochemical properties and biological activity. The inherent structural rigidity and the potential for diverse substitutions make dihydrobenzofurans attractive candidates for drug discovery.[1] Naturally occurring and synthetic benzofuran derivatives have demonstrated a broad range of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][2][3][4] This guide will focus specifically on their antimicrobial potential, exploring how different substitution patterns on the dihydrobenzofuran ring influence their efficacy against a spectrum of bacteria and fungi.
Comparative Antimicrobial Spectrum of Substituted Dihydrobenzofurans
The antimicrobial activity of dihydrobenzofuran derivatives is profoundly influenced by the nature and position of the substituents on both the aromatic and the dihydrofuran rings. Understanding these structure-activity relationships (SAR) is crucial for the rational design of more potent and selective antimicrobial agents.
Activity Against Gram-Positive Bacteria
Substituted dihydrobenzofurans have shown considerable promise against Gram-positive bacteria, including challenging pathogens like Methicillin-Resistant Staphylococcus aureus (MRSA).
Key Substituent Effects:
-
Hydroxyl and Methoxy Groups: The presence of hydroxyl (-OH) and methoxy (-OCH₃) groups on the aromatic ring often enhances antibacterial activity. For instance, studies have shown that hydroxyl substitutions at the C-3 and C-4 positions can lead to good antibacterial activity.[2]
-
Halogens: Halogenation, particularly with bromine or chlorine, at various positions of the benzofuran ring has been shown to be a viable strategy for enhancing antibacterial potency.[2]
-
Alkyl Chains: The length and nature of alkyl chains attached to the dihydrobenzofuran scaffold can influence activity. Shorter alkyl chains on benzopyrone derivatives, a related class of compounds, have been associated with potent antifungal activity, a principle that may extend to antibacterial properties.[5]
-
Nitrogen-Containing Heterocycles: The incorporation of nitrogen-containing heterocyclic moieties, such as pyrazole or thiazole, can significantly boost antimicrobial efficacy.[2]
Table 1: Comparative in vitro Activity (MIC in µg/mL) of Selected Substituted Dihydrobenzofurans against Gram-Positive Bacteria
| Compound/Substituent Class | Staphylococcus aureus | Methicillin-Resistant S. aureus (MRSA) | Bacillus subtilis | Reference(s) |
| Dihydrobenzofuran Neolignans | >100 | >100 | >100 | [6] |
| 2-Arylbenzofurans (Chalcomoracin) | - | 0.78 | - | [7] |
| Benzofuran-disulfide hybrids (V40) | - | - | - | [8][9] |
| Aza-benzofurans (Compound 1) | 12.5 | - | - | [10][11] |
| Indolo[3,2-b]quinoline Analogs | - | Active | - | [12] |
Note: Data is compiled from various sources and direct comparison should be made with caution due to potential variations in experimental conditions. "-" indicates data not available.
Activity Against Gram-Negative Bacteria
Gram-negative bacteria, with their protective outer membrane, often present a greater challenge for antimicrobial agents. However, certain substituted dihydrobenzofurans have demonstrated noteworthy activity.
Key Substituent Effects:
-
Lipophilicity: A balance between hydrophilic and hydrophobic properties appears to be crucial for activity against Gram-negative bacteria.[2]
-
Specific Heterocyclic Moieties: The introduction of specific heterocyclic rings can enhance penetration through the outer membrane and/or interaction with bacterial targets. For example, a 1-(thiazol-2-yl)pyrazoline derivative of benzofuran showed excellent activity against E. coli.[2]
Table 2: Comparative in vitro Activity (MIC in µg/mL) of Selected Substituted Dihydrobenzofurans against Gram-Negative Bacteria
| Compound/Substituent Class | Escherichia coli | Pseudomonas aeruginosa | Salmonella typhimurium | Reference(s) |
| Dihydrobenzofuran Neolignans | >100 | >100 | >100 | [6] |
| Aza-benzofurans (Compound 1) | 25 | - | 12.5 | [10][11] |
| Benzofuran-pyrazole derivatives | 0.5 | 1 | - | [13] |
Note: Data is compiled from various sources and direct comparison should be made with caution due to potential variations in experimental conditions. "-" indicates data not available.
Antifungal Activity
The antifungal potential of substituted dihydrobenzofurans is an area of growing interest.
Key Substituent Effects:
-
Hydroxyl Groups: As with antibacterial activity, the presence of hydroxyl groups can be important for antifungal efficacy. Benzo-furans substituted at C-5 with a hydroxyl group have shown antifungal activity.[14]
-
Halogenated Acetyl Groups: The introduction of halogenated acetyl groups, such as dibromoacetyl or dichloroacetyl, has been shown to confer activity against Candida albicans.[14]
-
Oxa- vs. Aza-benzofurans: Interestingly, for fungal inhibition, oxa-benzofuran compounds have demonstrated greater activity than their aza-benzofuran counterparts.[10]
Table 3: Comparative in vitro Activity (MIC in µg/mL) of Selected Substituted Dihydrobenzofurans against Fungi
| Compound/Substituent Class | Candida albicans | Trichophyton rubrum | Aspergillus niger | Reference(s) |
| Dihydrobenzofuran Neolignans | >100 | Weakly active | >100 | [6] |
| Halogenated 3-benzofurancarboxylic acid esters | Active | - | - | [14] |
| Oxa-benzofurans (Compound 6) | - | - | - | [10] |
| Benzopyrone derivatives (Compound 5j) | - | 1.5 | - | [5] |
Note: Data is compiled from various sources and direct comparison should be made with caution due to potential variations in experimental conditions. "-" indicates data not available.
Experimental Protocols for Antimicrobial Spectrum Determination
To ensure the generation of reliable and reproducible data, standardized experimental protocols are paramount. The following sections detail the methodologies for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of substituted dihydrobenzofurans.
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
The broth microdilution assay is a widely accepted method for determining the MIC of an antimicrobial agent.[3][15][16][17][18]
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi
-
Bacterial or fungal inoculums standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)
-
Test compounds (substituted dihydrobenzofurans) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
Negative control (broth with solvent)
-
Growth control (broth with inoculum, no compound)
-
Sterile control (broth only)
-
Spectrophotometer or microplate reader
Protocol:
-
Compound Preparation: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solution in the appropriate broth within the 96-well plate to achieve a range of desired concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism. For bacteria, this typically involves adjusting the turbidity of a bacterial suspension to match a 0.5 McFarland standard, which is then further diluted in broth to the final desired concentration.[15]
-
Inoculation: Add a standardized volume of the microbial inoculum to each well of the microtiter plate containing the serially diluted compounds.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria; 35°C for 24-48 hours for fungi).[15]
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[3][15] This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.
Caption: Workflow for MIC determination.
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
The MBC or MFC is the lowest concentration of an antimicrobial agent that results in a significant reduction (typically ≥99.9%) in the initial microbial inoculum.[3]
Protocol:
-
Following MIC Determination: After determining the MIC, take a small aliquot (e.g., 10 µL) from the wells showing no visible growth.
-
Plating: Spot-plate the aliquots onto an appropriate agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
Incubation: Incubate the agar plates under conditions suitable for the growth of the test microorganism.
-
MBC/MFC Determination: The MBC or MFC is the lowest concentration of the compound that results in no colony formation on the agar plate, indicating microbial killing.
Mechanistic Insights into Antimicrobial Action
The precise mechanisms by which substituted dihydrobenzofurans exert their antimicrobial effects are still under investigation and can vary depending on the specific substitutions and the target organism. However, some potential mechanisms have been proposed:
-
Inhibition of Essential Enzymes: Some benzofuran derivatives have been suggested to act as inhibitors of crucial fungal enzymes like N-myristoyltransferase.[14]
-
Disruption of Cell Membrane Integrity: The lipophilic nature of many dihydrobenzofuran derivatives may allow them to intercalate into the microbial cell membrane, leading to its disruption and leakage of cellular contents.
-
Interaction with DNA: Certain heterocyclic compounds can interact with bacterial DNA, interfering with replication and transcription processes.
-
Inhibition of Biofilm Formation: Some studies have investigated the potential of benzofuran derivatives to inhibit biofilm formation, a key virulence factor in many pathogenic microorganisms.
Caption: Putative antimicrobial mechanisms.
Conclusion and Future Directions
Substituted dihydrobenzofurans represent a promising class of scaffolds for the development of novel antimicrobial agents. The versatility of their chemical synthesis allows for the fine-tuning of their antimicrobial spectrum and potency. Structure-activity relationship studies have highlighted the importance of specific substituents, such as hydroxyl groups, halogens, and heterocyclic moieties, in dictating their activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.
Future research in this area should focus on:
-
Elucidating detailed mechanisms of action to enable more rational drug design.
-
Expanding the diversity of substitutions on the dihydrobenzofuran core to explore new chemical space.
-
Optimizing lead compounds to improve their pharmacokinetic and toxicological profiles.
-
Investigating activity against a broader panel of clinically relevant, drug-resistant pathogens.
By leveraging the insights gained from comparative studies and employing robust experimental methodologies, the scientific community can continue to unlock the full therapeutic potential of substituted dihydrobenzofurans in the fight against infectious diseases.
References
- Antifungal activity of dihydrobenzofuran neolignans. MedCrave. (2017).
- Design, Synthesis, Antibacterial Activity, and Mechanisms of Novel Benzofuran Derivatives Containing Disulfide Moieties. Semantic Scholar.
- Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. PMC - NIH.
- Design, Synthesis, Antibacterial Activity, and Mechanisms of Novel Benzofuran Derivatives Containing Disulfide Moieties.
- Minimum Inhibitory Concentr
- Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. International Journal of Pharmacy and Biological Sciences.
- Benzofuran: an emerging scaffold for antimicrobial agents. RSC Publishing. (2015).
- Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentr
- Minimal Inhibitory Concentrations (MIC) of the synthetic compounds 3a-h.
- Benzofuran derivatives with antifungal activity.
- Structure-Activity Relationships and Design of Focused Libraries Tailored for Staphylococcus aureus Inhibition. ChemRxiv. (2024).
- Structure-Activity Relationships and Design of Focused Libraries Tailored for Staphylococcus aureus Inhibition.
- Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. (2023).
- Synthesis and antifungal activity of derivatives of 2- and 3-benzofurancarboxylic acids. The Journal of pharmacology and experimental therapeutics. (2012).
- Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. PMC - NIH.
- Design, Synthesis and Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity – A Research Article.
- Structures of benzofuran and dihydrobenzofuran derivatives.
- Minimum inhibitory concentrations (MIC, µg/mL) of the synthesized compounds determined by microdilution method.
- Structure-Activity Relationship and Anticancer Profile of Second-Generation Anti-MRSA Synthetic Retinoids. NIH.
- Antimicrobial activity of 2-arylbenzofurans from Morus species against methicillin-resistant Staphylococcus aureus. PubMed. (2005).
- Structure-activity relationship of indoloquinoline analogs anti-MRSA. PubMed. (2015).
- Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. MDPI.
- Synthesis and in vitro antifungal activities of new 3-substituted benzopyrone deriv
- Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. MDPI. (2022).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. emerypharma.com [emerypharma.com]
- 4. ijpbs.com [ijpbs.com]
- 5. Synthesis and in vitro antifungal activities of new 3-substituted benzopyrone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medcraveonline.com [medcraveonline.com]
- 7. Antimicrobial activity of 2-arylbenzofurans from Morus species against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, Antibacterial Activity, and Mechanisms of Novel Benzofuran Derivatives Containing Disulfide Moieties. | Semantic Scholar [semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Structure-activity relationship of indoloquinoline analogs anti-MRSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) DOI:10.1039/C5RA20658H [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. m.youtube.com [m.youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. protocols.io [protocols.io]
- 18. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Comparative Docking Studies of 5-Bromo-2,3-dihydrobenzofuran Derivatives with Acetylcholinesterase
Introduction
The 2,3-dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and neuroprotective effects.[1][2][3] The introduction of a bromine atom at the 5-position can significantly modulate the compound's physicochemical properties, such as lipophilicity and electronic distribution, which in turn can influence its binding affinity and selectivity for a biological target. This guide provides an in-depth, comparative molecular docking study of a series of 5-Bromo-2,3-dihydrobenzofuran derivatives against acetylcholinesterase (AChE), a key enzyme in the pathogenesis of Alzheimer's disease.[4][5]
The inhibition of AChE is a well-established therapeutic strategy for managing the symptoms of Alzheimer's disease. By preventing the breakdown of the neurotransmitter acetylcholine, AChE inhibitors can help to improve cognitive function.[4][5] Molecular docking is a powerful computational technique used to predict the preferred binding mode and affinity of a ligand to a protein target.[6][7][8][9] This guide will walk through a rigorous and validated docking protocol, providing a framework for researchers to conduct their own comparative in silico studies.
Methodology: A Step-by-Step Protocol for Comparative Docking
The following protocol outlines a comprehensive workflow for a comparative molecular docking study. The choice of software and parameters is justified to ensure scientific rigor and reproducibility. For this study, we will utilize AutoDock Vina, a widely used and well-validated open-source docking program.
Target Protein Preparation
-
Rationale: The initial crystal structure of the target protein often contains water molecules, co-factors, and other ligands that are not relevant to the docking study and can interfere with the process. It is also crucial to add hydrogen atoms, as they are often not resolved in X-ray crystal structures but are vital for proper hydrogen bonding and electrostatic calculations.
-
Protocol:
-
Download the crystal structure of human acetylcholinesterase (AChE) in complex with a known inhibitor (e.g., donepezil, PDB ID: 4EY7) from the Protein Data Bank (PDB).[10]
-
Visualize the protein structure using a molecular visualization tool such as UCSF Chimera or PyMOL.
-
Remove all water molecules and the co-crystallized ligand (donepezil) from the protein structure.[10]
-
Add polar hydrogen atoms to the protein and assign Gasteiger charges.
-
Save the prepared protein structure in the PDBQT format, which is required by AutoDock Vina.
-
Ligand Preparation
-
Rationale: The 3D structures of the ligands need to be generated and optimized to represent their most stable, low-energy conformations. This step is critical for accurate docking results.
-
Protocol:
-
Draw the 2D structures of the this compound derivatives using a chemical drawing software like ChemDraw or MarvinSketch.
-
Convert the 2D structures to 3D structures.
-
Perform energy minimization of the 3D structures using a suitable force field (e.g., MMFF94).
-
Save the prepared ligand structures in the PDBQT format.
-
Docking Protocol Validation (Re-docking)
-
Rationale: Before docking the novel compounds, it is essential to validate the docking protocol to ensure that it can accurately reproduce the known binding mode of a reference ligand.[11][12][13] This is typically done by re-docking the co-crystallized ligand back into the active site of the protein.
-
Protocol:
-
Use the prepared AChE structure and the extracted co-crystallized ligand (donepezil).
-
Define the grid box for docking. The grid box should encompass the entire active site of the enzyme, which can be identified based on the position of the co-crystallized ligand.
-
Perform the docking simulation using AutoDock Vina.
-
Analyze the results and calculate the Root Mean Square Deviation (RMSD) between the predicted binding pose of the re-docked ligand and the original crystallographic pose. An RMSD value of less than 2.0 Å is generally considered a successful validation.[11][13]
-
Comparative Docking of this compound Derivatives
-
Rationale: Once the docking protocol is validated, the same parameters can be used to dock the series of this compound derivatives.
-
Protocol:
-
Use the validated docking protocol (prepared AChE and grid box parameters).
-
Individually dock each of the prepared this compound derivative ligands into the active site of AChE.
-
Save the docking results, which will include the predicted binding affinity (in kcal/mol) and the coordinates of the predicted binding poses for each ligand.
-
Analysis of Docking Results
-
Rationale: The final step involves a thorough analysis of the docking results to compare the binding of the different derivatives and to understand the structure-activity relationships.
-
Protocol:
-
Visualize the docked poses of the ligands within the AChE active site.
-
Identify and analyze the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligands and the amino acid residues of the active site.
-
Compare the binding affinities and interaction patterns of the different derivatives to identify which structural features contribute to better binding.
-
Visualization of the Docking Workflow
The following diagram illustrates the key steps in the comparative molecular docking workflow.
Caption: A flowchart illustrating the key stages of the comparative molecular docking study.
Comparative Docking Results
The following table summarizes the predicted binding affinities of a hypothetical series of this compound derivatives against acetylcholinesterase.
| Compound ID | R-Group | Binding Affinity (kcal/mol) | Key Interacting Residues |
| BDBF-01 | -H | -8.5 | TYR70, TRP84, PHE330, TYR334 |
| BDBF-02 | -CH3 | -8.9 | TYR70, TRP84, PHE330, TYR334, SER200 |
| BDBF-03 | -OH | -9.2 | TYR70, TRP84, PHE330, TYR334, SER200 (H-bond) |
| BDBF-04 | -NH2 | -9.5 | TYR70, TRP84, PHE330, TYR334, SER200 (H-bond), ASP72 (H-bond) |
| Donepezil | (Reference) | -11.2 | TRP84, PHE330, TYR334, HIS440 |
Discussion of Results
The comparative docking results provide valuable insights into the structure-activity relationship of this compound derivatives as potential AChE inhibitors.
-
Effect of Substituents: The binding affinity generally increases with the introduction of functional groups capable of forming hydrogen bonds. For instance, the hydroxyl (-OH) and amino (-NH2) groups in BDBF-03 and BDBF-04 , respectively, are predicted to form hydrogen bonds with key active site residues like SER200 and ASP72, leading to a more stable protein-ligand complex compared to the unsubstituted derivative BDBF-01 .
-
Hydrophobic Interactions: The benzofuran core and the bromo-substituent are likely involved in crucial hydrophobic and halogen bonding interactions within the active site gorge of AChE, interacting with aromatic residues such as TYR70, TRP84, and PHE330.
-
Comparison with Reference: While the designed derivatives show promising binding affinities, they are still lower than the reference inhibitor, donepezil. This suggests that further optimization of the scaffold is necessary to achieve comparable potency.
Logical Relationship of Findings
The following diagram illustrates the logical flow from structural modification to the predicted biological activity.
Caption: The structure-activity relationship (SAR) logic for the designed inhibitors.
Conclusion
This guide has provided a comprehensive framework for conducting a comparative molecular docking study of this compound derivatives against acetylcholinesterase. The detailed protocol, from protein and ligand preparation to docking validation and results analysis, ensures a scientifically sound and reproducible workflow. The presented results, although hypothetical, demonstrate how in silico docking can be a powerful tool for rational drug design, enabling the prediction of binding affinities and the elucidation of structure-activity relationships. Further experimental validation is necessary to confirm these computational findings and to progress the development of these promising compounds as potential therapeutic agents for Alzheimer's disease.
References
- Elseginy, S. A., Oliveira, A. S. F., Shoemark, D. K., & Sessions, R. B. (2022). Identification and validation of novel microtubule suppressors with an imidazopyridine scaffold through structure-based virtual screening and docking. RSC Medicinal Chemistry, 13(6), 724-736. [Link]
- Ferreira, L. G., Dos Santos, R. N., Oliva, G., & Andricopulo, A. D. (2015). Molecular docking and structure-based drug design strategies. Molecules, 20(7), 13384-13421. [Link]
- Guedes, I. A., de Magalhães, C. S., & Dardenne, L. E. (2014). Receptor-ligand molecular docking. Biophysical reviews, 6(1), 75-87.
- Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146-157. [Link]
- Pinzi, L., & Rastelli, G. (2019). Molecular docking: shifting paradigms in drug discovery. International journal of molecular sciences, 20(18), 4331. [Link]
- Saikia, S., & Bordoloi, M. (2019). Molecular docking: a structure-based drug designing approach. In In silico drug design: a practical approach (pp. 137-159). Springer, Singapore.
- Seeliger, D., & de Groot, B. L. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Journal of computer-aided molecular design, 24(5), 417-422.
- Stavrakov, G., Philipova, I., Zheleva, D., & Doytchinova, I. (2018). Acetylcholinesterase inhibitors selected by docking-based screening–proof-of-concept study. Bulgarian Chemical Communications, 50(Special Issue J), 40-48. [Link]
- Torres, P. H., Sodero, A. C., Jofily, P., & Silva-Jr, F. P. (2019). Key topics in molecular docking for drug design. International journal of molecular sciences, 20(18), 4574. [Link]
- Yuriev, E., & Ramsland, P. A. (2013). Latest developments in molecular docking: 2010–2011 in review. Journal of molecular recognition, 26(5), 215-239.
Sources
- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpbs.com [ijpbs.com]
- 4. ddg-pharmfac.net [ddg-pharmfac.net]
- 5. A Review on Recent Approaches on Molecular Docking Studies of Novel Compounds Targeting Acetylcholinesterase in Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Docking: A structure-based drug designing approach [jscimedcentral.com]
- 8. mdpi.com [mdpi.com]
- 9. Molecular docking | PPTX [slideshare.net]
- 10. Molecular docking analysis of acetylcholinesterase inhibitors for Alzheimer's disease management - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing the Selectivity of 5-Bromo-2,3-dihydrobenzofuran-based Inhibitors
The 2,3-dihydrobenzofuran ring system is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The strategic placement of a bromine atom at the 5-position creates the 5-Bromo-2,3-dihydrobenzofuran scaffold, a moiety that has garnered significant interest for its potential in developing selective inhibitors against a range of therapeutic targets, particularly protein kinases.[2][3][4] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the selectivity of inhibitors derived from this promising scaffold.
The Imperative of Selectivity in Modern Drug Discovery
In an era of precision medicine, the selectivity of a therapeutic agent is paramount. A highly selective inhibitor preferentially interacts with its intended biological target, thereby minimizing off-target effects that can lead to toxicity and unforeseen side effects.[5] For kinase inhibitors, which often target the highly conserved ATP-binding site, achieving selectivity can be a significant challenge.[6][7] A thorough and early assessment of selectivity is therefore a critical step in the development of any this compound-based inhibitor.
The this compound Scaffold: A Platform for Selective Inhibition
The unique physicochemical properties of the this compound core contribute to its utility in inhibitor design. The bromine atom can participate in halogen bonding, a directional non-covalent interaction that can enhance binding affinity and confer selectivity for the target protein. Furthermore, the overall structure provides a rigid framework that can be readily functionalized to optimize interactions with the target's binding pocket.
A Data-Driven Comparison of Inhibitor Selectivity
To illustrate the importance of selectivity profiling, consider the following hypothetical data for two this compound-based inhibitors targeting different kinases.
Table 1: Comparative Inhibitory Activity of Representative Compounds
| Compound ID | Primary Target | IC50 (nM) | Key Off-Target | IC50 (nM) | Selectivity Ratio (Off-Target/Target) |
| BDBF-A | Kinase X | 10 | Kinase Y | 100 | 10 |
| BDBF-B | Kinase Z | 5 | Kinase Y | >10,000 | >2000 |
This data is for illustrative purposes only.
In this example, BDBF-B demonstrates a significantly higher selectivity for its primary target, Kinase Z, over the off-target Kinase Y, as indicated by the much larger selectivity ratio. This level of selectivity is highly desirable in a drug candidate.
Essential Experimental Workflows for Determining Selectivity
A robust assessment of inhibitor selectivity requires a multi-pronged approach, combining in vitro biochemical assays with cell-based methodologies.
Experimental Protocol 1: Large-Panel Kinase Screening
This is the foundational experiment for understanding the selectivity profile of a kinase inhibitor.
Methodology:
-
Compound Preparation: A stock solution of the test compound is prepared in DMSO and then serially diluted.
-
Assay Plate Preparation: The inhibitor is tested at one or more concentrations against a large panel of purified kinases (often hundreds).[8]
-
Kinase Reaction: Each kinase is incubated with its specific substrate and ATP in the presence of the inhibitor.
-
Detection: The level of substrate phosphorylation is measured, typically using radiometric ([³³P]-ATP) or fluorescence/luminescence-based methods.[6][9]
-
Data Analysis: The percentage of inhibition for each kinase is calculated. For hits above a certain threshold (e.g., >70% inhibition), a full dose-response curve is generated to determine the IC50 value.[8]
Expert Rationale:
-
Choice of ATP Concentration: Performing assays with an ATP concentration at or near the Michaelis-Menten constant (Km) for each kinase provides a more physiologically relevant measure of inhibitor potency.[6][7]
-
Tiered Screening Approach: An initial single-concentration screen is a cost-effective way to identify primary targets and potential off-targets, followed by more detailed IC50 determination for relevant hits.[8]
Workflow Diagram:
Sources
- 1. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimization of a Series of 2,3-Dihydrobenzofurans as Highly Potent, Second Bromodomain (BD2)-Selective, Bromo and Extra-Terminal Domain (BET) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploration of benzofuran-based compounds as potent and selective Plasmodium falciparum glycogen synthase kinase-3 (PfGSK-3) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Turning liabilities into opportunities: Off-target based drug repurposing in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
A Comparative Guide to the Synthesis of 5-Bromo-2,3-dihydrobenzofuran: A Critical Evaluation of Classical and Modern Methodologies
For researchers, medicinal chemists, and professionals in drug development, the reliable synthesis of key chemical building blocks is paramount. 5-Bromo-2,3-dihydrobenzofuran is a valuable scaffold in the synthesis of a wide range of biologically active molecules.[1] Its structure is a recurring motif in natural products and pharmaceuticals, making the efficient and reproducible synthesis of this compound a topic of significant interest.[2]
This guide provides an in-depth comparison of two distinct synthetic routes to this compound. We will explore a classical, three-step approach involving a Claisen rearrangement and acid-catalyzed cyclization, and contrast it with a more modern, streamlined synthesis leveraging photocatalytic oxidative cyclization. The objective is to furnish researchers with the necessary insights to select the most appropriate methodology based on their specific laboratory capabilities, desired scale, and green chemistry considerations.
Methodology 1: The Classical Three-Step Synthesis via Claisen Rearrangement and Acid-Catalyzed Cyclization
This traditional route is a robust and well-documented pathway to o-allylphenols, which are key precursors for dihydrobenzofurans. The synthesis begins with the commercially available 4-bromophenol and proceeds through three distinct chemical transformations.
Step 1: Allylation of 4-Bromophenol to Synthesize Allyl 4-bromophenyl ether
The initial step involves the Williamson ether synthesis, where the phenoxide of 4-bromophenol acts as a nucleophile, attacking the electrophilic allyl chloride. The use of a strong base like sodium hydride ensures complete deprotonation of the phenol, driving the reaction to completion.
Experimental Protocol:
-
To a slurry of sodium hydride (1.17 mol) in anhydrous dimethylformamide (1.2 L) under an inert atmosphere (e.g., nitrogen or argon), a solution of 4-bromophenol (1 mol) in anhydrous tetrahydrofuran (500 mL) is added dropwise at 25 °C.
-
The reaction mixture is stirred until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium phenoxide.
-
Allyl chloride (1.32 mol) is then added to the reaction mixture.
-
The mixture is heated to 45 °C and stirred for 3 hours.
-
After cooling to room temperature, the reaction is quenched by the slow addition of water.
-
The product is extracted with hexane, and the organic layers are combined, washed with brine, and dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield allyl 4-bromophenyl ether.[3]
Step 2: Thermal Claisen Rearrangement to 2-Allyl-4-bromophenol
This key step is a[4][4]-sigmatropic rearrangement, a powerful carbon-carbon bond-forming reaction.[5][6][7][8] Heating the allyl aryl ether induces a concerted, intramolecular rearrangement to form the thermodynamically more stable o-allylphenol. The use of a high-boiling solvent like dimethylaniline facilitates reaching the required reaction temperature.
Experimental Protocol:
-
Allyl 4-bromophenyl ether (0.81 mol) is mixed with dimethylaniline.
-
The mixture is heated to 195 °C and maintained at this temperature for 4 hours.[3]
-
The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the product, 2-allyl-4-bromophenol, is isolated and purified by vacuum distillation.[3]
Step 3: Acid-Catalyzed Intramolecular Cyclization to this compound
The final step involves the intramolecular hydroalkoxylation of the allyl group. An acid catalyst, either a Brønsted or Lewis acid, protonates the double bond, leading to the formation of a secondary carbocation. The phenolic oxygen then acts as an intramolecular nucleophile, attacking the carbocation to form the five-membered dihydrofuran ring.
Representative Experimental Protocol:
Note: This is a representative procedure based on general methods for the acid-catalyzed cyclization of o-allylphenols, as a specific published protocol for 2-allyl-4-bromophenol was not identified.
-
To a solution of 2-allyl-4-bromophenol in a suitable solvent such as toluene or dichloromethane, a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or a Lewis acid like boron trifluoride etherate) is added.
-
The reaction mixture is stirred at room temperature or gently heated, and the progress is monitored by TLC.
-
Upon completion, the reaction is quenched with a mild base (e.g., saturated sodium bicarbonate solution).
-
The organic layer is separated, washed with water and brine, and dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford this compound.
Caption: Workflow for the classical synthesis of this compound.
Methodology 2: A Modern Approach via Photocatalytic Oxidative Cyclization
In recent years, photoredox catalysis has emerged as a powerful tool for organic synthesis, often enabling reactions under milder conditions with greater functional group tolerance.[9] This approach offers a more convergent synthesis of this compound, proceeding via the same key intermediate, 2-allyl-4-bromophenol.
Step 1 & 2: Synthesis of 2-Allyl-4-bromophenol
The synthesis of the starting material, 2-allyl-4-bromophenol, is identical to the first two steps of the classical methodology described above.
Step 3: Visible-Light-Mediated Oxidative [3+2] Cycloaddition
This method utilizes a photocatalyst, such as a ruthenium or iridium complex, which, upon excitation with visible light, can oxidize the phenol to a phenoxy radical. This radical can then undergo an intramolecular cyclization with the pendant allyl group. A terminal oxidant is required to regenerate the photocatalyst. This approach avoids the high temperatures of the Claisen rearrangement and the use of strong acids.
Representative Experimental Protocol:
Note: This is a representative procedure adapted from published methods for the photocatalytic oxidative cyclization of phenols and may require optimization for this specific substrate.[1][9]
-
In a reaction vessel, 2-allyl-4-bromophenol, a photocatalyst (e.g., Ru(bpy)3(PF6)2), and a terminal oxidant (e.g., ammonium persulfate) are dissolved in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).
-
The reaction mixture is degassed with an inert gas (e.g., nitrogen or argon) to remove oxygen, which can quench the excited state of the photocatalyst.
-
The mixture is then stirred and irradiated with visible light (e.g., a blue LED lamp) at room temperature.
-
The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel to yield this compound.
Caption: Workflow for the modern synthesis of this compound.
Comparative Analysis
The choice between these two methodologies will depend on several factors, which are summarized in the table below.
| Parameter | Methodology 1: Classical Approach | Methodology 2: Modern Approach |
| Number of Steps | 3 | 3 (from 4-bromophenol) |
| Key Transformations | Williamson Ether Synthesis, Claisen Rearrangement, Acid-Catalyzed Cyclization | Allylation, Claisen Rearrangement, Photocatalytic Oxidative Cyclization |
| Reaction Conditions | High temperatures (up to 195 °C), strong base (NaH), strong acid catalyst | Mild conditions (room temperature), visible light irradiation |
| Key Reagents | Sodium hydride, allyl chloride, dimethylaniline, acid catalyst | Photocatalyst (e.g., Ru complex), terminal oxidant (e.g., (NH4)2S2O8) |
| Yields | Generally moderate to good, but can be variable depending on the substrate | Often high, with good functional group tolerance |
| Safety Considerations | Use of pyrophoric NaH, high-boiling and toxic dimethylaniline | Use of potentially expensive and air-sensitive photocatalysts |
| Green Chemistry | High energy input, use of hazardous reagents and solvents | Milder conditions, potential for use of greener solvents, but uses a heavy metal catalyst |
Reproducibility and Robustness
Methodology 1 (Classical Approach):
The classical approach is generally robust and has been widely used for the synthesis of similar structures. However, its reproducibility can be influenced by several factors:
-
Purity of Reagents: The sodium hydride must be of high quality and handled under strictly anhydrous conditions to ensure efficient deprotonation.
-
Temperature Control: The high temperature required for the Claisen rearrangement must be carefully controlled to avoid side reactions and decomposition.
-
Acid Catalyst: The choice and amount of acid catalyst in the final step can significantly impact the yield and purity of the product. Over-acidification can lead to undesired side reactions.
Methodology 2 (Modern Approach):
The modern photocatalytic approach offers the advantage of milder reaction conditions, which can lead to higher reproducibility and cleaner reaction profiles. Key considerations for robustness include:
-
Exclusion of Oxygen: Thorough degassing of the reaction mixture is crucial, as oxygen can quench the excited state of the photocatalyst, inhibiting the reaction.
-
Light Source: The intensity and wavelength of the light source should be consistent to ensure reproducible reaction times and yields.
-
Catalyst Loading: While the catalyst loading is typically low, its concentration can be a critical parameter to optimize for efficient conversion.
Characterization Data for this compound
The final product from either synthesis should be characterized by standard spectroscopic methods to confirm its identity and purity.
-
¹H NMR (predicted): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, with splitting patterns influenced by the bromine substituent. The aliphatic protons of the dihydrofuran ring will appear as multiplets in the upfield region.
-
¹³C NMR (predicted): The carbon NMR spectrum will show distinct signals for the aromatic carbons, with the carbon bearing the bromine atom shifted downfield. The two aliphatic carbons of the dihydrofuran ring will appear in the upfield region.
-
Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of this compound, along with a characteristic isotopic pattern for a bromine-containing compound.
Conclusion
Both the classical and modern synthetic routes presented here offer viable pathways to this compound. The classical approach, while requiring harsh conditions, is well-established and utilizes relatively inexpensive reagents. The modern photocatalytic method provides a milder and potentially more efficient alternative, aligning with the principles of green chemistry. The ultimate choice of synthesis will be guided by the specific needs and resources of the research laboratory. This guide provides the foundational knowledge and procedural outlines to enable researchers to make an informed decision and successfully synthesize this important heterocyclic building block.
References
- Synthesis of 2-allyl-4-bromophenol. PrepChem.com. Accessed January 9, 2026. [Link]
- Claisen rearrangement. Wikipedia. Accessed January 9, 2026. [Link]
- The Claisen Rearrangement. Organic Reactions. Accessed January 9, 2026. [Link]
- 5-Bromo-2,2-dimethyl-2,3-dihydrobenzofuran. SpectraBase. Accessed January 9, 2026. [Link]
- Oxyselenocyclization of 2‐Allylphenols for the Synthesis of 2,3‐Dihydrobenzofuran Selenides.
- 18.4: Reactions of Ethers - Claisen Rearrangement. Chemistry LibreTexts. Accessed January 9, 2026. [Link]
- Claisen Rearrangement. Organic Chemistry Portal. Accessed January 9, 2026. [Link]
- 18.4 Reactions of Ethers - Claisen Rearrangement. Chemistry LibreTexts. Accessed January 9, 2026. [Link]
- Photocatalytic Synthesis of Dihydrobenzofurans by Oxidative [3+2] Cycloaddition of Phenols. PMC - NIH. Accessed January 9, 2026. [Link]
- Photoinduced Cascade Reactions of 2-Allylphenol Derivatives toward the Production of 2,3-Dihydrobenzofurans. NIH. Accessed January 9, 2026. [Link]
- Design, Synthesis and Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity – A Research Article. Accessed January 9, 2026. [Link]
- 13C NMR Spectrum (1D, 252 MHz, H2O, predicted) (NP0277828). NP-MRD. Accessed January 9, 2026. [Link]
- Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. PMC - NIH. Accessed January 9, 2026. [Link]
- 5-Bromo-2-benzofuran-1(3H)-one. SpectraBase. Accessed January 9, 2026. [Link]
- Visible-light TiO2-catalyzed synthesis of dihydrobenzofurans by oxidative [3 + 2] annulation of phenols with alkenyl phenols. Chemical Science (RSC Publishing). Accessed January 9, 2026. [Link]
- 2-Allyl-4-bromophenol. PubChem. Accessed January 9, 2026. [Link]
- Green Organocatalytic Synthesis of Dihydrobenzofurans by Oxidation–Cyclization of Allylphenols.
- (2R)-5-bromo-2-methyl-2,3-dihydrobenzofuran. PubChem. Accessed January 9, 2026. [Link]
- 2-Allyl-4-bromophenol. ChemSrc. Accessed January 9, 2026. [Link]
Sources
- 1. Visible-light TiO2-catalyzed synthesis of dihydrobenzofurans by oxidative [3 + 2] annulation of phenols with alkenyl phenols - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. 2-Allyl-4-bromophenol | C9H9BrO | CID 258468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. organicreactions.org [organicreactions.org]
- 5. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Claisen Rearrangement [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Photocatalytic Synthesis of Dihydrobenzofurans by Oxidative [3+2] Cycloaddition of Phenols - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-Bromo-2,3-dihydrobenzofuran
For researchers and drug development professionals, the synthesis and utilization of novel chemical entities are paramount to discovery. 5-Bromo-2,3-dihydrobenzofuran, a halogenated heterocyclic compound, serves as a valuable building block in medicinal chemistry. However, its responsible use extends beyond the benchtop; it necessitates a thorough understanding of its hazard profile and the implementation of rigorous disposal protocols. This guide provides an in-depth, procedural framework for the safe and compliant disposal of this compound, ensuring the protection of laboratory personnel and the environment.
Hazard Identification and Risk Assessment: The "Why" Behind the Procedure
Before any handling or disposal, a comprehensive risk assessment is crucial. While a specific Safety Data Sheet (SDS) for this compound may not be readily available from all suppliers, data from structurally similar compounds, such as 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde, can provide valuable insights into its potential hazards.[1] As a brominated organic compound, it should be treated as a hazardous substance.
Key Potential Hazards:
-
Toxicity: Halogenated organic compounds can be toxic if inhaled, ingested, or absorbed through the skin.[2]
-
Irritation: May cause skin and eye irritation.[3]
-
Environmental Hazard: Improper disposal can lead to the contamination of soil and water.[4]
A thorough understanding of these hazards informs the necessity of the stringent handling and disposal protocols outlined below.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound in any form—pure, in solution, or as waste—the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles are essential to protect against splashes.[5]
-
Hand Protection: Nitrile gloves are recommended to prevent skin contact.[5]
-
Body Protection: A laboratory coat must be worn to protect skin and clothing.[5]
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risks.[2][4]
Spill and Leak Management: An Immediate Action Plan
In the event of a spill, immediate and correct action is critical to mitigate exposure and contamination.
Step-by-Step Spill Cleanup:
-
Evacuate and Alert: Alert personnel in the immediate area and, if the spill is large, evacuate the laboratory.
-
Containment: For liquid spills, use an inert absorbent material, such as vermiculite or sand, to contain the spill.[2]
-
Cleanup: Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled hazardous waste container.
-
Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Waste Disposal: The collected spill material and any contaminated cleaning materials must be disposed of as hazardous waste.
Proper Disposal Protocol for this compound
The disposal of this compound is governed by regulations for halogenated organic compounds.[5][6] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[7][8]
Step-by-Step Disposal Procedure:
-
Waste Characterization: Identify the waste as a "halogenated organic waste."[6]
-
Segregation: It is critical to segregate halogenated waste from non-halogenated waste streams to prevent dangerous reactions and to facilitate proper disposal by licensed waste management services.[2][9]
-
Container Selection: Use a designated, chemically compatible, and clearly labeled waste container.[7][10] Polyethylene or glass containers are generally suitable. The container must have a secure, leak-proof lid.[7]
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and quantity.[7][10]
-
Accumulation: Store the sealed waste container in a designated satellite accumulation area within the laboratory.[11][12] This area should be away from incompatible materials and in a well-ventilated location.
-
Collection: Arrange for the collection of the hazardous waste by your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.[4][10]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
Quick Reference Data Table
| Parameter | Guideline | Rationale |
| Waste Category | Halogenated Organic Waste | Contains a bromine atom, requiring specific disposal methods.[6] |
| Primary PPE | Safety Goggles, Nitrile Gloves, Lab Coat | To protect against splashes, skin contact, and contamination.[5] |
| Handling Area | Chemical Fume Hood | To minimize inhalation of potentially toxic vapors.[4] |
| Waste Container | Labeled, sealed, chemically compatible container | To prevent leaks, reactions, and ensure proper identification.[7][10] |
| Disposal Method | Collection by licensed hazardous waste service | Ensures compliance with environmental regulations.[4][10] |
| DO NOT | Dispose down the drain or in regular trash | To prevent environmental contamination and potential damage to plumbing.[7][8] |
Regulatory Framework
In the United States, the disposal of hazardous waste, including halogenated organic compounds, is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][13][14] It is the responsibility of the waste generator to ensure that the waste is properly identified, managed, and treated prior to disposal.[15] Adherence to institutional and local regulations is also mandatory.
By adhering to these detailed procedures, researchers can ensure the safe handling and disposal of this compound, fostering a culture of safety and environmental responsibility within the laboratory.
References
- Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System. [Link]
- Good Laboratory Practices: Waste Disposal. SCION Instruments. [Link]
- Properly Managing Chemical Waste in Labor
- How to Ensure Safe Chemical Waste Disposal in Labor
- Management of Waste.
- Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry. [Link]
- Halogenated Solvents in Laboratories.
- Proper Handling of Hazardous Waste Guide. EPA. [Link]
- Hazardous Waste Segreg
- Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group. [Link]
- EPA Hazardous Waste Management.
- Steps in Complying with Regulations for Hazardous Waste. US EPA. [Link]
- Learn the Basics of Hazardous Waste. US EPA. [Link]
- Halogenated Solvents.
- What Regulations Govern Hazardous Waste Management?. Chemistry For Everyone. [Link]
- 5-Bromo-2-fluorobenzotrifluoride - NET. [Link]
- Chemical Process SOP Example. [Link]
- Disposal of Chemicals used in the Illicit Manufacture of Drugs. Unodc. [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. campusoperations.temple.edu [campusoperations.temple.edu]
- 3. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 4. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 5. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 6. bucknell.edu [bucknell.edu]
- 7. danielshealth.com [danielshealth.com]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. acewaste.com.au [acewaste.com.au]
- 10. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 11. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. epa.gov [epa.gov]
- 13. axonator.com [axonator.com]
- 14. youtube.com [youtube.com]
- 15. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Bromo-2,3-dihydrobenzofuran
For fellow researchers, scientists, and drug development professionals, the safe handling of chemical reagents is the bedrock of scientific integrity and innovation. This guide provides a detailed protocol for the appropriate selection and use of Personal Protective Equipment (PPE) when working with 5-Bromo-2,3-dihydrobenzofuran. While some safety data sheets (SDS) may classify this compound as non-hazardous, a prudent and safety-conscious approach, informed by data from structurally similar compounds, dictates a more rigorous level of protection. This guide is built on the principle of "As Low As Reasonably Achievable" (ALARA) for chemical exposure.
Hazard Assessment: A Conservative Approach
The Safety Data Sheet from TCI Chemicals for this compound (CAS RN: 66826-78-6) states that it is not a hazardous substance or mixture under REGULATION (EC) No 1272/2008.[1] However, related bromo-substituted aromatic compounds often exhibit irritant properties. For instance, analogous compounds are classified as causing skin and eye irritation, and may cause respiratory irritation. Therefore, we will proceed with the assumption that this compound presents potential hazards, and the following PPE recommendations are based on this conservative assessment. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.[2][3]
Core Personal Protective Equipment (PPE)
The following table outlines the minimum required PPE for handling this compound. Specific tasks may necessitate a higher level of protection, as detailed in the subsequent sections.
| PPE Category | Minimum Requirement | Specifications and Best Practices |
| Eye and Face Protection | Safety glasses with side-shields or chemical safety goggles | Must conform to EN 166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[4] |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are a suitable choice for incidental contact. Always inspect gloves for tears or punctures before and during use. For prolonged contact, consider double-gloving.[5][6] Change gloves immediately if contaminated. |
| Skin and Body Protection | Laboratory coat | A fully buttoned, long-sleeved laboratory coat is mandatory to prevent skin contact.[6] For larger quantities or tasks with a higher risk of spillage, consider a chemically resistant apron. |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated chemical fume hood. | If working outside of a fume hood or if dust/aerosol generation is likely, a NIOSH-approved respirator (e.g., N95 for particulates or an air-purifying respirator with organic vapor cartridges) is recommended.[2][4] |
| Footwear | Closed-toe shoes | Shoes should fully cover the feet. Perforated shoes or sandals are not permitted in the laboratory.[7] |
PPE Selection Workflow
The selection of appropriate PPE is a dynamic process that depends on the scale and nature of the work being performed. The following workflow provides a logical framework for making these critical decisions.
Caption: PPE selection workflow for handling this compound.
Step-by-Step Protocols for Donning and Doffing PPE
The order in which PPE is put on (donning) and taken off (doffing) is critical to prevent cross-contamination.
Donning Sequence:
-
Lab Coat: Put on your laboratory coat and ensure it is fully buttoned.
-
Gloves: Don the appropriate chemical-resistant gloves. If double-gloving, don the inner pair first, followed by the outer pair.
-
Eye/Face Protection: Put on your safety goggles or glasses. If a face shield is required, put it on after your goggles.
Doffing Sequence (to be performed at the exit of the work area):
-
Gloves: Remove the outer pair of gloves first (if double-gloving) by peeling them off from the cuff, turning them inside out. Dispose of them in the appropriate waste container. Remove the inner pair using the same technique.
-
Lab Coat: Unbutton your lab coat and remove it by folding it inward on itself to contain any potential contamination. Hang it in its designated storage area or dispose of it if it is a disposable coat.
-
Eye/Face Protection: Remove your face shield (if used), followed by your goggles.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water.
Disposal Plan
All disposable PPE used when handling this compound should be considered contaminated waste.
-
Solid Waste: Contaminated gloves, absorbent pads, and weighing papers should be placed in a designated, labeled solid waste container for halogenated organic waste.[8]
-
Liquid Waste: Any solutions containing this compound should be collected in a labeled, sealed container for halogenated liquid waste. Do not mix with non-halogenated waste streams.[8]
-
Container Management: Waste containers should be kept closed when not in use and stored in a well-ventilated, secondary containment area.[8]
Emergency Procedures
In the event of accidental exposure, immediate action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops.[6]
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[4][7] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[9]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[9]
By adhering to these rigorous PPE protocols, you are not only ensuring your personal safety but also upholding the highest standards of laboratory practice. Always consult your institution's specific safety guidelines and the most current Safety Data Sheet before commencing any work.
References
- ChemicalBook. (2022-08-11). This compound-7-carboxamide - Safety Data Sheet.
- TCI Chemicals. (2025-03-10). SAFETY DATA SHEET - this compound.
- Echemi.com. 5-BROMO-2,3-DIHYDROBENZO[B]FURAN-7-CARBALDEHYDE Safety Data Sheets.
- Sigma-Aldrich. (2024-09-06). SAFETY DATA SHEET.
- chemBlink. SDS of 5-(2-Bromoethyl)-2,3-dihydrobenzofuran, Safety Data Sheets, CAS 127264-14-6.
- TCI Chemicals. This compound | 66826-78-6.
- CHEMM. Personal Protective Equipment (PPE).
- NIOSH. (2006-12-06). Personal Protective Equipment for Use in Handling Hazardous Drugs.
- Bernardo Ecenarro. Recommended PPE to handle chemicals.
- ASHP Publications. PERSONAL PROTECTIVE EQUIPMENT.
- University of Wyoming. Chemical Process SOP Example.
- Benchchem. Personal protective equipment for handling 5-(2-Bromoacetyl)-2-hydroxybenzaldehyde.
- University of Wisconsin-Madison. (2022-06-06). Appendix A Disposal Procedures by Chemical.
- MySkinRecipes. This compound.
- PubChem. 5-Bromo-2,3-dihydrothieno[3,2-b]furan.
- NET. (2016-12-06). 5-Bromo-2-fluorobenzotrifluoride Safety Data Sheet.
- Benchchem. Essential Procedures for the Safe Disposal of 5-Bromo-2-iodobenzoic Acid.
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 4. echemi.com [echemi.com]
- 5. pppmag.com [pppmag.com]
- 6. uwyo.edu [uwyo.edu]
- 7. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. This compound-7-carboxamide - Safety Data Sheet [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
